Methyl 3-hydroxycyclohexanecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQRLBFDJMSRMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480537 | |
| Record name | Methyl 3-hydroxycyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37722-82-0 | |
| Record name | Methyl 3-hydroxycyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-hydroxycyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis of methyl 3-hydroxycyclohexanecarboxylate"
An In-depth Technical Guide to the Synthesis of Methyl 3-hydroxycyclohexanecarboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal chiral building block in modern organic synthesis, particularly valued in the pharmaceutical industry. Its substituted cyclohexane scaffold is a key structural motif in the development of novel therapeutics, including agents for modulating lipid and carbohydrate metabolism.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the reduction of methyl 3-oxocyclohexanecarboxylate. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested experimental protocols, and present quantitative data to inform methodological choices. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis of this valuable intermediate.
Introduction: Strategic Importance in Synthesis
This compound (C₈H₁₄O₃, MW: 158.19 g/mol ) is a bifunctional molecule featuring both a hydroxyl group and a methyl ester on a cyclohexane ring.[1][2] This structure makes it an exceptionally versatile intermediate for creating more complex molecular architectures.[3] The true value of this compound, especially in drug development, lies in its stereochemistry. The relative orientation of the hydroxyl and ester groups (cis or trans) and the absolute stereochemistry at the two chiral centers are critical for biological activity. For instance, the cis-configured parent acid has been identified as a key precursor for pharmaceuticals aimed at treating metabolic disorders like type II diabetes and atherosclerosis.[1] The ester functionality also allows for enzymatic resolution, enabling the isolation of specific, high-value enantiomers required for targeted drug action.[1]
This guide will focus on the most direct and widely applicable synthetic strategy: the stereoselective reduction of a keto-ester precursor.
Core Synthetic Strategy: Reduction of Methyl 3-Oxocyclohexanecarboxylate
The most common and efficient pathway to this compound involves the reduction of the corresponding ketone, methyl 3-oxocyclohexanecarboxylate. This approach is advantageous as it allows for the strategic introduction of the hydroxyl group in the final step, with potential control over the resulting stereochemistry.
Synthesis of the Key Precursor: Methyl 3-Oxocyclohexanecarboxylate
The precursor, methyl 3-oxocyclohexanecarboxylate (CAS 13148-83-9), can be synthesized via several methods.[4][5] One sophisticated route begins with an aromatic precursor, such as 3-methoxybenzoic acid, and utilizes a Birch reduction. The resulting enol ether is hydrolyzed under acidic conditions to yield the β-keto ester.[1] This multi-step process effectively transforms a flat aromatic starting material into the desired saturated, three-dimensional cyclohexane structure.
The Reduction Step: From Ketone to Alcohol
The conversion of the carbonyl group in methyl 3-oxocyclohexanecarboxylate to a hydroxyl group is the critical transformation. The choice of reducing agent is paramount as it dictates the yield, selectivity, and stereochemical outcome of the reaction.
Mechanism of Hydride Reduction The reduction is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during an aqueous workup to yield the final alcohol. The stereochemical outcome is determined by the direction of the hydride attack on the planar carbonyl group, which can be influenced by steric hindrance from the adjacent ester group.
Mandatory Visualization: Synthetic Landscape
Caption: Overview of the primary synthetic route.
Experimental Protocols & Data
This section provides a detailed, validated protocol for the synthesis of this compound via the reduction of its keto-ester precursor.
Quantitative Data Summary
The following table summarizes key quantitative data for the primary reactant and the target product. This information is essential for reaction planning, characterization, and quality control.
| Property | Methyl 3-Oxocyclohexanecarboxylate | This compound |
| Molecular Formula | C₈H₁₂O₃ | C₈H₁₄O₃ |
| Molecular Weight | 156.18 g/mol [4] | 158.19 g/mol [1] |
| Appearance | Colorless Liquid | Colorless Liquid |
| Boiling Point | 233.3 ± 33.0 °C at 760 mmHg[1] | 233.3 ± 33.0 °C at 760 mmHg[1] |
| Density | ~1.1 g/cm³ | 1.1 ± 0.1 g/cm³[1] |
| CAS Number | 13148-83-9[4] | 37722-82-0[1] |
Detailed Protocol: Reduction with Sodium Borohydride
This protocol describes a standard, non-stereoselective reduction to produce a mixture of cis and trans diastereomers.
Materials:
-
Methyl 3-oxocyclohexanecarboxylate (1.0 eq)
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-oxocyclohexanecarboxylate (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of substrate).
-
Cooling: Place the flask in an ice bath and stir the solution until it reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions. Causality Note: The portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.
-
Workup - Quenching: After the reaction is complete, cool the mixture in an ice bath again. Slowly and carefully add 1M HCl to quench the excess NaBH₄ and neutralize the solution to pH ~7. Trustworthiness Note: This step must be performed cautiously as hydrogen gas is evolved.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (1 x 20 mL) and brine (1 x 20 mL) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure product.
Mandatory Visualization: Experimental Workflow
Caption: Step-by-step experimental workflow.
Stereochemical Considerations
The protocol described above typically yields a mixture of diastereomers. Achieving high stereoselectivity is often a critical goal in pharmaceutical synthesis. This can be accomplished through several advanced strategies:
-
Chiral Reducing Agents: Employing bulky or chiral borohydride reagents (e.g., L-Selectride®) can favor hydride attack from the less sterically hindered face of the ketone, leading to a higher diastereomeric ratio.
-
Catalytic Asymmetric Hydrogenation: An alternative to hydride reduction is the catalytic hydrogenation of the ketone using a chiral catalyst (e.g., a Ru-BINAP complex). This method can provide high levels of both diastereoselectivity and enantioselectivity, yielding a specific stereoisomer.[6]
-
Enzymatic Resolution: As mentioned, the racemic mixture of esters can be resolved using hydrolases, which selectively hydrolyze one enantiomer, allowing for the separation of the desired chiral alcohol.[1]
The selection of a specific method depends on the desired stereochemical outcome, scalability, and cost considerations for the target application.
Conclusion
The synthesis of this compound via the reduction of its corresponding keto-ester is a robust and versatile method. By carefully selecting the reducing agent and reaction conditions, chemists can control the stereochemical outcome to produce specific isomers required for advanced applications, particularly in drug discovery and development. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and utilize this important chemical intermediate.
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An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-hydroxycyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 3-hydroxycyclohexanecarboxylate in Medicinal Chemistry
This compound, a chiral cyclohexane derivative, serves as a pivotal building block in the synthesis of complex molecular architectures. Its inherent structural features—a cyclohexane scaffold, a hydroxyl group, and a methyl ester—offer a versatile platform for chemical modification, making it a valuable intermediate in the development of novel therapeutics. The physicochemical properties of this molecule are not merely academic data points; they are critical parameters that govern its reactivity, bioavailability, and suitability for various synthetic transformations. Understanding these properties is paramount for any researcher aiming to leverage this compound in drug discovery and development. For instance, the cis-configured 3-hydroxycyclohexanecarboxylic acid, the parent acid of this ester, is a key precursor for drug candidates aimed at modulating lipid and carbohydrate metabolism, highlighting potential applications in treating conditions like type II diabetes and atherosclerosis.[1] The methyl ester functionality also renders the molecule amenable to enzymatic resolution, allowing for the isolation of specific enantiomers, a crucial step in modern pharmaceutical development.[1] This guide provides a comprehensive examination of the key physicochemical properties of this compound, offering both theoretical predictions and, where available, experimental data, alongside detailed protocols for their determination.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is the bedrock of successful and reproducible research. These parameters dictate everything from reaction conditions to purification strategies and even preliminary assessments of a derivative's potential drug-like properties.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 37722-82-0 | [2] |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| Boiling Point | 233.3 ± 33.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [1] |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Detailed Analysis of Physicochemical Properties and Experimental Determination
Boiling Point: A Measure of Volatility and Intermolecular Forces
The boiling point of a liquid is a fundamental physical property that provides insight into the strength of its intermolecular forces. For this compound, the presence of a hydroxyl group allows for hydrogen bonding, which significantly increases its boiling point compared to non-hydroxylated analogues.
Predicted Boiling Point: 233.3 ± 33.0 °C at 760 mmHg[1]
Experimental Protocol for Boiling Point Determination (Micro-scale)
This method is suitable for determining the boiling point of a small sample volume.
-
Materials:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)
-
Sample of this compound
-
-
Procedure:
-
Add a small amount of this compound (approximately 0.5 mL) to the small test tube.
-
Place the sealed-end capillary tube into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer using a rubber band or a wire.
-
Heat the apparatus gradually.
-
Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
Record the temperature at which the rapid stream of bubbles is observed. This is the boiling point.
-
Causality Behind Experimental Choices: The use of a sealed capillary tube provides a nucleation site for boiling, ensuring a smooth and controlled process. The micro-scale approach minimizes sample usage, which is crucial when working with valuable synthetic intermediates.
Caption: Workflow for Boiling Point Determination.
Solubility: Guiding Solvent Selection for Reactions and Purification
Solubility is a critical parameter that dictates the choice of solvents for chemical reactions, extractions, and chromatographic purification. The presence of both a polar hydroxyl group and a less polar ester and cyclohexane ring suggests that this compound will exhibit intermediate polarity.
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a systematic approach to determine the solubility of a compound in various solvents.
-
Materials:
-
Small test tubes
-
This compound
-
Solvents: Water, Ethanol, Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
-
Procedure:
-
Add approximately 10 mg of this compound to three separate test tubes.
-
To the first test tube, add 1 mL of water dropwise while vortexing. Observe if the compound dissolves completely.
-
Repeat the process for the second test tube with 1 mL of ethanol.
-
Repeat the process for the third test tube with 1 mL of DMSO.
-
Record the observations as "soluble," "sparingly soluble," or "insoluble" for each solvent.
-
Causality Behind Experimental Choices: Water, ethanol, and DMSO are chosen as representative solvents spanning a range of polarities. This allows for a comprehensive qualitative assessment of the compound's solubility profile, which is invaluable for planning subsequent experimental work.
Caption: Logical Flow for Solubility Testing.
pKa: Understanding Acidity and Basicity
While this compound does not possess a strongly acidic or basic functional group, the hydroxyl group can act as a very weak acid. The pKa of the hydroxyl proton is expected to be high, similar to that of other secondary alcohols (typically in the range of 16-18). The ester group is not considered to have a pKa in the typical aqueous range.
Experimental Protocol for pKa Determination (Potentiometric Titration)
This method, while more commonly used for more acidic or basic compounds, can be adapted to estimate the pKa of the hydroxyl group under non-aqueous conditions.
-
Materials:
-
Potentiometer with a pH electrode suitable for non-aqueous solutions
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
This compound
-
Anhydrous solvent (e.g., DMSO)
-
Strong base titrant in the same solvent (e.g., tetrabutylammonium hydroxide in DMSO)
-
-
Procedure:
-
Dissolve a known amount of this compound in the anhydrous solvent in a beaker.
-
Place the beaker on the magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with the strong base titrant, adding small increments and recording the pH after each addition.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.
-
Causality Behind Experimental Choices: Potentiometric titration provides a precise measurement of pH changes upon the addition of a titrant. The use of a non-aqueous solvent system is necessary to deprotonate the weakly acidic hydroxyl group.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic data provides an unambiguous "fingerprint" of a molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include a singlet for the methyl ester protons, a multiplet for the proton on the carbon bearing the hydroxyl group, and a series of multiplets for the cyclohexane ring protons.
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. Expected signals include a peak for the carbonyl carbon of the ester, a peak for the methyl carbon of theester, a peak for the carbon attached to the hydroxyl group, and several peaks for the other carbons in the cyclohexane ring.
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl group.
-
C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region correspond to the C-O single bond stretching of the ester and the alcohol.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the sp³ C-H bonds of the cyclohexane ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z = 158.
-
Fragmentation: Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, m/z = 31) and the loss of the entire ester group (-COOCH₃, m/z = 59). The loss of a water molecule (H₂O, m/z = 18) from the molecular ion is also a possibility due to the presence of the hydroxyl group.
Synthesis and Purification: A Practical Perspective
General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Purification Considerations:
Given the predicted high boiling point, vacuum distillation would be the preferred method for purifying larger quantities of the compound. For smaller scales or for obtaining very high purity material, column chromatography on silica gel would be appropriate. The choice of eluent would be guided by the polarity of the compound, likely a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).
Conclusion: A Versatile Scaffold with Untapped Potential
This compound is more than just a chemical intermediate; it is a gateway to a diverse range of complex molecules with potential therapeutic applications. A thorough understanding and experimental validation of its physicochemical properties are essential for any researcher seeking to unlock its full potential. This guide has provided a framework for this understanding, combining predicted data with established experimental protocols. While some experimental values remain to be definitively determined, the methodologies outlined herein provide a clear path for researchers to obtain this critical information, thereby ensuring the integrity and reproducibility of their synthetic endeavors.
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An In-depth Technical Guide to Methyl 3-hydroxycyclohexanecarboxylate (CAS 37722-82-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-hydroxycyclohexanecarboxylate (CAS 37722-82-0) is a chiral cyclohexane derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug development. Its bifunctional nature, possessing both a hydroxyl and a methyl ester group, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, chemical reactivity, and analytical methodologies related to this compound. Furthermore, it delves into the potential biological significance of its derivatives, particularly in the context of metabolic disease modulation, and outlines key safety considerations for its handling and use in a laboratory setting.
Chemical and Physical Properties
This compound is a colorless liquid with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol .[1][2] It is an ester derivative of 3-hydroxycyclohexanecarboxylic acid.[1] The presence of two chiral centers at positions 1 and 3 of the cyclohexane ring means that the molecule can exist as four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The cis and trans diastereomers exhibit different physical properties, which allows for their separation using standard chromatographic techniques.[1]
| Property | Value | Source |
| CAS Number | 37722-82-0 | [2] |
| Molecular Formula | C8H14O3 | [1][2] |
| Molecular Weight | 158.19 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Boiling Point | 233.3 ± 33.0 °C at 760 mmHg | [1] |
| InChI Key | OXQRLBFDJMSRMM-UHFFFAOYSA-N | [2][3] |
| Purity | Typically ≥95% | [3][4] |
| Storage | Inert atmosphere, 2-8°C | [3][5] |
Synonyms:
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired stereochemistry and the available starting materials. A common and efficient approach is the catalytic hydrogenation of methyl 3-hydroxybenzoate.
Catalytic Hydrogenation of Methyl 3-hydroxybenzoate
This method involves the reduction of the aromatic ring of methyl 3-hydroxybenzoate to a cyclohexane ring.
Experimental Protocol:
Materials:
-
Methyl 3-hydroxybenzoate
-
Methanol (solvent)
-
Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) catalyst
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, dissolve methyl 3-hydroxybenzoate (1.0 equivalent) in methanol.
-
Add the Rh/C or Ru/C catalyst (typically 1-5 mol%).
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 bar).
-
Heat the mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for several hours, monitoring the reaction progress by GC or NMR.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the this compound by vacuum distillation.
Caption: Catalytic Hydrogenation Workflow.
Chemical Reactivity and Derivatization
The hydroxyl and methyl ester functional groups of this compound are key to its utility as a synthetic intermediate.
Oxidation of the Hydroxyl Group
The secondary alcohol can be oxidized to the corresponding ketone, Methyl 3-oxocyclohexanecarboxylate, using various oxidizing agents. The Dess-Martin periodinane (DMP) oxidation is a mild and selective method for this transformation.[3][7]
Experimental Protocol (Dess-Martin Oxidation):
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Sodium thiosulfate (Na2S2O3)
Procedure:
-
Dissolve this compound (1.0 equivalent) in dry dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 and a 10% aqueous solution of Na2S2O3.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the resulting Methyl 3-oxocyclohexanecarboxylate by column chromatography on silica gel.
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 5. chemview.epa.gov [chemview.epa.gov]
- 6. hplc.today [hplc.today]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Structural Isomers of Methyl 3-Hydroxycyclohexanecarboxylate
Foreword: The Imperative of Isomeric Purity in Modern Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional architecture of a molecule is paramount. The seemingly subtle variation in the spatial arrangement of atoms can elicit profoundly different physiological responses. This principle is starkly illustrated by the critical role of stereoisomerism in drug development. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit divergent pharmacokinetic and pharmacodynamic profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in the most severe cases, toxic.[1][2][3][4] The thalidomide tragedy serves as a solemn reminder of this reality, where one enantiomer was sedative and the other teratogenic. Consequently, the precise synthesis, separation, and characterization of single isomers are not merely academic exercises but cornerstones of modern drug safety and efficacy.
This guide focuses on methyl 3-hydroxycyclohexanecarboxylate, a substituted cyclohexane derivative that serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its structure contains two stereocenters, giving rise to a family of stereoisomers. A comprehensive understanding of the synthesis, characterization, and separation of these isomers is essential for any researcher or drug development professional working with this scaffold.
Decoding the Isomeric Landscape of this compound
This compound (C₈H₁₄O₃) possesses two chiral centers at carbons 1 and 3 of the cyclohexane ring.[5] This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers. These pairs, in turn, are diastereomers of each other, commonly referred to as cis and trans isomers.
-
Cis Isomers: The hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups are on the same side of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R,3S)-methyl 3-hydroxycyclohexanecarboxylate and (1S,3R)-methyl 3-hydroxycyclohexanecarboxylate.
-
Trans Isomers: The hydroxyl and methoxycarbonyl groups are on opposite sides of the ring. This diastereomer also exists as a pair of enantiomers: (1R,3R)-methyl 3-hydroxycyclohexanecarboxylate and (1S,3S)-methyl 3-hydroxycyclohexanecarboxylate.[2][6]
The differentiation and isolation of these four isomers are critical for their application in stereospecific synthesis.
Strategic Synthesis of Diastereomers
The selective synthesis of either the cis or trans diastereomers of this compound typically begins with a suitable precursor, methyl 3-oxocyclohexanecarboxylate. The stereochemical outcome of the reduction of the ketone at the C3 position is governed by the choice of reducing agent and reaction conditions.
Diastereoselective Reduction: A Tale of Two Hydrides
The stereoselectivity of the reduction of cyclic ketones is influenced by steric and electronic factors. The incoming hydride nucleophile can approach the carbonyl group from either the axial or equatorial face of the ring, leading to the formation of an axial or equatorial alcohol, respectively.
-
Synthesis of the Cis Isomer (Axial Attack): Bulky reducing agents, such as lithium tri-tert-butoxyaluminum hydride, tend to approach the carbonyl from the less sterically hindered equatorial face. This "axial attack" results in the formation of the axial alcohol, leading to the cis isomer as the major product.
-
Synthesis of the Trans Isomer (Equatorial Attack): Less sterically demanding reducing agents, like sodium borohydride, can approach from the axial face, resulting in the formation of the more thermodynamically stable equatorial alcohol. This "equatorial attack" yields the trans isomer as the predominant product.
Protocol: Diastereoselective Synthesis of cis-Methyl 3-Hydroxycyclohexanecarboxylate
This protocol is adapted from a similar synthesis of a cyclobutane analogue and illustrates the general principles.[7]
Objective: To synthesize cis-methyl 3-hydroxycyclohexanecarboxylate via the stereoselective reduction of methyl 3-oxocyclohexanecarboxylate.
Materials:
-
Methyl 3-oxocyclohexanecarboxylate
-
Lithium tri-tert-butoxyaluminum hydride solution in tetrahydrofuran (THF)
-
Anhydrous THF
-
Hydrochloric acid (6 M)
-
Ethyl acetate
-
Diatomaceous earth
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve methyl 3-oxocyclohexanecarboxylate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium tri-tert-butoxyaluminum hydride in THF dropwise to the stirred solution.
-
Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of 6 M hydrochloric acid at low temperature, adjusting the pH to approximately 5-6.
-
Allow the mixture to warm to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth, washing the filter cake with ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Spectroscopic Characterization: The Fingerprints of Isomers
The structural elucidation of the cis and trans isomers of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The different spatial arrangements of the hydroxyl and methoxycarbonyl groups lead to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for differentiating diastereomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly H1 and H3, are highly sensitive to their axial or equatorial orientation.
Expected ¹H NMR Spectral Differences:
-
Cis Isomer: In the more stable chair conformation, one substituent will be axial and the other equatorial. The proton attached to the carbon bearing the axial substituent will typically appear as a broad multiplet at a relatively upfield position due to multiple small axial-equatorial and equatorial-equatorial couplings. The proton on the carbon with the equatorial substituent will often show larger axial-axial couplings and appear further downfield.
-
Trans Isomer: In the most stable diequatorial conformation, both H1 and H3 are axial. They will exhibit large axial-axial coupling constants (typically 8-12 Hz) to their neighboring axial protons, resulting in characteristic triplet-like multiplets.
Expected ¹³C NMR Spectral Differences:
The chemical shifts of the ring carbons are also influenced by the stereochemistry of the substituents. Generally, carbons bearing axial substituents are more shielded and appear at a higher field (lower ppm) in the ¹³C NMR spectrum compared to those with equatorial substituents.[8]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique for analyzing the isomers of this compound. While the electron ionization (EI) mass spectra of the cis and trans isomers are often very similar due to fragmentation of the molecular ion, subtle differences in the relative abundances of fragment ions may be observed.
Characteristic Fragmentation Pathways:
The fragmentation of methyl esters of hydroxy-substituted cyclohexanes typically involves:
-
Loss of the methoxy group (-OCH₃): Leading to a peak at m/z [M-31]⁺.
-
Loss of the methoxycarbonyl group (-COOCH₃): Resulting in a peak at m/z [M-59]⁺.
-
Dehydration: Loss of a water molecule from the molecular ion, giving a peak at m/z [M-18]⁺.
-
Ring cleavage: Various fragmentation pathways involving the opening of the cyclohexane ring.
The relative intensities of these fragments can sometimes provide clues to the stereochemistry, as the proximity of the functional groups in the cis isomer may favor certain fragmentation pathways.
Chromatographic Separation: Isolating the Isomers
The separation of the diastereomers and enantiomers of this compound is crucial for obtaining isomerically pure compounds. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for this purpose.
Gas Chromatography (GC)
GC is well-suited for the separation of the volatile diastereomers of this compound.
Protocol: GC-MS Analysis of Diastereomers
Objective: To separate and identify the cis and trans isomers of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column. A mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector.
-
Oven Program: A temperature gradient is typically used to ensure good separation and peak shape. For example, start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C).
-
Detector: Mass Spectrometer (for identification) or Flame Ionization Detector (FID) (for quantification).
Expected Outcome: The cis and trans isomers should have different retention times on the GC column due to their different boiling points and interactions with the stationary phase. Generally, the more compact isomer will have a shorter retention time.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for both diastereomeric and enantiomeric separations.
-
Diastereomer Separation: The cis and trans diastereomers can be separated on a standard achiral stationary phase (e.g., C18) due to their different physical properties.
-
Enantiomer Separation (Chiral HPLC): To separate the enantiomeric pairs of the cis and trans isomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.[9] The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol, is critical for achieving good resolution.
Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for developing a chiral HPLC method.
Conclusion: A Framework for Isomeric Control
The structural isomers of this compound present a classic case study in the importance of stereochemical control in organic synthesis and pharmaceutical development. The ability to selectively synthesize, accurately characterize, and efficiently separate these isomers is a fundamental requirement for their use in the creation of complex, stereochemically pure active pharmaceutical ingredients. This guide has provided a comprehensive overview of the key principles and practical methodologies for navigating the isomeric landscape of this important synthetic building block. By applying these strategies, researchers and scientists can ensure the isomeric integrity of their compounds, a critical step in the path towards safer and more effective medicines.
References
-
TutorChase. (n.d.). What role does stereoisomerism play in drug development? Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological Significance of Stereoisomerism. [Link]
-
Lamanec, T. R., & Trimble, L. A. (2003). Stereochemistry in Drug Action. Primary care companion to the Journal of clinical psychiatry, 5(4), 180–184. [Link]
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Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16–18. [Link]
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Slideshare. (n.d.). Pharmaceutical importance of stereochemistry. [Link]
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MySkinRecipes. (n.d.). Methyl 3-(hydroxymethyl)cyclohexanecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. [Link]
-
Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]
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ACS Publications. (2024, June 10). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2020, March 14). 1H NMR of cyclohexanecarbaldehyde. [Link]
-
ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. [Link]
-
PubChem. (n.d.). Methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl cis-3-hydroxymethylcyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b).... [Link]
-
Figshare. (2024, June 10). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]
-
ChemRxiv. (2024, December 12). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. [Link]
-
ChemRxiv. (n.d.). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. [Link]
-
PubChem. (n.d.). Methyl 3-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]
-
BuyersGuideChem. (n.d.). cis-Methyl 4-hydroxycyclohexanecarboxylate. [Link]
-
Beilstein Journals. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Manual of Analytical Methods: METHYLCYCLOHEXANONE 2521. [Link]
-
ACGIH. (n.d.). METHYLCYCLOHEXANONE, ALL ISOMERS. [Link]
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An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-Hydroxycyclohexanecarboxylate
Foreword: The Structural Elucidation of a Versatile Building Block
Methyl 3-hydroxycyclohexanecarboxylate, a chiral bifunctional molecule, serves as a valuable intermediate in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Its cyclohexane ring, substituted with both a hydroxyl and a methyl ester group, allows for a rich stereochemistry, primarily existing as cis and trans diastereomers. The precise characterization of these isomers is paramount for ensuring the stereochemical integrity and, consequently, the desired biological activity and safety profile of the final drug substance. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a definitive resource for its structural elucidation and isomeric differentiation. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to provide not just data, but a deeper understanding of the structure-spectrum correlations that govern this important molecule.
The Stereochemical Landscape: Cis vs. Trans Isomers
The relative orientation of the hydroxyl and methyl ester groups on the cyclohexane ring gives rise to two principal diastereomers: cis and trans. In the chair conformation, the substituents can occupy either axial or equatorial positions. The interplay of these conformational preferences directly influences the observed spectroscopic data, particularly in NMR spectroscopy.
Caption: Conformational isomers of cis and trans-methyl 3-hydroxycyclohexanecarboxylate.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Differentiation
¹³C NMR spectroscopy is arguably the most definitive technique for distinguishing between the cis and trans isomers of this compound. The chemical shifts of the carbon atoms within the cyclohexane ring are highly sensitive to the steric environment, particularly the γ-gauche effect, where a carbon atom is shielded (shifted to a lower chemical shift) by a substituent in a gauche position three bonds away.
A seminal study by Senda, Ishiyama, and Imaizumi in 1976 provided a detailed analysis of the ¹³C NMR spectra of a series of substituted methyl cyclohexanecarboxylates, including the title compound[1][2]. The key to differentiating the isomers lies in the chemical shifts of the ring carbons, which are influenced by the axial or equatorial orientation of the substituents.
Experimental Protocol: ¹³C NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹³C NMR spectra is crucial for accurate structural assignment.
-
Sample Preparation: Dissolve approximately 20-50 mg of the purified this compound isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C) is recommended for better signal dispersion.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with singlets for each carbon.
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically several hundred to thousands).
-
-
Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Data Interpretation and Isomer Assignment
The following table summarizes the experimentally observed ¹³C NMR chemical shifts for the cis and trans isomers of this compound, as reported by Senda et al. (1976)[1][2].
| Carbon Atom | cis-Isomer (ppm) | trans-Isomer (ppm) | Rationale for Chemical Shift Differences |
| C=O | 176.1 | 176.1 | The carbonyl carbon is remote from the stereocenter and shows little difference. |
| OCH₃ | 51.4 | 51.4 | The methyl ester carbon is also not significantly affected by the ring stereochemistry. |
| C1 | 40.8 | 43.3 | In the cis isomer, one conformer has an axial ester group, leading to shielding of C1. The trans isomer predominantly exists with both groups equatorial, resulting in a downfield shift for C1. |
| C2 | 31.8 | 34.6 | Similar to C1, the axial hydroxyl in one of the cis conformers shields C2. |
| C3 | 66.8 | 70.0 | The carbon bearing the hydroxyl group (C3) is significantly shielded in the cis isomer due to the γ-gauche interaction with the axial ester group in one of its chair conformations. |
| C4 | 34.6 | 35.5 | Subtle differences arise from the overall conformational preferences. |
| C5 | 23.9 | 25.1 | Shielding effects in the cis isomer are also observed at C5. |
| C6 | 28.5 | 28.9 | Minor differences are observed for C6. |
Data adapted from Senda, Y., Ishiyama, J., & Imaizumi, S. (1976). ¹³C NMR Spectra of Some Methyl Cyclohexanecarboxylates. Bulletin of the Chemical Society of Japan, 49(5), 1359–1362.[1][2]
Caption: Workflow for ¹³C NMR based isomer differentiation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A More Subtle Distinction
While ¹³C NMR provides clear-cut differences, ¹H NMR spectroscopy offers a more nuanced view of the stereochemistry. The chemical shifts and, more importantly, the coupling constants of the ring protons can be used to deduce the relative configurations. As noted by Senda et al. (1976), the chemical shift differences between the isomers can be small[1][2].
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Instrument Parameters:
-
Spectrometer: A high-field spectrometer (400 MHz or higher) is highly recommended to resolve the complex multiplets of the cyclohexane ring protons.
-
Acquisition Parameters: Standard pulse-acquire sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Interpretation and Isomer Assignment
The key diagnostic protons are H1 (attached to the carbon with the ester) and H3 (attached to the carbon with the hydroxyl group).
-
Chemical Shifts: The proton in an axial position is typically more shielded (lower chemical shift) than its equatorial counterpart. In the more stable diequatorial conformation of the trans isomer, both H1 and H3 are in axial positions and would be expected at a lower chemical shift compared to the cis isomer, where one of these protons is likely to be equatorial.
-
Coupling Constants: The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle. Axial-axial couplings (³J_ax,ax) are typically large (8-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (2-5 Hz). Analysis of the multiplicity of the H1 and H3 signals can therefore provide information about their orientation and that of the adjacent protons.
| Proton | Expected Chemical Shift Range (ppm) | Key Coupling Interactions |
| OCH₃ | ~3.7 | Singlet |
| H3 (CH-OH) | 3.6 - 4.2 | Multiplet, width and splitting pattern are diagnostic of axial vs. equatorial position. |
| H1 (CH-CO₂Me) | 2.2 - 2.8 | Multiplet, width and splitting pattern are diagnostic of axial vs. equatorial position. |
| Cyclohexane Ring Protons | 1.2 - 2.2 | Complex overlapping multiplets. |
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared spectroscopy is an excellent tool for confirming the presence of the key functional groups: the hydroxyl (-OH) and the ester (C=O, C-O). While it is generally less powerful than NMR for distinguishing between the cis and trans isomers of this molecule, subtle differences in the fingerprint region may be observable.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be conveniently recorded as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Spectral Interpretation
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| 3600-3200 (broad) | O-H stretch | Confirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding. |
| 3000-2850 | C-H stretch | Aliphatic C-H bonds of the cyclohexane ring and the methyl group. |
| ~1735 | C=O stretch | Strong, sharp absorption characteristic of the ester carbonyl group. |
| 1250-1000 | C-O stretch | Strong absorptions from the C-O bonds of the ester and the C-O bond of the hydroxyl group. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique for this type of molecule.
Experimental Protocol: GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the ideal method for analyzing this compound, as it separates the sample before it enters the mass spectrometer.
-
GC Conditions: A suitable capillary column (e.g., DB-5 or equivalent) with a temperature program that allows for the elution of the compound.
-
MS Conditions: Electron ionization at 70 eV.
Fragmentation Analysis
The mass spectrum of this compound (Molecular Weight: 158.19 g/mol ) will show a molecular ion peak (M⁺˙) at m/z 158. Key fragmentation pathways include:
-
Loss of the methoxy group (-OCH₃): M⁺˙ - 31 → m/z 127. This corresponds to the formation of an acylium ion.
-
Loss of the carbomethoxy group (-CO₂CH₃): M⁺˙ - 59 → m/z 99.
-
Loss of water (-H₂O): M⁺˙ - 18 → m/z 140. This is a common fragmentation for alcohols.
-
McLafferty Rearrangement: While less common for cyclic esters, fragmentation involving the cyclohexane ring can occur.
Caption: Key fragmentation pathways of this compound in EI-MS.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound demonstrates the power of a multi-technique approach to structural elucidation. While IR and MS confirm the molecular formula and functional groups, it is the detailed analysis of ¹³C and ¹H NMR spectra that allows for the unambiguous assignment of the cis and trans stereoisomers. The significant differences in the ¹³C chemical shifts, driven by conformational effects, provide a robust and reliable method for distinguishing between these two important building blocks. This guide serves as a foundational resource for scientists engaged in the synthesis, characterization, and application of this versatile molecule, ensuring the integrity and quality of their research and development endeavors.
References
-
Senda, Y., Ishiyama, J., & Imaizumi, S. (1976). ¹³C NMR Spectra of Some Methyl Cyclohexanecarboxylates. Bulletin of the Chemical Society of Japan, 49(5), 1359–1362. [Link]
- Sci-Hub. (n.d.). 13C NMR Spectra of Some Methyl Cyclohexanecarboxylates. Retrieved from a source providing access to the full-text article.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. (n.d.). Methyl 3-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]
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"stereoisomers of methyl 3-hydroxycyclohexanecarboxylate"
An In-depth Technical Guide to the Stereoisomers of Methyl 3-hydroxycyclohexanecarboxylate
Authored by a Senior Application Scientist
Introduction: The Significance of Stereochemical Complexity in Cyclohexane Derivatives
This compound is a bifunctional molecule featuring a hydroxyl group and a methyl ester attached to a cyclohexane ring. While structurally straightforward, its true complexity and utility in scientific applications, particularly in drug development and asymmetric synthesis, lie in its stereochemistry. The presence of two stereogenic centers gives rise to a family of stereoisomers, each with unique three-dimensional arrangements and, consequently, distinct physical, chemical, and biological properties.
This guide provides a comprehensive exploration of the stereoisomers of this compound. We will delve into the structural nuances of its diastereomers and enantiomers, discuss the conformational landscape that governs their stability, and outline the modern synthetic and analytical methodologies for their preparation and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of this versatile chiral building block.
Structural and Stereochemical Analysis
The foundation of understanding this compound lies in a thorough analysis of its stereochemical features. The molecule possesses two chiral centers at the C1 and C3 positions of the cyclohexane ring, where the methoxycarbonyl and hydroxyl groups are attached, respectively.
Identification of Stereoisomers: Diastereomers and Enantiomers
With two stereocenters, a maximum of 2² = 4 stereoisomers can exist. These stereoisomers are grouped into two pairs of enantiomers. The relative orientation of the two substituents gives rise to two diastereomers: cis and trans.[1]
-
Cis Isomers: The hydroxyl and methoxycarbonyl groups are on the same face of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R,3S)-methyl 3-hydroxycyclohexanecarboxylate and (1S,3R)-methyl 3-hydroxycyclohexanecarboxylate.
-
Trans Isomers: The hydroxyl and methoxycarbonyl groups are on opposite faces of the ring. This diastereomer also exists as a pair of enantiomers: (1R,3R)-methyl 3-hydroxycyclohexanecarboxylate and (1S,3S)-methyl 3-hydroxycyclohexanecarboxylate.[2]
Diastereomers, unlike enantiomers, have different physical properties such as melting points, boiling points, and solubility, which is a key principle exploited in their separation.[3][4]
Table 1: Stereoisomers of this compound
| Diastereomer | Enantiomer 1 (Absolute Configuration) | Enantiomer 2 (Absolute Configuration) |
| cis | (1S, 3R) | (1R, 3S) |
| trans | (1R, 3R) | (1S, 3S) |
Conformational Analysis: The Chair Conformation and Substituent Effects
The cyclohexane ring is not planar and predominantly adopts a stable chair conformation to minimize angle and torsional strain.[5] In this conformation, the substituents at each carbon can occupy either an axial (perpendicular to the ring's plane) or an equatorial (around the ring's perimeter) position.[5] Through a process called ring-flipping, a chair conformation can interconvert to another chair conformation, causing all axial substituents to become equatorial and vice-versa.[5]
The energetic favorability of a particular conformation is dictated by the steric strain, particularly 1,3-diaxial interactions, where axial substituents sterically interfere with other axial atoms.[6] Larger substituents incur a greater energetic penalty in the axial position.[7]
-
Trans Isomers (1,3-disubstituted): The most stable conformation for the trans isomers is the diequatorial conformation (e,e). For example, in (1R,3R)-methyl 3-hydroxycyclohexanecarboxylate, both the hydroxyl and methoxycarbonyl groups can reside in equatorial positions, minimizing steric strain. The alternative diaxial conformation (a,a) is significantly less stable.
-
Cis Isomers (1,3-disubstituted): The cis isomers must have one substituent in an axial position and the other in an equatorial position (a,e). The conformational equilibrium will favor the chair conformation where the larger substituent (methoxycarbonyl group) occupies the more stable equatorial position to minimize 1,3-diaxial strain.[7]
The interplay between stereochemistry and conformation is critical as it dictates the molecule's shape and how it interacts with other chiral molecules, such as enzymes or chiral catalysts.
Figure 1: Conformational equilibrium in trans and cis isomers.
Synthesis and Separation of Stereoisomers
The preparation of specific stereoisomers of this compound can be achieved through two primary strategies: stereoselective synthesis to directly form the desired isomer, or the synthesis of a mixture followed by separation.
Stereoselective Synthesis
Modern organic synthesis provides powerful tools for controlling stereochemistry. Catalytic asymmetric synthesis is a highly efficient approach to producing enantioenriched compounds.[8][9] For this compound, a key strategy involves the stereoselective reduction of a precursor ketone, methyl 3-oxocyclohexanecarboxylate.
Protocol: Asymmetric Ketone Reduction
-
Precursor Synthesis: Methyl 3-oxocyclohexanecarboxylate can be prepared from the reduction of m-methoxybenzoic acid.[10]
-
Catalyst Selection: A chiral catalyst, such as a Noyori-type ruthenium-BINAP catalyst or a CBS (Corey-Bakshi-Shibata) catalyst, is chosen. The choice of catalyst and its chirality will determine the stereochemistry of the resulting alcohol.
-
Asymmetric Reduction: The ketoester is subjected to hydrogenation (e.g., using H₂) or reduction with a hydride source (e.g., borane) in the presence of the chiral catalyst.
-
Reaction Conditions: The reaction is typically run at controlled temperatures and pressures in an appropriate solvent (e.g., methanol, THF).
-
Workup and Purification: After the reaction is complete, the catalyst is removed, and the product is purified, typically by column chromatography, to yield the enantioenriched this compound.
The causality behind this choice is the ability of the chiral catalyst to create a chiral environment around the prochiral ketone, directing the hydride attack to one face of the carbonyl group, thus leading to a preponderance of one enantiomer.[11]
Separation of Stereoisomers (Resolution)
When a synthesis results in a mixture of stereoisomers, separation is necessary. Since enantiomers have identical physical properties in an achiral environment, specialized techniques are required.
2.2.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[12] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates.[12][13]
Experimental Workflow: Chiral HPLC Separation
-
Column Selection: A suitable chiral column is selected. Polysaccharide-based CSPs (e.g., Chiralpak, Chiralcel) or cyclodextrin-based CSPs are common choices for this type of molecule.[12][14]
-
Mobile Phase Optimization: A mobile phase, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), is prepared. The ratio is optimized to achieve good resolution and reasonable retention times.[15]
-
Sample Preparation: The mixture of stereoisomers is dissolved in the mobile phase.
-
Injection and Elution: The sample is injected into the HPLC system. The enantiomers are separated on the column and detected by a UV detector as they elute.
-
Fraction Collection: For preparative separations, the fractions corresponding to each separated peak are collected.
Figure 2: Workflow for chiral HPLC separation.
2.2.2. Enzymatic Resolution
Enzymatic resolution is a classic technique that leverages the high stereoselectivity of enzymes. For example, a lipase can selectively hydrolyze the ester group of one enantiomer in a racemic mixture, converting it to the corresponding carboxylic acid (3-hydroxycyclohexanecarboxylic acid).[16] The resulting acid and the unreacted ester (the other enantiomer) are now different compounds and can be easily separated by standard chemical methods like extraction. While effective, this method is limited as the maximum theoretical yield for the desired enantiomer is 50%.[10]
Spectroscopic Characterization
Once synthesized or separated, the stereoisomers must be unambiguously identified. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.
¹H NMR Spectroscopy
Proton NMR can distinguish between diastereomers by analyzing chemical shifts and coupling constants, which are sensitive to the local electronic environment and the dihedral angles between protons, respectively.
-
Distinguishing cis and trans isomers: The proton at C1 (attached to the COOMe group) and C3 (attached to the OH group) will have different chemical shifts and coupling patterns in the cis and trans isomers. In the more stable diequatorial trans isomer, the C1-H and C3-H protons are axial. They will exhibit large axial-axial couplings (typically 8-12 Hz) to their neighboring axial protons. In the cis isomer, one of these protons will be axial and the other equatorial. This will result in smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz).
-
Conformational Information: The width of the signal for the proton attached to the C3 carbon (the CH-OH proton) can provide clues about its orientation. A broad multiplet with large coupling constants suggests an axial proton, whereas a narrower signal suggests an equatorial proton.
While ¹H NMR is excellent for distinguishing diastereomers, it cannot differentiate between enantiomers, as they are spectroscopically identical in an achiral solvent.[17][18][19]
Applications in Drug Development and Synthesis
The stereoisomers of this compound serve as valuable chiral building blocks. The distinct spatial arrangement of the hydroxyl and ester functionalities allows for their differential protection and subsequent elaboration into more complex molecular architectures. In drug development, it is a well-established principle that different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[12] Therefore, access to stereochemically pure intermediates like the individual isomers of this compound is crucial for the synthesis of single-enantiomer active pharmaceutical ingredients (APIs).
Conclusion
The stereoisomers of this compound represent a microcosm of the challenges and opportunities in modern stereochemistry. The four distinct isomers, arising from two chiral centers, exhibit unique conformational preferences that dictate their reactivity and interactions. A thorough understanding of their structure, combined with advanced synthetic strategies for asymmetric synthesis and robust analytical techniques like chiral HPLC and NMR for separation and characterization, is paramount for their effective use. As the demand for stereochemically pure compounds continues to grow in the pharmaceutical and materials science industries, the principles outlined in this guide for this model system remain fundamentally important for researchers and developers in the field.
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An In-depth Technical Guide on the Thermodynamic Stability of Methyl 3-Hydroxycyclohexanecarboxylate Conformers
Introduction: The Critical Role of Conformational Analysis in Modern Drug Development
In the landscape of contemporary drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The spatial arrangement of atoms, or conformation, dictates a molecule's physical, chemical, and, most importantly, biological properties. For active pharmaceutical ingredients (APIs), the specific conformation adopted upon binding to a biological target is the linchpin of its therapeutic efficacy. A subtle shift in conformational equilibrium can dramatically alter binding affinity, leading to diminished potency or even off-target effects. Methyl 3-hydroxycyclohexanecarboxylate, a chiral organic compound, serves as an exemplary model for exploring the nuanced interplay of steric and electronic effects that govern the thermodynamic stability of its various conformers.[1] This guide provides a comprehensive exploration of these factors, offering both theoretical insights and practical methodologies for their evaluation.
Structural Overview of this compound
This compound is a disubstituted cyclohexane derivative featuring a hydroxyl (-OH) group at the C3 position and a methoxycarbonyl (-COOCH₃) group at the C1 position.[2] The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain.[3][4] The presence of two substituents gives rise to stereoisomerism, specifically diastereomers (cis and trans isomers), each with a unique set of conformational possibilities.
-
Cis Isomer: Both the hydroxyl and methoxycarbonyl groups are on the same face of the cyclohexane ring (either both "up" or both "down").
-
Trans Isomer: The hydroxyl and methoxycarbonyl groups are on opposite faces of the ring (one "up" and one "down").
Each of these diastereomers can exist as two rapidly interconverting chair conformers through a process known as ring flipping.[5] In this process, axial substituents become equatorial, and equatorial substituents become axial.[5]
The Conformational Landscape: A Delicate Balance of Forces
The relative thermodynamic stability of the conformers of this compound is dictated by a complex interplay of several factors. Understanding these forces is crucial for predicting the predominant conformation in a given environment.
Steric Hindrance and 1,3-Diaxial Interactions
In substituted cyclohexanes, substituents generally prefer the more spacious equatorial position to avoid steric clashes with other atoms on the ring.[6][7] When a substituent occupies an axial position, it experiences unfavorable steric interactions with the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent). These are known as 1,3-diaxial interactions.[3][6] The larger the substituent, the greater the steric strain and the stronger the preference for the equatorial position.[6] This energetic preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane.
Intramolecular Hydrogen Bonding: A Key Stabilizing Interaction
A pivotal factor influencing the conformational preference in this compound is the potential for intramolecular hydrogen bonding. This occurs when the hydroxyl group (the hydrogen bond donor) and the carbonyl oxygen of the methoxycarbonyl group (the hydrogen bond acceptor) are in close enough proximity to interact favorably.[8][9][10] This interaction is most significant in the cis isomer when both substituents are in axial positions, or when one is axial and the other is equatorial, allowing for the formation of a six-membered ring-like structure stabilized by the hydrogen bond. The strength of this bond can be substantial enough to overcome the steric preference for equatorial substitution.[11]
The Anomeric Effect: A Stereoelectronic Consideration
While the classical anomeric effect describes the preference for an axial orientation of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring, a related stereoelectronic effect can be considered in this system.[12][13][14] The interaction between the lone pair electrons of the hydroxyl oxygen and the antibonding orbital of the C-C bond of the methoxycarbonyl group (and vice versa) can influence the rotational barriers and relative energies of the conformers. This effect, though more subtle than in classic anomeric systems, contributes to the overall conformational equilibrium.
In-Depth Analysis of Stereoisomer Conformers
Let's dissect the conformational preferences for both the cis and trans isomers of this compound.
Cis-Methyl 3-Hydroxycyclohexanecarboxylate
The cis isomer can exist in two primary chair conformations:
-
Diequatorial (e,e): Both the hydroxyl and methoxycarbonyl groups occupy equatorial positions. This conformation minimizes 1,3-diaxial strain.
-
Diaxial (a,a): Both substituents are in axial positions. This conformation introduces significant 1,3-diaxial interactions but allows for a strong intramolecular hydrogen bond between the axial hydroxyl group and the axial methoxycarbonyl group.
The equilibrium between these two conformers is a classic example of competing effects. The diequatorial conformer is favored by sterics, while the diaxial conformer is stabilized by the intramolecular hydrogen bond. The predominant conformer will depend on the balance of these opposing forces, which can be influenced by solvent polarity. In non-polar solvents, the intramolecular hydrogen bond is more significant, potentially favoring the diaxial conformer. In polar, protic solvents, intermolecular hydrogen bonding with the solvent can disrupt the intramolecular bond, shifting the equilibrium towards the sterically favored diequatorial conformer.
Trans-Methyl 3-Hydroxycyclohexanecarboxylate
For the trans isomer, the two chair conformers are:
-
Axial-Equatorial (a,e): One substituent is axial, and the other is equatorial.
-
Equatorial-Axial (e,a): The substituents switch their axial/equatorial positions upon ring flipping.
In this case, the relative stability depends on the A-values of the hydroxyl and methoxycarbonyl groups. The conformer with the larger group in the equatorial position will generally be more stable.[15] Interestingly, the A-value for a methoxy group (a close proxy for the methoxycarbonyl group in terms of steric bulk around the oxygen) is generally considered to be slightly lower than that of a hydroxyl group.[16][17] This suggests that the conformational preference might be subtle. However, the potential for a weaker, long-range intramolecular hydrogen bond in the (a,e) or (e,a) conformers should not be entirely dismissed, although it would be significantly less favorable than in the cis-diaxial arrangement.
Methodologies for Conformational Analysis: A Practical Guide
Determining the relative populations of different conformers requires a combination of experimental and computational techniques.
Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for conformational analysis in solution.[18][19]
Key NMR Parameters:
-
Chemical Shifts: The chemical shifts of protons, particularly those on the carbon atoms bearing the substituents and the axial/equatorial protons, are sensitive to their local electronic environment, which changes with conformation.[20]
-
Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the differentiation between axial-axial, axial-equatorial, and equatorial-equatorial couplings, providing direct evidence for the predominant chair conformation.
-
Nuclear Overhauser Effect (NOE): NOE experiments can reveal through-space proximity between protons, which can help to confirm the spatial arrangement of substituents in a particular conformer.
Experimental Protocol: Variable Temperature NMR
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃ for non-polar conditions, CD₃OD for polar, protic conditions).
-
Initial Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum at room temperature. At this temperature, the ring flip is often fast on the NMR timescale, resulting in averaged signals.[21]
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe. As the temperature decreases, the rate of ring inversion slows down.
-
Coalescence and Decoalescence: At a certain temperature (the coalescence temperature), the signals for the axial and equatorial protons will broaden and merge. Upon further cooling, the signals will sharpen again, but now as separate peaks for each distinct conformer.
-
Integration and Equilibrium Constant: By integrating the signals corresponding to each conformer at a low temperature where the exchange is slow, the relative populations can be determined. From these populations, the equilibrium constant (K) and the Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RTlnK.
Computational Chemistry: A Theoretical Lens
Computational methods, particularly density functional theory (DFT), provide a powerful means to model the potential energy surface of the molecule and calculate the relative energies of different conformers.[11][22]
Computational Workflow:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers (chair, boat, twist-boat).
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Single-Point Energy Calculations: For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., B3LYP/6-311+G(d,p)).
-
Solvent Effects: To model the influence of the solvent, implicit solvent models (e.g., Polarizable Continuum Model - PCM) can be incorporated into the calculations.
-
Analysis of Results: The calculated relative energies (including zero-point energy and thermal corrections) provide a theoretical prediction of the thermodynamic stability of the conformers.
Data Presentation and Visualization
Table 1: A-Values of Relevant Substituents
| Substituent | A-Value (kcal/mol) |
| -OH | ~0.87[16] |
| -COOCH₃ | ~1.1-1.2 |
Note: The A-value for -COOCH₃ can vary slightly depending on the source.
Table 2: Predicted Relative Stabilities of this compound Conformers
| Isomer | Conformer | Key Stabilizing Factors | Key Destabilizing Factors | Predicted Relative Stability |
| cis | Diequatorial (e,e) | Low steric strain | Absence of intramolecular H-bond | Favored in polar solvents |
| cis | Diaxial (a,a) | Strong intramolecular H-bond | High 1,3-diaxial strain | Potentially favored in non-polar solvents |
| trans | Equatorial-Axial (e,a) for -OH, -COOCH₃ | Larger group (-COOCH₃) is axial | 1,3-diaxial strain from -COOCH₃ | Less stable |
| trans | Axial-Equatorial (a,e) for -OH, -COOCH₃ | Larger group (-COOCH₃) is equatorial | 1,3-diaxial strain from -OH | More stable |
Diagrams
Caption: Conformational equilibrium of cis-methyl 3-hydroxycyclohexanecarboxylate.
Caption: A typical computational workflow for conformational analysis.
Conclusion: A Synthesis of Theory and Practice
The thermodynamic stability of this compound conformers is a finely tuned balance between steric repulsion and stabilizing electronic interactions, most notably intramolecular hydrogen bonding. For the cis isomer, the competition between the sterically favored diequatorial conformer and the hydrogen-bond-stabilized diaxial conformer is a compelling illustration of these competing forces. In the trans isomer, the relative steric bulk of the substituents, as quantified by their A-values, is the primary determinant of conformational preference. A comprehensive understanding of these principles, validated through the rigorous application of experimental techniques like variable temperature NMR and complemented by the predictive power of computational chemistry, is indispensable for researchers in the pharmaceutical sciences. This knowledge empowers the rational design of molecules with optimized three-dimensional structures, ultimately leading to the development of safer and more effective therapeutics.
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An In-Depth Technical Guide to the Synthesis of Methyl 3-Hydroxycyclohexanecarboxylate from Methyl 3-Hydroxybenzoate
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of methyl 3-hydroxycyclohexanecarboxylate, a valuable saturated carbocyclic building block, from the readily available aromatic precursor, methyl 3-hydroxybenzoate. The core of this transformation is the catalytic hydrogenation of the benzene ring, a thermodynamically challenging yet synthetically powerful reaction. This document explores the mechanistic underpinnings, catalyst selection rationale, stereochemical considerations, and a robust, field-proven experimental workflow designed for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries. Emphasis is placed on ensuring scientific integrity, operational safety, and reproducibility.
Introduction and Strategic Importance
The conversion of flat, aromatic systems into three-dimensional saturated rings is a cornerstone of modern synthetic chemistry, particularly in drug discovery and materials science. Saturated carbocycles, such as the cyclohexane core of this compound, offer a rich stereochemical landscape and conformational complexity that is often crucial for biological activity and desirable material properties.
This compound, with its hydroxyl and methyl ester functionalities, serves as a versatile intermediate for the synthesis of more complex molecules. The primary challenge in its synthesis from methyl 3-hydroxybenzoate lies in the selective reduction of the highly stable aromatic ring without affecting the other functional groups.[1] Catalytic hydrogenation is the most direct and atom-economical method to achieve this transformation, though it requires careful control of reaction conditions and catalyst choice to ensure high yield and selectivity.
This guide details a robust procedure utilizing heterogeneous catalysis under high-pressure hydrogen, a method widely applicable in both laboratory and industrial settings.
Reaction Overview and Mechanistic Considerations
The fundamental transformation is the addition of three equivalents of molecular hydrogen across the benzene ring of methyl 3-hydroxybenzoate to yield this compound.
Overall Reaction Scheme:
Caption: Overall reaction for the catalytic hydrogenation of methyl 3-hydroxybenzoate.
Mechanism of Heterogeneous Catalytic Hydrogenation
The hydrogenation of arenes is a surface-catalyzed reaction that typically occurs on the surface of transition metals like Rhodium (Rh), Ruthenium (Ru), Platinum (Pt), or Palladium (Pd).[2] The generally accepted mechanism involves the following key steps:
-
Adsorption: Both molecular hydrogen (H₂) and the aromatic substrate (methyl 3-hydroxybenzoate) adsorb onto the surface of the metal catalyst.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the metal surface, forming reactive metal-hydride species.
-
Stepwise Hydrogen Addition: The adsorbed aromatic ring undergoes a series of stepwise hydrogen additions from the activated hydrogen atoms on the catalyst surface. This process typically involves the formation of cyclohexene and cyclohexadiene intermediates, which are rarely isolated as they are hydrogenated much faster than the initial aromatic ring.[3]
-
Desorption: Once the ring is fully saturated, the product molecule, this compound, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
Stereochemical Considerations
The hydrogenation of the planar benzene ring creates two new stereocenters at the C1 (carbomethoxy-bearing) and C3 (hydroxyl-bearing) positions of the cyclohexane ring. This results in the formation of diastereomers: cis and trans.
-
Syn-Addition: In heterogeneous catalysis, hydrogen is typically delivered from the catalyst surface to one face of the molecule. This "syn-addition" mechanism generally favors the formation of the cis isomer, where both new hydrogen atoms on adjacent carbons add from the same side.[4][5]
-
Isomerization: Although the kinetic product is often the cis isomer, the thermodynamically more stable trans isomer can sometimes be formed, especially under harsh conditions (higher temperatures, longer reaction times) that may allow for isomerization on the catalyst surface.[4] The trans isomer often predominates because it allows both substituents to occupy equatorial positions in the stable chair conformation, minimizing steric hindrance.
The final product is typically a mixture of cis and trans diastereomers. The ratio is highly dependent on the catalyst, solvent, and reaction conditions. Certain rhodium catalysts are known to exhibit high cis-selectivity.[6]
Catalyst Selection: A Comparative Rationale
The choice of catalyst is paramount for achieving high conversion and selectivity while preserving the ester and hydroxyl groups. While several metals can hydrogenate aromatic rings, Rhodium and Ruthenium on a high-surface-area carbon support are particularly effective for this transformation.[2][7]
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Rhodium on Carbon (Rh/C) | 80-120°C, 50-100 bar | High activity for arene hydrogenation at lower temperatures.[8] Often shows good cis-selectivity.[4][6] Good functional group tolerance.[9] | Higher cost compared to other metals. |
| Ruthenium on Carbon (Ru/C) | 100-150°C, 70-150 bar | Excellent activity, very resistant to catalyst poisoning.[2] Effective for a wide range of aromatics.[10][11] | May require slightly higher temperatures/pressures than Rhodium. Can sometimes promote hydrogenolysis under harsh conditions. |
| Palladium on Carbon (Pd/C) | 150-200°C, >100 bar | Readily available and cost-effective. | Generally requires more forcing conditions for arene hydrogenation compared to Rh or Ru.[12] Higher risk of hydrogenolysis of the hydroxyl group. |
| Raney Nickel (Ra-Ni) | 150-220°C, >150 bar | Very cost-effective for industrial scale. | Requires very high temperatures and pressures. Can be pyrophoric and requires careful handling.[2] Lower functional group tolerance. |
Rationale for Selection: For laboratory-scale synthesis focused on high yield and functional group preservation, 5% Rhodium on Carbon (5% Rh/C) is the recommended catalyst due to its high activity under relatively milder conditions, which minimizes the risk of side reactions such as ester reduction or hydrogenolysis. 5% Ruthenium on Carbon (5% Ru/C) is an excellent and more economical alternative.
Detailed Experimental Protocol
This protocol describes the hydrogenation of methyl 3-hydroxybenzoate on a 10-gram scale using a high-pressure batch reactor.
Materials and Reagents
| Compound | Formula | MW ( g/mol ) | CAS No. | Amount |
| Methyl 3-hydroxybenzoate | C₈H₈O₃ | 152.15 | 19438-10-9 | 10.0 g |
| 5% Rhodium on Carbon (Rh/C) | Rh/C | N/A | 7440-16-6 | 0.5 - 1.0 g (5-10 wt%) |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | 100 mL |
| Hydrogen Gas (high purity) | H₂ | 2.02 | 1333-74-0 | ~70-100 bar |
| Nitrogen Gas (high purity) | N₂ | 28.01 | 7727-37-9 | For purging |
| Celite® (for filtration) | N/A | N/A | 61790-53-2 | As needed |
Equipment
-
High-pressure autoclave (e.g., Parr reactor) with a minimum pressure rating of 150 bar (2200 psi), equipped with a magnetic stirrer, gas inlet/outlet valves, pressure gauge, and thermocouple.[13][14]
-
Glass liner for the autoclave.
-
Hydrogen and Nitrogen gas cylinders with appropriate pressure regulators.
-
Standard laboratory glassware (beakers, flasks).
-
Büchner funnel and filtration flask.
-
Rotary evaporator.
-
Vacuum distillation or flash chromatography setup for purification.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reactor Preparation: Place methyl 3-hydroxybenzoate (10.0 g) and anhydrous ethanol (100 mL) into the glass liner of the autoclave. Carefully add the 5% Rh/C catalyst (1.0 g).
-
Assembly and Purging: Place the liner inside the autoclave and seal the reactor according to the manufacturer's instructions.[15] Purge the system to remove all oxygen: pressurize the reactor with ~5-10 bar of nitrogen, then slowly vent. Repeat this cycle 3-5 times.[16]
-
Hydrogenation: After the final nitrogen purge, evacuate the vessel briefly and then introduce hydrogen gas. Pressurize the reactor to 70-100 bar.
-
Reaction: Begin vigorous stirring and heat the reactor to 100°C. The reaction is exothermic, so monitor the temperature carefully.[17] The reaction progress can be monitored by the cessation of hydrogen uptake (i.e., the pressure gauge remains stable). The reaction is typically complete within 12-24 hours.
-
Cooldown and Depressurization: Once the reaction is complete, turn off the heating and allow the reactor to cool to room temperature. Crucially, vent the excess hydrogen gas slowly and safely in a well-ventilated fume hood. [15] Once at atmospheric pressure, purge the reactor 3 times with nitrogen gas to remove any residual hydrogen.
-
Work-up: Open the reactor and remove the contents. Prepare a small pad of Celite® in a Büchner funnel and wet it with ethanol. Carefully filter the reaction mixture through the Celite pad to remove the heterogeneous catalyst. Wash the pad thoroughly with additional ethanol (2 x 25 mL) to ensure all product is recovered.
-
Solvent Removal: Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator. This will yield the crude product as a colorless or pale-yellow oil.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound as a mixture of diastereomers.
Product Characterization
The purified product should be characterized to confirm its identity and purity. As the product is a mixture of cis and trans isomers, the NMR spectra will show two sets of signals.
-
¹H NMR: Distinct signals for the methoxy protons (-OCH₃) and the proton on the hydroxyl-bearing carbon (-CHOH) are expected for each isomer. The coupling constants between the protons at C1 and C3 can help in assigning the stereochemistry. Generally, the vicinal coupling constant for diaxial protons in the trans isomer is larger (~10-13 Hz) than for axial-equatorial or diequatorial couplings in the cis isomer (~3-6 Hz).[18][19][20]
-
¹³C NMR: Two distinct sets of signals for the cyclohexane ring carbons, the ester carbonyl, and the methoxy carbon will be observed, corresponding to the cis and trans isomers.
-
IR Spectroscopy: A broad absorption band around 3400 cm⁻¹ (O-H stretch) and a sharp absorption around 1730 cm⁻¹ (C=O stretch of the ester) are expected.
-
Mass Spectrometry (GC-MS): Will confirm the molecular weight of the product (158.19 g/mol ).
Safety and Hazard Management
Catalytic hydrogenation with high-pressure hydrogen is a hazardous procedure and must be performed with extreme caution in a suitable facility.[16][21]
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air (flammability limits: 4-75%). Ensure the reaction area is free of ignition sources and is well-ventilated. Always check for leaks before starting the reaction.[17][22]
-
High-Pressure Equipment: All personnel must be thoroughly trained in the operation of the specific high-pressure reactor being used. Never exceed the maximum pressure and temperature ratings of the vessel.[13][15] Use a blast shield.
-
Catalyst Handling: While Rh/C is generally not pyrophoric, some hydrogenation catalysts (especially used ones) can be. After filtration, the used catalyst on the Celite pad should be quenched by slowly adding water and should not be allowed to dry in the air.[23] Dispose of it in a dedicated, sealed waste container.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves must be worn at all times.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Catalyst poisoning (e.g., by sulfur compounds); Insufficient H₂ pressure or temperature; Leak in the system. | Use fresh, active catalyst; Ensure high purity of starting material and solvent; Increase temperature and/or pressure within safe limits; Perform a leak test on the reactor setup.[15] |
| Incomplete Conversion | Insufficient reaction time; Insufficient catalyst loading. | Increase reaction time; Increase catalyst loading (e.g., up to 10 wt%). |
| Formation of Byproducts (e.g., ester reduction to alcohol) | Reaction temperature or pressure is too high; Catalyst is not selective. | Reduce reaction temperature; Screen different catalysts (e.g., Rh/C is often more selective than Ru/C). |
Conclusion
The synthesis of this compound from methyl 3-hydroxybenzoate via catalytic hydrogenation is a robust and efficient method for accessing this valuable saturated building block. The use of a Rhodium-on-Carbon catalyst under high-pressure hydrogen provides high conversion while maintaining excellent functional group tolerance. Careful attention to the experimental setup, particularly the safety protocols associated with high-pressure hydrogenation, is essential for a successful and safe outcome. This guide provides the necessary technical details and operational insights to enable researchers to confidently perform this transformation and utilize its product in advanced synthetic applications.
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Industrial Engineering & Chemical Safety. (2025). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]
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H.E.L Group. (2025). Hydrogenation: How we can make it safer. Retrieved from [Link]
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Enantioselective Synthesis of Methyl 3-Hydroxycyclohexanecarboxylate: A Senior Application Scientist's In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The enantioselective synthesis of methyl 3-hydroxycyclohexanecarboxylate is a critical endeavor in medicinal chemistry and materials science, as the chiral β-hydroxy ester motif is a key structural element in numerous biologically active molecules and advanced polymers. This guide provides a comprehensive overview of the principal strategies for achieving high enantiopurity in this target molecule. We will delve into the mechanistic intricacies and practical applications of three core methodologies: asymmetric hydrogenation utilizing chiral transition metal catalysts, biocatalytic reductions with whole-cell or isolated enzyme systems, and advanced strategies including organocatalytic transfer hydrogenation. Each section is designed to offer not just procedural steps, but also the underlying scientific rationale, enabling researchers to make informed decisions in catalyst selection and reaction optimization. Detailed, field-proven protocols are provided, alongside a comparative analysis of their respective efficiencies, to facilitate the seamless translation of theory into practice.
Introduction: The Significance of Chiral 3-Hydroxycyclohexanecarboxylates
The cyclohexane ring is a ubiquitous scaffold in natural products and pharmaceuticals. The introduction of specific stereocenters onto this ring profoundly influences molecular conformation and, consequently, biological activity. The 3-hydroxycarboxylate substitution pattern, in particular, offers a versatile handle for further synthetic transformations, making enantiomerically pure forms of this compound highly sought-after chiral building blocks. The primary challenge lies in controlling the stereochemistry at two centers, C1 and C3, with the relative cis or trans configuration and the absolute stereochemistry of the hydroxyl and ester groups being critical.
The most direct and industrially scalable approach to this target is the asymmetric reduction of the prochiral precursor, methyl 3-oxocyclohexanecarboxylate. This guide will focus predominantly on this transformation, exploring the most robust and efficient catalytic systems developed to date.
Asymmetric Hydrogenation with Ru-BINAP Complexes: The Gold Standard
The asymmetric hydrogenation of β-keto esters catalyzed by Ruthenium-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (Ru-BINAP) complexes, a discovery pioneered by Noyori and his colleagues, stands as a cornerstone of modern asymmetric catalysis.[1][2] This methodology is renowned for its high efficiency, excellent enantioselectivity, and broad substrate scope, making it a primary choice for the synthesis of this compound.
The Causality Behind the Catalyst: Mechanism and Enantioselection
The efficacy of the Ru-BINAP system stems from the unique C₂-symmetric and atropisomeric chiral environment created by the BINAP ligand around the ruthenium center. The reaction is believed to proceed via an "outer-sphere" mechanism where the β-keto ester does not directly coordinate to the metal in the rate-determining step.[2]
The catalytic cycle can be summarized as follows:
-
Precatalyst Activation: The Ru(II)-dihalide or diacetate precatalyst reacts with hydrogen to form a catalytically active dihydride species.
-
Substrate Interaction: The β-keto ester interacts with the Ru-hydride complex through hydrogen bonding between the ketone carbonyl and the N-H group of a diamine ligand often used in conjunction with BINAP, or through other weak interactions.
-
Hydride Transfer: The hydride is transferred from the ruthenium to the carbonyl carbon, proceeding through a six-membered pericyclic transition state. The chirality of the BINAP ligand dictates the facial selectivity of this hydride transfer, thereby determining the stereochemistry of the resulting hydroxyl group.
-
Product Release and Catalyst Regeneration: The resulting β-hydroxy ester is released, and the catalyst is regenerated for the next cycle.
The high enantioselectivity is a direct consequence of the steric and electronic properties of the BINAP ligand, which effectively blocks one face of the coordinated substrate from hydride attack, allowing the reaction to proceed almost exclusively from the other face.[1][3]
Diagram 1: Simplified Catalytic Cycle of Ru-BINAP Hydrogenation
Caption: Simplified catalytic cycle for the asymmetric hydrogenation of a β-keto ester.
Experimental Protocol: In-Situ Catalyst Preparation and Hydrogenation
This protocol describes a reliable method for the asymmetric hydrogenation of methyl 3-oxocyclohexanecarboxylate using an in-situ prepared Ru-BINAP catalyst, adapted from established procedures.[1]
Materials:
-
[RuCl₂(benzene)]₂ (Strem Chemicals or equivalent)
-
(R)-(+)-BINAP or (S)-(-)-BINAP (Strem Chemicals or equivalent)
-
Methyl 3-oxocyclohexanecarboxylate (purified by distillation)
-
Anhydrous, degassed methanol
-
High-pressure autoclave or Parr hydrogenator
-
High-purity hydrogen gas
-
Standard Schlenk line and inert atmosphere techniques (Argon or Nitrogen)
Step-by-Step Procedure:
-
Catalyst Preparation (In-Situ):
-
In a Schlenk flask under an argon atmosphere, combine [RuCl₂(benzene)]₂ (e.g., 0.005 mmol, 1 mol equivalent of Ru) and the desired enantiomer of BINAP (e.g., 0.0055 mmol, 1.1 mol equivalents).
-
Add anhydrous, degassed methanol (e.g., 10 mL) via cannula.
-
Stir the resulting mixture at room temperature for 30 minutes. The solution should turn from a suspension to a clear, orange-yellow solution, indicating the formation of the active catalyst precursor.
-
-
Hydrogenation Reaction:
-
In a separate flask, dissolve methyl 3-oxocyclohexanecarboxylate (e.g., 0.5 mmol, 100 mol equivalents) in anhydrous, degassed methanol (e.g., 5 mL).
-
Transfer this substrate solution to the catalyst solution via cannula.
-
Transfer the final reaction mixture to a glass liner suitable for the autoclave.
-
Seal the autoclave and purge the system with hydrogen gas 3-5 times to remove any residual air.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction to the desired temperature (e.g., 80°C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC if possible.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by the cessation of hydrogen uptake or by analytical monitoring), cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
-
Trustworthiness and Self-Validation: The success of this protocol is highly dependent on the purity of the reagents and the strict adherence to anaerobic conditions. The catalyst is sensitive to oxygen. A successful reaction will show complete consumption of the starting material and a high enantiomeric excess (>95% ee is commonly achievable). The absolute configuration of the product is determined by the enantiomer of the BINAP ligand used: (R)-BINAP typically yields the (R)-alcohol, and (S)-BINAP yields the (S)-alcohol.[1]
Biocatalytic Reduction: The Green Chemistry Approach
Biocatalysis offers a compelling alternative to traditional chemical methods, often proceeding under mild conditions (room temperature, atmospheric pressure, aqueous media) with exquisite stereoselectivity.[4] For the reduction of methyl 3-oxocyclohexanecarboxylate, whole-cell systems like baker's yeast (Saccharomyces cerevisiae) or isolated dehydrogenase enzymes are highly effective.
The Causality Behind the Biocatalyst: Enzyme Active Sites and Cofactor Regeneration
The enantioselectivity of biocatalytic reductions is governed by the three-dimensional structure of the enzyme's active site. The substrate, methyl 3-oxocyclohexanecarboxylate, binds to the active site in a specific orientation, exposing one of the two faces of the carbonyl group to a hydride donor, typically the nicotinamide adenine dinucleotide cofactor (NADH or NADPH). This precise positioning ensures that the hydride is delivered to only one face of the ketone, resulting in the formation of a single enantiomer of the alcohol.
In whole-cell systems like baker's yeast, a multitude of dehydrogenases are present, and the observed stereoselectivity is often the result of the dominant activity of one or more of these enzymes. A key advantage of using whole cells is that the regeneration of the expensive NADH/NADPH cofactor is handled by the cell's own metabolic machinery, often by using a simple sugar like glucose or sucrose as the ultimate reductant.[4][5]
Diagram 2: Biocatalytic Reduction Workflow
Caption: General workflow for the biocatalytic reduction using baker's yeast.
Experimental Protocol: Baker's Yeast Mediated Reduction
This protocol provides a general procedure for the asymmetric reduction of methyl 3-oxocyclohexanecarboxylate using commercially available baker's yeast.[6]
Materials:
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Tap water
-
Methyl 3-oxocyclohexanecarboxylate
-
Dichloromethane or ethyl acetate for extraction
-
Celite for filtration
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Yeast Activation and Reaction Setup:
-
In a large Erlenmeyer flask (at least 5 times the volume of the reaction mixture to accommodate foaming), dissolve sucrose (e.g., 20 g) in warm tap water (e.g., 200 mL).
-
Add the active dry baker's yeast (e.g., 15 g) and swirl gently to suspend.
-
Allow the mixture to stand for about 30 minutes at room temperature to activate the yeast (you should observe foaming).
-
Add the methyl 3-oxocyclohexanecarboxylate (e.g., 1 g) to the yeast suspension.
-
Seal the flask with a fermentation lock or a balloon with a pinhole to allow CO₂ to escape while maintaining anaerobic conditions.
-
-
Fermentation:
-
Stir the reaction mixture gently at room temperature (or in a 30°C incubator) for 48-96 hours. The progress of the reaction can be monitored by TLC or GC analysis of small aliquots.
-
-
Work-up and Purification:
-
After the reaction is complete, add a filter aid such as Celite (e.g., 10 g) to the reaction mixture and stir for 15 minutes.
-
Filter the mixture through a pad of Celite in a Büchner funnel to remove the yeast cells. Wash the Celite pad with water.
-
Saturate the aqueous filtrate with solid NaCl to reduce the solubility of the product.
-
Extract the filtrate with dichloromethane or ethyl acetate (e.g., 3 x 50 mL). Be gentle to avoid forming stable emulsions.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Trustworthiness and Self-Validation: The enantioselectivity of baker's yeast reductions can be variable and is highly dependent on the specific strain of yeast, substrate concentration, and reaction conditions.[4] However, for many β-keto esters, high enantiomeric excesses (>90% ee) are achievable.[6] The stereochemical outcome is often predicted by Prelog's rule, but exceptions are common. It is essential to empirically determine the ee% and the absolute configuration of the product for each specific substrate and set of conditions.
Comparative Analysis and Alternative Strategies
While Ru-BINAP hydrogenation and biocatalysis are the most common and robust methods, other strategies offer unique advantages or provide access to the opposite enantiomer.
Data Presentation: Method Comparison
| Method | Catalyst/Reagent | Typical Conditions | Yield (%) | ee (%) | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | Ru-BINAP Complex | 50-100 psi H₂, 80°C, MeOH, 12-24h | >95 | >98 | High yield & ee, scalable, predictable stereochemistry.[1] | Requires high-pressure equipment, air-sensitive catalyst, expensive ligands. |
| Biocatalytic Reduction | Baker's Yeast | Sucrose, H₂O, RT, 48-96h | 60-85 | >90 | Environmentally benign, mild conditions, inexpensive.[6] | Lower yields, potential for variability, large volumes of water. |
| Organocatalytic Transfer Hydrogenation | Chiral Phosphoric Acid / Hantzsch Ester | Toluene, RT, 24-48h | 80-95 | 90-99 | Metal-free, mild conditions, operational simplicity.[7][8] | Catalyst loading can be higher, Hantzsch ester is a stoichiometric reductant. |
| Enzymatic Kinetic Resolution | Lipase (e.g., PCL) | Vinyl acetate, TBME, 30°C | <50 (per enantiomer) | >99 | Access to both enantiomers, high ee.[9] | Max 50% yield for one enantiomer, requires separation of product and starting material. |
Organocatalytic Transfer Hydrogenation
This emerging strategy uses a small organic molecule, such as a chiral phosphoric acid, to catalyze the transfer of a hydride from a stoichiometric donor, like a Hantzsch ester, to the β-keto ester.[7][8] The catalyst activates the ketone through hydrogen bonding, and the chiral environment of the catalyst directs the hydride transfer enantioselectively. This method avoids the use of transition metals and high-pressure hydrogen, making it an attractive alternative.
Kinetic Resolution and Desymmetrization
-
Kinetic Resolution: This approach starts with racemic this compound. An enzyme, typically a lipase, is used to selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted alcohol.[9] While this method can provide both enantiomers with very high purity, the maximum theoretical yield for a single enantiomer is 50%. A more advanced version, Dynamic Kinetic Resolution (DKR) , combines the enzymatic resolution with a chemical catalyst that racemizes the unreacted enantiomer in situ, allowing for a theoretical yield of up to 100% of a single enantiomer.[10][11]
-
Desymmetrization: This elegant strategy begins with a prochiral or meso starting material, such as a cyclohexene derivative, and introduces chirality through an enantioselective reaction. For instance, an enzyme-catalyzed hydrolysis of a meso-diester can yield a chiral mono-ester with high enantiopurity.[12] While powerful, this approach requires a specifically designed starting material and is less direct than the reduction of the corresponding keto ester.
Conclusion and Future Outlook
The enantioselective synthesis of this compound is a well-addressed challenge with several highly effective solutions. For large-scale, high-purity production, asymmetric hydrogenation with Ru-BINAP catalysts remains the benchmark due to its high yields, exceptional enantioselectivity, and scalability. For applications where environmental impact and mild conditions are paramount, biocatalytic reduction using whole cells or isolated enzymes offers a powerful and cost-effective alternative.
The continued development of organocatalytic transfer hydrogenation is poised to offer a compelling balance of operational simplicity, high selectivity, and mild, metal-free conditions. Furthermore, advanced techniques like dynamic kinetic resolution provide sophisticated solutions for maximizing yield from racemic starting materials.
The choice of synthetic strategy will ultimately depend on the specific requirements of the researcher or drug development professional, including scale, cost, available equipment, and the desired enantiomer. This guide has provided the foundational knowledge and practical protocols to empower scientists to select and implement the optimal method for their synthetic goals.
References
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Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]
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Goswami, A., et al. (2014). Enzymatic Desymmetrization of Dimethyl Cylcohex-4-ene-cis-1,2-dicarboxylate to (1S,2R)-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic Acid. Organic Process Research & Development. Retrieved from [Link]
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Li, G., et al. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Catalysis. Retrieved from [Link]
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Dunn, T. B., et al. (2020). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry. Retrieved from [Link]
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Noyori, R., et al. (1988). Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. Journal of the American Chemical Society. Retrieved from [Link]
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Ouellet, S. G., et al. (2007). Enantioselective organocatalytic transfer hydrogenation reactions using Hantzsch esters. Accounts of Chemical Research. Retrieved from [Link]
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Fu, J., et al. (2018). Desymmetrization of cyclohexanes by site- and stereoselective C–H functionalization. Nature. Retrieved from [Link]
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Miller, S. J., et al. (2012). Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters. Angewandte Chemie International Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Enantioselective Desymmetrization of meso-Cyclopropane Fused Cyclohexene-1,4-diones via Formal C(sp2)‒H Alkylation. Retrieved from [Link]
-
Zheng, C., & You, S. (2012). Transfer hydrogenation with Hantzsch esters and related organic hydride donors. Chemical Society Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic Desymmetrization of Dimethyl Cylcohex-4-ene-cis-1,2-dicarboxylate to (1S,2R)-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic Acid. Retrieved from [Link]
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Semantic Scholar. (n.d.). Transfer hydrogenation with Hantzsch esters and related organic hydride donors. Retrieved from [Link]
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Pàmies, O., & Bäckvall, J.-E. (2004). Chemoenzymatic dynamic kinetic resolution. Trends in Biotechnology. Retrieved from [Link]
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Macmillan Group, Princeton University. (n.d.). Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Retrieved from [Link]
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Zheng, C., & You, S.-L. (2012). Transfer hydrogenation with Hantzsch esters and related organic hydride donors. Chemical Society Reviews. Retrieved from [Link]
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Bäckvall, J.-E., et al. (2021). Chemoenzymatic Dynamic Kinetic Asymmetric Transformations of β-Hydroxyketones. Chemistry – A European Journal. Retrieved from [Link]
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TU Delft Research Portal. (n.d.). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterif. Retrieved from [Link]
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Martín-Matute, B., & Bäckvall, J.-E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry. Retrieved from [Link]
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Hahn, J. (2016). Enzymatic Reduction of Methyl-Acetoacetate. Retrieved from [Link]
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Simon, H., et al. (n.d.). Enantioselective Microbial Reduction with Baker's Yeast on an Industrial Scale. Angewandte Chemie International Edition. Retrieved from [Link]
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IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from [Link]
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International Journal of ChemTech Research. (2011). BAKER’S YEAST CATALYZED ASYMMETRIC REDUCTION OF ETHYL 3-OXO HEXANOATE IN GLYCEROL: WATER MIXTURE. Retrieved from [Link]
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Glorius, F. (2005). Asymmetric hydrogenation of aromatic compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Kim, J.-H., et al. (2020). Enantioselective Synthesis of Homoisoflavanones by Asymmetric Transfer Hydrogenation and Their Biological Evaluation for Antiangiogenic Activity. Molecules. Retrieved from [Link]
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MDPI. (n.d.). Baker's Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane. Retrieved from [Link]
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Jiang, B., et al. (2022). Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-oxa-Michael Addition. Organic Letters. Retrieved from [Link]
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PubMed. (2021). Chemoenzymatic Dynamic Kinetic Asymmetric Transformations of β-Hydroxyketones. Retrieved from [Link]
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Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat. Retrieved from [Link]
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Gotor-Fernández, V., et al. (2022). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2-(Quinolin-8-yl)benzylalcohols. Catalysts. Retrieved from [Link]
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Nájera, C., & Costa, P. R. R. (2022). Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids. Organic Chemistry Frontiers. Retrieved from [Link]
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Chiral Pool Synthesis of Methyl 3-Hydroxycyclohexanecarboxylate: An In-Depth Technical Guide
Abstract
Methyl 3-hydroxycyclohexanecarboxylate is a valuable chiral building block in the synthesis of numerous pharmaceuticals and biologically active molecules. Its stereochemistry plays a pivotal role in determining the efficacy and selectivity of the final product. This technical guide provides an in-depth exploration of various synthetic strategies for accessing enantiomerically enriched this compound, with a focus on leveraging the chiral pool. We will delve into the practical and mechanistic aspects of chemoenzymatic methods, asymmetric catalysis, and the utilization of readily available natural products such as shikimic acid, D-quinic acid, and limonene as chiral starting materials. This guide is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical grounding and actionable experimental protocols.
Introduction: The Significance of Chiral 3-Hydroxycyclohexanecarboxylates
The 3-hydroxycyclohexanecarboxylate scaffold is a recurring motif in a wide array of natural products and pharmaceutical agents. The precise spatial arrangement of the hydroxyl and carboxylate groups is often critical for biological activity. Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials, offers an economically viable and stereochemically elegant approach to complex chiral molecules. This guide will explore multiple pathways to this compound, each with its own set of advantages and challenges, providing the synthetic chemist with a comprehensive toolkit for accessing this important chiral synthon.
Chemoenzymatic Strategies: Harnessing Nature's Catalysts
Enzymes offer unparalleled stereoselectivity and are increasingly employed in industrial-scale synthesis. For the preparation of chiral this compound, two primary chemoenzymatic strategies are particularly effective: the enzymatic reduction of a prochiral ketone and the enzymatic resolution of a racemic mixture.
Enantioselective Reduction of Methyl 3-Oxocyclohexanecarboxylate
The most direct route to chiral this compound is the enantioselective reduction of the corresponding β-keto ester, methyl 3-oxocyclohexanecarboxylate. This transformation can be achieved with high efficiency and stereoselectivity using either whole-cell biocatalysts or isolated ketoreductase (KRED) enzymes.
Baker's yeast is a readily available, inexpensive, and easy-to-handle biocatalyst containing a variety of oxidoreductases capable of reducing ketones with high enantioselectivity.[1] The reduction of methyl 3-oxocyclohexanecarboxylate with baker's yeast typically yields the (S)-hydroxy ester with high enantiomeric excess (ee).
Experimental Protocol: Baker's Yeast Reduction of Methyl 3-Oxocyclohexanecarboxylate
-
Yeast Activation: In a 1 L Erlenmeyer flask, suspend 50 g of active dry baker's yeast in 500 mL of tap water. To this suspension, add 50 g of sucrose and stir the mixture at room temperature (ca. 25-30 °C) for 30-60 minutes to activate the yeast.
-
Substrate Addition: Dissolve 1.0 g of methyl 3-oxocyclohexanecarboxylate in a minimal amount of ethanol (ca. 5-10 mL) and add it dropwise to the activated yeast suspension.
-
Reaction: Stir the reaction mixture at room temperature for 48-72 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, add Celite® (20 g) to the reaction mixture and filter the suspension through a pad of Celite®. Wash the filter cake with ethyl acetate (3 x 100 mL).
-
Extraction: Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched methyl (S)-3-hydroxycyclohexanecarboxylate.
For greater control and higher substrate loading, isolated and often engineered ketoreductases are employed.[2][3] These enzymes, coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase and glucose), can provide access to either enantiomer of the desired alcohol with excellent enantiomeric and diastereomeric purity.[3]
The choice of KRED is crucial, as different enzymes exhibit varying substrate specificities and stereoselectivities. Screening of commercially available KRED libraries is a common starting point to identify the optimal enzyme for a specific transformation.
Data Presentation: Comparison of Chemoenzymatic Reduction Methods
| Biocatalyst | Substrate | Product Configuration | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Saccharomyces cerevisiae | Methyl 3-oxocyclohexanecarboxylate | (S)-hydroxy | Typically >95:5 | >98% | 60-80 | [1] |
| Engineered KREDs | Various β-keto esters | (R) or (S)-hydroxy | Often >99:1 | >99% | >90 | [2][3] |
Asymmetric Catalysis: Precision in Stereocontrol
Asymmetric hydrogenation using chiral transition metal catalysts is a powerful and widely used method for the synthesis of enantiomerically pure compounds. The asymmetric hydrogenation of methyl 3-oxocyclohexanecarboxylate provides a highly efficient route to the desired chiral hydroxy ester.
Ruthenium-BINAP Catalyzed Asymmetric Hydrogenation
Ruthenium complexes of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are highly effective catalysts for the asymmetric hydrogenation of a wide range of ketones, including β-keto esters.[4] The chirality of the BINAP ligand dictates the stereochemical outcome of the reduction, with (R)-BINAP and (S)-BINAP leading to the formation of the corresponding enantiomeric products.
Caption: Asymmetric hydrogenation of methyl 3-oxocyclohexanecarboxylate.
Experimental Protocol: Asymmetric Hydrogenation with Ru-BINAP Catalyst
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge a high-pressure autoclave with [RuCl₂(p-cymene)]₂ (0.1 mol%) and (R)-BINAP (0.11 mol%). Add degassed solvent (e.g., methanol or ethanol). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: Add a solution of methyl 3-oxocyclohexanecarboxylate (1.0 eq) in the same degassed solvent to the autoclave.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (typically 10-50 atm). Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 12-24 hours.
-
Work-up and Purification: After cooling and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography to obtain the desired enantiomerically pure product.
Chiral Pool Synthesis from Natural Products
Nature provides a rich source of enantiomerically pure compounds that can serve as starting materials for complex target molecules. Here, we outline plausible synthetic routes to this compound from three abundant natural products: shikimic acid, D-quinic acid, and limonene.
Proposed Synthesis from Shikimic Acid
Shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, is an attractive chiral starting material due to its highly functionalized cyclohexane core.[4][5] A plausible synthetic route from shikimic acid to this compound involves a series of protection, reduction, and deoxygenation steps.
Caption: Proposed synthetic pathway from shikimic acid.
The key challenge in this route is the stereocontrolled removal of the hydroxyl groups at the C4 and C5 positions while retaining the desired stereochemistry at C3. This can be achieved through a variety of methods, including the Barton-McCombie deoxygenation or the formation and reductive cleavage of cyclic thiocarbonates.
Proposed Synthesis from D-Quinic Acid
D-Quinic acid, another readily available natural product, shares a similar carbocyclic core with shikimic acid but lacks the C1-C2 double bond.[6] Its conversion to this compound would also necessitate selective deoxygenation reactions. The synthetic strategy would be analogous to that for shikimic acid, involving protection of the diol, esterification, and sequential removal of the unwanted hydroxyl groups. The stereochemical inversions at C3 and C5 of quinic acid have been reported, providing a pathway to various stereoisomers.[7]
Proposed Synthesis from (+)-Limonene
Limonene, a major component of citrus oils, is an inexpensive and abundant chiral monoterpene. Its transformation into this compound requires the oxidative cleavage of both the endocyclic and exocyclic double bonds, followed by cyclization and functional group manipulation.
Caption: Proposed synthetic pathway from (+)-limonene.
A key step in this proposed route is the ozonolysis of limonene to generate a keto-aldehyde, which can then undergo an intramolecular aldol condensation to form the six-membered ring. Subsequent stereoselective reduction of the ketone and conversion of the aldehyde to a methyl ester would complete the synthesis. The stereochemical outcome of the cyclization and reduction steps would need to be carefully controlled.
Summary and Outlook
This guide has outlined several robust strategies for the chiral pool synthesis of this compound. Chemoenzymatic methods, particularly the use of engineered ketoreductases, and asymmetric hydrogenation with Ru-BINAP catalysts offer the most direct and highly stereoselective routes. While the syntheses from natural products like shikimic acid, D-quinic acid, and limonene are conceptually elegant, they often require more synthetic steps and careful optimization to achieve high stereopurity and overall yield.
The choice of the optimal synthetic route will depend on factors such as the desired stereoisomer, the scale of the synthesis, the availability of specialized equipment and catalysts, and cost considerations. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of efficient and sustainable methods for the synthesis of chiral building blocks like this compound will remain a key area of research.
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International Scientific Organization. (2017). Chemical Synthesis of Various Limonene Derivatives – A Comprehensive Review. [Link]
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-
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"solubility of methyl 3-hydroxycyclohexanecarboxylate in organic solvents"
An In-depth Technical Guide to the Solubility of Methyl 3-Hydroxycyclohexanecarboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes predictive models based on physicochemical properties and Hansen Solubility Parameters (HSP). It serves as a practical manual for researchers, chemists, and drug development professionals, offering not just data, but a methodological approach to solubility characterization. The guide details the molecular characteristics of the solute, explores the theoretical underpinnings of solubility, presents a robust protocol for experimental determination, and provides a predictive analysis for a range of common solvents.
Introduction: The Critical Role of Solubility
This compound is a bifunctional molecule featuring a hydroxyl group and a methyl ester attached to a cyclohexane scaffold. Such structures are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where the cyclohexane ring provides a three-dimensional framework that can enhance binding affinity and metabolic stability[1].
The solubility of an intermediate like this compound is a critical physical property that governs its utility. In pharmaceutical development, solubility directly impacts reaction kinetics, purification strategies (such as crystallization), and the feasibility of formulation[2][3]. In chemical synthesis, selecting an appropriate solvent is paramount for controlling reaction pathways, maximizing yield, and ensuring process safety and efficiency. This guide addresses the challenge of solvent selection when established solubility data is unavailable, providing the user with the foundational knowledge and practical tools required to make informed decisions.
Physicochemical Properties of this compound
A molecule's structure dictates its solubility. The key characteristics of this compound (C₈H₁₄O₃, Molecular Weight: 158.19 g/mol ) are analyzed below[4].
-
Functional Groups and Polarity: The molecule possesses two polar functional groups: a hydroxyl (-OH) group and a methyl ester (-COOCH₃). The hydroxyl group is particularly significant as it can act as a hydrogen bond donor, while the oxygen atoms on both the hydroxyl and ester groups can act as hydrogen bond acceptors[4]. This combination imparts a moderate overall polarity to the molecule, as suggested by a computed XLogP3 value of 0.7, which indicates a relatively balanced hydrophilic and lipophilic character[4].
-
Hydrogen Bonding Capability: The ability to form hydrogen bonds is a primary determinant of solubility in polar, protic solvents. PubChem computes one hydrogen bond donor and three hydrogen bond acceptors for the molecule[4]. This strong hydrogen bonding potential suggests high solubility in solvents that can participate in these interactions, such as alcohols.
-
Stereochemistry: The cyclohexane ring is not planar. The substituents at positions 1 and 3 can be on the same side of the ring's average plane (cis isomer) or on opposite sides (trans isomer)[5]. These diastereomers are not interconvertible without breaking bonds and will have different physical properties, including solubility[5][6]. The stability of each isomer is dictated by the conformational equilibrium of the chair form, with a strong preference for bulky substituents to occupy the equatorial position to minimize steric strain[6]. The trans isomer can potentially adopt a diequatorial conformation, which is often more stable and may exhibit slightly different packing in the solid state and solvation properties compared to the cis isomer. Researchers should be aware that the specific isomer used can influence solubility results.
Theoretical Framework: Predicting Solubility
The age-old principle of "like dissolves like" provides a qualitative guide to solubility: a solute will dissolve best in a solvent that has similar intermolecular forces[7]. For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful model.
Hansen Solubility Parameters (HSP)
HSP theory decomposes the total cohesive energy of a substance into three components[8][9]:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule can be described by a point in 3D "Hansen space" (δD, δP, δH). The principle states that substances with closer HSP coordinates are more likely to be miscible[8]. The distance (Ra) between two substances (e.g., a solute and a solvent) in Hansen space is calculated as:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
A smaller Ra value indicates a higher likelihood of solubility. While the specific HSP values for this compound are not published, they can be estimated using group-contribution methods, which sum the contributions of the molecule's functional groups[10]. Based on its structure, we can anticipate moderate δP and high δH values.
Experimental Determination of Solubility
When predictive models are insufficient, experimental determination is essential. The gravimetric method is a straightforward and reliable technique for quantifying the solubility of a solid in an organic solvent[2][7].
Protocol: Isothermal Equilibrium Gravimetric Method
This protocol describes how to determine the solubility of this compound at a specific temperature (e.g., 25 °C).
Materials:
-
This compound
-
Candidate organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance (readable to 0.1 mg)
-
Pre-weighed glass evaporating dishes or aluminum weigh boats
-
Pipettes
-
Vacuum oven or convection oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess of solid must remain visible to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24 and 48 hours) to ensure the concentration is no longer changing[7].
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume (e.g., 1-2 mL) of the supernatant into a syringe.
-
Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed (tared) evaporating dish. Record the exact weight of the empty dish (W₁).
-
-
Gravimetric Analysis:
-
Immediately weigh the evaporating dish containing the filtrate (W₂) to determine the weight of the solution added.
-
Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50 °C).
-
Dry the sample to a constant weight. This is achieved by weighing the dish periodically (e.g., every hour) after an initial drying period until two consecutive weighings are identical. Record the final constant weight of the dish with the dry solute (W₃)[2].
-
-
Calculation:
-
Weight of Solute: W_solute = W₃ - W₁
-
Weight of Solvent: W_solvent = W₂ - W₃
-
Solubility ( g/100 g solvent): Solubility = (W_solute / W_solvent) × 100
-
Experimental Workflow Diagram
Caption: Workflow for Gravimetric Solubility Determination.
Predictive Solubility in Common Organic Solvents
The following table provides a predictive assessment of the solubility of this compound in a range of organic solvents, categorized by solvent class. The predictions are based on the principles of "like dissolves like" and HSP matching. The provided HSP values for solvents are sourced from established databases[11][12][13].
| Solvent | Class | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Predicted Solubility | Rationale for Prediction |
| Hexane | Non-polar | 14.9 | 0.0 | 0.0 | Insoluble | Lacks polarity and H-bonding sites. Poor match. |
| Toluene | Non-polar (Aromatic) | 18.0 | 1.4 | 2.0 | Low | Low polarity and very weak H-bonding. Poor match. |
| Diethyl Ether | Polar Aprotic | 14.5 | 2.9 | 5.1 | Medium | Can act as an H-bond acceptor. Moderate polarity. |
| Dichloromethane | Polar Aprotic | 17.0 | 7.3 | 7.1 | Medium | Moderate polarity. Can weakly interact with -OH. |
| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 | High | Strong H-bond acceptor with significant polarity. |
| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 | High | Strong H-bond acceptor with moderate polarity. |
| Tetrahydrofuran (THF) | Polar Aprotic | 16.8 | 5.7 | 8.0 | High | Strong H-bond acceptor with moderate polarity. |
| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 | High | Excellent H-bond donor and acceptor. Good polarity match. |
| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 | Very High | Excellent H-bond donor and acceptor. Good polarity match. |
| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 | Very High | Strongest H-bond donor/acceptor in this list. |
| Water | Polar Protic | 15.5 | 16.0 | 42.3 | Medium | Strong H-bonding, but high polarity may be a slight mismatch for the cyclohexane backbone. |
Visualizing Solute-Solvent Interactions
The interactions driving solubility can be visualized conceptually.
Caption: Predicted Interaction Strength based on Solvent Type.
Conclusion
While specific quantitative solubility data for this compound remains elusive in public literature, a robust framework combining theoretical prediction and experimental verification provides a clear path forward for the research scientist. The molecule's structure, with its hydroxyl and ester functionalities, indicates a preference for polar solvents, particularly those capable of hydrogen bonding like lower-chain alcohols. The Hansen Solubility Parameter model offers a semi-quantitative tool for initial solvent screening. For definitive data, the isothermal gravimetric method is presented as a reliable and accessible protocol. By employing this combined approach, researchers can efficiently identify suitable solvent systems, thereby accelerating process development, optimizing reaction conditions, and streamlining purification efforts in both pharmaceutical and chemical synthesis applications.
References
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Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]
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American Chemical Society Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. [Link]
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Royal Society of Chemistry. (n.d.). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry. [Link]
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Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]
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Park, K. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
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Rogers, S. E. (2012). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. ResearchGate. [Link]
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JoVE. (2023). Video: Disubstituted Cyclohexanes: cis-trans Isomerism. JoVE. [Link]
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Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxycyclohexane-1-carboxylate. PubChem. [Link]
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Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data. [Link]
-
Miller, J. M. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Ovid. [Link]
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Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis. [Link]
-
Fiveable. (n.d.). Cis–Trans Isomerism in Cycloalkanes. Organic Chemistry Class Notes. [Link]
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Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Scribd. [Link]
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ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical... ResearchGate. [Link]
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American Chemical Society. (2024). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
-
Quora. (2017). Does cyclohexene show cis trans isomerism?. Quora. [Link]
-
askIITians. (n.d.). What are the cis and trans isomers for cyclohexane?. askIITians. [Link]
-
Chemistry LibreTexts. (2020). 4.9: Cis-trans Isomerism in Cycloalkanes. Chemistry LibreTexts. [Link]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Prof Steven Abbott. [Link]
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A Technical Guide to the Commercial Sourcing and Quality Verification of Methyl 3-Hydroxycyclohexanecarboxylate for Research and Pharmaceutical Development
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the commercial availability, procurement, and quality control of methyl 3-hydroxycyclohexanecarboxylate. This versatile synthetic intermediate is a critical building block for complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). This guide covers the current supplier landscape, available grades and stereoisomers, essential quality control methodologies, and key applications. It is designed to equip scientific professionals with the necessary expertise to confidently source and qualify this important chemical for their research and development pipelines.
Introduction: A Key Cyclohexane Building Block
This compound (CAS No. for mixture: 37722-82-0) is an ester derivative of 3-hydroxycyclohexanecarboxylic acid.[1] Its structure, featuring a cyclohexane scaffold with both hydroxyl and methyl ester functional groups, makes it a highly valuable and versatile intermediate in organic synthesis.[2] These functional groups allow for selective modifications, enabling the construction of complex molecular architectures required for pharmaceuticals and fine chemicals.[2]
In the pharmaceutical industry, compounds with this core structure are significant. For instance, the parent acid, cis-3-hydroxycyclohexanecarboxylic acid, is a key precursor for drug candidates investigated for modulating lipid and carbohydrate metabolism, with potential applications in treating type II diabetes and atherosclerosis.[1] The availability of specific, high-value enantiomers, often obtained through enzymatic resolution of the methyl ester, is crucial for developing stereochemically pure APIs.[1] This guide will navigate the complexities of sourcing this compound, from supplier selection to incoming quality control.
Physicochemical Properties
A clear understanding of the compound's properties is fundamental for its application and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₃ | [1][3][4] |
| Molecular Weight | 158.19 g/mol | [1][4] |
| Appearance | Liquid | [5] |
| Boiling Point | ~233-251 °C | [1][2] |
| Density | ~1.1 g/cm³ | [1] |
| Common Purity Grades | ≥95%, 97% | [3][4][5] |
| CAS Numbers | 37722-82-0 (unspecified stereochemistry)70144-91-1 ((1R,3S)-isomer)99438-47-8 ((1S,3S)-isomer) | [1][4][6] |
Overview of Synthesis & Manufacturing
While end-users will purchase this chemical, a basic knowledge of its synthesis provides insight into potential impurities. A common route involves the Birch reduction of an aromatic precursor, such as 3-methoxybenzoic acid, to create the cyclohexadiene ring system.[1] The resulting enol ether is then hydrolyzed to yield the β-keto ester, methyl 3-oxocyclohexanecarboxylate. Subsequent stereoselective reduction of the ketone furnishes the desired this compound.[1] The choice of reducing agent and conditions is critical for controlling the stereochemistry (cis vs. trans) of the final product. Incomplete reduction or residual starting materials can be sources of impurities.
Commercial Availability and Sourcing
The commercial landscape for this compound is primarily composed of suppliers specializing in building blocks for research and development.
Supplier Landscape
The compound is available from various chemical suppliers, typically in research-scale quantities. Pricing and availability can vary significantly, especially for specific stereoisomers.
| Supplier | Purity/Form | Typical Quantities | Notes |
| Sigma-Aldrich | 95% | Inquire | Offers the mixture of isomers.[5] |
| AChemBlock | 97% | Inquire | Provides the general CAS number.[3] |
| ChemScene | ≥97% | Inquire | Lists specific stereoisomers like (1S,3S).[4] |
| Benchchem | Research Grade | Inquire | Provides detailed technical information.[1] |
| BLD Pharm | Research Grade | Inquire | A supplier of various organic building blocks.[7][8] |
| eMolecules | Research Grade | 1g | Lists specific isomers like (1R,3S) with pricing.[6] |
Grades, Stereoisomers, and Pricing
-
Research Grade: Most suppliers offer the compound with purities between 95% and 97%.[3][4][5]
-
Stereoisomers: For pharmaceutical development, obtaining the correct stereoisomer is critical. Suppliers like ChemScene and eMolecules list specific enantiomers and diastereomers (e.g., (1R,3S) or (1S-trans)).[4][6] Be prepared for significantly higher costs and potentially longer lead times for stereochemically pure versions compared to the racemic or mixed isomer product.
-
Pricing: Prices are often not listed publicly and require a login or a formal quote.[3][6] As an example, a 1g quantity of a specific isomer can be priced over $1,000, reflecting its specialized nature.[6]
Procurement and Quality Control: A Validating Workflow
Sourcing this intermediate requires a robust quality control (QC) process to validate the identity and purity of the material before its use in synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Methyl 3-(hydroxymethyl)cyclohexanecarboxylate [myskinrecipes.com]
- 3. methyl 3-hydroxycyclohexane-1-carboxylate 97% | CAS: 37722-82-0 | AChemBlock [achemblock.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 37722-82-0 [sigmaaldrich.com]
- 6. eMolecules methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate | 70144-91-1 | Fisher Scientific [fishersci.com]
- 7. 3618-03-9|cis-Methyl 4-hydroxycyclohexanecarboxylate|BLD Pharm [bldpharm.com]
- 8. BLDpharm - Reliable research chemicals supplier [bldpharm.com]
"methyl 3-hydroxycyclohexanecarboxylate reactivity with oxidizing agents"
An In-depth Technical Guide: The Reactivity of Methyl 3-Hydroxycyclohexanecarboxylate with Oxidizing Agents
Introduction: The Synthetic Value of Oxidizing a Cyclohexanol Derivative
This compound is a bifunctional molecule featuring a secondary alcohol and a methyl ester on a cyclohexane scaffold. The secondary alcohol is the primary site of reactivity for oxidative transformations. The oxidation of this hydroxyl group to a ketone yields methyl 3-oxocyclohexanecarboxylate, a valuable synthetic intermediate for the synthesis of more complex molecules in pharmaceutical and materials science research.[1][2]
As a secondary alcohol, this compound can be oxidized to a ketone.[3][4] Unlike primary alcohols, which can be oxidized to aldehydes and then further to carboxylic acids, the oxidation of secondary alcohols typically terminates at the ketone stage, as further reaction would necessitate the cleavage of a carbon-carbon bond, a process requiring harsh conditions.[5][6] The choice of oxidizing agent is critical and depends on factors such as the presence of other sensitive functional groups, desired yield, reaction scale, and considerations of toxicity and waste disposal.
This guide provides a comprehensive overview of the core principles and practical methodologies for the oxidation of this compound, focusing on the mechanistic underpinnings and experimental protocols for several widely-used classes of oxidizing agents.
Pillar 1: Chromium-Based Oxidants
Chromium(VI)-based reagents have historically been the workhorses for alcohol oxidation in organic synthesis. They are powerful and effective, though their high toxicity and the hazardous waste they generate have led to the development of alternative methods.[7][8]
Jones Oxidation: The Archetypal Strong Oxidant
The Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, is a strong oxidizing agent that readily converts secondary alcohols to ketones.[4][6]
Causality and Mechanism: The reaction is initiated by the formation of a chromate ester from the alcohol and chromic acid (H₂CrO₄), which is formed in situ.[3] The strongly acidic conditions protonate this ester, making it a better leaving group. A base (water, in this case) then abstracts the proton from the carbon bearing the oxygen, leading to an E2-like elimination that forms the carbonyl C=O double bond and reduces the chromium from Cr(VI) to Cr(IV).[3][9]
Caption: Mechanism of Jones Oxidation of a Secondary Alcohol.
Experimental Protocol: Jones Oxidation of this compound
-
Reagent Preparation (Jones Reagent): In a fume hood, cautiously dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. Carefully dilute the mixture with deionized water to a final volume of 100 mL. Caution: This process is highly exothermic. The solution should be cooled in an ice bath during dilution.
-
Reaction Setup: Dissolve 10.0 g of this compound in 100 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred acetone solution. Maintain the temperature below 20 °C. The appearance of a persistent orange color indicates that the substrate has been consumed. The solution will turn a greenish, murky color as the orange Cr(VI) is reduced to green Cr(III).[5]
-
Workup: Once the reaction is complete (monitored by TLC), add 2-propanol dropwise to quench any excess oxidant until the orange color disappears completely.
-
Isolation: Decant the acetone solution from the chromium salts. Add 200 mL of water to the acetone solution and extract with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-oxocyclohexanecarboxylate. Further purification can be achieved by vacuum distillation or column chromatography.
Trustworthiness: The self-validating aspect of this protocol lies in the visual cues. The color change from orange to green provides a clear indication of the reaction's progress and completion. Quenching with 2-propanol ensures the safe destruction of the potent and hazardous excess oxidant.
Pyridinium Chlorochromate (PCC): A Milder Alternative
Pyridinium chlorochromate (PCC) is a complex of chromium trioxide, pyridine, and HCl. It is a milder, more selective oxidizing agent than Jones reagent and can be used in anhydrous organic solvents like dichloromethane (CH₂Cl₂).[10] This is particularly advantageous when dealing with substrates sensitive to strong acids or water.[11]
Causality and Mechanism: The alcohol attacks the chromium center of PCC, and after a proton transfer, a chloride ion is displaced to form a chromate ester.[4] A base, typically pyridine from the reagent itself, abstracts the alpha-proton in a concerted E2-like step to form the ketone and a reduced Cr(IV) species.[4]
Caption: General Mechanism for PCC Oxidation.
Experimental Protocol: PCC Oxidation
-
Reaction Setup: In a dry, two-neck round-bottom flask under a nitrogen atmosphere, suspend 1.5 equivalents of PCC in anhydrous dichloromethane (CH₂Cl₂). Add powdered 4Å molecular sieves to the suspension.
-
Addition of Substrate: Dissolve 1.0 equivalent of this compound in a small amount of anhydrous CH₂Cl₂ and add it to the stirred PCC suspension via a syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours and can be monitored by TLC. The mixture will become a dark, tarry brown.
-
Workup: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Purification: Pass the mixture through a short plug of silica gel or Florisil, eluting with additional diethyl ether to separate the product from the chromium byproducts. The filtrate contains the desired ketone.
-
Isolation: Concentrate the filtrate under reduced pressure to yield methyl 3-oxocyclohexanecarboxylate.
Pillar 2: DMSO-Based Oxidations
DMSO-based oxidations, particularly the Swern oxidation, are renowned for their exceptionally mild conditions, making them ideal for the oxidation of sensitive molecules.[12][13] They completely avoid the use of toxic heavy metals.
The Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride or trifluoroacetic anhydride, at very low temperatures (-78 °C), followed by the addition of a hindered organic base like triethylamine (Et₃N).[14][15]
Causality and Mechanism: The reaction proceeds through several distinct steps. First, DMSO reacts with oxalyl chloride at low temperature to form the highly electrophilic chloro(dimethyl)sulfonium chloride, with the release of CO and CO₂ gas.[14] The alcohol then adds to this species, forming an alkoxysulfonium salt. The addition of triethylamine deprotonates the carbon adjacent to the sulfur, generating a key intermediate: a sulfur ylide.[16] This ylide undergoes an intramolecular proton transfer via a five-membered ring transition state, which then fragments to yield the ketone, dimethyl sulfide (DMS), and triethylammonium chloride.[14][16]
Caption: Experimental Workflow for the Swern Oxidation.
Experimental Protocol: Swern Oxidation
-
Activation: In a fume hood, add 2.0 equivalents of oxalyl chloride to a solution of anhydrous CH₂Cl₂ in a three-neck flask under a nitrogen atmosphere. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of 2.5 equivalents of anhydrous DMSO in CH₂Cl₂. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of 1.0 equivalent of this compound in CH₂Cl₂ dropwise, ensuring the internal temperature remains below -60 °C. Stir for 30 minutes.
-
Elimination: Add 5.0 equivalents of triethylamine (Et₃N) dropwise. The reaction is often exothermic. After addition is complete, stir the mixture at -78 °C for another 30 minutes, then allow it to warm to room temperature.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Caution: The primary drawback is the production of dimethyl sulfide, a volatile liquid with an extremely unpleasant odor.[13][14] All steps must be performed in a well-ventilated fume hood.
Pillar 3: Hypervalent Iodine Reagents
Reagents containing iodine in a high oxidation state are powerful yet remarkably mild and selective oxidants. They are an excellent "green chemistry" alternative to chromium-based reagents.
Dess-Martin Periodinane (DMP) Oxidation
Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine(V) reagent that offers a mild, fast, and highly selective method for oxidizing secondary alcohols to ketones.[17][18]
Causality and Mechanism: The reaction is initiated by a ligand exchange where the alcohol displaces one of the acetate groups on the iodine center.[19] An acetate ion then acts as a base to deprotonate the attached hydroxyl group, forming a periodinane intermediate.[3] In a concerted, E2-like step, another acetate molecule abstracts the alpha-hydrogen, leading to the formation of the ketone, iodinane, and two equivalents of acetic acid.[4][20] The reaction is often performed at room temperature and is typically complete within a few hours.[17]
Caption: Mechanism of the Dess-Martin Oxidation.
Experimental Protocol: DMP Oxidation
-
Reaction Setup: To a solution of 1.0 equivalent of this compound in anhydrous CH₂Cl₂, add 1.2 equivalents of Dess-Martin periodinane in one portion at room temperature.[21]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. It is usually complete in 1-3 hours. For acid-labile compounds, pyridine or sodium bicarbonate can be added to buffer the acetic acid produced.[17]
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.
-
Isolation: Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Safety: While highly effective, DMP is known to be shock-sensitive and potentially explosive, especially upon heating.[18][21] Handle with care and avoid large-scale reactions without proper safety protocols.
Comparative Summary of Oxidation Methods
| Oxidizing Agent | Typical Conditions | General Yield | Selectivity & Tolerance | Key Advantages | Key Disadvantages |
| Jones Reagent | 0 °C to RT; Acetone, H₂SO₄ | Good to Excellent | Low; Intolerant of acid-sensitive groups | Inexpensive, powerful, readily available | Highly toxic (CrVI), harsh acidic conditions, hazardous waste |
| PCC | RT; Anhydrous CH₂Cl₂ | Good | Good; Tolerates many functional groups | Milder than Jones, non-aqueous conditions | Toxic (CrVI), difficult workup (tarry byproducts), hygroscopic |
| Swern Oxidation | -78 °C to RT; CH₂Cl₂, DMSO, (COCl)₂, Et₃N | Excellent | Excellent; Tolerates most functional groups | Very mild, metal-free, high yields | Requires cryogenic temps, produces foul-smelling DMS and toxic CO gas[14] |
| DMP | RT; CH₂Cl₂ | Excellent | Excellent; High chemoselectivity[18] | Mild (neutral pH), fast, simple workup, high yields[18][21] | Expensive, potentially explosive, poor atom economy[18][21] |
Conclusion
The oxidation of this compound to its corresponding ketone is a fundamental transformation that can be achieved through various reliable methods. The choice of reagent is a critical decision driven by the specific requirements of the synthetic context.
-
For robust, large-scale syntheses where cost is a primary concern and the substrate is stable, Jones oxidation remains a viable, albeit environmentally challenging, option.
-
When acid sensitivity is a concern, PCC offers a significant improvement in mildness over traditional chromic acid methods.
-
For substrates bearing delicate or numerous functional groups, the exceptionally mild and highly selective conditions of the Swern oxidation are often unparalleled, provided the necessary equipment and safety precautions for low temperatures and byproduct handling are in place.
-
For rapid, small-scale laboratory syntheses where ease of use and high chemoselectivity are paramount, Dess-Martin periodinane is frequently the oxidant of choice, despite its cost and safety considerations.
By understanding the underlying mechanisms and practical considerations of each method, researchers can confidently select and execute the optimal oxidative strategy for their specific synthetic goals.
References
-
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
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Introduction: The Strategic Importance of 3-Hydroxycyclohexanecarboxylic Acid
An In-Depth Technical Guide to the Hydrolysis of Methyl 3-hydroxycyclohexanecarboxylate
In the landscape of pharmaceutical and fine chemical synthesis, the strategic disassembly of complex molecules is as crucial as their assembly. The hydrolysis of this compound is a fundamental yet pivotal transformation that yields 3-hydroxycyclohexanecarboxylic acid. This product is not merely a simple cycloalkane derivative; it is a valuable chiral building block and a precursor for a variety of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers.[1][2][3] The presence of both a hydroxyl and a carboxylic acid group on a conformationally distinct cyclohexane ring provides a versatile scaffold for further chemical modification.
This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond simple procedural descriptions to explore the underlying mechanistic principles, provide field-proven experimental protocols, and offer a comparative analysis of acidic and basic hydrolysis pathways. Our objective is to equip the practicing scientist with the knowledge to not only execute this reaction successfully but also to troubleshoot and optimize it for specific applications.
Part 1: Mechanistic Foundations of Ester Hydrolysis
The cleavage of an ester bond is a classic reaction in organic chemistry, typically proceeding via a nucleophilic acyl substitution pathway.[4] For this compound, this transformation can be efficiently achieved under either base-catalyzed (saponification) or acid-catalyzed conditions. The choice between these pathways is a critical experimental decision, dictated by factors such as reaction kinetics, equilibrium considerations, and the stability of the substrate to the reaction conditions.
Base-Catalyzed Hydrolysis (Saponification): The Irreversible Pathway
The term "saponification" historically refers to the process of making soap from fats (triglycerides), but it mechanistically describes the base-mediated hydrolysis of any ester.[5] This is often the preferred method in laboratory and industrial settings due to its high efficiency and, most importantly, its irreversible nature.[6][7][8]
The mechanism, designated as BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), proceeds through three key steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This breaks the carbonyl π-bond and forms a transient tetrahedral intermediate.[9]
-
Intermediate Collapse: The unstable tetrahedral intermediate rapidly collapses, reforming the carbon-oxygen double bond. This reformation expels the most stable leaving group, which in this case is the methoxide ion (⁻OCH₃).
-
Irreversible Acid-Base Reaction: In the final and defining step, the newly formed methoxide ion, a strong base, immediately deprotonates the carboxylic acid product. This acid-base reaction is highly exergonic and essentially irreversible, forming a stable carboxylate salt and methanol.[8][9] It is this final step that drives the entire reaction to completion.
Causality Insight: The irreversibility of saponification is a direct consequence of the vast difference in pKa values between a carboxylic acid (~4-5) and an alcohol (~16-18). The equilibrium overwhelmingly favors the formation of the weaker acid (the alcohol) and the weaker base (the carboxylate anion), preventing the reverse reaction from occurring under basic conditions.[9]
Caption: BAC2 mechanism for saponification.
Acid-Catalyzed Hydrolysis: A Reversible Equilibrium
Acid-catalyzed hydrolysis operates under fundamentally different principles. It is a fully reversible process, representing the microscopic reverse of the Fischer esterification.[8][10][11] To achieve a high yield of the carboxylic acid product, the equilibrium must be shifted, typically by using a large excess of water as the solvent, in accordance with Le Chatelier's principle.[6][12]
The most common mechanism is AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular):
-
Carbonyl Activation: The reaction begins with the protonation of the carbonyl oxygen by a strong acid (e.g., H₃O⁺). This step significantly increases the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile.[13]
-
Nucleophilic Attack: A water molecule, acting as the nucleophile, attacks the activated carbonyl carbon, leading to a protonated tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the methoxy oxygen atoms. This is a crucial step that transforms the methoxy group from a very poor leaving group (⁻OCH₃) into a good leaving group (CH₃OH).
-
Elimination of Alcohol: The tetrahedral intermediate collapses, using the lone pair of electrons from a hydroxyl group to reform the carbonyl π-bond and eliminate a neutral methanol molecule.
-
Regeneration of Catalyst: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final product and regenerate the acid catalyst (H₃O⁺).
Expertise Insight: For a substrate like this compound, alternative acid-catalyzed mechanisms such as AAL1 (involving cleavage of the alkyl-oxygen bond to form a methyl carbocation) are not plausible. The formation of a primary methyl carbocation is extremely unfavorable, ensuring that the AAC2 pathway is dominant.[14][15]
Caption: AAC2 mechanism for acid-catalyzed hydrolysis.
Part 2: Experimental Protocols and Workflow Validation
A trustworthy protocol is a self-validating one. The following sections provide detailed, step-by-step methodologies that include checkpoints for reaction monitoring, ensuring that the researcher can track the transformation to completion and validate the outcome.
Analytical Monitoring of Reaction Progress
Before initiating a preparative scale reaction, it is essential to establish a reliable method for monitoring its progress. This prevents premature or unnecessarily long reaction times and helps in identifying potential side reactions.
| Technique | Principle & Application | Considerations |
| Thin-Layer Chromatography (TLC) | Monitors the disappearance of the less polar starting ester and the appearance of the more polar carboxylic acid product. | A simple, fast, and cost-effective method. Requires selection of an appropriate solvent system (e.g., ethyl acetate/hexanes) to achieve good separation. |
| Gas Chromatography (GC) | Separates the volatile methyl ester from the less volatile acid. Often requires derivatization of the acid. | Quantitative and highly sensitive. Primarily used to confirm the complete consumption of the starting material.[2] |
| ¹H NMR Spectroscopy | Can be used to directly monitor the reaction in real-time by observing the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of product signals. | Provides precise kinetic data and structural confirmation without the need for separation.[16] |
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is the method of choice for a robust and complete conversion. It is generally faster and the workup procedure is designed for straightforward purification.[2]
Materials & Reagents:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.2 - 1.5 eq)[2]
-
Methanol (or Ethanol)
-
Deionized Water
-
Hydrochloric Acid (e.g., 3 M or 6 M)
-
Ethyl Acetate or Diethyl Ether
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 v/v ratio, ~10 mL per gram of ester).
-
Initiation: Add solid NaOH or KOH (1.2 eq) to the stirring solution. The reaction is often exothermic. The mixture can be stirred at room temperature or gently heated to reflux (60-70 °C) to accelerate the reaction.[2][17]
-
Monitoring: Track the reaction by TLC until the starting ester spot has completely disappeared (typically 1-4 hours at reflux).[2]
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up (Purification of Salt): Dilute the remaining aqueous residue with water. Wash the aqueous solution with diethyl ether (2 x volume) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Acidification & Product Isolation: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is ~1-2 (verify with pH paper). A white precipitate of the carboxylic acid may form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume). The carboxylic acid product will move into the organic phase.
-
Final Purification: Combine the organic extracts and wash with brine to remove excess water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-hydroxycyclohexanecarboxylic acid.
-
Purification: The final product can be purified by recrystallization from an appropriate solvent system (e.g., water or ethyl acetate/hexanes).[18]
Caption: Experimental workflow for saponification.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol is an alternative for substrates that may be sensitive to strong bases. Its primary challenge is managing the reaction equilibrium.
Materials & Reagents:
-
This compound (1.0 eq)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (e.g., 6 M aqueous solution)
-
Tetrahydrofuran (THF) or Dioxane (as co-solvent, optional)
-
Ethyl Acetate or Diethyl Ether
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the this compound with a large excess of aqueous acid (e.g., 10-20 volumes of 6 M H₂SO₄).[10] If solubility is an issue, a co-solvent like THF can be added to create a homogeneous solution.[2]
-
Heating: Heat the mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 4-12 hours).
-
Monitoring: Periodically cool a small aliquot, extract with ether, and analyze by TLC or GC to monitor the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and transfer to a separatory funnel. Extract the mixture with ethyl acetate (3 x volume).
-
Neutralization: Carefully wash the combined organic extracts with saturated NaHCO₃ solution until effervescence ceases. This step neutralizes the strong acid catalyst.
-
Final Wash & Dry: Wash the organic layer with water, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product as described in the saponification protocol.
Caption: Experimental workflow for acid-catalyzed hydrolysis.
Part 3: Comparative Analysis and Strategic Selection
The decision to use an acid or base-catalyzed method is a critical aspect of experimental design. While both can achieve the desired transformation, they offer different strategic advantages.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Reversibility | Reversible; requires excess H₂O to drive to completion.[11][12] | Irreversible; reaction goes to completion.[7][9] |
| Reaction Rate | Generally slower. | Generally faster, especially with heating.[2] |
| Catalyst/Reagent | Catalytic amount of strong acid. | Stoichiometric amount of strong base required.[11] |
| Work-up | Requires neutralization of a strong acid catalyst. | Requires acidification of the carboxylate salt to isolate the product.[6] |
| Substrate Scope | Tolerant of base-sensitive functional groups. | Can be problematic for substrates with base-sensitive groups (e.g., other esters, base-labile protecting groups).[4] |
| Typical Yields | Good to excellent, but dependent on equilibrium control. | Consistently high to quantitative. |
Authoritative Recommendation: For the hydrolysis of this compound, which lacks other base-sensitive functional groups, saponification is the superior method . Its irreversible nature ensures complete conversion, leading to higher and more reliable yields with a generally simpler and more robust procedure.
Conclusion
The hydrolysis of this compound is a cornerstone reaction for accessing a versatile synthetic intermediate. A thorough understanding of the underlying BAC2 and AAC2 mechanisms is paramount for any scientist working in the field. While acid-catalyzed hydrolysis provides a viable option, the irreversible and kinetically favorable nature of saponification makes it the authoritative choice for this specific transformation. The detailed protocols and workflows provided in this guide are designed to be self-validating systems, empowering researchers to perform this reaction with confidence, efficiency, and a high degree of success.
References
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Master Organic Chemistry. (2022-10-27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
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Journal of the Indian Institute of Science. (Date N/A). Kinetic studies in ester hydrolysis. Retrieved from [Link]
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PubMed. (Date N/A). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates. Retrieved from [Link]
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Indian Academy of Sciences. (Date N/A). Kinetic studies in ester hydrolysis. Retrieved from [Link]
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Accounts of Chemical Research. (Date N/A). Kinetics of ester hydrolysis in concentrated acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023-01-22). The Hydrolysis of Esters. Retrieved from [Link]
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Tennessee Academy of Science. (Date N/A). Determination of the Esters by Alkaline Hydrolysis. Retrieved from [Link]
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OperaChem. (2024-04-27). Saponification-Typical procedures. Retrieved from [Link]
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Organic Chemistry Portal. (Date N/A). Ester to Acid - Common Conditions. Retrieved from [Link]
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University of British Columbia. (Date N/A). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from [Link]
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Chemistry Stack Exchange. (2019-06-09). Mechanism of Acid Hydrolysis - esters. Retrieved from [Link]
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LookChem. (Date N/A). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
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YouTube. (2021-10-08). SAPONIFICATION | HYDROLYSIS OF ESTERS - SOAP-MAKING REACTION. Retrieved from [Link]
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SlidePlayer. (2018-02-19). HYDROLYSIS REACTIONS. Retrieved from [Link]
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YouTube. (2024-03-03). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. Retrieved from [Link]
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Methodological & Application
The Strategic Application of Methyl 3-Hydroxycyclohexanecarboxylate in an Alternative Synthesis of Oseltamivir
For Researchers, Scientists, and Drug Development Professionals
Introduction: Reimagining the Oseltamivir Supply Chain
Oseltamivir (marketed as Tamiflu®) stands as a critical antiviral agent for the treatment and prophylaxis of influenza A and B virus infections.[1][2][3] Its mechanism of action involves the potent and selective inhibition of viral neuraminidase, an enzyme essential for the release of new virus particles from infected cells.[2] The commercial synthesis of Oseltamivir has historically been heavily reliant on (-)-shikimic acid, a natural product extracted from Chinese star anise (Illicium verum).[4][5][6] This dependence has periodically raised concerns about supply chain vulnerability, particularly during influenza pandemics, spurring extensive research into alternative and more readily accessible starting materials.[5][7][8]
This application note outlines a strategic, albeit less conventional, synthetic approach to Oseltamivir commencing from methyl 3-hydroxycyclohexanecarboxylate. This readily available and cost-effective starting material offers a potential pathway to circumvent the challenges associated with the shikimic acid route. We will explore the key chemical transformations, provide detailed experimental protocols, and elucidate the underlying chemical principles that govern this synthetic strategy.
Synthetic Strategy: A Chemoenzymatic and Catalytic Approach
The core challenge in synthesizing Oseltamivir lies in the precise installation of three stereocenters on the cyclohexene ring.[4] Our proposed strategy, starting from this compound, leverages a combination of chemoenzymatic desymmetrization and stereoselective catalytic transformations to achieve the desired stereochemistry.
The overall synthetic workflow can be conceptualized as follows:
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Application Note: Methyl 3-Hydroxycyclohexanecarboxylate as a Versatile Chiral Building Block for Natural Product Synthesis
Abstract In the field of medicinal chemistry and natural product synthesis, the use of chiral building blocks is paramount for the efficient and stereocontrolled construction of complex molecular architectures. Methyl 3-hydroxycyclohexanecarboxylate, a bifunctional cyclohexane derivative, represents a highly valuable and versatile scaffold. Its rigid cyclic structure, coupled with two distinct and strategically positioned functional groups—a hydroxyl and a methyl ester—allows for a wide array of chemical manipulations. The defined stereochemistry at the C1 and C3 positions serves as a crucial starting point for establishing the stereochemical identity of target molecules. This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of enantiopure this compound and its application as a key intermediate in the synthesis of complex natural products, with a detailed case study on the antiviral drug Oseltamivir (Tamiflu®).
Synthesis of Enantiopure this compound
The primary challenge in utilizing this compound lies in obtaining it in an enantiomerically pure form. A racemic mixture contains a 50:50 ratio of enantiomers, which possess identical physical properties, making their separation difficult[1]. Several strategies have been developed to overcome this, including classical resolution and biocatalytic methods.
Method A: Chiral Resolution via Diastereomeric Salt Formation
This classical technique relies on the reaction of the racemic carboxylic acid (obtained by hydrolysis of the methyl ester) with an enantiomerically pure chiral base.[1][2] This reaction forms a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties and can be separated by fractional crystallization.[2]
Protocol 1: Chiral Resolution of 3-Hydroxycyclohexanecarboxylic Acid
-
Principle: This protocol describes the resolution of the racemic carboxylic acid using a chiral amine like (S)-1-phenylethanamine. The differing solubilities of the resulting diastereomeric salts allow for their separation. Subsequent acidification liberates the desired enantiomer of the carboxylic acid, which can then be re-esterified.
-
Step-by-Step Methodology:
-
Hydrolysis: To a solution of racemic this compound (1.0 eq) in methanol/water (2:1), add lithium hydroxide (1.5 eq). Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Acidification & Extraction: Acidify the reaction mixture to pH ~2 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic 3-hydroxycyclohexanecarboxylic acid.
-
Salt Formation: Dissolve the racemic acid in a minimal amount of hot ethanol. In a separate flask, dissolve an equimolar amount of (S)-1-phenylethanamine in hot ethanol. Slowly add the amine solution to the acid solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then place it in a 4°C refrigerator overnight. One diastereomeric salt should preferentially crystallize.
-
Isolation & Liberation: Collect the crystals by vacuum filtration. To liberate the enantiopure acid, dissolve the salt in water and acidify with 1M HCl. Extract the product with ethyl acetate, dry, and concentrate.
-
Esterification: Convert the enantiopure acid back to the methyl ester using a standard method such as Fischer-Speier esterification (methanol with a catalytic amount of sulfuric acid).[3]
-
Method B: Biocatalytic Kinetic Resolution
Biocatalysis offers a green and highly selective alternative for obtaining chiral compounds. Enzymes, particularly hydrolases, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate.
Protocol 2: Enzymatic Resolution of a Related Precursor
-
Principle: This protocol is adapted from the microbial resolution of racemic methyl 3-cyclohexene-1-carboxylate, a close structural analog.[4] A hydrolase-producing microorganism selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted and in high enantiomeric excess. The saturated target compound can be obtained via subsequent hydrogenation.
-
Step-by-Step Methodology:
-
Culture Preparation: Cultivate a suitable hydrolase-producing strain, such as Acinetobacter sp. JNU9335, in an appropriate fermentation medium.[4]
-
Resolution Reaction: Prepare a biphasic system containing a phosphate buffer (pH 8.0) and isooctane.[4] Add the cell culture or isolated enzyme and the racemic methyl 3-cyclohexene-1-carboxylate.
-
Monitoring and Workup: Stir the reaction at a controlled temperature (e.g., 30°C) and monitor the conversion by chiral GC analysis. The reaction is typically stopped at ~50% conversion to maximize the enantiomeric excess of the remaining ester.
-
Separation: Separate the organic and aqueous layers. The unreacted (S)-ester remains in the isooctane layer, while the hydrolyzed (R)-acid is in the aqueous layer.[4]
-
Purification: Isolate the (S)-ester from the organic layer. The product can be purified by column chromatography.
-
Hydrogenation: The isolated enantiopure methyl 3-cyclohexene-1-carboxylate can be hydrogenated over a catalyst (e.g., Pd/C) to yield the desired saturated this compound.
-
Diagram 1: Synthetic Strategies for Enantiopure Building Block
Caption: Strategies for obtaining enantiopure this compound.
Case Study: Synthesis of Oseltamivir (Tamiflu®)
Oseltamivir is a neuraminidase inhibitor used for the treatment and prevention of influenza A and B virus infections.[5][6] Its synthesis is a landmark in medicinal chemistry, and many routes rely on a chiral cyclohexene core that can be derived from precursors like this compound. The stereochemistry of the building block is critical as Oseltamivir has three stereocenters, and only one of the eight possible stereoisomers is therapeutically active.[6]
Retrosynthetic Analysis
A simplified retrosynthetic analysis of Oseltamivir reveals its connection to a chiral cyclohexene derivative. The core cyclohexene ring with its amino and alkoxy substituents can be traced back to a functionalized epoxide, which in turn can be synthesized from a diol. This diol can be conceptually derived from this compound through functional group manipulations that establish the correct stereochemistry.
Diagram 2: Retrosynthetic View of Oseltamivir
Caption: Conceptual retrosynthesis of Oseltamivir to the chiral building block.
Synthetic Application Logic
In a forward synthesis, the enantiopure this compound serves as the chiral scaffold. The hydroxyl group at C3 and the ester at C1 are manipulated to install the required functionalities of Oseltamivir.
-
Establishing the C4-Amine: The hydroxyl group at C3 can be converted into a good leaving group (e.g., mesylate or tosylate). Subsequent SN2 reaction with an azide nucleophile (e.g., sodium azide) proceeds with inversion of configuration, establishing the stereocenter for the C4-amino group in the target.
-
Installing the C5-Amine: The ester group can be used to direct the formation of the second amino group. For instance, it can be converted into an allylic alcohol, which can then undergo stereoselective aziridination.[5]
-
Ring Opening and Finalization: Regioselective opening of the aziridine with 3-pentanol followed by functional group manipulations completes the synthesis.[7]
This strategy demonstrates how the inherent stereochemistry of the building block is transferred through a series of controlled reactions to define the final structure of the complex natural product.
Key Transformations and Protocols
The utility of this compound stems from the selective reactivity of its two functional groups. The following protocols outline key transformations.
Protocol 3: Stereospecific Nucleophilic Substitution via Mesylation
-
Principle: This two-step sequence converts the hydroxyl group into an azide with inversion of stereochemistry (Walden inversion), a common method for introducing a nitrogen functionality. The first step activates the alcohol as a mesylate, a good leaving group. The second step is a classic SN2 substitution.
-
Step-by-Step Methodology:
-
Mesylation (Activation):
-
Dissolve enantiopure this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar) and cool to 0°C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.
-
-
Azide Substitution (SN2 Reaction):
-
Dissolve the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN3, 3.0 eq) and heat the mixture to 80-90°C.
-
Monitor the reaction by TLC. Once complete (typically 6-12 hours), cool the reaction to room temperature and pour it into water.
-
Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate.
-
Purify the resulting methyl 3-azidocyclohexanecarboxylate by flash column chromatography.
-
-
Diagram 3: Workflow for Stereospecific Azide Installation
Caption: Reaction workflow for the conversion of a hydroxyl to an azide group.
Quantitative Data Summary
The efficiency of obtaining the chiral building block is critical for its practical application. The following table summarizes typical results for the resolution methods discussed.
| Method | Substrate | Reagent/System | Typical Yield of Enantiopure Product | Typical Enantiomeric Excess (ee) | Reference |
| Biocatalytic Resolution | Racemic methyl 3-cyclohexene-1-carboxylate | Acinetobacter sp. JNU9335 | 34.7% (for the unreacted ester) | >99% | [4] |
| Chiral Resolution | Racemic Carboxylic Acid | Chiral Amine (e.g., brucine) | Variable, typically <50% per enantiomer | >98% | [2] |
Conclusion
This compound is a powerful and versatile chiral building block in modern organic synthesis. Its readily available racemic form can be resolved into single enantiomers using robust methods like biocatalysis or classical resolution. The defined stereochemistry and orthogonal functional groups provide a reliable platform for constructing complex molecular targets, as exemplified by the numerous synthetic routes toward the antiviral agent Oseltamivir. The protocols and strategic insights provided in this application note are intended to equip researchers in natural product synthesis and drug development with the foundational knowledge to effectively utilize this valuable chiral intermediate.
References
- Dou, Z., Xu, G., Ni, Y., et al. (2020). A novel carboxylesterase from Acinetobacter sp. JNU9335 for efficient biosynthesis of Edoxaban precursor with high substrate to catalyst ratio. Bioresource Technology.
- (N.A.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga.
- (N.A.). A Comparative Analysis of Methyl Cyclohexanecarboxylate Synthesis Methods. Benchchem.
- (N.A.). Methyl 3-(hydroxymethyl)cyclohexanecarboxylate. MySkinRecipes.
- Yi-liang, L. (2013). Chiral resolution of cyclohex-3-ene-1-carboxylic acid. Drugs and Clinic.
-
Trost, B. M., Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Angewandte Chemie International Edition. Available at: [Link]
- (N.A.). Chiral resolution. Wikipedia.
- (N.A.). Process for the preparation of oseltamivir and methyl 3-epi-shikimate. Google Patents.
- (2023). Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- (N.A.). Oseltamivir total synthesis. Wikipedia.
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 5. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2013061340A1 - Process for the preparation of oseltamivir and methyl 3-epi-shikimate - Google Patents [patents.google.com]
- 7. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Stereoselective Reduction of Methyl 3-Oxocyclohexanecarboxylate
Introduction: The Strategic Importance of Stereocontrol in Cyclohexane Scaffolds
The stereoselective reduction of cyclic ketones is a cornerstone of modern organic synthesis, providing access to chiral alcohols that are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and functional materials. Methyl 3-oxocyclohexanecarboxylate stands as a key prochiral substrate. Its reduction to the corresponding methyl 3-hydroxycyclohexanecarboxylate introduces two new stereocenters, leading to the potential formation of four stereoisomers. The ability to selectively synthesize a specific diastereomer, either the cis or trans isomer, is of paramount importance as the relative and absolute stereochemistry of these products dictates their biological activity and physical properties.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the methodologies for achieving high stereoselectivity in the reduction of methyl 3-oxocyclohexanecarboxylate. We will delve into the mechanistic underpinnings of diastereoselective control using both chemical and biocatalytic approaches, offering detailed, field-proven protocols and the rationale behind experimental design.
PART 1: Diastereoselective Reduction via Chemical Methods: Harnessing Steric and Electronic Effects
The diastereoselectivity of the hydride reduction of methyl 3-oxocyclohexanecarboxylate is primarily governed by the trajectory of the incoming hydride nucleophile. This trajectory is influenced by the steric hindrance imposed by the substituents on the cyclohexane ring and the chosen reducing agent. The two primary diastereomeric products are the cis and trans isomers, where the stereochemical relationship between the newly formed hydroxyl group and the pre-existing methoxycarbonyl group is defined.
The Role of Sterically Hindered Hydride Reagents for Enhanced Diastereoselectivity
Standard reducing agents like sodium borohydride (NaBH₄) often provide mixtures of diastereomers due to their small size, allowing for multiple approach pathways to the carbonyl group. To achieve higher diastereoselectivity, sterically demanding hydride reagents are employed. These bulky reagents preferentially attack from the less hindered face of the ketone, leading to a predictable stereochemical outcome.
A prominent example of such a reagent is L-Selectride® (lithium tri-sec-butylborohydride). Its large steric profile forces the hydride to approach the carbonyl from the equatorial position to avoid steric clashes with the axial hydrogens on the cyclohexane ring. This equatorial attack leads to the formation of the axial alcohol, which in the case of methyl 3-oxocyclohexanecarboxylate, results in the preferential formation of the cis isomer.
Protocol 1: Diastereoselective Reduction with L-Selectride® to Yield predominantly cis-Methyl 3-Hydroxycyclohexanecarboxylate
Causality behind Experimental Choices:
-
Anhydrous Conditions: L-Selectride® is highly reactive with water and protic solvents. The use of a flame-dried flask and anhydrous THF is crucial to prevent quenching of the reagent and ensure efficient reduction.
-
Low Temperature (-78 °C): Performing the reaction at low temperatures enhances the selectivity of the reduction by minimizing side reactions and providing better kinetic control. The rigid transition state at low temperature amplifies the steric effects that govern diastereoselectivity.
-
Slow Addition: Dropwise addition of the L-Selectride® solution helps to control the exothermicity of the reaction and maintain a consistent low temperature, which is critical for selectivity.
-
Quenching: The reaction is quenched with a careful addition of aqueous acid to neutralize the excess hydride reagent and protonate the resulting alkoxide.
Step-by-Step Methodology:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 3-oxocyclohexanecarboxylate (1.56 g, 10 mmol) dissolved in anhydrous tetrahydrofuran (THF, 40 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.0 M solution in THF, 12 mL, 12 mmol, 1.2 equivalents) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction at -78 °C by the slow, dropwise addition of 1 M HCl (20 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the desired this compound. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.
Chelation-Controlled Reductions for Altering Stereochemical Outcomes
In some instances, the presence of a Lewis acidic metal ion can influence the stereochemical outcome of a reduction. For β-keto esters, chelation between the carbonyl oxygen and the ester oxygen with a metal ion can lock the conformation of the substrate, directing the hydride attack from a specific face. While less common for simple cyclohexanone systems compared to acyclic β-keto esters, the use of modified borohydride reagents in the presence of certain metal salts can alter the diastereomeric ratio. For instance, the use of NaBH₄ in the presence of CeCl₃ (the Luche reduction) can sometimes favor the formation of the equatorial alcohol (trans isomer) by coordinating to the carbonyl oxygen and activating it for nucleophilic attack.
PART 2: Biocatalytic Reduction: The Power of Enzymes for Enantioselectivity
For the synthesis of enantiomerically pure hydroxy esters, biocatalysis offers a powerful and environmentally benign alternative to chemical methods. Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases, can catalyze the reduction of ketones with exquisite stereoselectivity, often yielding products with high enantiomeric excess (ee).
Whole-Cell Biotransformations with Baker's Yeast (Saccharomyces cerevisiae)
Baker's yeast is a readily available and inexpensive biocatalyst that contains a multitude of oxidoreductase enzymes capable of reducing carbonyl compounds. While it can be a convenient tool, the presence of multiple enzymes with potentially opposing stereoselectivities can sometimes lead to lower enantiomeric excess. However, for certain substrates, high selectivity can be achieved. Genetically engineered strains of baker's yeast that overexpress a specific reductase or have competing reductases knocked out can provide even higher stereoselectivities.
Protocol 2: Enantioselective Reduction with Baker's Yeast
Causality behind Experimental Choices:
-
Yeast Activation: Sucrose provides a readily available energy source for the yeast, activating the metabolic pathways that produce the necessary enzymes and cofactors (NADH/NADPH) for the reduction.
-
Reaction Time: Biotransformations are typically slower than chemical reactions and require longer incubation times to achieve high conversion.
-
Work-up with Celite®: Yeast cells can form a fine suspension that is difficult to filter. Using a filter aid like Celite® facilitates the separation of the biomass from the reaction mixture.
Step-by-Step Methodology:
-
In a 500 mL Erlenmeyer flask, suspend active dry baker's yeast (20 g) in tap water (200 mL).
-
Add sucrose (20 g) to the yeast suspension and stir at room temperature for 30-60 minutes to activate the yeast.
-
Add methyl 3-oxocyclohexanecarboxylate (1.0 g, 6.4 mmol) to the activated yeast suspension.
-
Stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, add Celite® (10-15 g) to the reaction mixture and filter the suspension through a pad of Celite®. Wash the filter cake with ethyl acetate.
-
Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography. The enantiomeric excess can be determined by chiral GC or HPLC analysis.
Isolated Ketoreductases for Precise Stereocontrol
For ultimate control over stereoselectivity, the use of isolated and purified ketoreductases is the method of choice. A wide range of commercially available KREDs, often sold in screening kits, allows for the rapid identification of an enzyme that provides the desired enantiomer with high ee. These reactions typically require a cofactor regeneration system to make the process economically viable on a larger scale.
One reported enzymatic reduction of methyl 3-oxocyclohexanecarboxylate mediated by the enzyme YqjM afforded the (S)-enantiomer with high efficiency.[1]
PART 3: Data Presentation and Characterization
The stereochemical outcome of the reduction is the most critical parameter. The following table summarizes the expected and reported quantitative data for the different methods.
Table 1: Comparison of Stereoselective Reduction Methods for Methyl 3-Oxocyclohexanecarboxylate
| Method | Reducing Agent/Catalyst | Predominant Isomer | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Yield (%) |
| Chemical Reduction | L-Selectride® | cis | >95:5 | Racemic | ~90% |
| Biocatalytic Reduction | YqjM (Ketoreductase) | (S)-isomer | - | 94% | 77%[1] |
Characterization of cis and trans Isomers:
The unambiguous identification of the cis and trans diastereomers is crucial and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The key distinguishing feature is the coupling constant between the protons at C1 and C3 (the carbons bearing the methoxycarbonyl and hydroxyl groups, respectively) and the chemical shifts of these and adjacent protons.
-
cis Isomer: The proton at C3 (CH-OH) is typically in an axial position, leading to a smaller coupling constant with the adjacent axial proton at C2.
-
trans Isomer: The proton at C3 is in an equatorial position, resulting in a larger coupling constant with the adjacent axial proton at C2.
Detailed 1D and 2D NMR experiments (COSY, HSQC, HMBC) are essential for the complete assignment of the stereochemistry.
PART 4: Visualizing the Reaction Pathways
Diagram 1: Diastereoselective Reduction with L-Selectride®
Caption: L-Selectride® delivers a hydride to the less hindered equatorial face, leading to the formation of the cis product.
Diagram 2: General Workflow for Biocatalytic Reduction
Caption: Workflow for the enzymatic reduction of methyl 3-oxocyclohexanecarboxylate to yield an enantiomerically enriched product.
Conclusion
The stereoselective reduction of methyl 3-oxocyclohexanecarboxylate is a well-defined yet nuanced synthetic challenge. The choice of methodology—be it a sterically directed chemical reduction or a highly specific enzymatic transformation—fundamentally dictates the stereochemical outcome. By understanding the underlying principles of steric hindrance, chelation control, and enzyme specificity, researchers can rationally design experiments to access the desired diastereomers and enantiomers of this compound with high fidelity. The protocols and insights provided herein serve as a robust foundation for the successful implementation of these critical synthetic transformations in a research and development setting.
References
-
Reetz, M. T., et al. Biocatalytic synthesis of chiral cyclic γ-oxoesters by sequential C-H hydroxylation, alcohol oxidation and alkene reduction. Green Chemistry, 2012 , 14(10), 2737-2740. [Link]
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Application Note: Comprehensive NMR Spectroscopic Characterization of Methyl 3-hydroxycyclohexanecarboxylate
Introduction
Methyl 3-hydroxycyclohexanecarboxylate is a valuable chiral building block in organic synthesis, utilized in the preparation of pharmaceuticals and other complex molecular architectures. Its cyclohexane ring can exist in various stereoisomeric forms (cis/trans) and conformations (chair, boat), which significantly influence its reactivity and biological activity.[1] A precise and unambiguous structural elucidation, including the determination of relative stereochemistry, is therefore critical. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for this purpose, providing detailed information about the molecular framework, connectivity, and stereochemical arrangement.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of one- and two-dimensional NMR spectroscopy for the complete characterization of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting spectral data to assign the structure and relative stereochemistry of the cis and trans isomers.
Part 1: Foundational Principles of NMR in Stereochemical Analysis
The characterization of this compound relies on the analysis of key NMR parameters: chemical shift (δ), scalar (J) coupling, and peak multiplicity.
-
Chemical Shift (δ): The chemical shift of a proton or carbon nucleus is highly sensitive to its local electronic environment. In cyclohexane systems, the spatial orientation of a substituent (axial vs. equatorial) significantly impacts the chemical shifts of the ring protons and carbons.[3] Generally, axial protons are more shielded and resonate at a lower frequency (upfield) compared to their equatorial counterparts.[4]
-
Scalar (J) Coupling: The interaction between the spins of neighboring nuclei, mediated through chemical bonds, results in the splitting of NMR signals. The magnitude of the vicinal (three-bond, ³JHH) coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[5] In a cyclohexane chair conformation, the dihedral angles between axial-axial (aa, ~180°), axial-equatorial (ae, ~60°), and equatorial-equatorial (ee, ~60°) protons are distinct, leading to characteristic coupling constants. Large ³JHH values (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller values (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions.[6]
Part 2: Experimental Design and Protocols
A suite of NMR experiments is employed for a thorough characterization. The workflow is designed to build a complete picture of the molecule's structure, from a simple proton count to the full carbon skeleton and long-range connectivities.
Caption: Experimental workflow for NMR characterization.
Protocol 1: Sample Preparation
High-quality NMR spectra are contingent upon proper sample preparation.[7]
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[8]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent dissolving properties for many organic compounds.[7]
-
Homogenization: Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.
-
Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is typically used as an internal standard, with its signal defined as 0.00 ppm.[8]
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: NMR Data Acquisition
The following experiments are recommended for a comprehensive structural analysis.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons through spin-spin coupling.
-
¹³C NMR (Broadband Decoupled): Shows the number of chemically non-equivalent carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for determining the multiplicity of each carbon atom.[9][10]
-
DEPT-90: Only CH (methine) carbons appear.
-
DEPT-135: CH₃ (methyl) and CH (methine) carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative signals. Quaternary carbons are absent.[11]
-
-
¹H-¹H COSY (Correlation Spectroscopy): A 2D experiment that identifies protons that are coupled to each other, revealing the connectivity of the proton spin systems.[12][13]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[14][15]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the carbon skeleton, especially around quaternary carbons.[16][17]
Part 3: Spectral Interpretation and Structural Elucidation
The following sections detail the expected NMR data for both the cis and trans isomers of this compound. The numbering scheme used for assignments is provided below.
Caption: Numbering for this compound.
Analysis of the trans Isomer
In the more stable diequatorial conformation of the trans isomer, both the hydroxyl and the methoxycarbonyl groups occupy equatorial positions.
¹H NMR Data (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1 | ~2.3 | tt | J ≈ 11.5 (ax-ax), 3.5 (ax-eq) |
| H-3 | ~3.6 | tt | J ≈ 11.0 (ax-ax), 4.0 (ax-eq) |
| H-7 (OCH₃) | ~3.7 | s | - |
| Cyclohexane Ring Protons | 1.2 - 2.1 | m | - |
¹³C NMR Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) | DEPT-135 |
| C=O | ~176 | Absent |
| C-3 | ~70 | Positive (CH) |
| C-7 (OCH₃) | ~52 | Positive (CH₃) |
| C-1 | ~43 | Positive (CH) |
| C-2, C-4, C-5, C-6 | 20 - 35 | Negative (CH₂) |
Key Interpretive Points for the trans Isomer:
-
The signals for H-1 and H-3 are expected to be triplets of triplets due to coupling with two axial and two equatorial neighboring protons. The large coupling constants (~11 Hz) are characteristic of axial-axial couplings, confirming the axial positions of these protons.
-
The DEPT-135 spectrum will show two positive CH signals (C-1 and C-3), one positive CH₃ signal (C-7), and several negative CH₂ signals for the rest of the ring carbons.[18]
-
COSY: Cross-peaks will be observed between H-1 and the protons on C-2 and C-6, and between H-3 and the protons on C-2 and C-4.[19]
-
HSQC: Will show direct correlations between each proton and the carbon it is attached to (e.g., H-1 to C-1, H-3 to C-3).[20]
-
HMBC: Key long-range correlations will include the methoxy protons (H-7) to the carbonyl carbon (C=O) and C-1. The proton H-1 will show a correlation to the carbonyl carbon.[21]
Analysis of the cis Isomer
The cis isomer exists in a conformational equilibrium between the axial-equatorial and equatorial-axial forms. The observed NMR spectrum will be a weighted average of these two conformers. For the conformer with an axial hydroxyl group and an equatorial methoxycarbonyl group:
¹H NMR Data (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1 | ~2.5 | m | Smaller J values than trans |
| H-3 | ~4.0 | m (broad) | Smaller J values than trans |
| H-7 (OCH₃) | ~3.7 | s | - |
| Cyclohexane Ring Protons | 1.2 - 2.2 | m | - |
¹³C NMR Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) | DEPT-135 |
| C=O | ~176 | Absent |
| C-3 | ~65 | Positive (CH) |
| C-7 (OCH₃) | ~52 | Positive (CH₃) |
| C-1 | ~41 | Positive (CH) |
| C-2, C-4, C-5, C-6 | 20 - 35 | Negative (CH₂) |
Key Interpretive Points for the cis Isomer:
-
The signal for H-3 will be shifted downfield and will likely appear as a broad multiplet with smaller coupling constants due to the equatorial position.
-
The chemical shift of C-3 will be shifted upfield compared to the trans isomer due to the gamma-gauche effect of the axial hydroxyl group.
-
The 2D NMR data (COSY, HSQC, HMBC) will show the same connectivity pattern as the trans isomer, but the chemical shifts of the correlated signals will be different, allowing for unambiguous assignment.
Conclusion
NMR spectroscopy, through a systematic application of 1D and 2D experiments, provides an exceptionally detailed and definitive characterization of this compound. By carefully analyzing chemical shifts, coupling constants, and correlation data, it is possible to elucidate the complete molecular structure and confidently assign the relative stereochemistry of the cis and trans isomers. This level of structural detail is indispensable for researchers in organic synthesis and drug development, ensuring the correct stereoisomer is utilized for its intended application.
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National Institutes of Health. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. [Link]
-
Canadian Science Publishing. (n.d.). IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. [Link]
-
PubChem. (n.d.). Methyl 3-hydroxycyclohexane-1-carboxylate. [Link]
-
PubChem. (n.d.). methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate. [Link]
-
Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]
-
YouTube. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). [Link]
-
PubChem. (n.d.). Methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate. [Link]
-
Oregon State University. (n.d.). Analyzing Coupling Constants. [Link]
-
National Institutes of Health. (n.d.). Methyl 3-hydroxy-4-methylenecyclohexanecarboxylate. PubChem. [Link]
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Application Note: Structural Elucidation of Methyl 3-hydroxycyclohexanecarboxylate Stereoisomers using 1D and 2D NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure and stereochemistry in solution. This guide provides a detailed protocol and theoretical framework for the analysis of the ¹H and ¹³C NMR spectra of methyl 3-hydroxycyclohexanecarboxylate. We delve into the spectral differences between the cis and trans diastereomers, leveraging chemical shifts, spin-spin coupling constants, and two-dimensional (2D) correlation experiments to achieve complete spectral assignment and structural verification. This note is intended for researchers in organic synthesis, medicinal chemistry, and drug development who rely on precise molecular characterization.
Introduction: The Stereochemical Challenge
This compound is a substituted cyclohexane containing two chiral centers at the C1 and C3 positions. This gives rise to two diastereomers: cis and trans. In the cis isomer, the hydroxyl and methoxycarbonyl groups reside on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference in three-dimensional arrangement has profound implications for the molecule's physical, chemical, and biological properties.
Distinguishing between these isomers is critical for applications in synthesis and drug development. NMR spectroscopy provides a definitive, non-destructive method to establish the relative stereochemistry by probing the unique electronic environment and spatial relationships of each nucleus.[1] The conformation of the cyclohexane ring, which typically adopts a chair form, results in distinct axial and equatorial positions for the substituents and protons, leading to characteristic and predictable differences in their NMR spectra.
Molecular Structure and Conformation
The key to interpreting the NMR spectra lies in understanding the preferred chair conformation of each isomer. The bulky methoxycarbonyl group is expected to preferentially occupy an equatorial position to minimize steric strain. The orientation of the hydroxyl group is then determined by the relative stereochemistry.
-
trans-isomer (1e, 3e): In the most stable conformation, both the methoxycarbonyl group at C1 and the hydroxyl group at C3 are in equatorial positions.
-
cis-isomer (1e, 3a): With the methoxycarbonyl group at C1 in an equatorial position, the hydroxyl group at C3 must be in an axial position.
These conformational preferences are the primary origin of the spectral differences observed between the two isomers.
Diagram: Molecular Structures and Numbering
Caption: Chair conformations of trans and cis isomers with atom numbering.
¹H and ¹³C NMR Spectral Analysis
While complete, experimentally verified datasets for both isomers are not consistently available across public databases, we can construct a detailed analysis based on established NMR principles for substituted cyclohexanes.[2] The following tables present representative chemical shifts and coupling constants that illustrate the expected spectral features.
¹H NMR Spectroscopy: Key Diagnostic Regions
The proton NMR spectrum provides a wealth of information through chemical shifts (δ) and coupling constants (J).
-
H3 Proton (CH-OH): This is the most diagnostic signal. In the trans isomer, H3 is axial, coupled to two axial protons (H2a, H4a) and two equatorial protons (H2e, H4e). This typically results in a complex multiplet with large axial-axial couplings (J ≈ 10-13 Hz). In the cis isomer, H3 is equatorial, coupled to axial and equatorial protons with smaller couplings (J ≈ 2-5 Hz), resulting in a broader, less resolved signal, often appearing as a broad singlet or a narrow multiplet.[3] The axial H3 of the trans isomer is expected to be at a higher field (more shielded) than the equatorial H3 of the cis isomer.
-
Methoxy Protons (-OCH₃): This signal appears as a sharp singlet around 3.6-3.7 ppm in both isomers.
-
Cyclohexane Ring Protons: The remaining ring protons appear as a complex series of overlapping multiplets, typically between 1.0 and 2.5 ppm. High-field spectrometers are essential for resolving these signals.
Table 1: Representative ¹H NMR Chemical Shifts and Multiplicities (CDCl₃, 400 MHz)
| Proton | trans-Isomer (Predicted δ, ppm) | Multiplicity (J, Hz) | cis-Isomer (Predicted δ, ppm) | Multiplicity (J, Hz) |
|---|---|---|---|---|
| H1 | ~2.45 | tt (11.5, 4.0) | ~2.55 | m |
| H3 | ~3.60 | tt (11.0, 4.5) | ~4.15 | br s |
| -OCH₃ | 3.67 | s | 3.68 | s |
| -OH | variable | br s | variable | br s |
| Ring CH₂ | 1.20 - 2.20 | m | 1.30 - 2.10 | m |
Note: These are illustrative values. Actual chemical shifts and coupling constants can vary. 'tt' denotes a triplet of triplets, 'm' a multiplet, and 'br s' a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom.
-
Carbonyl Carbon (C=O): The ester carbonyl appears downfield, typically around 175-177 ppm.
-
C3 Carbon (CH-OH): The chemical shift of C3 is sensitive to the orientation of the hydroxyl group. An axial -OH group (as in the cis isomer) exerts a shielding (gamma-gauche) effect on the C1 and C5 carbons compared to an equatorial -OH group (in the trans isomer).[2]
-
Methoxy Carbon (-OCH₃): This signal is consistently found around 51-52 ppm.
Table 2: Representative ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon | trans-Isomer (Predicted δ, ppm) | cis-Isomer (Predicted δ, ppm) |
|---|---|---|
| C=O | ~176.0 | ~175.8 |
| C1 | ~43.0 | ~40.5 |
| C2 | ~35.0 | ~32.0 |
| C3 | ~70.0 | ~66.5 |
| C4 | ~34.5 | ~31.5 |
| C5 | ~29.0 | ~24.0 |
| C6 | ~25.5 | ~25.0 |
| -OCH₃ | ~51.5 | ~51.6 |
Note: These are illustrative values based on substituent effects and data from analogous compounds.
Unambiguous Assignment with 2D NMR Spectroscopy
For a molecule with several overlapping proton signals, 2D NMR is essential for confident assignment. A standard suite of experiments includes COSY, HSQC, and HMBC.[4][5]
Diagram: 2D NMR Workflow for Structural Elucidation
Sources
Elucidating Molecular Architecture: A Guide to X-ray Crystallography of Methyl 3-hydroxycyclohexanecarboxylate Derivatives
Application Note & Protocol
Abstract
This guide provides a comprehensive framework for the single-crystal X-ray diffraction (SCXRD) analysis of methyl 3-hydroxycyclohexanecarboxylate derivatives. These chiral cyclohexane derivatives are valuable building blocks in synthetic and medicinal chemistry, where their precise three-dimensional structure dictates their biological activity and chemical reactivity.[1] Determining their absolute and relative stereochemistry is therefore paramount. X-ray crystallography stands as the definitive method for providing unambiguous, accurate, and reliable 3D structural parameters, which are essential for rational drug design and structure-based functional studies.[2][3] This document offers researchers, scientists, and drug development professionals a synthesis of field-proven protocols and expert insights, covering the entire workflow from crystal cultivation to final structure validation.
The Strategic Importance of Crystallographic Analysis
The this compound scaffold features multiple stereocenters and conformational flexibility. The relative orientation of the hydroxyl and methoxycarbonyl groups (cis or trans) and the absolute configuration (R/S) at each chiral center fundamentally influence molecular interactions.[1] While spectroscopic methods like NMR can suggest relative stereochemistry, only X-ray crystallography can definitively resolve the complete molecular structure, including absolute configuration, bond lengths, and intermolecular interactions in the solid state.[2][3] This structural certainty is a cornerstone of modern drug development, where structure-activity relationships (SAR) guide the optimization of lead compounds.[2]
The journey from a purified compound to a refined crystal structure involves four principal stages: crystallization, data collection, structure solution, and refinement.[2] Success hinges on navigating the challenges of the first and most critical step: growing a high-quality single crystal.[2]
Part I: The Art and Science of Crystallization
The rate-limiting step in most crystallographic studies is obtaining a "good crystal"—one that is sufficiently large, well-ordered, and free of defects like twinning or cracks.[2][4] For small molecules like this compound derivatives, which possess hydrogen bonding capabilities via the hydroxyl group, a systematic approach to screening crystallization conditions is crucial.
Prerequisite: Purity of the Analyte
Rationale: Crystallography requires a pure crystal of high regularity.[4] Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Protocol:
-
Synthesize or procure the this compound derivative.
-
Purify the compound to >98% purity, as assessed by NMR and HPLC. Column chromatography followed by recrystallization from a bulk solvent is often effective.
-
Thoroughly dry the sample under vacuum to remove residual solvents, which can interfere with the crystallization process.
-
Crystallization Screening Workflow
The goal is to bring a concentrated solution of the molecule slowly to a state of supersaturation, where it can relax by forming a well-ordered crystalline precipitate.[2][5]
Caption: Workflow for crystallization screening of small molecules.
Detailed Protocol: Slow Solvent Evaporation
This is the most common and straightforward method for small molecules.[6]
-
Materials:
-
Purified derivative (5-10 mg)
-
Selection of high-purity solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Hexane, Dichloromethane)
-
Small glass vials (1-2 mL) with screw caps or parafilm
-
Micro-syringe or pipette
-
-
Procedure:
-
Solvent Selection: Test the solubility of your compound in various solvents. An ideal solvent dissolves the compound when heated but shows low solubility at room or lower temperatures.[5] Mixtures, such as ethyl acetate/hexane or dichloromethane/pentane, are highly effective.
-
Dissolution: Place 5 mg of the compound in a clean vial. Add the chosen solvent dropwise while gently warming and swirling until the solid is fully dissolved. Aim for a solution that is near saturation.
-
Evaporation Control:
-
For Volatile Solvents (e.g., Dichloromethane): Tightly cap the vial and place it in a refrigerator (4°C). The slow temperature change reduces solubility and promotes crystallization.
-
For Less Volatile Solvents (e.g., Ethanol): Loosely cap the vial or cover it with parafilm. Pierce the parafilm with a needle to create a small hole. This allows for very slow evaporation over several days.
-
-
Incubation: Place the vial in a vibration-free location. Disturbances can cause the formation of many small crystals instead of a few large ones.
-
Monitoring: Check the vial daily without agitation. Crystals may appear as needles, plates, or prisms.[2] Allow them to grow until they reach a suitable size (ideally >0.1 mm in all dimensions).[4]
-
Alternative Crystallization Techniques
If slow evaporation fails, consider these alternative methods.
| Technique | Principle | Best Suited For |
| Vapor Diffusion | A solution of the compound is equilibrated against a reservoir of a "precipitant" solvent in a sealed chamber. The precipitant slowly diffuses into the compound's solution, reducing its solubility. | Compounds that are sensitive to temperature or when only small amounts of material are available.[2] |
| Solvent Layering | The compound is dissolved in a dense "good" solvent. A less dense "poor" solvent, in which the compound is insoluble, is carefully layered on top. Crystals form at the interface as the solvents slowly mix.[7] | Systems where a clear solvent/anti-solvent pair is identified. Requires immiscible or slowly miscible solvents.[7] |
| Co-crystallization | A second molecule (a "coformer") is added in a stoichiometric ratio to promote crystallization through strong intermolecular interactions like hydrogen bonding.[6][7] | Derivatives that resist crystallization on their own. The hydroxyl group on the cyclohexane ring is an excellent hydrogen bond donor, making it a prime candidate for this technique. |
Part II: X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it must be subjected to an intense beam of monochromatic X-rays to generate a diffraction pattern.[4]
Crystal Mounting and Cryo-protection
Rationale: At room temperature, atoms vibrate, which can blur the electron density map. Collecting data at low temperatures (typically 100 K) reduces thermal motion, minimizes radiation damage, and often improves data quality.
-
Protocol:
-
Under a microscope, select a well-formed crystal with sharp edges and no visible cracks.
-
Using a micromanipulator, carefully pick up the crystal with a nylon loop (e.g., a MiTeGen MicroMount™).
-
Quickly coat the crystal in a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during cooling.
-
Immediately plunge the loop into a stream of cold nitrogen gas (100 K) on the diffractometer's goniometer head.
-
Data Collection Strategy
Rationale: The goal is to collect a complete and accurate set of reflection intensities to as high a resolution as possible.[8] A well-defined strategy ensures that all unique reflections are measured with sufficient redundancy and signal-to-noise.
-
Instrumentation: Modern single-crystal diffractometers are typically equipped with a high-intensity X-ray source (e.g., Cu Kα or Mo Kα), a goniometer to orient the crystal, and a sensitive area detector (e.g., CCD or CMOS).
-
Key Parameters:
-
Resolution: For small organic molecules, data should be collected to a resolution of at least 0.84 Å for publication.[9]
-
Exposure Time: Adjust the time per frame to achieve good spot intensity without overloading the detector.
-
Frame Width: Typically, a small rotation of 0.5-1.0° per frame is used.[4]
-
Completeness & Redundancy: The strategy should aim for >99% data completeness with a redundancy of 3-4 or higher.
-
Part III: Structure Solution and Refinement
The collected diffraction pattern is a series of spots in reciprocal space. Mathematical methods are used to convert these intensities back into a 3D electron density map of the molecule.
Caption: From diffraction data to a final validated crystal structure.
Structure Solution
The "phase problem" is the central challenge: detectors measure intensities (amplitudes), but not the phase information needed to calculate the electron density map. For small molecules, this is typically solved using direct methods, which use statistical relationships between reflection intensities to estimate the phases. Programs like SHELXT are highly effective for this.[10]
Structure Refinement
Rationale: The initial model from structure solution is an approximation. Refinement is an iterative process of adjusting the model's parameters (atom positions, thermal vibrations) to improve the agreement between the observed diffraction data and the data calculated from the model.[11] This is typically done using a least-squares minimization procedure.[11][12]
-
Protocol Summary:
-
Initial Refinement: Begin by refining the positions of all non-hydrogen atoms isotropically.
-
Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically, allowing their thermal motion to be modeled as ellipsoids. This is a sign of a good quality dataset.[10]
-
Hydrogen Atom Placement: Place hydrogen atoms in calculated positions (riding model) or, if the data quality is exceptional, locate them from the difference Fourier map.
-
Absolute Structure Determination: For chiral molecules like these derivatives, the Flack parameter must be refined to determine the absolute configuration. A value close to 0 for the correct enantiomer confirms the assignment.[2]
-
Convergence: Continue refinement until the model converges, meaning the shifts in atomic parameters are negligible and the R-factors (R1, wR2) are minimized. For small molecules, a final R1 value below 5% is indicative of a well-refined structure.[9]
-
Part IV: Data Analysis and Validation
The final output is a Crystallographic Information File (CIF), which contains all information about the experiment and the final structure.
Key Crystallographic Data
The following table summarizes typical parameters found in a CIF for a derivative of this class.
| Parameter | Example Value | Significance |
| Formula | C8 H14 O3 | Confirms the chemical composition. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | 10.2, 5.6, 14.1 | Dimensions of the unit cell. |
| β (°) | 98.5 | Angle of the unit cell for monoclinic systems. |
| Z | 4 | Number of molecules in the unit cell. |
| Resolution (Å) | 0.81 | The level of detail resolved in the electron density map. |
| R1 [I>2σ(I)] | 0.045 | A measure of the agreement between observed and calculated structure factors; <0.05 is excellent. |
| wR2 (all data) | 0.115 | A weighted R-factor based on all data; typically higher than R1. |
| Flack Parameter | 0.02(5) | Confirms the absolute stereochemistry; a value near 0 is ideal. |
Validation
Before publication or deposition, the CIF must be validated. The International Union of Crystallography (IUCr) provides a free online checkCIF service that flags potential issues or errors in the structure or data. Addressing any "A" or "B" level alerts is critical for ensuring the trustworthiness of the structure.
References
-
Title: Basic Principles of Structure Refinement Source: University of Durham, Department of Chemistry URL: [Link]
-
Title: X-Ray Crystallography of Chemical Compounds Source: PMC - NIH URL: [Link]
-
Title: Solve a small-molecule structure Source: CCP4 wiki URL: [Link]
-
Title: X-ray Crystallography for Molecular Structure Determination Source: AZoLifeSciences URL: [Link]
-
Title: Crystallographic Structure Refinement Source: Phenix URL: [Link]
-
Title: A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data Source: PubMed Central URL: [Link]
-
Title: Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED Source: CrystEngComm (RSC Publishing) URL: [Link]
-
Title: X-ray crystallography: Data collection strategies and resources Source: ResearchGate URL: [Link]
-
Title: X-ray crystallography Source: Wikipedia URL: [Link]
-
Title: From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination Source: Molecular Pharmaceutics - ACS Publications URL: [Link]
-
Title: A review on x-ray crystallography and it's applications Source: The Pharma Innovation URL: [Link]
-
Title: Guide for crystallization Source: University of Geneva URL: [Link]
-
Title: X-ray Data Collection Course Source: Macromolecular Crystallography Core Facility - University of Texas Health Science Center URL: [Link]
-
Title: Methyl 3-hydroxy-4-methylenecyclohexanecarboxylate Source: PubChem - NIH URL: [Link]
-
Title: Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications Source: MDPI URL: [Link]
-
Title: Methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate Source: PubChem - NIH URL: [Link]
-
Title: Crystallization | Organic Chemistry Lab Techniques Source: YouTube URL: [Link]
-
Title: methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate Source: PubChem - NIH URL: [Link]
-
Title: Methyl 3-hydroxycyclohexane-1-carboxylate Source: PubChem - NIH URL: [Link]
-
Title: Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications Source: PMC - NIH URL: [Link]
Sources
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- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rigaku.com [rigaku.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unifr.ch [unifr.ch]
- 8. researchgate.net [researchgate.net]
- 9. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 10. Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01172C [pubs.rsc.org]
- 11. Introduction [pd.chem.ucl.ac.uk]
- 12. phenix-online.org [phenix-online.org]
Application Note: Enantioselective Separation of Methyl 3-Hydroxycyclohexanecarboxylate Enantiomers by Chiral High-Performance Liquid Chromatography
Abstract
This application note presents a detailed and robust chiral High-Performance Liquid Chromatography (HPLC) method for the successful separation of the enantiomers of methyl 3-hydroxycyclohexanecarboxylate. The critical role of enantiomeric purity in pharmaceutical development and asymmetric synthesis necessitates reliable analytical techniques for chiral discrimination. This guide provides a comprehensive protocol, including the rationale for column and mobile phase selection, detailed experimental procedures, and expected outcomes. The method utilizes a polysaccharide-based chiral stationary phase, demonstrating excellent resolution and peak symmetry for the target analytes.
Introduction: The Significance of Chiral Separation
Chirality is a fundamental property of molecules that has profound implications in pharmacology and material science. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit different physiological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[1] Consequently, regulatory agencies worldwide mandate the characterization and quantification of individual enantiomers in chiral drug substances.[2] this compound is a valuable chiral building block in the synthesis of various pharmaceuticals. Its enantiomeric purity is crucial for the stereospecific synthesis of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) is the most powerful and widely used technique for the separation of enantiomers.[2] The direct approach, where enantiomers are separated on a CSP, is generally preferred due to its simplicity and efficiency.[3] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds.[1][4]
This application note provides a step-by-step guide for the enantioselective separation of this compound, empowering researchers in drug development and quality control with a reliable and reproducible analytical method.
Principles of Chiral Recognition on Polysaccharide-Based CSPs
The separation of enantiomers on a polysaccharide-based CSP is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The chiral selector, typically a derivative of cellulose or amylose coated or immobilized on a silica support, possesses a well-defined three-dimensional structure with chiral grooves and cavities.
The differential interaction and stability of these diastereomeric complexes lead to different retention times for the two enantiomers. The primary molecular interactions responsible for chiral recognition include:
-
Hydrogen Bonding: The hydroxyl and carbamate groups on the polysaccharide backbone and its derivatives can act as hydrogen bond donors and acceptors.
-
π-π Interactions: Aromatic groups in the analyte can interact with the phenyl groups of the chiral selector.
-
Dipole-Dipole Interactions: Polar functional groups in both the analyte and the CSP contribute to the overall interaction.
-
Steric Hindrance: The spatial arrangement of the analyte within the chiral groove of the CSP plays a crucial role in the stability of the diastereomeric complex.
The choice of the mobile phase is critical as it modulates these interactions and influences the enantioselectivity.[5]
Recommended Chiral HPLC Method
Based on the structure of this compound, which contains a hydroxyl group and an ester functional group, a normal-phase chromatographic method using a polysaccharide-based CSP is recommended. The hydroxyl group can effectively participate in hydrogen bonding with the CSP, which is a key interaction for chiral recognition of alcohols.
Chiral Stationary Phase Selection
A Daicel CHIRALPAK® IA column is selected for this application. This column contains amylose tris(3,5-dimethylphenylcarbamate) immobilized on a silica gel support. Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of organic solvents compared to their coated counterparts.[4]
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation of this compound enantiomers.
| Parameter | Condition |
| Column | Daicel CHIRALPAK® IA (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL. |
Experimental Protocol
This section provides a detailed, step-by-step protocol for performing the chiral separation.
Materials and Reagents
-
Racemic this compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
HPLC system with UV detector
-
Daicel CHIRALPAK® IA column (4.6 x 250 mm, 5 µm)
Instrument Setup and Equilibration
-
Install the Daicel CHIRALPAK® IA column in the HPLC system.
-
Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a 90:10 volume ratio. Ensure thorough mixing and degassing of the mobile phase before use.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Sample Preparation
-
Accurately weigh approximately 10 mg of racemic this compound standard.
-
Dissolve the standard in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Analysis
-
Set the UV detector wavelength to 210 nm.
-
Inject 10 µL of the prepared sample solution onto the column.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.
Method Development and Optimization Workflow
The development of a successful chiral separation method often involves a systematic approach. The following diagram illustrates a logical workflow for optimizing the separation of this compound enantiomers.
Caption: Workflow for Chiral HPLC Method Development.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No separation | Inappropriate CSP or mobile phase. | Screen different polysaccharide-based CSPs (e.g., CHIRALPAK IB, IC). Vary the alcohol (e.g., ethanol) and its concentration in the mobile phase. |
| Poor peak shape | Sample overload. Incompatible sample solvent. | Reduce the injected sample concentration. Dissolve the sample in the mobile phase. |
| Poor resolution | Mobile phase composition not optimal. High flow rate. | Fine-tune the n-Hexane/IPA ratio. Decrease the flow rate. |
| Drifting baseline | Column not fully equilibrated. Mobile phase not properly mixed or degassed. | Equilibrate the column for a longer period. Ensure proper mobile phase preparation. |
Conclusion
This application note provides a reliable and reproducible chiral HPLC method for the enantioselective separation of this compound. The use of a polysaccharide-based chiral stationary phase in a normal-phase mode offers excellent resolution and peak shape. The detailed protocol and troubleshooting guide will assist researchers, scientists, and drug development professionals in achieving accurate and efficient analysis of this important chiral intermediate.
References
-
Chiral Technologies Europe. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
-
ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. [Link]
-
Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
ResearchGate. (n.d.). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. [Link]
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Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11). [Link]
-
LCGC International. (n.d.). Application Notes: Chiral. [Link]
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Daicel Chiral Technologies. (n.d.). Chiral Applications Database. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Daicel Corporation. (n.d.). Instruction manual for CHIRALPAK® AD-H. [Link]
-
Daicel Chiral Technologies. (n.d.). Frequently Asked Questions. [Link]
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MZ-Analysentechnik. (n.d.). Chiral FAQs. [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. [Link]
-
National Institutes of Health. (2015). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 20(10), 18291–18304. [Link]
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Application Notes and Protocols for the Kinetic Resolution of Racemic Methyl 3-Hydroxycyclohexanecarboxylate
Introduction: The Imperative for Enantiopurity
In the realm of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, often exhibit markedly different pharmacological, toxicological, and metabolic profiles. Consequently, the production of enantiomerically pure compounds is not merely an academic exercise but a critical necessity for safety and efficacy. The kinetic resolution of racemates—a mixture containing equal amounts of both enantiomers—stands as a powerful and widely adopted strategy to access these chiral building blocks.
This guide provides a comprehensive overview and detailed protocols for the kinetic resolution of racemic methyl 3-hydroxycyclohexanecarboxylate, a valuable chiral intermediate. We will delve into the principles of enzymatic kinetic resolution, a method prized for its high selectivity, mild reaction conditions, and environmentally benign nature.[1] Lipases, in particular, have demonstrated exceptional utility in catalyzing the enantioselective acylation of alcohols, making them ideal biocatalysts for this transformation.[2][3]
Theoretical Framework: The Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution leverages the inherent chirality of an enzyme's active site to differentiate between the two enantiomers of a racemic substrate. The enzyme catalyzes the transformation of one enantiomer at a significantly higher rate than the other.[3] In the case of racemic this compound, a lipase will selectively acylate one of the alcohol enantiomers, leading to the formation of an ester, while leaving the other alcohol enantiomer largely unreacted.
Ideally, the reaction is stopped at or near 50% conversion. At this point, the reaction mixture contains one enantiomer as the acylated product and the other as the unreacted starting material, both in high enantiomeric excess (e.e.). The success of a kinetic resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E-values are indicative of a more efficient and selective resolution.
Experimental Design & Strategy
The successful kinetic resolution of this compound hinges on the systematic optimization of several key parameters. This section outlines the critical factors to consider and provides a strategic approach to developing a robust protocol.
Enzyme Selection: The Heart of the Resolution
The choice of lipase is the most critical factor determining the success of the kinetic resolution. Different lipases exhibit varying degrees of enantioselectivity and activity towards a given substrate. A preliminary screening of commercially available lipases is therefore essential. Based on literature precedents for similar secondary alcohols, promising candidates include:
-
Candida antarctica Lipase B (CALB): Widely recognized for its broad substrate scope and high enantioselectivity.[4][5][6][7]
-
Pseudomonas cepacia Lipase (PCL, also known as Burkholderia cepacia Lipase): Another versatile and highly selective lipase.[1][2][8]
-
Amano Lipase PS from Burkholderia cepacia: A commercially available preparation known for its effectiveness in resolving alcohols.[2][9]
-
Pseudomonas fluorescens Lipase (PFL): Has shown good performance in the resolution of related hydroxy esters.[10]
Acyl Donor and Solvent System: Fine-Tuning the Reaction Environment
The acyl donor and solvent play crucial roles in modulating enzyme activity and selectivity.
-
Acyl Donor: Vinyl acetate is a commonly used and highly effective acyl donor. Its use drives the reaction forward due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde. Other acylating agents, such as isopropenyl acetate or acetic anhydride, can also be explored.[1][6][8]
-
Solvent: The choice of an organic solvent is critical. Non-polar, aprotic solvents like hexane, toluene, or tert-butyl methyl ether (TBME) are generally preferred as they maintain the essential water layer around the enzyme, which is necessary for its catalytic activity.[1][2]
Reaction Monitoring: The Key to Optimal Conversion
To achieve high enantiomeric excess for both the product and the unreacted starting material, it is crucial to stop the reaction at approximately 50% conversion.[1] This requires careful monitoring of the reaction progress. The primary analytical technique for this purpose is:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess of both the starting material and the product.[11][12][13][14] A suitable chiral stationary phase (CSP), often polysaccharide-based, is required to resolve the enantiomers.[11][15]
Detailed Protocols
This section provides step-by-step protocols for the enzymatic kinetic resolution of racemic this compound.
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution
This protocol outlines a general method for screening different lipases and reaction conditions.
Materials:
-
Racemic this compound
-
Selected Lipase (e.g., CALB, PCL, Amano Lipase PS)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether, hexane, toluene)
-
Standard laboratory glassware
-
Stirring apparatus (magnetic stirrer or orbital shaker)
-
Temperature-controlled bath or incubator
-
Analytical instrumentation: Chiral HPLC system
Procedure:
-
To a solution of racemic this compound (1.0 mmol) in the chosen anhydrous organic solvent (10 mL), add the selected lipase (e.g., 50 mg).
-
Add vinyl acetate (5.0 mmol) to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).[1]
-
Monitor the reaction progress by periodically taking small aliquots from the reaction mixture.
-
For each aliquot, filter off the enzyme (e.g., using a syringe filter).
-
Analyze the filtrate by chiral HPLC to determine the conversion and the enantiomeric excess of the product (methyl 3-acetoxycyclohexanecarboxylate) and the remaining substrate (this compound).
-
Once the conversion approaches 50%, stop the reaction by filtering off the enzyme from the entire reaction mixture.
-
Wash the enzyme with fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting acetylated product and the unreacted alcohol by column chromatography on silica gel.
Protocol 2: Analytical Method for Chiral HPLC
This protocol provides a starting point for developing a chiral HPLC method to monitor the kinetic resolution.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based column like Chiralpak IA, IB, or IC)
Typical Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point. The exact ratio will need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (as the ester and alcohol functionalities have weak chromophores)
-
Column Temperature: 25 °C
Sample Preparation:
-
Dilute the reaction aliquot with the mobile phase.
-
Ensure the sample is fully dissolved before injection.
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the peaks corresponding to the enantiomers of the starting material and the product.
-
Calculate the enantiomeric excess (e.e.) for each component using the peak areas:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
-
Calculate the conversion by comparing the peak area of the product to the total peak area of the starting material and product.
Data Presentation and Interpretation
The results of the enzyme screening and optimization experiments should be tabulated for clear comparison.
Table 1: Screening of Lipases for the Kinetic Resolution of this compound
| Lipase | Solvent | Time (h) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | Enantiomeric Ratio (E) |
| CALB | Toluene | 24 | 48 | >99 | 95 | >200 |
| PCL | Hexane | 36 | 51 | 98 | 94 | 150 |
| Amano Lipase PS | TBME | 30 | 49 | >99 | 96 | >200 |
| PFL | Toluene | 48 | 45 | 90 | 85 | 50 |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.
Interpretation of Results:
The enantiomeric ratio (E) is a critical parameter for evaluating the effectiveness of the resolution. An E-value greater than 200 is generally considered excellent for practical applications.[8] Based on the illustrative data, both CALB and Amano Lipase PS would be excellent candidates for further optimization and scale-up.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation.
Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.
Troubleshooting and Advanced Considerations
-
Low Conversion: If the reaction proceeds slowly, consider increasing the enzyme loading, reaction temperature (within the enzyme's optimal range), or exploring a different solvent.
-
Low Enantioselectivity: If the E-value is low, screen a wider range of lipases. The choice of acyl donor and solvent can also significantly impact enantioselectivity.[16]
-
Dynamic Kinetic Resolution (DKR): For reactions where only one enantiomer is desired, a dynamic kinetic resolution can be employed to achieve a theoretical yield of 100%. This involves coupling the enzymatic resolution with an in-situ racemization of the unreacted enantiomer, often using a chemical catalyst.[17]
Conclusion
The enzymatic kinetic resolution of racemic this compound is a robust and efficient method for accessing enantiomerically pure forms of this valuable chiral building block. By systematically screening lipases and optimizing reaction conditions, researchers can develop a highly selective and scalable process. The protocols and guidelines presented in this document provide a solid foundation for initiating and successfully executing this important synthetic transformation.
References
-
Systematic Investigation of the Kinetic Resolution of 3-Hydroxy Fatty Acid Esters Using Candida antarctica Lipase B (CALB) and the Influence of Competing Oligomerization on the Enantiomeric Ratios. Taylor & Francis Online. Available at: [Link]
-
RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL) ALANINE. ProQuest. Available at: [Link]
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Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . Available at: [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. Available at: [Link]
-
Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. National Institutes of Health. Available at: [Link]
-
Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Springer. Available at: [Link]
-
Amano Lipase PS from Burkholderia cepacia - Evaluation of the Effect of Substrates and Reaction Media on the Catalytic Activity. Bentham Science. Available at: [Link]
-
Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. PubMed. Available at: [Link]
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Wiley Online Library. Available at: [Link]
-
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. Available at: [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. ACS Publications. Available at: [Link]
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Research Portal. Available at: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ResearchGate. Available at: [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Royal Society of Chemistry. Available at: [Link]
-
Determination of enantiomeric excess. University of Bath. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. PubMed. Available at: [Link]
-
Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac Group. Available at: [Link]
-
Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. National Institutes of Health. Available at: [Link]
-
Rapid Method Scouting of Chiral Compounds. Shimadzu. Available at: [Link]
-
[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. Available at: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
Kinetic resolution of the racemic hydroxylactam to produce... ResearchGate. Available at: [Link]
-
The thio-adduct facilitated, enzymatic kinetic resolution of 4-hydroxycyclopentenone and 4-hydroxycyclohexenone. ResearchGate. Available at: [Link]
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. Available at: [Link]
-
Dynamic Enzymatic Kinetic Resolution of Methyl 2,3‐Dihydro‐1H‐indene‐1‐carboxylate. Wiley Online Library. Available at: [Link]
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- 6. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Enzymatic Hydrolysis of Methyl 3-Hydroxycyclohexanecarboxylate for Chiral Synthesis
Introduction: The Significance of Chiral 3-Hydroxycyclohexanecarboxylic Acid
Optically pure 3-hydroxycyclohexanecarboxylic acid and its derivatives are valuable chiral building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. The stereochemistry of the hydroxyl and carboxyl groups on the cyclohexane ring is critical for the biological activity and efficacy of the final active pharmaceutical ingredient (API). Traditional chemical methods for the synthesis of these chiral compounds often involve multiple steps, harsh reaction conditions, and the use of expensive and toxic reagents.
Enzymatic catalysis, particularly kinetic resolution, presents a powerful and environmentally benign alternative for the production of enantiomerically pure compounds.[1] Lipases (EC 3.1.1.3), a class of hydrolases, are particularly well-suited for this purpose due to their broad substrate specificity, high enantioselectivity, and operational stability under mild conditions.[1][2] This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic methyl 3-hydroxycyclohexanecarboxylate via hydrolysis, a process that selectively converts one enantiomer of the racemic ester into the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the two enantiomers, yielding both as optically pure compounds.
The Biocatalytic Approach: Leveraging Lipase Enantioselectivity
The principle behind the enzymatic kinetic resolution of this compound is the differential rate of hydrolysis of the two enantiomers by a chiral catalyst, in this case, a lipase. The enzyme's active site, being chiral itself, interacts differently with each enantiomer of the substrate. This results in a significantly faster hydrolysis of one enantiomer (the "fast-reacting" enantiomer) into the corresponding carboxylic acid, while the other enantiomer (the "slow-reacting" enantiomer) remains largely as the unreacted ester.
Candida antarctica Lipase B (CALB) is a widely used and highly effective biocatalyst for a variety of transformations, including the hydrolysis and transesterification of esters.[1][2][3][4] Its high enantioselectivity, broad substrate tolerance, and stability in both aqueous and organic media make it an excellent candidate for the kinetic resolution of cyclic β-hydroxy esters like this compound.[2][5]
The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.[6] Therefore, the reaction must be carefully monitored to achieve a conversion of approximately 50%, at which point the highest enantiomeric excess (e.e.) for both the produced acid and the remaining ester is typically observed.
Experimental Workflow Overview
The overall process for the enzymatic hydrolysis of this compound can be broken down into several key stages, as illustrated in the workflow diagram below.
Caption: Experimental workflow for enzymatic hydrolysis.
Detailed Protocols
Materials and Reagents
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Protocol 1: Enzymatic Hydrolysis of Racemic this compound
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 50 mL of 0.1 M phosphate buffer (pH 7.0).
-
Add 1.0 g (6.32 mmol) of racemic this compound to the buffer.
-
Add 100 mg of immobilized CALB to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the mixture at 30°C.
-
Monitor the reaction progress by periodically taking small aliquots (e.g., 100 µL) of the reaction mixture.
-
-
Reaction Monitoring:
-
For each aliquot, quench the reaction by adding it to 900 µL of a 1:1 mixture of acetonitrile and water.
-
Analyze the sample by reverse-phase HPLC to determine the conversion rate by measuring the disappearance of the starting ester and the appearance of the carboxylic acid product.
-
-
Reaction Termination and Work-up:
-
When the conversion reaches approximately 50% (as determined by HPLC), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with water and ethanol, dried, and potentially reused.
-
Adjust the pH of the filtrate to ~2-3 with 1 M HCl to ensure the carboxylic acid product is in its protonated form.
-
Extract the aqueous solution three times with 50 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain a crude mixture of the unreacted ester and the carboxylic acid product.
-
-
Purification:
-
Separate the unreacted this compound from the 3-hydroxycyclohexanecarboxylic acid using column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is typically effective.
-
Protocol 2: Analytical Method for Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the unreacted ester and the carboxylic acid product is a critical measure of the success of the kinetic resolution. This is typically determined using chiral High-Performance Liquid Chromatography (HPLC).[7][8][9][10]
For the unreacted ester:
-
Sample Preparation: Dissolve a small amount of the purified ester in the HPLC mobile phase.
-
Chiral HPLC Conditions:
-
Data Analysis: The two enantiomers of the ester will have different retention times. Calculate the e.e. using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
For the carboxylic acid product:
-
Derivatization: To improve chromatographic separation and detection, the carboxylic acid is often converted back to its methyl ester using a methylating agent like diazomethane or trimethylsilyldiazomethane. Caution: These are hazardous reagents and should be handled with appropriate safety precautions.
-
Chiral HPLC Analysis: Analyze the resulting methyl ester using the same chiral HPLC method described above for the unreacted ester.
-
Data Analysis: Calculate the e.e. of the acid (as its methyl ester derivative) using the peak areas of the two enantiomers.
Expected Results and Data Interpretation
The success of the enzymatic kinetic resolution is evaluated based on the conversion, the enantiomeric excess of the product and the remaining substrate, and the enantioselectivity (E-value) of the enzyme.
| Parameter | Description | Typical Target Value |
| Conversion (c) | The percentage of the initial racemic substrate that has been converted to product. | ~ 50% |
| Enantiomeric Excess of Substrate (e.e.s) | The enantiomeric purity of the remaining unreacted ester. | > 95% |
| Enantiomeric Excess of Product (e.e.p) | The enantiomeric purity of the formed carboxylic acid. | > 95% |
| Enantioselectivity (E) | A measure of the enzyme's ability to discriminate between the two enantiomers. | High (E > 100 is generally considered excellent) |
The E-value can be calculated from the conversion (c) and the enantiomeric excess of the substrate (e.e.s) and product (e.e.p) using established equations. A high E-value is indicative of a highly selective and efficient kinetic resolution.
Troubleshooting and Optimization
-
Low Conversion Rate:
-
Increase the enzyme loading.
-
Optimize the reaction temperature. While 30-40°C is a good starting point for CALB, a temperature screen may be beneficial.
-
Ensure the pH of the buffer is optimal for the enzyme's hydrolytic activity.
-
-
Low Enantioselectivity (Low e.e. at ~50% conversion):
-
Co-solvents: The addition of a small amount of a water-miscible organic solvent (e.g., DMSO, t-butanol) can sometimes enhance enantioselectivity.[12] However, high concentrations can denature the enzyme.
-
Enzyme Screening: While CALB is a robust choice, screening other commercially available lipases (e.g., from Pseudomonas cepacia or Rhizomucor miehei) may yield a more selective catalyst for this specific substrate.[6]
-
Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it will also decrease the reaction rate.
-
-
Poor Separation of Products:
-
Optimize the gradient and solvent system for column chromatography.
-
For the analytical chiral HPLC, adjust the mobile phase composition (the ratio of hexane to isopropanol) to improve the resolution of the enantiomer peaks.
-
Reaction Mechanism
The hydrolysis of an ester by a lipase like CALB proceeds through a well-established mechanism involving a catalytic triad of amino acid residues (typically Serine, Histidine, and Aspartic or Glutamic acid) in the enzyme's active site.[4][13]
Sources
- 1. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
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- 3. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
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- 12. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-Hydroxycyclohexanecarboxylate
Introduction
Methyl 3-hydroxycyclohexanecarboxylate is a valuable chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where stereochemistry is crucial for drug efficacy and safety.[1] Its bifunctional nature, possessing both a hydroxyl group and a methyl ester, allows for a variety of chemical transformations. The secondary alcohol can be functionalized to ketones, esters, or ethers, while the carboxylate group can undergo nucleophilic acyl substitution or hydrolysis.[1] This document provides a detailed guide for the large-scale synthesis of this compound, focusing on a robust and scalable two-step process: the Birch reduction of methyl 3-hydroxybenzoate followed by the selective reduction of the resulting β-keto ester.
This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, field-proven insights, and comprehensive protocols to ensure a successful and efficient synthesis campaign.
Synthetic Strategy: A Two-Step Approach
The selected synthetic route involves two key transformations:
-
Birch Reduction of Methyl 3-Hydroxybenzoate: This reaction reduces the aromatic ring to a diene. The electron-donating hydroxyl group directs the reduction to produce a 1,4-diene.[1]
-
Hydrolysis and Selective Reduction: The resulting enol ether intermediate is hydrolyzed under acidic conditions to yield methyl 3-oxocyclohexanecarboxylate.[1] This β-keto ester is then selectively reduced to the desired this compound.
This strategy is advantageous for large-scale production due to the relatively low cost of starting materials, high potential yields, and well-established reaction conditions.
Visualizing the Workflow
The following diagram illustrates the overall synthetic workflow from the starting material to the final product.
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Part 1: Synthesis of Methyl 3-Oxocyclohexanecarboxylate via Birch Reduction
This protocol is adapted from established procedures for Birch reductions of substituted benzoates.
Materials and Equipment
| Reagents | Equipment |
| Methyl 3-hydroxybenzoate | Large-volume, three-necked round-bottom flask with a dry ice condenser |
| Anhydrous liquid ammonia | Mechanical stirrer |
| Sodium metal | Low-temperature thermometer |
| Anhydrous ethanol | Addition funnel |
| Diethyl ether | Large Dewar flask for the cooling bath (acetone/dry ice) |
| Hydrochloric acid (concentrated) | Quenching vessel (e.g., a large beaker with ethanol) |
| Saturated sodium bicarbonate solution | Separatory funnel |
| Brine (saturated sodium chloride solution) | Rotary evaporator |
| Anhydrous magnesium sulfate or sodium sulfate | Standard laboratory glassware |
Procedure
-
Reaction Setup: In a well-ventilated fume hood, assemble a three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet for ammonia. Cool the flask in a dry ice/acetone bath to approximately -78 °C.
-
Ammonia Condensation: Condense anhydrous liquid ammonia into the reaction flask to the desired volume.
-
Addition of Reactants: While maintaining the temperature at -78 °C, add a solution of methyl 3-hydroxybenzoate in anhydrous ethanol dropwise to the liquid ammonia with vigorous stirring.
-
Sodium Addition: Carefully add small, freshly cut pieces of sodium metal to the reaction mixture. The solution should turn a deep blue color, indicating the presence of solvated electrons. Continue adding sodium until the blue color persists for at least 30 minutes.
-
Quenching: After the reaction is complete (monitored by TLC or GC), cautiously quench the excess sodium by the slow addition of ethanol until the blue color disappears.
-
Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in the fume hood.
-
Workup - Hydrolysis and Extraction: To the remaining residue, carefully add water and then acidify with concentrated hydrochloric acid to hydrolyze the enol ether intermediate. Extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-oxocyclohexanecarboxylate.
Part 2: Selective Reduction to this compound
This protocol outlines the selective reduction of the ketone functionality.
Materials and Equipment
| Reagents | Equipment |
| Methyl 3-oxocyclohexanecarboxylate | Round-bottom flask |
| Methanol (anhydrous) | Magnetic stirrer and stir bar |
| Sodium borohydride (NaBH₄) | Ice bath |
| Diethyl ether | Addition funnel |
| 1 M Hydrochloric acid | Separatory funnel |
| Saturated sodium bicarbonate solution | Rotary evaporator |
| Brine (saturated sodium chloride solution) | Standard laboratory glassware |
| Anhydrous magnesium sulfate or sodium sulfate |
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude methyl 3-oxocyclohexanecarboxylate in anhydrous methanol. Cool the solution in an ice bath to 0 °C.
-
Reductant Addition: While stirring, slowly add sodium borohydride in small portions to the cooled solution. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of 1 M hydrochloric acid until gas evolution ceases.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add water to the residue and extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the final product with high purity.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale/Troubleshooting |
| Birch Reduction Temperature | Maintain at -78 °C | Higher temperatures can lead to over-reduction or side reactions. Ensure the dry ice/acetone bath is consistently maintained. |
| Sodium Addition | Add in small portions | Large additions can cause a rapid and uncontrolled reaction. If the blue color does not persist, it may indicate the presence of water; ensure all reagents and glassware are anhydrous. |
| Quenching of Birch Reduction | Slow and careful addition of ethanol | Rapid quenching can be hazardous. Ensure the reaction is fully quenched before proceeding to the workup. |
| Selective Reduction Temperature | Maintain at 0 °C | Higher temperatures may lead to the reduction of the ester functionality. |
| Purity of Final Product | Utilize vacuum distillation or column chromatography | These purification techniques are effective in removing any unreacted starting material or byproducts, ensuring a high-purity final product. |
Safety Considerations
-
Liquid Ammonia: Liquid ammonia is a corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.
-
Sodium Metal: Sodium is a highly reactive metal that reacts violently with water. Handle with care and ensure all equipment is dry.
-
Hydrogen Gas: The reduction step with sodium borohydride can evolve hydrogen gas, which is flammable. Ensure the reaction is well-ventilated and away from ignition sources.
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling any chemicals.[2]
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |
| Methyl 3-hydroxybenzoate | C₈H₈O₃ | 152.15 | 245-247 | 19438-10-9[3] |
| Methyl 3-oxocyclohexanecarboxylate | C₈H₁₂O₃ | 156.18 | 110-112 (at 10 mmHg) | 13148-83-9[4][5] |
| This compound | C₈H₁₄O₃ | 158.20 | - | 37722-82-0[6] |
References
-
Organic Syntheses. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) -. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
MDPI. Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. Available from: [Link]
-
ResearchGate. Kinetic traces of methyl benzoate hydrogenation with 2. Conditions: 15... Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. Available from: [Link]
-
Organic Syntheses. Ketone, cyclohexyl methyl -. Available from: [Link]
-
PubChem. Methyl 4-hydroxycyclohexanecarboxylate | C8H14O3 | CID 87117. Available from: [Link]
-
Loba Chemie. METHYL CYCLOHEXANE FOR SYNTHESIS. Available from: [Link]
-
ResearchGate. Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. Available from: [Link]
-
PubChem. Methyl 3-hydroxy-4-methylenecyclohexanecarboxylate | C9H14O3. Available from: [Link]
-
ChemSynthesis. methyl 3-oxocyclohexanecarboxylate. Available from: [Link]
- Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
PubChem. methyl (1R)-3-oxocyclohexane-1-carboxylate | C8H12O3 | CID 12262818. Available from: [Link]
-
ChemSynthesis. methyl 3-methyl-2-oxocyclohexanecarboxylate. Available from: [Link]
-
PubChem. Cyclohexanecarboxylic acid, 2-oxo-, methyl ester | C8H12O3 | CID 170489. Available from: [Link]
-
Organic Syntheses. 1-methylcyclohexanecarboxylic acid. Available from: [Link]
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]
-
SIELC Technologies. Methyl 4-hydroxycyclohexanecarboxylate. Available from: [Link]
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Application Notes and Protocols: Strategic Protection of the Hydroxyl Function in Methyl 3-Hydroxycyclohexanecarboxylate
For researchers, scientists, and professionals in drug development, the selective modification of multifunctional molecules is a cornerstone of successful organic synthesis. Methyl 3-hydroxycyclohexanecarboxylate presents a common challenge where the reactivity of the secondary hydroxyl group can interfere with desired transformations of the ester functionality or other parts of the molecule. This guide provides a detailed exploration of protecting group strategies for the hydroxyl group, offering insights into the selection, application, and removal of various protecting groups, thereby enabling a broader range of synthetic possibilities.
The Imperative for Hydroxyl Group Protection
The hydroxyl group in this compound is a versatile functional group, capable of acting as a nucleophile or undergoing oxidation.[1][2] However, this reactivity can be a liability when chemical modifications are intended elsewhere in the molecule. For instance, reactions involving strong bases, organometallics, or certain oxidizing and reducing agents would be compromised by the presence of the free hydroxyl group.[1][3][4] Protecting the hydroxyl group masks its reactivity, allowing for the desired chemical transformations to be carried out selectively. The protecting group can then be removed under specific conditions to regenerate the alcohol.[2][5]
Selecting the Optimal Protecting Group: A Matter of Orthogonality and Stability
The ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reaction steps, and readily removed in high yield without affecting other functional groups.[2][6] This concept of "orthogonality" is crucial in multi-step synthesis, allowing for the selective deprotection of one functional group in the presence of others.[2][6][7][8]
The choice of a protecting group for the hydroxyl function in this compound will depend on the planned synthetic route. Key considerations include the pH, temperature, and reagents to be used in subsequent steps.
Decision Workflow for Selecting a Hydroxyl Protecting Group
Caption: A flowchart illustrating the decision-making process for selecting a suitable hydroxyl protecting group.
The following table summarizes the stability of common alcohol protecting groups to various reaction conditions, which is a critical factor in strategic synthetic planning.
| Protecting Group | Strong Acid | Strong Base | Oxidizing Agents | Reducing Agents (Hydrides) | Catalytic Hydrogenation | Fluoride Ions |
| Silyl Ethers (e.g., TBS, TIPS) | Labile | Stable | Stable | Stable | Stable | Labile |
| Benzyl Ether (Bn) | Stable | Stable | Labile | Stable | Labile | Stable |
| Tetrahydropyranyl (THP) Ether | Labile | Stable | Stable | Stable | Stable | Stable |
This table provides a general overview; specific reaction conditions can influence stability.
Common Protecting Groups for Secondary Alcohols
Several classes of protecting groups are well-suited for the hydroxyl function in this compound.
Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation and cleavage under specific and mild conditions.[1][9] The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom.[7][10][11] For a secondary alcohol like that in this compound, a tert-butyldimethylsilyl (TBS or TBDMS) group often provides a good balance of stability and ease of removal.[7]
Protection Mechanism: The alcohol reacts with a silyl halide (e.g., TBS-Cl) in the presence of a base, such as imidazole or triethylamine, to form the silyl ether.[9][10]
Protection of a Secondary Alcohol as a TBS Ether
Caption: General scheme for the protection of an alcohol as a tert-butyldimethylsilyl (TBS) ether.
Deprotection: Silyl ethers are most commonly cleaved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the silicon-fluoride bond.[1][10][12] They are also labile to acidic conditions.[12]
Experimental Protocol: Protection of this compound with TBS-Cl
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBS-Cl (1.2 eq) portionwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected product.
Experimental Protocol: Deprotection of the TBS Ether
Materials:
-
Methyl 3-(tert-butyldimethylsilyloxy)cyclohexanecarboxylate
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 eq) dropwise at room temperature.[13]
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
The benzyl group is a robust protecting group for alcohols, stable to a wide range of acidic and basic conditions.[13][14][15] This makes it an excellent choice when subsequent reactions involve harsh conditions that a silyl ether might not tolerate. The most common method for its removal is catalytic hydrogenolysis, which is a mild and highly specific deprotection strategy.[14][16][17]
Protection Mechanism: Benzyl ethers are typically formed via a Williamson ether synthesis, where the alcohol is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from benzyl bromide or a similar reagent.[14][15]
Deprotection: The key advantage of the benzyl group is its facile cleavage by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), which is orthogonal to the deprotection conditions for many other protecting groups like silyl ethers and acetals.[13][14][18]
Experimental Protocol: Protection of this compound as a Benzyl Ether
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: Deprotection of the Benzyl Ether by Catalytic Hydrogenolysis
Materials:
-
Methyl 3-(benzyloxy)cyclohexanecarboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 eq) in methanol or ethanol.
-
Add 10% Pd/C (5-10 mol% by weight).[13]
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.[13]
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
The tetrahydropyranyl (THP) group is an acetal-type protecting group that is stable to a wide variety of non-acidic conditions, including strong bases, organometallics, and hydrides.[19][20][21] It is, however, readily cleaved under acidic conditions.[19][20]
Protection Mechanism: The alcohol is reacted with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).[21][22][23]
Deprotection of a THP Ether
Caption: General scheme for the acidic hydrolysis of a tetrahydropyranyl (THP) ether to regenerate the alcohol.
Deprotection: THP ethers are typically deprotected by treatment with a mild acid in a protic solvent, such as acetic acid in a mixture of THF and water.[24]
Experimental Protocol: Protection of this compound as a THP Ether
Materials:
-
This compound
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add DHP (1.5 eq) and a catalytic amount of PPTS (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: Deprotection of the THP Ether
Materials:
-
Methyl 3-((tetrahydro-2H-pyran-2-yl)oxy)cyclohexanecarboxylate
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the THP-protected alcohol (1.0 eq) in a 4:2:1 mixture of THF:acetic acid:water.
-
Stir the reaction mixture at room temperature or warm gently (e.g., 45 °C) if necessary, monitoring by TLC.[11]
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The strategic use of protecting groups is indispensable in the synthesis of complex molecules like derivatives of this compound. By carefully selecting a protecting group based on its stability and orthogonality with respect to the planned synthetic route, researchers can unlock a wider array of chemical transformations. Silyl ethers, benzyl ethers, and THP ethers each offer a unique set of properties, and the detailed protocols provided herein serve as a practical guide for their successful implementation in the laboratory.
References
- Benchchem. (n.d.). Orthogonality of Alcohol Protecting Groups: A Comparative Guide Featuring the Photolabile Phthalide-Type Moiety.
- Benchchem. (n.d.). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Khan, A. T., & Mondal, E. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 68(24), 9545–9547.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Boons, G. J., & Hale, K. J. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6.
- Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(10), 1764-1769.
- Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 57(22), 5813–5815.
- Khan, A. T., & Mondal, E. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 68(24), 9545–9547.
- Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone.
- Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2003). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B, 42B(11), 2897-2899.
- Shah, S. T. A., & Guiry, P. J. (2007). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 72(18), 6759–6762.
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
- Benchchem. (n.d.). The Tetrahydropyranyl (THP) Ether: A Comprehensive Technical Guide to a Stalwart Protecting Group in Organic Synthesis.
- Benchchem. (n.d.). Comparative study of deprotection methods for benzyl and trityl ethers.
- Benchchem. (n.d.). Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers.
- Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
- Wikipedia. (n.d.). Tetrahydropyran.
- Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Myers, A. G. (n.d.). Protecting Groups. Harvard University.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Wikipedia. (n.d.). Silyl ether.
- Chemistry Steps. (n.d.). Protecting Groups For Alcohols.
- Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols.
- J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols.
- Chem-Station Int. Ed. (2014, March 8). Silyl Protective Groups.
- Beier, R. C., & Mundy, B. P. (1979). A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives. Synthetic Communications, 9(4), 271-275.
- Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate.
- Wikipedia. (n.d.). Protecting group.
- Willingdon College, Sangli. (n.d.). Protection and deprotection.
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Application Notes and Protocols: Esterification of 3-Hydroxycyclohexanecarboxylic Acid
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycyclohexanecarboxylic acid and its ester derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules. The presence of both a hydroxyl and a carboxylic acid functional group on a cyclohexane scaffold provides a versatile platform for creating complex molecular architectures. The cis and trans isomers of this compound, along with their enantiomeric forms, offer distinct three-dimensional arrangements that can be crucial for biological activity. This document provides a detailed guide to the esterification of 3-hydroxycyclohexanecarboxylic acid, exploring various synthetic strategies and providing detailed protocols for their implementation.
The primary challenge in the esterification of 3-hydroxycyclohexanecarboxylic acid lies in the potential for competing reactions, such as intramolecular esterification (lactonization) or reactions involving the secondary hydroxyl group. The choice of esterification method is therefore critical and depends on the desired product, the stereochemistry of the starting material, and the scale of the reaction.
Chemical Principles and Mechanistic Overview
The esterification of a carboxylic acid with an alcohol is a fundamentally important transformation in organic synthesis. Several methods have been developed to achieve this transformation, each with its own advantages and limitations. For a bifunctional molecule like 3-hydroxycyclohexanecarboxylic acid, careful consideration of the reaction mechanism is essential to ensure selective esterification of the carboxylic acid moiety.
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[2][3] This is typically accomplished by using a large excess of the alcohol, which often serves as the solvent, or by removing the water formed during the reaction.[2][4]
Mechanism: The reaction proceeds through a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[1][4] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[2] Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester.[4]
dot graph Fischer_Esterification { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
"Carboxylic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Alcohol" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Protonated Carbonyl" [fillcolor="#FBBC05", fontcolor="#202124"]; "Tetrahedral Intermediate"; "Ester" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Water";
"Carboxylic Acid" -> "Protonated Carbonyl" [label=" H+ (catalyst)"]; "Protonated Carbonyl" -> "Tetrahedral Intermediate" [label=" + Alcohol"]; "Tetrahedral Intermediate" -> "Ester" [label=" - H2O, -H+"]; "Alcohol" -> "Tetrahedral Intermediate"; "Tetrahedral Intermediate" -> "Water"; } dot Fischer Esterification Workflow
Causality Behind Experimental Choices:
-
Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used to effectively protonate the carboxylic acid.[2]
-
Excess Alcohol: Using the alcohol as the solvent drives the equilibrium forward, maximizing the ester yield.[3][4]
-
Water Removal: For reactions where using a large excess of alcohol is not feasible, a Dean-Stark apparatus can be used to azeotropically remove water.[3]
-
Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Steglich Esterification
The Steglich esterification is a milder method that utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP).[5][6] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[7]
Mechanism: The reaction begins with the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[7] DMAP, a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species.[7] This "active ester" is then readily attacked by the alcohol to form the desired ester and dicyclohexylurea (DCU), a byproduct that precipitates out of many organic solvents.[5][7] The use of DMAP is crucial as it suppresses a side reaction where the O-acylisourea rearranges to an unreactive N-acylurea.[5][7]
dot graph Steglich_Esterification { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
"Carboxylic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DCC" [fillcolor="#FBBC05", fontcolor="#202124"]; "O-Acylisourea Intermediate"; "DMAP" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Acylpyridinium Intermediate"; "Alcohol"; "Ester" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DCU";
"Carboxylic Acid" -> "O-Acylisourea Intermediate" [label="+ DCC"]; "DCC" -> "O-Acylisourea Intermediate"; "O-Acylisourea Intermediate" -> "Acylpyridinium Intermediate" [label="+ DMAP"]; "DMAP" -> "Acylpyridinium Intermediate"; "Acylpyridinium Intermediate" -> "Ester" [label="+ Alcohol"]; "Alcohol" -> "Ester"; "O-Acylisourea Intermediate" -> "DCU" [label="byproduct"]; } dot Steglich Esterification Workflow
Causality Behind Experimental Choices:
-
DCC as Coupling Agent: DCC facilitates the dehydration reaction under mild conditions.[5]
-
DMAP as Catalyst: DMAP accelerates the reaction and prevents the formation of the N-acylurea byproduct.[7]
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used.[8] A greener alternative using acetonitrile has also been reported.[9]
-
Temperature: The reaction is generally carried out at room temperature, making it suitable for thermally sensitive substrates.[5]
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the esterification of primary and secondary alcohols with inversion of stereochemistry at the alcohol center.[10][11] In the context of esterifying 3-hydroxycyclohexanecarboxylic acid, this reaction would be employed to esterify the hydroxyl group, not the carboxylic acid. However, it is a relevant and important esterification method in organic synthesis. The reaction typically involves a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]
Mechanism: The reaction is initiated by the formation of a betaine from the phosphine and the azodicarboxylate.[13] This betaine then protonates the alcohol, which subsequently attacks the activated phosphorus atom to form an alkoxyphosphonium salt. The carboxylate anion, formed by deprotonation of the carboxylic acid by the betaine, then acts as a nucleophile and displaces the activated hydroxyl group via an Sₙ2 mechanism, resulting in the ester with inverted stereochemistry.[11]
dot graph Mitsunobu_Reaction { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
"PPh3" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DEAD" [fillcolor="#FBBC05", fontcolor="#202124"]; "Betaine"; "Alcohol"; "Alkoxyphosphonium Salt"; "Carboxylic Acid"; "Carboxylate"; "Ester (Inverted)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Triphenylphosphine oxide"; "Hydrazide byproduct";
"PPh3" -> "Betaine"; "DEAD" -> "Betaine"; "Betaine" -> "Alkoxyphosphonium Salt" [label="+ Alcohol"]; "Alcohol" -> "Alkoxyphosphonium Salt"; "Carboxylic Acid" -> "Carboxylate" [label="- H+"]; "Alkoxyphosphonium Salt" -> "Ester (Inverted)" [label="+ Carboxylate"]; "Carboxylate" -> "Ester (Inverted)"; "Alkoxyphosphonium Salt" -> "Triphenylphosphine oxide"; "Betaine" -> "Hydrazide byproduct"; } dot Mitsunobu Reaction Workflow
Causality Behind Experimental Choices:
-
PPh₃ and DEAD/DIAD: This redox couple is the heart of the reaction, activating the alcohol for nucleophilic substitution.[12]
-
Aprotic Solvent: THF or toluene are common solvents for the Mitsunobu reaction.[12]
-
Temperature: The reaction is often run at or below room temperature to control exotherms and improve selectivity.
Protecting Group Strategies
When dealing with bifunctional molecules like 3-hydroxycyclohexanecarboxylic acid, it may be necessary to protect one of the functional groups to achieve selective reaction at the other.[14][15]
-
Protection of the Hydroxyl Group: The hydroxyl group can be protected as an ether (e.g., benzyl ether, silyl ether) or an acetal (e.g., tetrahydropyranyl ether).[14][16] After protection, the carboxylic acid can be esterified using standard methods. The protecting group is then removed under specific conditions that do not affect the newly formed ester.[14]
-
Protection of the Carboxylic Acid Group: The carboxylic acid can be protected as an ester (e.g., methyl, ethyl, or benzyl ester).[15][17] The free hydroxyl group can then be modified as desired. Subsequent deprotection of the ester yields the desired product.
Experimental Protocols
Protocol 1: Fischer Esterification of 3-Hydroxycyclohexanecarboxylic Acid with Methanol
Materials:
-
3-Hydroxycyclohexanecarboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxycyclohexanecarboxylic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-50 eq), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-hydroxycyclohexanecarboxylate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification of 3-Hydroxycyclohexanecarboxylic Acid with Benzyl Alcohol
Materials:
-
3-Hydroxycyclohexanecarboxylic acid
-
Benzyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Sintered glass funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxycyclohexanecarboxylic acid (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the stirring solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure benzyl 3-hydroxycyclohexanecarboxylate.
Data Presentation
| Method | Reagents | Catalyst | Solvent | Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| Fischer Esterification | Alcohol (excess) | H₂SO₄ or p-TsOH | Alcohol | Reflux | Moderate to High | Inexpensive reagents, simple procedure. | Harsh acidic conditions, equilibrium reaction.[1] |
| Steglich Esterification | Alcohol, DCC | DMAP | DCM, THF, or ACN | Room Temp | High | Mild conditions, suitable for sensitive substrates.[18] | DCC can be an allergen, DCU removal can be challenging.[19][20] |
Characterization and Analysis
The successful synthesis of the desired ester product should be confirmed by a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester and determine its isomeric purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (typically around 1735 cm⁻¹).
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination.[21]
Conclusion
The esterification of 3-hydroxycyclohexanecarboxylic acid can be effectively achieved through several synthetic routes. The choice of method should be guided by the specific requirements of the synthesis, including the nature of the alcohol, the sensitivity of the substrate to reaction conditions, and the desired scale of the reaction. The Fischer esterification offers a straightforward and cost-effective approach, while the Steglich esterification provides a milder alternative for more delicate substrates. For complex syntheses, the use of protecting groups may be necessary to achieve the desired selectivity. Careful execution of the chosen protocol and thorough characterization of the product are essential for obtaining the desired 3-hydroxycyclohexanecarboxylate esters in high yield and purity.
References
- Siena College. (2018, October 30).
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Fiveable. (n.d.). Steglich Esterification Definition. Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
- Google Patents. (n.d.). EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
- Google Patents. (n.d.). US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.
-
Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]
-
PubMed. (n.d.). Cyclic fatty esters: Synthesis and characterization of methyl ω-(6-alkyl-3-cyclohexenyl) alkenoates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
University of Rochester. (n.d.). Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]
-
PubChem. (n.d.). (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. Retrieved from [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
MDPI. (2021, September 3). Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 8.5: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
-
PubMed. (n.d.). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages. Retrieved from [Link]
-
ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]
-
YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxycyclohexanecarboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN108456213B - Preparation method of 3-fluoro-4-hydroxycyclohexane carboxylate.
-
MDPI. (n.d.). Analytical Strategies For The Characterization of Botanicals. Retrieved from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
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- 3. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
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- 9. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
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- 21. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-Hydroxycyclohexanecarboxylate
Welcome to the Technical Support Center for the synthesis of methyl 3-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions and improve your product yield.
Overview of the Synthetic Pathway
The most common and efficient synthesis of this compound is a two-step process. The first step involves an intramolecular Claisen condensation, specifically a Dieckmann condensation, of dimethyl adipate to form a cyclic β-keto ester. The second step is the selective reduction of the ketone functionality to a hydroxyl group.
"side reactions in the reduction of methyl 3-hydroxybenzoate"
<Technical Support Center: Reduction of Methyl 3-Hydroxybenzoate
Welcome to the technical support center for the reduction of methyl 3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet potentially problematic reaction. Here, we address specific issues you might encounter, providing troubleshooting guides and frequently asked questions in a direct Q&A format. Our goal is to equip you with the expertise to not only solve immediate experimental hurdles but also to understand the underlying chemical principles for future success.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Incomplete Reaction or Low Yield with LiAlH₄
Question: I am attempting to reduce methyl 3-hydroxybenzoate to (3-hydroxyphenyl)methanol using lithium aluminum hydride (LiAlH₄), but I'm observing a significant amount of unreacted starting material and a low yield of my desired product. What could be the cause?
Answer:
This is a common issue stemming from the acidic nature of the phenolic hydroxyl group in your starting material, methyl 3-hydroxybenzoate[1]. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but it is also a strong base[2]. The reaction you're likely observing is an initial acid-base reaction between the LiAlH₄ and the phenolic proton.
Here's a breakdown of the problem and solutions:
-
The Problem: Stoichiometry and Reagent Consumption. The acidic phenolic proton reacts with the hydride (H⁻), a strong base, to produce hydrogen gas and a phenoxide-aluminate salt. This consumes at least one equivalent of your expensive and reactive LiAlH₄ before any reduction of the ester can occur. If you are using a standard stoichiometric amount of LiAlH₄ for ester reduction (typically around 1.5-2 equivalents), a significant portion is being quenched by this acid-base side reaction, leaving insufficient reagent to complete the desired ester reduction.
-
Troubleshooting & Solutions:
-
Increase LiAlH₄ Stoichiometry: The most straightforward solution is to add at least one extra equivalent of LiAlH₄ to your reaction to account for the acidic proton. Therefore, you should use a minimum of 2.5-3 equivalents of LiAlH₄.
-
Order of Addition: A "reverse addition" can sometimes be beneficial. In this setup, the LiAlH₄ solution is added slowly to the solution of methyl 3-hydroxybenzoate. This ensures that the hydride is never in large excess, which can sometimes help control side reactions. However, for this specific issue, ensuring sufficient equivalents is the more critical factor.[3]
-
Protecting the Phenolic Hydroxyl Group: A more elegant and often cleaner approach is to protect the phenolic hydroxyl group before the reduction step.[4][5] This prevents the acid-base reaction altogether, allowing the LiAlH₄ to selectively reduce the ester. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers (e.g., TBDMS).[4] The choice of protecting group will depend on the overall synthetic route and the conditions required for its removal.[6]
-
Example Protection (General): A common method for forming a methyl ether involves reacting the phenol with a methylating agent like dimethyl sulfate in the presence of a base.[5]
-
-
Issue 2: Unexpected Side Products
Question: Besides my starting material and desired product, I'm seeing other spots on my TLC plate that I can't identify. What are the likely side products in the LiAlH₄ reduction of methyl 3-hydroxybenzoate?
Answer:
Several side reactions can occur, leading to a mixture of products. Understanding these pathways is key to minimizing their formation.
-
Over-reduction: While less common for aromatic alcohols, aggressive reaction conditions (high temperatures, prolonged reaction times) could potentially lead to the hydrogenolysis of the benzylic alcohol to form 3-methylphenol.
-
Ring Reduction: Under very harsh conditions, LiAlH₄ can potentially reduce the aromatic ring, although this is generally not a major concern under standard conditions for ester reduction.
-
Impure Starting Material: Ensure your starting methyl 3-hydroxybenzoate is pure. The synthesis of the starting material from 3-hydroxybenzoic acid and methanol can sometimes be incomplete, leaving residual carboxylic acid.[7] LiAlH₄ will reduce this carboxylic acid to the same desired product, but it will consume additional equivalents of the reagent.[2]
The reaction pathway and potential for side products are illustrated below:
Caption: Desired and side reaction pathways in the reduction of methyl 3-hydroxybenzoate.
Issue 3: Chemoselectivity with Milder Reducing Agents
Question: I want to avoid using the highly reactive LiAlH₄. Can I use sodium borohydride (NaBH₄) for this reduction?
Answer:
Generally, sodium borohydride (NaBH₄) is not strong enough to reduce esters to alcohols under standard conditions.[8][9][10] NaBH₄ is a much milder and more chemoselective reducing agent, typically used for the reduction of aldehydes and ketones.[8][11][12] While some reports indicate that NaBH₄ can reduce esters in the presence of certain additives or under specific conditions (e.g., high temperatures, in methanol), it is often slow and inefficient.[9][13]
-
Why the Difference in Reactivity? The difference in reactivity between LiAlH₄ and NaBH₄ stems from the polarity of the metal-hydrogen bond. The Al-H bond in LiAlH₄ is more polar than the B-H bond in NaBH₄, making the hydride in LiAlH₄ a more potent nucleophile.[8][14]
-
Alternative Milder Reagents: If you need to avoid LiAlH₄, you might consider other reducing agents, though they may have their own challenges:
-
Lithium borohydride (LiBH₄): This reagent is more reactive than NaBH₄ and can reduce esters, but it is less reactive than LiAlH₄.[15][16]
-
Diisobutylaluminum hydride (DIBAL-H): This is a powerful reducing agent that can reduce esters. A key feature of DIBAL-H is that the reduction can often be stopped at the aldehyde stage if the reaction is carried out at low temperatures (e.g., -78 °C).[17]
-
Table 1: Comparison of Common Reducing Agents for Ester Reduction
| Reducing Agent | Reactivity with Esters | Reactivity with Phenols | Solvents | Work-up |
| LiAlH₄ | High | Strong Base (Reacts) | Ethers (THF, Et₂O) | Careful quenching required[18][19] |
| NaBH₄ | Very Low / None[10] | Generally non-reactive | Protic (MeOH, EtOH) | Simple |
| LiBH₄ | Moderate | Reacts | Ethers | Quenching required |
| DIBAL-H | High (can stop at aldehyde) | Reacts | Aprotic (Toluene, Hexanes) | Quenching required |
Issue 4: Difficult Work-up and Purification
Question: My work-up procedure for the LiAlH₄ reaction is messy, resulting in emulsions and a difficult-to-filter solid. How can I improve my product isolation?
Answer:
A proper quenching and work-up procedure is crucial for a successful LiAlH₄ reaction. The formation of gelatinous aluminum salts is a common problem.
-
The Fieser Work-up: A widely used and reliable method is the Fieser work-up.[15] For a reaction using 'x' grams of LiAlH₄, the following are added sequentially and slowly at 0 °C:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
This procedure is designed to produce granular aluminum salts that are easily filtered.[18][19]
-
-
Purification: The desired product, (3-hydroxyphenyl)methanol, is a polar compound.
-
Extraction: Use a polar organic solvent like ethyl acetate for extraction. Multiple extractions will be necessary to recover all the product from the aqueous layer.
-
Chromatography: Column chromatography on silica gel is an effective method for purifying the final product. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will allow for the separation of the desired product from less polar impurities.
-
Experimental Protocols
Protocol 1: Reduction of Methyl 3-hydroxybenzoate using LiAlH₄
Materials:
-
Methyl 3-hydroxybenzoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add methyl 3-hydroxybenzoate.
-
Dissolve the starting material in anhydrous THF.
-
In a separate flask, prepare a suspension of LiAlH₄ (2.5-3.0 equivalents) in anhydrous THF.
-
Cool the solution of methyl 3-hydroxybenzoate to 0 °C using an ice bath.
-
Slowly add the LiAlH₄ suspension to the solution of the ester via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction using the Fieser work-up procedure as described above.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the granular solid and wash it thoroughly with ethyl acetate.
-
Combine the filtrate and the washes, and dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the reduction of methyl 3-hydroxybenzoate with LiAlH₄.
References
-
Fieser, L. F., & Fieser, M. (n.d.). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]
-
Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]
-
OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. [Link]
-
Smith, T. K., et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(3), 485-490. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
ResearchGate. (n.d.). Protection for Phenols and Catechols. [Link]
-
Singh, A. K., et al. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2021, July 8). Chemoselective Reduction. YouTube. [Link]
-
Sperry, J. B., et al. (2018). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters, 20(12), 3583–3587. [Link]
-
Pápai, T., et al. (2025). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society, 147(1), 1112-1122. [Link]
-
Li, X. (2025). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. [Link]
-
University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Department of Chemistry. [Link]
-
Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group. [Link]
-
University of California, Davis. (n.d.). Sodium Borohydride Reduction of Benzoin. [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]
-
Salah, N., et al. (2018). Can I selectively esterify phenolic OH without affecting NH2 in the molecule?. ResearchGate. [Link]
-
Saeed, A. (2025). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]
-
Brainly. (2024). Will methyl benzoate be reduced by sodium borohydride?. [Link]
-
Chemistry Stack Exchange. (2023). How can I protect the ester group from reduction?. [Link]
-
Wang, Y., et al. (2023). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. MDPI. [Link]
- Google Patents. (n.d.). Method for preparing p-hydroxyphenyl ethanol.
-
Li, Y., et al. (2023). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. New Journal of Chemistry. [Link]
-
PubChem. (n.d.). Methyl 3-Hydroxybenzoate. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. (n.d.). methyl 3-hydroxybenzoate. [Link]
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Zhang, Y., et al. (2019). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition, 7(10), 3296-3304. [Link]
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Pearson. (n.d.). What products are obtained from the reaction of the following compounds with LiAlH4 followed by treatment with dilute acid? c. methyl benzoate d. pentanoic acid. [Link]
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Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. [Link]
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Reddit. (2022). Best question: how to go from this ester to this phenol?. r/OrganicChemistry. [Link]
-
Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4. Organic Chemistry II. [Link]
-
LibreTexts Chemistry. (2019). 20.6: Ester Chemistry. [Link]
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ResearchGate. (n.d.). Possible reaction mechanism of hydrogenation of methyl benzoate to benzyl alcohol catalyzed by Cu/ZnO/Al2O3. [Link]
-
Chiminazzo, A., et al. (2015). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. Molecules, 20(11), 19857–19871. [Link]
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- 19. Workup [chem.rochester.edu]
Technical Support Center: Separation of Cis and Trans Isomers of Methyl 3-hydroxycyclohexanecarboxylate
Welcome to the dedicated technical support guide for the separation of cis and trans isomers of methyl 3-hydroxycyclohexanecarboxylate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in resolving these closely related diastereomers. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome common separation hurdles.
Introduction: The Challenge of Separating Diastereomers
The cis and trans isomers of this compound are diastereomers, meaning they are stereoisomers that are not mirror images of each other.[1] While they have the same molecular weight and functional groups, their distinct spatial arrangements result in subtle differences in their physicochemical properties, such as polarity, boiling point, and solubility.[2] These small differences are the key to their separation. However, their similarity often leads to co-elution in standard chromatographic methods, making their isolation and quantification a significant analytical challenge.[3] This guide will walk you through logical, step-by-step strategies to achieve baseline separation.
Troubleshooting Guide: Common Separation Problems & Solutions
This section addresses specific issues you may encounter during the separation process in a question-and-answer format.
Q1: I'm seeing only one spot on my TLC plate or my peaks are completely co-eluting in column chromatography. How can I achieve separation?
Answer: This is a common starting point and indicates that the initial mobile phase polarity is not optimal for resolving the subtle differences between the cis and trans isomers. The key is to systematically vary the solvent system to find a composition that exploits the small polarity difference between the isomers.
Underlying Principle: The cis and trans isomers will have slightly different polarities due to the orientation of the hydroxyl and ester groups. The isomer that can form more effective intramolecular hydrogen bonds may appear slightly less polar, while the other will interact more strongly with the polar stationary phase (e.g., silica gel). Your goal is to find a mobile phase that magnifies this interaction difference.
Step-by-Step Protocol: Developing a Solvent System via TLC
-
Stationary Phase: Start with a standard silica gel 60 F254 TLC plate.
-
Initial Solvent Systems: Prepare three different solvent systems with varying polarities. A good starting point for this compound is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Diethyl Ether).
-
System A: 90:10 Hexane:Ethyl Acetate
-
System B: 80:20 Hexane:Ethyl Acetate
-
System C: 70:30 Hexane:Ethyl Acetate
-
-
Spotting and Development: Carefully spot your isomer mixture on the TLC plate. Place the plate in a developing chamber saturated with the chosen solvent system.
-
Analysis: After development, visualize the spots under a UV lamp (if the compound is UV active) and/or by staining (e.g., with potassium permanganate stain, which reacts with the hydroxyl group).
-
Optimization:
-
If the Rf value is too high (>0.7) in all systems, decrease the mobile phase polarity (increase the percentage of hexane).[4]
-
If the Rf value is too low (<0.2) in all systems, increase the mobile phase polarity (increase the percentage of ethyl acetate).[4]
-
The ideal system will give an Rf value for the center of the spots of around 0.3-0.5, which provides the best chance for separation.[4]
-
If you see elongation or "tailing" of the spot, consider adding a very small amount (0.1-0.5%) of acetic acid or triethylamine to the mobile phase to suppress interactions with acidic or basic sites on the silica.
-
-
Transition to Column Chromatography: Once you have identified a solvent system that shows two distinct (or at least elongated and partially separated) spots on TLC, you can adapt it for column chromatography. For flash chromatography, slightly decrease the polarity of the mobile phase (e.g., if 80:20 Hexane:EtOAc worked on TLC, start your column with 85:15 or 90:10) to ensure good binding and separation on the larger scale of the column.[4]
Q2: My cis and trans isomers are co-eluting or have very poor resolution in my HPLC analysis. What parameters should I adjust?
Answer: Co-elution in HPLC is a classic optimization problem. To resolve the isomers of this compound, you will need to fine-tune your column chemistry, mobile phase composition, and temperature.
Underlying Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The trans isomer is often slightly less polar and more hydrophobic than the cis isomer, leading to a longer retention time on a C18 column, but this can vary. The key is to select conditions that maximize the differential partitioning of the isomers between the mobile and stationary phases.
HPLC Troubleshooting Workflow
Caption: HPLC troubleshooting workflow for isomer separation.
Recommended HPLC Starting Conditions & Optimization Strategy
| Parameter | Recommended Starting Condition | Optimization Strategy |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | If C18 fails, try a Phenyl-Hexyl or Cyano (CN) column. These offer different selectivities (pi-pi interactions) that can resolve isomers.[5] |
| Mobile Phase | A: Water; B: Acetonitrile (ACN) or Methanol (MeOH) | Start with a 50:50 A:B mixture. If using a gradient, start at a higher aqueous percentage (e.g., 70% A) and ramp to a higher organic percentage (e.g., 95% B) over 20-30 minutes.[6] |
| Gradient Slope | Linear gradient over 20 minutes | Make the gradient shallower (e.g., extend to 30-40 minutes) to increase the time the isomers spend interacting with the stationary phase, improving resolution. |
| Flow Rate | 1.0 mL/min | Lowering the flow rate (e.g., to 0.8 mL/min) can increase efficiency and improve resolution, at the cost of a longer run time. |
| Column Temp. | 25-30 °C | Increasing the temperature can improve peak shape and change selectivity. Test at 40°C and 50°C. Be aware that higher temperatures can also decrease retention time. |
| Detection | UV at 210 nm (for the ester carbonyl) or Refractive Index (RI) Detector | If the compound lacks a strong chromophore, an RI detector or a Charged Aerosol Detector (CAD) is necessary.[7] |
| Injection Vol. | 5-10 µL | Ensure the sample is fully dissolved in the mobile phase to prevent peak distortion. Overloading the column can lead to broad, poorly resolved peaks.[8] |
Q3: I can see two peaks in my GC chromatogram, but they are not baseline resolved. How can I improve the separation?
Answer: Achieving baseline resolution in Gas Chromatography (GC) for these isomers requires careful optimization of the temperature program and column selection.
Underlying Principle: GC separates compounds based on their boiling points and their interactions with the stationary phase. While the boiling points of the cis and trans isomers are likely very similar, their different shapes can lead to differential interactions with the GC column's stationary phase, which is the key to their separation.
GC Optimization Workflow
Caption: GC optimization workflow for isomer resolution.
Recommended GC-MS Starting Conditions & Optimization Strategy
| Parameter | Recommended Starting Condition | Optimization Strategy |
| Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) | This is a good general-purpose non-polar column. For better separation, consider a more polar stationary phase like a wax column (e.g., DB-WAX) or a mid-polarity phase (e.g., DB-17).[9] |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Ensure the flow rate is optimal for your column diameter to maximize efficiency.[4] |
| Inlet Temp. | 250 °C | Standard for this type of analyte. |
| Injection | 1 µL, Split injection (e.g., 50:1 split ratio) | A split injection prevents column overloading and ensures sharp peaks. For trace analysis, a splitless injection may be used.[3] |
| Oven Program | Initial: 70°C, hold 2 min; Ramp: 10°C/min to 200°C, hold 5 min | This is the most critical parameter. Decrease the ramp rate (e.g., to 5°C/min or even 2°C/min) to increase the time the isomers interact with the stationary phase. Lowering the initial temperature can also improve the focusing of the analytes at the head of the column.[6][9] |
| Detector (FID/MS) | FID: 280°C; MS Transfer Line: 280°C, Source: 230°C | Standard conditions. The mass spectra of the two isomers will likely be identical or very similar, so separation relies on retention time.[9] |
Frequently Asked Questions (FAQs)
Q1: Is it possible to distinguish the cis and trans isomers by NMR?
Yes, ¹H NMR spectroscopy is an excellent tool for identifying the isomers once they are separated. The key is to look at the proton at the C1 position (the carbon attached to the ester group) and the C3 position (the carbon attached to the hydroxyl group). The coupling constants (J-values) between these protons and their neighbors will differ due to their dihedral angles in the chair conformation of the cyclohexane ring. Typically, an axial-axial coupling will have a large J-value (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings will be smaller (2-5 Hz). By analyzing these coupling patterns, you can definitively assign the cis and trans configurations.
Q2: Since these are diastereomers, is a chiral column necessary for their separation?
No, a chiral stationary phase is not required.[10] Diastereomers have different physical properties and can be separated on standard, achiral stationary phases like silica, C18, or DB-5.[2][10] Chiral columns are specifically designed to separate enantiomers, which have identical physical properties in an achiral environment. While a chiral column might coincidentally provide good selectivity for a pair of diastereomers, it is not the standard or necessary approach.[11]
Q3: Can I use Supercritical Fluid Chromatography (SFC) for this separation?
SFC can be an excellent alternative to HPLC and GC for isomer separations.[11] It often provides the high efficiency of normal-phase HPLC with faster analysis times. Using a mobile phase of carbon dioxide with a co-solvent like methanol on a standard silica or diol column could provide excellent resolution for the this compound isomers.
Q4: My peaks are tailing badly in both HPLC and GC. What could be the cause?
Peak tailing is a common issue that can obscure poor resolution.[8]
-
In HPLC: Tailing for a compound with a hydroxyl group is often caused by secondary interactions with active sites (silanols) on the silica-based stationary phase.[8] To fix this, try adding a small amount of a competitive agent like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase, or use a highly end-capped column.
-
In GC: Tailing can be caused by active sites in the injector liner or at the head of the column. Ensure you are using a deactivated liner and consider trimming the first few centimeters off the column inlet. Column overloading is another common cause, so try injecting a more dilute sample.[12]
References
Sources
- 1. medlifemastery.com [medlifemastery.com]
- 2. How can diastereomers be separated class 11 chemistry CBSE [vedantu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. columbia.edu [columbia.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Stereocontrol in Methyl 3-Hydroxycyclohexanecarboxylate Synthesis
Introduction
Welcome to the technical support center for the stereocontrolled synthesis of methyl 3-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereoselectivity in this critical synthetic transformation. The precise control of stereochemistry at the C1 and C3 positions of the cyclohexane ring is paramount for the synthesis of many biologically active molecules. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome common challenges and achieve your desired stereochemical outcomes.
The primary route to this compound involves the reduction of methyl 3-oxocyclohexanecarboxylate. The stereochemical outcome of this reduction is highly dependent on a multitude of factors, including the choice of reducing agent, reaction conditions, and the inherent conformational preferences of the substrate. This guide will delve into these factors to provide a comprehensive understanding of how to manipulate them to your advantage.
Frequently Asked Questions (FAQs)
Q1: What are the main stereoisomers I can expect from the reduction of methyl 3-oxocyclohexanecarboxylate?
The reduction of the ketone in methyl 3-oxocyclohexanecarboxylate can lead to two diastereomers: cis-methyl 3-hydroxycyclohexanecarboxylate and trans-methyl 3-hydroxycyclohexanecarboxylate. Each of these diastereomers can exist as a pair of enantiomers. The cis isomer has the hydroxyl and methoxycarbonyl groups on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces.
Q2: How does the choice of reducing agent affect the diastereoselectivity of the reaction?
The steric bulk of the reducing agent is a primary determinant of the diastereoselectivity.
-
Small, unhindered reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) tend to favor axial attack on the carbonyl group of the more stable chair conformation of the cyclohexanone ring. This leads to the formation of the equatorial alcohol, which is generally the thermodynamically more stable product.[1][2] This preference is due to the nucleophile avoiding steric interactions with the axial hydrogens at the C3 and C5 positions.[1]
-
Bulky, sterically demanding reducing agents such as L-Selectride® or K-Selectride® favor equatorial attack to avoid steric hindrance with the axial hydrogens on the same face of the ring.[1][3] This results in the formation of the axial alcohol, which is typically the thermodynamically less stable product.[1]
Q3: My enantioselective reduction is resulting in a low enantiomeric excess (ee). What are the likely causes?
Low enantiomeric excess in a catalytic asymmetric reduction can stem from several issues:
-
Catalyst Inactivity or Poisoning: The chiral catalyst can be deactivated by impurities such as water in the substrate, solvent, or reagents. It is crucial to use anhydrous conditions and thoroughly dried glassware.[1]
-
Background (Non-catalyzed) Reaction: The achiral reducing agent (e.g., borane) might be reacting with the ketone directly, without the mediation of the chiral catalyst. To minimize this, the reducing agent should be added slowly to the mixture of the substrate and catalyst, or the reaction can be performed at a lower temperature.[1]
-
Incorrect Catalyst Loading: Insufficient catalyst loading can lead to a slower catalyzed reaction, allowing the uncatalyzed background reaction to become more prominent.[1]
Q4: Can I use enzymatic methods for this transformation?
Yes, enzymatic reductions can offer excellent stereoselectivity.[4] Microorganisms like baker's yeast (Saccharomyces cerevisiae) contain a variety of reductase enzymes that can reduce ketones with high enantioselectivity.[5][6] Commercially available isolated ketoreductase (KRED) enzymes can also be employed to synthesize specific stereoisomers with high diastereomeric and enantiomeric excess.[7]
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity - Obtaining a Mixture of cis and trans Isomers
Potential Cause: The chosen reducing agent does not have a strong facial preference for nucleophilic attack on the carbonyl.
Solutions:
-
To Favor the trans Isomer (Equatorial Alcohol):
-
Method 1: Use a Small Hydride Reagent. Employ sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol at a low temperature (e.g., 0 °C to room temperature). The small hydride ion will preferentially attack from the axial direction to avoid steric hindrance with the axial hydrogens at C2 and C6, leading to the equatorial alcohol.
-
Method 2: Thermodynamic Control. A method using lithium dispersion and a hydrated transition metal salt like FeCl₂·4H₂O or CuCl₂·2H₂O in THF can be highly effective for producing the thermodynamically more stable alcohol.[8]
-
-
To Favor the cis Isomer (Axial Alcohol):
-
Method 1: Use a Bulky Hydride Reagent. Employ a sterically hindered reducing agent like L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride). These reagents will preferentially attack from the less hindered equatorial face, resulting in the axial alcohol.[1][3]
-
Comparative Data for Reducing Agents
| Reducing Agent | Predominant Attack | Major Product | Typical Diastereomeric Ratio (trans:cis) |
| Sodium Borohydride (NaBH₄) | Axial | trans (Equatorial OH) | ~4:1 to 9:1 |
| Lithium Aluminum Hydride (LiAlH₄) | Axial | trans (Equatorial OH) | Varies, often similar to NaBH₄ |
| L-Selectride® | Equatorial | cis (Axial OH) | >20:1 |
| K-Selectride® | Equatorial | cis (Axial OH) | >20:1 |
Note: Ratios are approximate and can be influenced by substrate, solvent, and temperature.
Experimental Protocol: Diastereoselective Reduction with L-Selectride®
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve methyl 3-oxocyclohexanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water, followed by 3M NaOH and 30% H₂O₂.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the cis-methyl 3-hydroxycyclohexanecarboxylate.
Problem 2: Low Enantioselectivity in a Catalytic Asymmetric Reduction
Potential Cause: The chosen chiral catalyst and/or reaction conditions are not optimal for achieving high enantiofacial discrimination.
Solutions:
-
Catalyst Screening: A variety of chiral catalysts can be employed for asymmetric ketone reductions, including oxazaborolidines (Corey-Bakshi-Shibata reduction) and transition metal complexes with chiral ligands (e.g., Ru-BINAP).[4] It is often necessary to screen a panel of catalysts to find the optimal one for a specific substrate.
-
Temperature Optimization: Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state with the lower activation energy, which leads to the major enantiomer.
-
Slow Addition of the Reducing Agent: As mentioned in the FAQs, slow addition of the achiral reducing agent can suppress the uncatalyzed background reaction.[1]
Workflow for Optimizing Enantioselective Reduction
Caption: Workflow for optimizing enantioselectivity.
Problem 3: Difficulty in Separating Diastereomers
Potential Cause: The cis and trans isomers have similar polarities, making separation by standard column chromatography challenging.
Solutions:
-
Derivative Formation: Convert the mixture of alcohols to their corresponding esters (e.g., acetates or benzoates). The difference in the steric environment around the hydroxyl group can lead to a greater difference in the physical properties of the derivatives, facilitating separation. The esters can then be hydrolyzed back to the alcohols.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable column (e.g., chiral or reverse-phase) can be an effective method for separating closely related diastereomers.
Problem 4: Controlling Stereochemistry via Kinetic Resolution
For cases where a racemic mixture of this compound is obtained, kinetic resolution can be employed to separate the enantiomers.
Concept: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted starting material enriched in the slower-reacting enantiomer.[9]
Enzymatic Kinetic Resolution (EKR): Lipases are commonly used enzymes for the kinetic resolution of alcohols via enantioselective acylation.[10]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Setup: In a flask, dissolve racemic this compound (1.0 eq) in an anhydrous organic solvent (e.g., tert-butyl methyl ether - TBME).
-
Enzyme Addition: Add a lipase (e.g., Pseudomonas cepacia lipase - PCL).[10]
-
Acyl Donor: Add an acyl donor, such as vinyl acetate (excess).[10]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of both the acylated product and the remaining alcohol. The reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess for both components.
-
Workup and Separation: Filter off the enzyme and separate the acylated product from the unreacted alcohol by column chromatography.
Conceptual Diagram of Kinetic Resolution
Caption: Kinetic resolution of a racemic alcohol.
Conclusion
Achieving high stereocontrol in the synthesis of this compound is a multifaceted challenge that requires a careful consideration of reaction parameters. By understanding the principles of steric and electronic control, and by systematically troubleshooting issues related to diastereoselectivity and enantioselectivity, researchers can effectively navigate the complexities of this synthesis. This guide provides a foundation for rational experimental design and optimization, ultimately enabling the efficient production of the desired stereoisomer for applications in drug discovery and development.
References
-
Wikipedia. Enantioselective reduction of ketones. [Link]
-
SlidePlayer. Felkin-Ahn and Chelation Control. [Link]
-
ResearchGate. Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast | Request PDF. [Link]
-
PubMed. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. [Link]
-
Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]
-
Imperial College London. OS-FGI Lecture2. [Link]
-
University of Alaska Fairbanks. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. [Link]
-
University of California, Irvine. The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. [Link]
-
National Institutes of Health. Origin of Stereoselectivity in the Imidazolidinone-Catalyzed Reductions of Cyclic α, β-Unsaturated Ketones. [Link]
-
Michigan State University. Assymetric Induction. [Link]
-
Macmillan Group - Princeton University. Science Journals — AAAS. [Link]
-
Organic Chemistry Portal. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. [Link]
-
Wikipedia. Kinetic resolution. [Link]
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- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 8. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Epimerization in Reactions of Methyl 3-Hydroxycyclohexanecarboxylate
Welcome to the technical support center for chemists and researchers working with methyl 3-hydroxycyclohexanecarboxylate. This guide is designed to provide you with in-depth, field-proven insights to anticipate, troubleshoot, and prevent the common side reaction of epimerization at the C3 stereocenter. As drug development professionals know, maintaining stereochemical integrity is paramount, and this guide provides the technical detail to achieve that.
Troubleshooting & FAQs: Addressing Epimerization Events
This section directly addresses common issues and questions encountered during the chemical modification of this compound.
Q1: I performed a Swern oxidation on this compound and my post-reaction NMR analysis shows a mixture of diastereomers of the resulting keto-ester. What happened?
A1: You have likely experienced base-catalyzed epimerization of the proton at the C4 position, which is alpha to the newly formed ketone. The triethylamine (Et3N) commonly used in the Swern oxidation is basic enough to abstract this acidic proton, leading to the formation of a planar enolate intermediate.[1][2] Reprotonation of this enolate can occur from either face, resulting in a mixture of diastereomers.
dot
Caption: Base-catalyzed epimerization pathway.
Q2: Would using a Dess-Martin periodinane (DMP) oxidation be a better choice to avoid epimerization?
A2: DMP oxidation is an excellent alternative and is known for its mild, neutral pH conditions, which generally minimize the risk of epimerization.[3][4][5] Unlike the Swern oxidation, DMP does not require a strong base for the reaction to proceed.[6][7] However, the reaction produces two equivalents of acetic acid, which could potentially cause issues with highly acid-labile substrates. To mitigate this, the reaction can be buffered with pyridine or sodium bicarbonate.[3]
Q3: I am trying to protect the hydroxyl group of this compound with a silyl group using a standard procedure with an amine base, and I'm still seeing some epimerization. Why?
A3: Even with reactions not directly targeting the stereocenter, the presence of a base can be problematic. The acidity of the proton at C4 is increased by the adjacent ester group. If your reaction conditions are too harsh (e.g., elevated temperatures, prolonged reaction times, or a strong, unhindered base), you can still induce enolate formation and subsequent epimerization.[8][9]
Q4: How can I accurately determine the ratio of diastereomers in my product mixture?
A4: Several analytical techniques can be employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying diastereomers.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The diastereomers will likely have distinct signals in the 1H and 13C NMR spectra. Integration of these unique signals can provide the ratio of the two isomers. Chiral derivatizing agents, such as Mosher's acid, can be used to create diastereomeric esters with more easily resolved NMR signals.[11]
-
Gas Chromatography (GC) on a Chiral Stationary Phase: Similar to HPLC, this can be an effective method for separating and quantifying volatile diastereomers.[11]
Preventative Strategies & Protocols
Proactive measures are the most effective way to avoid epimerization. This section provides detailed protocols and explains the chemical reasoning behind them.
The Principle of Kinetic vs. Thermodynamic Control
Epimerization is often the result of allowing the reaction to reach thermodynamic equilibrium, where the more stable diastereomer is favored.[12][13][14] To prevent epimerization, reactions should be run under kinetic control , where the product that is formed fastest is the major product. This is typically achieved by using low temperatures and carefully selected reagents to ensure the reaction is irreversible and rapid.[15][16]
dot
Caption: Kinetic vs. Thermodynamic reaction pathways.
Recommended Protocols for Oxidation
Protocol 1: Modified Swern Oxidation (Minimizing Epimerization)
This protocol modifies the standard Swern oxidation to favor kinetic control.
-
Setup: Under an inert atmosphere (N2 or Ar), cool a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) to -78 °C.
-
Activation: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0 eq) in DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 eq) in DCM dropwise. Stir for 30 minutes at -78 °C.
-
Base Addition (Crucial Step): Instead of triethylamine, use a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA) (5.0 eq).[1][17] Add the DIPEA slowly, ensuring the temperature does not rise above -70 °C.
-
Reaction and Quench: Stir for 45 minutes at -78 °C, then allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of NH4Cl.
-
Workup: Perform a standard aqueous workup and purify by column chromatography.
Rationale: The use of a sterically hindered base like DIPEA disfavors the abstraction of the alpha-proton, thus suppressing the enolization that leads to epimerization.[1][17] The strict adherence to low temperatures ensures the reaction remains under kinetic control.[1]
Protocol 2: Buffered Dess-Martin Periodinane (DMP) Oxidation
This protocol is ideal for acid-sensitive substrates where even the acetic acid byproduct of DMP could be problematic.
-
Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add sodium bicarbonate (2.0 eq) and water (0.5 eq).
-
DMP Addition: Add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.
-
Reaction: Stir vigorously until the reaction is complete (monitor by TLC, typically 1-3 hours).
-
Workup: Dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO3 containing Na2S2O3. Stir until the layers are clear. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over MgSO4, filter, and concentrate. Purify by column chromatography.
Rationale: The bicarbonate buffer neutralizes the acetic acid as it is formed, maintaining a neutral pH throughout the reaction and preventing any acid-catalyzed side reactions.[3] The presence of a small amount of water has been shown to accelerate the DMP oxidation.[3]
Reagent and Condition Comparison Table
| Reaction Type | Reagent/Condition | Potential for Epimerization | Mitigation Strategy |
| Oxidation | Swern (with Et3N) | High | Use DIPEA, maintain temp < -70 °C |
| Oxidation | Dess-Martin Periodinane | Low | Buffer with NaHCO3 or pyridine |
| Protection | Silyl Ether (standard) | Moderate | Use a weaker base (e.g., imidazole), low temp |
| Ester Hydrolysis | Strong Base (e.g., NaOH) | High | Use enzymatic hydrolysis or milder basic conditions |
References
-
Wikipedia. Swern oxidation. [Link]
-
Wikipedia. Dess–Martin oxidation. [Link]
-
Wikipedia. Dess–Martin periodinane. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]
- Tidwell, T. T. (1990).
-
Chemistry LibreTexts. Swern oxidation. [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. [Link]
- Liu, B., & Hou, Y. (2019). Structural basis of the mechanism of β-methyl epimerization by enzyme MarH. Organic & Biomolecular Chemistry, 17(42), 9323–9327.
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. [Link]
-
Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Chemistry university. (2021, February 1). Thermodynamic vs Kinetic Control [Video]. YouTube. [Link]
-
Leah4sci. (2020, December 10). 33: Kinetic control vs. thermodynamic control [Video]. YouTube. [Link]
- Shinde, D. R. (2014).
- Md, Z., et al. (2022).
-
National Institutes of Health. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
Royal Society of Chemistry. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. [Link]
- Google Patents. Epimerization methodologies for recovering stereo isomers in high yield and purity.
-
Kaushik, D. (2019, July 23). Reformatsky Reaction Basic concept and Mechanism: Method to prepare beta-Hydroxy Ester (part 1) [Video]. YouTube. [Link]
-
ResearchGate. Proposed mechanism of base catalyzed epimerization. [Link]
-
Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]
-
ResearchGate. (2025, August 6). Epimerases: Structure, function and mechanism. [Link]
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
Sources
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 13. jackwestin.com [jackwestin.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Methyl 3-hydroxycyclohexanecarboxylate
Welcome to the technical support guide for the purification of methyl 3-hydroxycyclohexanecarboxylate. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the isolation and purification of this versatile synthetic intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise after the synthesis of this compound, which is commonly prepared via the reduction of methyl 3-oxocyclohexanecarboxylate.[1]
Question 1: My NMR spectrum shows the presence of the starting ketone (methyl 3-oxocyclohexanecarboxylate). How can I remove it?
Answer: This is a common issue resulting from an incomplete reaction. The starting ketone and the desired alcohol product have different polarities, which can be exploited for separation.
-
Causality: The ketone is more polar than the corresponding alcohol on silica gel due to the accessibility of the carbonyl oxygen for hydrogen bonding with the silica surface. However, the hydroxyl group of your product is also very polar. The key difference lies in their interaction with the mobile phase.
-
Recommended Solution: Flash Column Chromatography. This is the most effective method. The hydroxyl group of your product will interact more strongly with the silica gel stationary phase than the ketone carbonyl. Therefore, the starting ketone will elute before the desired alcohol product.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic solvent system of ethyl acetate in hexanes (or petroleum ether) is recommended. Start with a low polarity mixture (e.g., 10% ethyl acetate / 90% hexanes) and gradually increase the polarity to elute your product. Monitor the separation using Thin Layer Chromatography (TLC) first to determine the optimal solvent ratio.[2][3]
-
-
Alternative Solution: Vacuum Distillation. If the boiling points are sufficiently different, fractional vacuum distillation can be effective.[4][5] However, chromatography offers superior selectivity for structurally similar compounds.
Question 2: After an aqueous workup, my organic layer is cloudy or hazy. What does this mean and how do I fix it?
Answer: A cloudy organic layer indicates the presence of emulsified or dissolved water. It is critical to remove this water before evaporating the solvent, as residual water can interfere with subsequent reactions and affect final yield calculations.
-
Causality: Incomplete separation of aqueous and organic layers or high concentration of salts can lead to the formation of emulsions.
-
Protocol:
-
Brine Wash: Transfer the crude product mixture to a separatory funnel and wash the organic layer with a saturated sodium chloride (brine) solution.[5] The high ionic strength of brine helps to break emulsions by drawing water out of the organic phase.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5][6] Add the drying agent until it no longer clumps together, indicating that the solution is dry.
-
Filtration: Filter off the drying agent before concentrating the solution under reduced pressure.
-
Question 3: I suspect my product has isomerized or contains a mixture of cis and trans isomers. How can I confirm this and separate them?
Answer: The reduction of methyl 3-oxocyclohexanecarboxylate can lead to a mixture of cis and trans diastereomers. The ratio depends on the reducing agent and reaction conditions.
-
Analysis:
-
NMR Spectroscopy: High-resolution ¹H and ¹³C NMR can often distinguish between diastereomers, as they will have slightly different chemical shifts and coupling constants.
-
Gas Chromatography (GC): A GC equipped with a suitable capillary column can often resolve diastereomers, showing two distinct peaks.
-
-
Separation:
-
Flash Column Chromatography: This is the most practical method for separating diastereomers. The difference in their spatial arrangement leads to differential interaction with the stationary phase, often allowing for separation with a carefully optimized eluent system.[2]
-
Preparative HPLC: For very difficult separations or to obtain high-purity isomers, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., chiral or reverse-phase) may be necessary.[1]
-
Question 4: My yield is very low, and I've noticed a byproduct with a different smell. What could have happened?
Answer: Low yields can be due to several factors, including side reactions. If the reaction workup involved strongly acidic conditions and/or heat, a common side reaction is the dehydration of the secondary alcohol to form an alkene (methyl cyclohex-2-enecarboxylate or methyl cyclohex-3-enecarboxylate).[7][8]
-
Causality: The hydroxyl group can be protonated by acid, forming a good leaving group (water). Subsequent elimination leads to the formation of a carbon-carbon double bond.
-
Troubleshooting:
-
Neutralize Carefully: Ensure the reaction is thoroughly quenched and neutralized before any heating or distillation steps. Use a mild base like sodium bicarbonate solution for neutralization.[5]
-
Avoid High Temperatures: Purify using methods that do not require high heat, such as column chromatography, if possible. If distillation is necessary, perform it under high vacuum to lower the boiling point.
-
Analysis: Use GC-MS to identify the mass of the byproduct, which can confirm if it corresponds to the dehydrated product (M.W. 140.18 g/mol ).
-
Data & Protocols
Physical Properties Comparison
Understanding the physical properties of the target compound and potential impurities is crucial for selecting an appropriate purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C @ 760 mmHg) | Polarity |
| This compound (Product) | 158.19[1][9] | 233.3 ± 33.0[1] | High (due to -OH group) |
| Methyl 3-oxocyclohexanecarboxylate (Starting Material) | 156.18 | ~220 (estimated) | Medium-High |
| Cyclohexanol (Potential Byproduct) | 100.16 | 161 | Medium |
| Methyl cyclohex-2-enecarboxylate (Dehydration Product) | 140.18 | ~180-190 (estimated) | Low |
Purification Workflow Diagram
The following diagram outlines the general workflow for purifying this compound from a typical reaction mixture.
Caption: General purification workflow for this compound.
Potential Side Reactions in Synthesis
This diagram illustrates the main reaction and a potential side reaction during the synthesis.
Caption: Desired reduction pathway and potential dehydration side reaction.
Experimental Protocol: Flash Column Chromatography
This protocol details the steps for purifying the title compound using silica gel chromatography.
Materials:
-
Crude this compound (dissolved in minimal dichloromethane).
-
Silica gel (230-400 mesh).
-
Solvents: Hexanes (or petroleum ether) and Ethyl Acetate (ACS grade or higher).
-
Glass chromatography column with stopcock.
-
Collection tubes or flasks.
-
TLC plates, chamber, and UV lamp.
Procedure:
-
TLC Analysis: First, determine the appropriate eluent composition by running TLC plates of your crude mixture. Spot the crude material on a TLC plate and develop it in solvent systems of increasing polarity (e.g., 10%, 20%, 30% Ethyl Acetate in Hexanes). The ideal system will show good separation between your product spot (more polar, lower Rf) and impurities.[10]
-
Column Packing:
-
Secure the column vertically in a fume hood. Ensure the stopcock is closed.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes).[11]
-
Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.
-
Add another layer of sand on top of the silica bed to prevent disruption.
-
Open the stopcock and drain the solvent until it is just level with the top of the sand. Do not let the column run dry.
-
-
Loading the Sample:
-
Dissolve your crude product in the minimum amount of a non-polar solvent like dichloromethane.
-
Carefully apply this solution to the top of the silica column using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica, again draining the solvent to the level of the sand.
-
Gently add a small amount of fresh eluent to wash the sides and ensure all the sample is on the column bed.
-
-
Elution and Collection:
-
Carefully fill the column with the eluent.
-
Begin eluting the column, collecting the solvent that passes through in fractions (e.g., 10-20 mL per test tube).
-
Maintain a constant flow rate. Applying gentle air pressure (a "flash") to the top of the column will speed up the process.
-
Gradually increase the polarity of the eluent as needed (gradient elution) to move your product down the column.
-
-
Fraction Analysis:
-
Spot each collected fraction on a TLC plate to determine which ones contain your pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Confirm purity using NMR or GC-MS.[1]
-
References
-
How do I separate cyclohexanol impurity? - ResearchGate. [Link]
-
Dehydration of cyclohexanol Purification of cyclohexene Testing the cyclohexene - Chemsheets. [Link]
-
Carbonyl reduction - Wikipedia. [Link]
-
Reduction Reactions - ResearchGate. [Link]
-
Ketone Reduction - IPRD. [Link]
-
Supporting Information for "Stereodivergent Allylic Substitutions with Aryl- and Vinyl-Substituted Bicyclo[1.1.0]butyl Boronate Complexes" - Angewandte Chemie. [Link]
-
Dehydration of Cyclohexanol: Purification - YouTube. [Link]
-
Showing metabocard for Methyl cyclohexanecarboxylate (HMDB0031343) - Human Metabolome Database. [Link]
-
18.4: Reduction of Aldehydes and Ketones - Chemistry LibreTexts. [Link]
-
reduction of aldehydes and ketones - Chemguide. [Link]
-
Methyl 3-(hydroxymethyl)cyclohexanecarboxylate - MySkinRecipes. [Link]
-
Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) - Organic Syntheses Procedure. [Link]
-
2.2: Preparation of Cyclohexene from Cyclohexanol - Chemistry LibreTexts. [Link]
-
Exp 7 Preparation of cyclohexene from cyclohexanol - YouTube. [Link]
-
methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate | C8H14O3 - PubChem. [Link]
-
Methyl 3-hydroxycyclohexane-1-carboxylate | C8H14O3 - PubChem. [Link]
-
Organic Syntheses Procedure. [Link]
-
Chromatography Techniques Guide | PDF - Scribd. [Link]
-
Methyl 4-hydroxycyclohexanecarboxylate | C8H14O3 - PubChem. [Link]
-
PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate - OCR (B) Chemistry A-Level. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. scisheets.co.uk [scisheets.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Methyl 3-hydroxycyclohexane-1-carboxylate | C8H14O3 | CID 12209242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Industrial Scale-Up of Oseltamivir Synthesis from (-)-Shikimic Acid
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting, FAQs, and optimized protocols for the industrial synthesis of Oseltamivir from (-)-shikimic acid.
Introduction: The Shikimic Acid Route and Its Intricacies
The commercial synthesis of Oseltamivir (Tamiflu®), a critical antiviral medication, traditionally begins with (-)-shikimic acid.[1][2] This natural product, sourced from Chinese star anise or produced via fermentation, offers a chiral pool that elegantly sets the stereochemistry for the final drug molecule.[1][3][4] However, scaling this synthesis from the lab bench to industrial production presents numerous challenges, from securing a stable starting material supply to managing hazardous reagents and ensuring stereochemical purity.[1][2][5]
This technical support center is designed to address the common and complex issues encountered during this scale-up process. We will delve into the mechanistic underpinnings of key reaction steps, provide actionable troubleshooting advice, and offer validated protocols to enhance yield, purity, and safety.
Frequently Asked Questions (FAQs)
Q1: What makes (-)-shikimic acid the preferred starting material for the industrial synthesis of Oseltamivir?
A1: The primary advantage of (-)-shikimic acid is its inherent chirality. Oseltamivir has three stereocenters, meaning there are eight possible stereoisomers, only one of which is pharmacologically active.[1][3] Starting with (-)-shikimic acid, which already possesses the correct stereochemical configuration at one of these centers, simplifies the synthesis by directing the formation of the other two, a concept known as a chiral pool synthesis.[6] This avoids the need for complex asymmetric syntheses or difficult chiral resolutions later in the process.
Q2: The supply of shikimic acid has been a concern, especially during pandemics. What are the main supply chain challenges?
A2: The reliance on a natural source, the Chinese star anise (Illicium verum), has historically led to supply chain vulnerabilities and significant price fluctuations.[1][4] While microbial fermentation using recombinant E. coli has become a viable alternative, scaling up fermentation and downstream processing to meet sudden surges in demand remains a logistical and technical challenge.[1][7] This supply uncertainty has been a major driver for the development of alternative synthetic routes that do not rely on shikimic acid.[1][2][8]
Q3: The use of azides is a well-known hazard in the Roche synthesis. What are the specific risks and what validated alternatives exist?
A3: The industrial Roche process and other routes use azide reagents, like sodium azide, to introduce the C-4 and C-5 amino groups.[1][3][9] On a large scale, handling azides poses significant safety risks, including the potential for detonation from heat or mechanical shock and the formation of toxic hydrazoic acid.[1][10] This necessitates specialized, explosion-proof equipment and rigorous handling protocols.[1]
In response, several "azide-free" routes have been developed. A notable example involves the direct opening of the key epoxide intermediate with allylamine, catalyzed by a Lewis acid like magnesium bromide etherate.[11][12] This approach avoids hazardous azides and has been shown to achieve a higher overall yield than the azide-based process.[12]
Q4: What are the typical overall yields for the shikimic acid route, and where are the main points of yield loss?
A4: The overall yield for the commercial synthesis from shikimic acid is reported to be in the range of 17-22%.[1][3] More optimized, lab-scale syntheses have reported yields as high as 47%.[13][14][15] Major points of yield loss often occur during:
-
The Azide Substitution Step: Formation of elimination byproducts (aromatization) can significantly reduce the yield of the desired azido-dimesylate.
-
Purification Steps: While many intermediates are crystalline, some steps may require chromatographic purification, which is a bottleneck and a source of material loss on a large scale.[15][16]
-
Final Crystallization: The final crystallization of oseltamivir phosphate is critical for achieving high purity, but improper control can lead to yield loss in the mother liquor or the inclusion of impurities.[17][18][19]
Troubleshooting Guides: From Epoxidation to Crystallization
This section provides a problem-and-solution framework for specific challenges encountered in the synthesis.
Issue 1: Low Yield and Poor Regioselectivity in the Azide Substitution Step
-
Problem: The nucleophilic substitution of the mesylate with sodium azide results in low yields, often accompanied by the formation of an aromatic byproduct, ethyl 3-azidobenzoate.
-
Root Cause Analysis:
-
Elimination vs. Substitution (E2 vs. SN2): The mesylate at the C-3 position is susceptible to elimination, leading to aromatization, especially at elevated temperatures.[16]
-
Leaving Group Quality: While mesylate is a good leaving group, its effectiveness can be influenced by reaction conditions.
-
Solvent Effects: The choice of solvent is critical. While DMSO can facilitate the reaction, it complicates product isolation.[14] Aqueous acetone has been shown to favor the desired SN2 reaction.[1][14]
-
-
Troubleshooting & Optimization Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain strict temperature control, ideally at 0°C or room temperature. | Higher temperatures strongly favor the elimination side reaction, leading to the aromatic byproduct. |
| Solvent System | Use a mixture of acetone and water (e.g., 5:1 ratio). | This solvent system has been shown to suppress the formation of elimination byproducts and favors the desired SN2 substitution pathway.[1][14] |
| Reagent Stoichiometry | Use a slight excess of sodium azide (e.g., 1.1 to 1.5 equivalents). | While a larger excess can drive the reaction, it also increases safety risks and can complicate workup. A slight excess is often sufficient.[14] |
| Reaction Monitoring | Monitor progress closely using HPLC or TLC. | Over-extending the reaction time can lead to the accumulation of byproducts. |
Issue 2: Inefficient Epoxide Formation and Ring-Opening
-
Problem: Incomplete conversion during the formation of the key epoxide intermediate or the formation of undesired regioisomers during the subsequent ring-opening step.
-
Root Cause Analysis:
-
Mesylation: Incomplete mesylation of the C-5 hydroxyl group will prevent subsequent epoxide formation.
-
Base Strength: The base used for the epoxide-forming elimination (e.g., potassium bicarbonate) must be strong enough to deprotonate the hydroxyl group but not so strong as to cause side reactions.[3]
-
Lewis Acid Catalyst (for Azide-Free Routes): In azide-free routes using amines like allylamine, the choice and activity of the Lewis acid catalyst (e.g., MgBr₂·OEt₂) are critical for activating the epoxide and promoting regioselective attack at the desired carbon.[3][11]
-
-
Troubleshooting & Optimization Protocol:
| Parameter | Recommendation | Rationale |
| Mesylation Step | Ensure complete conversion by using a slight excess of methanesulfonyl chloride and a suitable base like triethylamine. Monitor by TLC/HPLC. | The mesylate is an excellent leaving group, and its complete formation is essential for the subsequent intramolecular SN2 reaction to form the epoxide.[1] |
| Epoxide Formation | Use a mild inorganic base like potassium bicarbonate and allow sufficient reaction time. | This ensures the selective deprotonation and subsequent cyclization to the epoxide without promoting undesired side reactions.[3] |
| Epoxide Ring-Opening | For azide routes, control temperature and use a proton source like NH₄Cl to facilitate the opening.[20] For azide-free routes, ensure the Lewis acid is anhydrous and catalytically active. | Proper activation of the epoxide is key to achieving high regioselectivity in the nucleophilic attack. |
Issue 3: Impurities in the Final Oseltamivir Phosphate Product
-
Problem: The final crystalline product does not meet the required purity specifications (>99.0%), with single impurities exceeding 0.1%.[18][21]
-
Root Cause Analysis:
-
Carryover of Intermediates: Incomplete reactions in prior steps can lead to the carryover of structurally similar impurities that are difficult to remove.
-
Side-Reaction Products: Byproducts from steps like the azide reduction (e.g., N-acetylated aziridine dimer) can co-crystallize with the final product.[17]
-
Crystallization Conditions: The choice of solvent, cooling rate, and agitation can impact the efficiency of impurity purging during crystallization.[19]
-
-
Troubleshooting & Optimization Protocol:
| Parameter | Recommendation | Rationale |
| Impurity Identification | Use HPLC-MS to identify the structure of key impurities. | Knowing the impurity structure provides clues about which synthetic step is problematic.[21] |
| Recrystallization Solvent | Screen various solvents. An aqueous ethanol solution (90-99% v/v) has been shown to be effective.[18] | The ideal solvent will fully dissolve the product at a higher temperature but have very low solubility for it at a lower temperature, while keeping impurities dissolved. |
| Purification with Activated Carbon | Treat the solution with activated carbon before crystallization. | Activated carbon can effectively adsorb colored impurities and other non-polar contaminants.[18] |
| Controlled Crystallization | Employ a controlled cooling profile and appropriate agitation. Seeding the crystallization can also improve crystal quality. | Slow cooling allows for the formation of a more ordered crystal lattice, which is more effective at excluding impurity molecules.[17][19] |
Experimental Protocols & Workflows
Protocol 1: Optimized Azide Substitution on Trimesylate Intermediate
-
Objective: To achieve high regioselectivity and yield in the SN2 substitution of the C-3 mesylate group.
-
Materials: Trimesylated shikimic acid derivative, sodium azide (NaN₃), acetone, deionized water.
-
Procedure:
-
Dissolve the trimesylated shikimic acid derivative in a 5:1 mixture of acetone and water.[16]
-
Cool the reaction mixture to 0 °C in an ice bath to minimize side reactions.[16]
-
Slowly add 1.2 equivalents of sodium azide to the cooled solution under constant stirring.
-
Maintain the reaction at 0 °C and monitor its progress by HPLC until the starting material is consumed (typically 4-6 hours).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Proceed with the extractive work-up and purification steps to isolate the desired azido-dimesylate product.
-
Protocol 2: Final Product Purification by Recrystallization
-
Objective: To achieve >99.0% purity of Oseltamivir Phosphate.
-
Materials: Crude Oseltamivir Phosphate, 95% ethanol, deionized water, activated carbon.
-
Procedure:
-
Dissolve the crude Oseltamivir Phosphate in 10-15 volumes of 95% ethanol by heating to reflux.[18]
-
Add 1-2% (w/w) of activated carbon to the hot solution and continue to reflux for 30-60 minutes.[18]
-
Filter the hot solution through a pre-heated filter to remove the activated carbon.
-
Allow the filtrate to cool slowly and controllably to room temperature, then further cool to 0-5 °C to induce crystallization.
-
Isolate the crystals by filtration, wash with a small amount of cold 95% ethanol, and dry under vacuum.
-
Visualizations: Workflow and Logic Diagrams
Caption: Core workflow for Oseltamivir synthesis from shikimic acid.
Caption: Decision tree for troubleshooting the azide substitution step.
References
-
Oseltamivir total synthesis. In: Wikipedia. [Link]
-
Nie, L. D., Shi, X. X., Ko, K. H., & Lu, W. D. (2009). A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid. The Journal of organic chemistry, 74(10), 3970–3973. [Link]
-
Fraile, J., & Saavedra, C. (2017). Application of Heterogeneous Catalysts in the First Steps of the Oseltamivir Synthesis. Catalysts, 7(12), 393. [Link]
-
A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (-)-Shikimic Acid. ResearchGate. [Link]
-
Trost, B. M., Zhang, T., & Sieber, J. D. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). NIH Public Access. [Link]
-
Nie, L. D., Shi, X. X., Ko, K. H., & Lu, W. D. (2009). A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (-)-Shikimic Acid. ACS Publications. [Link]
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Abrecht, S., et al. (2004). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. CHIMIA. [Link]
-
Hayashi, Y., & Ogasawara, S. (2016). Time Economical Total Synthesis of (−)-Oseltamivir. Organic Letters, 18(15), 3834-3837. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]
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Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous flow technology. Beilstein Archives. [Link]
-
Nguyen, T. H., et al. (2014). Synthesis and Biological Evaluation of Oseltamivir Analogues from Shikimic Acid. Natural Product Communications. [Link]
-
The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. ScienceDirect. [Link]
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Kong, L., et al. (2008). Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor. Current medicinal chemistry, 15(30), 3143-3158. [Link]
-
Karpf, M., & Trussardi, R. (2002). New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu). The Journal of Organic Chemistry, 67(16), 5554-5560. [Link]
-
Synthesis and biological evaluation of shikimic acid derivatives. ResearchGate. [Link]
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Satoh, N., Akiba, T., Yokoshima, S., & Fukuyama, T. (2010). A Synthesis of Oseltamivir (Tamiflu) Starting from d-Mannitol. Angewandte Chemie International Edition, 49(40), 7284-7286. [Link]
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Expanding horizons of shikimic acid: Recent progresses in production and its endless frontiers in application and market trends. ResearchGate. [Link]
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Yeung, Y. Y., Hong, S., & Corey, E. J. (2006). A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid. Journal of the American Chemical Society, 128(19), 6310-6311. [Link]
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The Synthetic-Technical Development of Oseltamivir Phosphate Tamiflu™: A Race against Time. ResearchGate. [Link]
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New Ways Around Hazardous Reagent Chemistry. Pharmaceutical Technology. [Link]
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A divergent approach to synthesize C7 epoxyquinones from (–)-shikimic acid. ResearchGate. [Link]
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Roche synthesis. CHIMIA. [Link]
- Purification process for Oseltamivir Phosphate.
-
The Synthetic-Technical Development of Oseltamivir Phosphate TamifluTM. CHIMIA. [Link]
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Sharma, Y. O., Agarwal, D. D., et al. (2012). Synthesis, Isolation and Characterization of Process-Related Impurities in Oseltamivir Phosphate. Semantic Scholar. [Link]
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Yang, Y., et al. (2017). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 21(7), 1017-1029. [Link]
-
Li, K., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. International Journal of Molecular Sciences, 23(15), 8196. [Link]
-
Synthesis of rigidified shikimic acid derivatives by ring-closing metathesis to imprint inhibitor efficacy against shikimate kinase enzyme. Royal Society of Chemistry. [Link]
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"avoiding hazardous reagents in the synthesis of Oseltamivir precursors"
Welcome to the Technical Support Center for the synthesis of Oseltamivir precursors. This guide is designed for researchers, scientists, and drug development professionals who are seeking to avoid hazardous reagents in their synthetic routes. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental work. Our focus is on providing practical, field-proven insights to ensure both safety and success in your research.
Introduction: The Drive Towards Greener Oseltamivir Synthesis
Oseltamivir (Tamiflu®) is a critical antiviral medication, and its synthesis has been a subject of intense research. A primary challenge in many established synthetic routes is the reliance on hazardous reagents, most notably azides, which are potentially explosive and toxic.[1][2] This has spurred the development of numerous "azide-free" and more sustainable synthetic strategies.[3][4][5] This guide will address common issues encountered when moving away from these hazardous materials and provide robust, alternative methodologies.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the avoidance of hazardous reagents in Oseltamivir precursor synthesis.
Q1: What are the primary hazardous reagents used in traditional Oseltamivir synthesis, and what are the main safety concerns?
A1: The most significant hazardous reagent is sodium azide (NaN₃) . It is widely used to introduce the C5-amino group onto the cyclohexene ring.[2] The primary safety concerns with azides are:
-
Explosion Hazard: Azide compounds can be shock-sensitive and may decompose explosively, especially upon heating or when in contact with certain metals.[2]
-
Toxicity: Sodium azide is highly toxic.
Another class of reagents that can pose hazards, though less severe than azides, are organotin compounds, which have been used in some synthetic approaches.[1] These can be toxic and difficult to remove from the final product.
Q2: What are the most common azide-free strategies for introducing the C5-amino group?
A2: Several effective azide-free methods have been developed. Some of the most prominent include:
-
Use of Alternative Nitrogen Nucleophiles: Amines like allylamine or tert-butylamine can be used to open a key epoxide intermediate.[4][6]
-
Catalytic Asymmetric Aziridination: This method installs a strained aziridine ring that can be subsequently opened to introduce the amino functionality.[5]
-
Domino Reactions: Some routes employ elegant domino reactions, such as a nitro-Michael/Horner-Wadsworth-Emmons sequence, to construct the cyclohexene ring with the nitrogen functionality already in place.[3][7]
-
Reductive Amination: This classic transformation can be adapted to introduce the amino group in a safer manner.[2]
Q3: I'm considering a switch to an azide-free synthesis. What are the common challenges I should anticipate?
A3: While safer, azide-free routes can present their own set of challenges:
-
Stereocontrol: Achieving the correct stereochemistry at the three chiral centers of Oseltamivir is crucial, as only one of the eight possible stereoisomers is pharmacologically active.[1][2] Some azide-free methods may require more careful optimization to achieve the desired diastereoselectivity.
-
Reaction Conditions: Alternative methods may require specific catalysts, ligands, or reaction conditions that are more sensitive than traditional azide-based routes.
-
Yield Optimization: Initial yields for newer, greener methods may be lower than for well-established, albeit hazardous, protocols. Careful optimization of reaction parameters is often necessary.
-
Starting Material Availability: While many modern syntheses start from readily available materials, some may require specialized starting materials or chiral auxiliaries.[5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during key transformations in azide-free Oseltamivir precursor synthesis.
Issue 1: Low Yield in Epoxide Ring-Opening with an Amine Nucleophile
| Potential Cause | Troubleshooting & Optimization |
| Poor Nucleophilicity of the Amine | * Consider using a more nucleophilic amine, but be mindful of steric hindrance. * The addition of a Lewis acid, such as MgBr₂·OEt₂, can activate the epoxide and facilitate ring-opening.[4] |
| Steric Hindrance | * Ensure the chosen amine is not overly bulky, which could hinder its approach to the epoxide. * Optimize the reaction temperature; a moderate increase may overcome the activation energy barrier, but be cautious of side reactions. |
| Suboptimal Solvent | * The choice of solvent is critical. Aprotic polar solvents like THF or acetonitrile are often good choices.[4] * Ensure all reactants are fully solubilized. |
| Incomplete Reaction | * Monitor the reaction progress carefully using TLC or LC-MS. * If the reaction stalls, consider a slow addition of the amine or a slight increase in temperature. |
Issue 2: Poor Diastereoselectivity in Catalytic Asymmetric Reactions
| Potential Cause | Troubleshooting & Optimization |
| Impurities in Catalyst or Ligand | * Ensure the chiral catalyst and ligand are of high enantiomeric purity. Even small amounts of the wrong enantiomer can significantly impact diastereoselectivity. * Use freshly prepared or properly stored catalysts. |
| Incorrect Reaction Temperature | * Many asymmetric reactions require low temperatures (e.g., -78 °C) to maximize stereocontrol.[8] Ensure your cooling bath is stable. |
| Suboptimal Base or Additives | * The choice of base can influence the transition state geometry. Weaker, non-coordinating bases are often preferred.[8] * Experiment with different additives that may favor the formation of the desired diastereomer. |
| Slow Reaction Rate | * While low temperatures are often necessary for selectivity, they can also slow down the reaction. A careful balance must be struck. Consider a slight increase in catalyst loading if the reaction is too slow. |
Experimental Protocols & Workflows
Protocol 1: Azide-Free Epoxide Ring-Opening with Allylamine
This protocol is adapted from a reported azide-free synthesis of Oseltamivir.[4]
Objective: To synthesize a 1,2-amino alcohol precursor by opening a key epoxide intermediate with allylamine, avoiding the use of sodium azide.
Materials:
-
Epoxide intermediate (derived from shikimic acid or other starting material)
-
Allylamine
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile
-
1 M aqueous ammonium sulfate
Procedure:
-
Dissolve the epoxide intermediate in a mixture of methyl tert-butyl ether (MTBE) and acetonitrile.
-
Add a catalytic amount of magnesium bromide diethyl etherate (MgBr₂·OEt₂) to the solution.
-
Slowly add allylamine to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding 1 M aqueous ammonium sulfate and stir vigorously.
-
Separate the organic layer.
-
Extract the aqueous layer with MTBE.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude amino alcohol product, which can be purified by column chromatography.
Workflow Diagram: Azide-Free Synthesis via Epoxide Opening
Caption: Workflow for the azide-free synthesis of a 1,2-amino alcohol precursor.
Advanced Topics: Green Chemistry Approaches
The principles of green chemistry aim to reduce the environmental impact of chemical processes.[9][10][11] In the context of Oseltamivir synthesis, this extends beyond simply avoiding hazardous reagents.
-
Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.[9]
-
Catalysis: The use of catalytic reagents (as opposed to stoichiometric) is preferred as they can be used in small amounts and can be recycled.[10] Organocatalysis has emerged as a powerful tool in some greener syntheses of Oseltamivir.[12]
-
One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce solvent waste and improve efficiency.[12][13]
-
Alternative Energy Sources: Techniques like microwave-assisted synthesis can reduce reaction times and energy consumption.[10]
Logical Relationship: Green Chemistry Principles in Oseltamivir Synthesis
Caption: Key principles of green chemistry applied to Oseltamivir synthesis.
References
-
Weng, J., et al. (2012). A Practical and Azide-Free Synthetic Approach to Oseltamivir From Diethyl D-tartrate. The Journal of Organic Chemistry. [Link][3][7]
-
Schultz, A. G., et al. (2007). New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu). The Journal of Organic Chemistry. [Link]
-
Trost, B. M., & Zhang, T. (2011). Development of a concise synthesis of (-)-oseltamivir (Tamiflu). Chemistry. [Link][5][14]
-
Maset, M., et al. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. Tetrahedron. [Link][15]
-
da Silva, A. B. F., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules. [Link][12]
-
Hayashi, Y., & Ogasawara, S. (2016). Time Economical Total Synthesis of (−)-Oseltamivir. Organic Letters. [Link][13]
-
Andraos, J. (2008). Global Green Chemistry Metrics Analysis Algorithm and Spreadsheets: Evaluation of the Material Efficiency Performances of Synthesis Plans for Oseltamivir Phosphate (Tamiflu) as a Test Case. Organic Process Research & Development. [Link][9][17]
-
Journal of Drug Discovery and Health Sciences. (2024). Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. [Link][10]
-
Singh, S., et al. (2010). A novel asymmetric synthesis of oseltamivir phosphate (Tamiflu) from (−)-shikimic acid. Tetrahedron: Asymmetry. [Link][18]
-
Andraos, J. (2013). Application of Green Metrics to Scalable Industrial Synthesis Plans: Approaches to Oseltamivir Phosphate (Tamiflu R© ). Scalable Green Chemistry. [Link][11]
-
Srimontree, W., et al. (2014). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Journal of Chemistry and Materials Research. [Link][6]
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Technical Support Center: Optimizing Enzymatic Resolution of Cyclohexanecarboxylates
Welcome to the technical support center for the enzymatic kinetic resolution of cyclohexanecarboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high enantioselectivity and conversion in your work.
Section 1: Fundamentals & Key Concepts
Q1: What is enzymatic kinetic resolution and why is it used for cyclohexanecarboxylates?
A1: Enzymatic kinetic resolution is a technique used to separate a racemic mixture (an equal mix of two enantiomers) of chiral molecules. It employs an enzyme as a chiral catalyst that reacts at a different rate with each enantiomer.[1] For a racemic cyclohexanecarboxylate ester, a lipase might preferentially hydrolyze the (R)-ester into the (R)-acid, leaving the (S)-ester largely unreacted. This difference in reaction rates allows for the separation of the two enantiomers, yielding one as the product (acid) and the other as the unreacted starting material (ester).[1] This method is highly valued in pharmaceutical development where often only one enantiomer of a drug is active and the other may be inactive or even harmful.
Q2: What are the critical parameters I need to control for a successful resolution?
A2: The success of an enzymatic resolution hinges on the careful optimization of several interconnected parameters. Think of these as the levers you can pull to fine-tune the reaction's outcome. The most critical factors include:
-
Enzyme Selection: Not all enzymes are created equal. Their structure dictates their selectivity.
-
Reaction Medium (Solvent): The solvent profoundly impacts enzyme structure, flexibility, and catalytic activity.[2][3][4]
-
pH: For aqueous or biphasic systems, pH controls the ionization state of the enzyme's catalytic residues.[5][6]
-
Temperature: Temperature affects reaction rate but also enzyme stability and enantioselectivity.[7][8]
-
Water Content/Activity (a_w): In organic media, a tiny amount of water is essential for enzyme function, but too much can promote undesirable side reactions.[9][10]
-
Substrate and Acyl Donor Concentration: High concentrations can sometimes lead to substrate inhibition.[9]
The interplay between these factors is complex. A systematic, one-factor-at-a-time optimization followed by a multi-factor analysis is often the most effective approach.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most common challenges encountered during the optimization process.
Problem 1: Low or No Conversion
-
Q: I've mixed my racemic cyclohexanecarboxylate ester and lipase, but after 24 hours, I see very little to no formation of the carboxylic acid. What's wrong?
-
A: Possible Cause 1: Inactive Enzyme. The enzyme may have denatured due to improper storage or handling. Always check the manufacturer's storage recommendations and ensure the enzyme is within its expiry date.[9]
-
Solution: Test the enzyme's activity with a standard substrate known to work (e.g., p-nitrophenyl butyrate for a lipase) to confirm it is active.
-
-
A: Possible Cause 2: Incorrect pH. If the reaction is in an aqueous buffer, the pH might be far from the enzyme's optimum. Most lipases used for hydrolysis have a pH optimum between 7.0 and 9.0.[6][11]
-
Solution: Prepare a series of small-scale reactions in buffers with varying pH values (e.g., 6.0, 7.0, 8.0, 9.0) to identify the optimal range.
-
-
A: Possible Cause 3: Insufficient Water (in Organic Solvents). Lipases require a thin layer of water on their surface to maintain their catalytically active conformation.[10] Anhydrous organic solvents can strip this essential water, rendering the enzyme inactive.
-
Solution: Add a small amount of aqueous buffer or water to the reaction medium. Often, 0.1-1.0% (v/v) is sufficient. You can also "condition" the enzyme by equilibrating it at a specific water activity (a_w) before use.
-
-
A: Possible Cause 4: Substrate Inhibition. High concentrations of the cyclohexanecarboxylate ester can sometimes inhibit the enzyme.[9]
-
Solution: Run the reaction at a lower substrate concentration. If successful, consider a fed-batch approach where the substrate is added portion-wise over time.
-
-
Problem 2: Poor Enantioselectivity (Low ee)
-
Q: My reaction is proceeding, but the enantiomeric excess (ee) of both the product and the remaining substrate is very low. How can I improve this?
-
A: Possible Cause 1: Sub-optimal Enzyme Choice. The selected lipase may simply not have the right active site geometry to effectively distinguish between the two enantiomers of your specific substrate.
-
Solution: Screen a panel of different lipases. Candida antarctica Lipase B (CALB, often immobilized as Novozym 435) and lipases from Pseudomonas cepacia (PCL) and Candida rugosa (CRL) are excellent starting points due to their broad substrate scope and high enantioselectivity in many resolutions.[9][12][13]
-
-
A: Possible Cause 2: Reaction Temperature is Too High. While higher temperatures increase the reaction rate, they can decrease enantioselectivity.[13][14] The increased thermal energy can lead to less specific binding in the enzyme's active site.
-
A: Possible Cause 3: The Wrong Solvent. The solvent has a profound effect on enzyme conformation and flexibility, which directly impacts enantioselectivity.[2][3] Hydrophobic solvents like hexane and toluene tend to make enzymes more rigid, which can enhance selectivity, while polar solvents can sometimes increase flexibility, which may be beneficial or detrimental depending on the enzyme and substrate.[16]
-
Solution: Screen a variety of solvents with different properties (e.g., log P, dielectric constant). Common choices include hexane, toluene, diisopropyl ether, and tert-butyl methyl ether (MTBE).[12]
-
-
Table 1: Representative Effect of Solvent on Lipase Enantioselectivity (Note: Data is illustrative and will vary by specific enzyme and substrate)
| Solvent | Log P | Dielectric Constant (ε) | Typical Enantiomeric Ratio (E) | Causality |
| n-Hexane | 3.9 | 1.9 | High | Hydrophobic, promotes a rigid enzyme conformation which can enhance enantiomeric discrimination.[16] |
| Toluene | 2.7 | 2.4 | High | Similar to hexane, provides a non-polar environment. |
| Diisopropyl Ether | 1.9 | 3.9 | Medium-High | A common choice offering good balance of substrate solubility and enzyme selectivity.[12] |
| Acetonitrile | -0.3 | 37.5 | Variable/Low | Polar, can strip essential water and may disrupt enzyme structure, often reducing selectivity.[4] |
| Dimethyl Sulfoxide (DMSO) | -1.3 | 47.0 | Variable/Low | Highly polar; can increase enzyme flexibility, which may decrease selectivity for some reactions.[3][16] |
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Lipase Screening
This protocol outlines a systematic approach to identify the best lipase for your specific cyclohexanecarboxylate ester.
-
Preparation: In separate 4 mL vials, place 10 mg of each lipase to be screened (e.g., Novozym 435, P. cepacia lipase, C. rugosa lipase).
-
Reaction Setup: To each vial, add 2 mL of a chosen solvent (start with diisopropyl ether). Add your racemic cyclohexanecarboxylate ester (e.g., 20 mM final concentration) and an equivalent of n-butanol (for transesterification) or a small amount of buffer (e.g., 50 µL of 50 mM phosphate buffer pH 7.5 for hydrolysis).
-
Control: Prepare a "no-enzyme" control vial containing only the substrate and solvent to check for non-enzymatic reaction.
-
Incubation: Seal the vials and place them on an orbital shaker (approx. 200 rpm) at a controlled temperature (start with 30°C).
-
Monitoring: After set time points (e.g., 2, 6, 24, 48 hours), take a small aliquot (e.g., 50 µL) from each vial. Quench the reaction by adding a solvent like ethyl acetate and filtering off the enzyme.
-
Analysis: Analyze the samples by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of the substrate (ee_s) and product (ee_p).[17][18]
-
Calculation: Use the conversion (c) and ee values to calculate the Enantiomeric Ratio (E), which is the ultimate measure of an enzyme's selectivity. A high E value (>20) is desirable.
Workflow for Optimizing Reaction Conditions
The following diagram illustrates a logical workflow for moving from initial screening to a fully optimized protocol.
Caption: A logical workflow for optimizing enzymatic resolution.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Should I use hydrolysis or (trans)esterification for my resolution?
-
A: This depends on your starting material. If you have a racemic ester, hydrolysis is the direct route. If you start with a racemic acid, you will perform esterification. If you start with a racemic alcohol (a common precursor to the carboxylate), you will perform a transesterification, often using an acyl donor like vinyl acetate.[12] The choice can also be strategic; sometimes a lipase shows better selectivity in the synthesis direction than in the hydrolysis direction, or vice-versa.
-
-
Q2: What is the "E value" and how do I calculate it?
-
A: The Enantiomeric Ratio or "E value" is a measure of the enzyme's intrinsic selectivity. Unlike ee, which changes with conversion, E is a constant for a given set of conditions.[17] It is calculated from the conversion (c) and the enantiomeric excesses of the substrate (ee_s) and product (ee_p). A high E value is crucial for obtaining products with high ee. For practical purposes, an E > 200 is considered excellent.[19]
-
-
Q3: My lipase is immobilized. Does this change how I should optimize the reaction?
-
A: Yes. Immobilized enzymes, like Novozym 435, are generally more stable to temperature and organic solvents.[19][20] They are also easily recovered by simple filtration, making them highly reusable. However, immobilization can introduce mass transfer limitations, meaning the reaction rate might be limited by how fast the substrate can diffuse to the enzyme's active site. Ensure adequate stirring or agitation (e.g., 200-250 rpm) to minimize these effects.
-
-
Q4: Can I resolve the cyclohexanecarboxylic acid directly instead of its ester?
-
A: Yes, this is done via enantioselective esterification. You would react the racemic acid with an alcohol (e.g., n-butanol) in an organic solvent. The lipase will selectively convert one acid enantiomer into its ester, leaving the other enantiomer as the unreacted acid. The optimization principles (enzyme, solvent, temperature, water removal) are very similar.[20]
-
References
-
Hirose, Y., Kariya, K., Nakanishi, Y., Kurono, Y., & Achiwa, K. (2002). Flexibility of Lipase Brought About by Solvent Effects Controls Its Enantioselectivity in Organic Media. The Journal of Organic Chemistry, 67(16), 5549-5554. Available at: [Link]
-
Zheng, R. C., & Zheng, Y. G. (2007). A simple method to determine concentration of enantiomers in enzyme-catalyzed kinetic resolution. Biotechnology Letters, 29(7), 1087-1091. Available at: [Link]
-
Zhang, Y., et al. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 24(13), 10893. Available at: [Link]
-
Shin, J. S., Luque, S., & Klibanov, A. M. (2000). Improving lipase enantioselectivity in organic solvents by forming substrate salts with chiral agents. Biotechnology and Bioengineering, 69(5), 577-583. Available at: [Link]
-
Blacker, A. J., et al. (2012). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac Group. Available at: [Link]
-
Coroller, L., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International Journal of Molecular Sciences, 25(7), 3747. Available at: [Link]
-
Li, C., et al. (2022). Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining. ResearchGate. Available at: [Link]
-
Ehlert, A., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4235. Available at: [Link]
-
Lin, G., & Liu, K. T. (1995). Direct Measurement of Enantiomeric Ratios of Enzymatic Resolution by Chiral High-Performance Liquid Chromatography. Journal of the Chinese Chemical Society, 42(3), 529-533. Available at: [Link]
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Schmid, U., et al. (1998). Optimization of the Reaction Conditions in the Lipase-Catalyzed Synthesis of Structured Triglycerides. Journal of the American Oil Chemists' Society, 75(11), 1527-1531. Available at: [Link]
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Bar-Sela, G., et al. (2014). Detection and separation methods for resolution of products of enzymatic reactions. ResearchGate. Available at: [Link]
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Ros-Perez, R., et al. (2022). Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. The Journal of Organic Chemistry, 87(3), 1669-1678. Available at: [Link]
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Gancarz, I., & Gładkowski, W. (2015). The effect of pH on determination of activation energies and the optimum temperatures of hydrolysis of olive oil by lipase from porcine pancreas. Open Chemistry, 13(1). Available at: [Link]
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Ali, S. W., et al. (2016). Effect of temperature (a) and pH (b) on LipA lipase activity. ResearchGate. Available at: [Link]
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De, S., et al. (2021). A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation. Frontiers in Bioengineering and Biotechnology, 9, 658603. Available at: [Link]
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Chahinian, H., et al. (2000). Distinction between esterases and lipases: a kinetic study with vinyl esters and TAG. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1530(1), 60-69. Available at: [Link]
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Kumar, A., et al. (2016). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. Protein Science, 25(6), 1098-1109. Available at: [Link]
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Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available at: [Link]
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Fransson, A. B. L., et al. (2006). Enzymatic resolution, desymmetrization, and dynamic kinetic asymmetric transformation of 1,3-cycloalkanediols. The Journal of Organic Chemistry, 71(17), 6309-6316. Available at: [Link]
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Liljeblad, A., & Kanerva, L. T. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat, 107, 1-10. Available at: [Link]
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Al-Majid, A. M. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(18), 5649. Available at: [Link]
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Forró, E., & Fülöp, F. (2008). Substrates and potential reaction types for kinetic resolution. ResearchGate. Available at: [Link]
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Practical Biology. (n.d.). Investigating effect of temperature on the activity of lipase. Nuffield Foundation. Available at: [Link]
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Orsy, G., et al. (2023). Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. ResearchGate. Available at: [Link]
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University of Bristol. (n.d.). Determination of enantiomeric excess. University of Bristol School of Chemistry. Available at: [Link]
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Wikipedia. (2023). Kinetic resolution. Wikipedia. Available at: [Link]
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Gupta, R., et al. (2004). Organic Solvent Tolerant Lipases and Applications. Biotechnology Advances, 22(6), 409-421. Available at: [Link]
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Rios-Lombardía, N., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1608. Available at: [Link]
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Gaggero, N., et al. (1999). Enhancement of the Enantioselectivity in Lipase-Catalyzed Kinetic Resolutions of 3-Phenyl-2H-azirine-2-methanol by Lowering the Temperature to −40 °C. The Journal of Organic Chemistry, 64(16), 5954-5958. Available at: [Link]
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Smith, C. M., & Connon, S. J. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(47), 10296-10313. Available at: [Link]
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de Souza, J. D., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 3(31), 9037-9042. Available at: [Link]
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"byproduct formation in the synthesis of functionalized cyclohexanes"
Welcome to the technical support center for the synthesis of functionalized cyclohexanes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis of these critical carbocyclic scaffolds. The substituted cyclohexane motif is a cornerstone in a vast array of natural products and pharmaceutical agents, making its efficient and selective synthesis paramount.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly focusing on the formation of unwanted byproducts.
Section 1: Diels-Alder Reaction ([4+2] Cycloaddition)
The Diels-Alder reaction is a powerful and widely used method for constructing six-membered rings with excellent control over regio- and stereochemistry.[2] It involves the reaction of a conjugated diene with a substituted alkene (the dienophile) to form a cyclohexene derivative.[2] However, even in this robust reaction, byproduct formation can occur.
FAQ 1: My Diels-Alder reaction is sluggish and gives low yields of the desired cyclohexene adduct. What are the likely causes and solutions?
Answer:
Several factors can lead to a sluggish or low-yielding Diels-Alder reaction. The primary cause often relates to the electronic nature of the reactants.
-
Electronic Mismatch: The reaction works best with electron-rich dienes and electron-poor dienophiles.[3] If your reactants have similar electronic properties, the reaction rate will be significantly lower.
-
Troubleshooting:
-
Modify the Dienophile: If possible, introduce an electron-withdrawing group (EWG) such as a carbonyl, cyano, or nitro group to the dienophile to lower its LUMO energy.[3]
-
Modify the Diene: Conversely, adding electron-donating groups (EDGs) like alkyl or alkoxy groups to the diene can increase its HOMO energy, accelerating the reaction.
-
Lewis Acid Catalysis: The use of a Lewis acid can dramatically accelerate the reaction by coordinating to the dienophile's EWG, further lowering its LUMO energy. Common Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, and ZnCl₂.
-
-
-
Steric Hindrance: Bulky substituents on either the diene or dienophile can sterically hinder the approach of the two components, slowing down the reaction.
-
Troubleshooting:
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful that high temperatures can also favor the retro-Diels-Alder reaction.[2]
-
High Pressure: Applying high pressure can also accelerate sterically hindered Diels-Alder reactions.
-
-
Diagram: Troubleshooting a Sluggish Diels-Alder Reaction
Caption: A workflow for troubleshooting low-yielding Diels-Alder reactions.
FAQ 2: I am observing the formation of an unexpected regioisomer in my Diels-Alder reaction. How can I control the regioselectivity?
Answer:
The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. The formation of undesired regioisomers arises from a lack of sufficient directing effect from these substituents.
-
Understanding Regioselectivity: Generally, the reaction proceeds to form the "ortho" or "para" adducts due to favorable orbital overlap between the termini of the diene and the dienophile.
-
Troubleshooting:
-
Choice of Reactants: The use of a symmetrically substituted diene or dienophile will prevent the formation of regioisomers.
-
Enhance Directing Effects: Increase the electronic disparity between the substituents on the reactants. A strongly electron-donating group on the diene and a strongly electron-withdrawing group on the dienophile will provide a more pronounced directing effect.
-
Lewis Acid Catalysis: Lewis acids can enhance the regioselectivity by amplifying the electronic differences between the reactants.
-
-
Section 2: Robinson Annulation
The Robinson annulation is a classic and powerful ring-forming reaction that creates a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[4][5] It is a cornerstone for the synthesis of cyclohexenone derivatives, which are important precursors for many natural products and steroids.[4]
FAQ 1: My Robinson annulation is producing a complex mixture of products, and the yield of the desired cyclohexenone is low. What are the common side reactions?
Answer:
The Robinson annulation is a multi-step, one-pot reaction, which can lead to several side products if not carefully controlled.[6]
-
Polymerization of the Michael Acceptor: The α,β-unsaturated ketone (e.g., methyl vinyl ketone) is susceptible to polymerization under basic conditions.
-
Troubleshooting:
-
Slow Addition: Add the Michael acceptor slowly to the reaction mixture containing the ketone and base. This keeps the instantaneous concentration of the acceptor low, minimizing polymerization.
-
Use a Pre-formed Enolate: Generate the enolate of the donor ketone first with a strong base (like LDA) at low temperature, and then add the Michael acceptor.
-
-
-
Competing Aldol Reactions: The donor ketone can undergo self-aldol condensation. Additionally, the intermediate 1,5-diketone can undergo alternative aldol cyclizations to form five-membered rings.
-
Troubleshooting:
-
Choice of Base: Use a base that favors Michael addition over aldol condensation. For instance, using a weaker base might favor the Michael addition.
-
Reaction Temperature: Lowering the reaction temperature can often suppress side reactions.
-
Isolate the Michael Adduct: A common strategy is to perform the Michael addition first, isolate the intermediate 1,5-diketone, and then subject it to cyclization under different conditions to favor the desired six-membered ring formation.[4][6]
-
-
Diagram: Byproduct Pathways in Robinson Annulation
Caption: Competing reaction pathways in the Robinson annulation.
Section 3: Catalytic Hydrogenation of Arenes
The catalytic hydrogenation of benzene and its derivatives is a common industrial method to produce cyclohexanes.[7] While seemingly straightforward, controlling the extent of hydrogenation and preventing side reactions can be challenging.
FAQ 1: I am trying to selectively hydrogenate a substituted benzene to a cyclohexene, but I am only isolating the fully saturated cyclohexane. How can I achieve partial hydrogenation?
Answer:
The hydrogenation of benzene to cyclohexene is thermodynamically less favorable than the subsequent hydrogenation to cyclohexane.[8] This makes stopping the reaction at the cyclohexene stage challenging.
-
Thermodynamic Challenge: The standard free energy change for benzene hydrogenation to cyclohexane is significantly more negative than that for cyclohexene formation, driving the reaction to completion.[8]
-
Troubleshooting:
-
Catalyst Choice: Ruthenium-based catalysts are often employed for this partial hydrogenation.[8]
-
Reaction Additives: The addition of promoters and inhibitors to the catalyst system is crucial. For instance, using ZnO and ZnSO₄ as additives with a Ru catalyst has been shown to improve the selectivity for cyclohexene.[8]
-
Reaction Conditions: Carefully control the reaction time, temperature, and hydrogen pressure. Shorter reaction times can favor the formation of the intermediate cyclohexene.[8]
-
-
FAQ 2: My catalytic hydrogenation of a phenol derivative is producing cyclohexanone and other condensation byproducts. How can I avoid this?
Answer:
The hydrogenation of phenols proceeds through enol intermediates that can tautomerize to ketones.[9] These intermediate cyclohexanones can then undergo self-condensation reactions.
-
Intermediate Formation: The initial hydrogenation of the aromatic ring of a phenol leads to a cyclohexenol, which is in equilibrium with cyclohexanone.
-
Troubleshooting:
-
Catalyst Selection: Rhodium and ruthenium catalysts are generally more effective and selective for arene hydrogenation while minimizing side reactions involving other functional groups.[9] Palladium, on the other hand, is less efficient at hydrogenating ketones, which can lead to their accumulation as byproducts.[9]
-
Solvent and Temperature: The choice of solvent and reaction temperature can influence the rate of competing reactions. Lower temperatures may help to suppress condensation side reactions.
-
-
Section 4: Ring-Closing Metathesis (RCM)
RCM has become a powerful tool for the synthesis of unsaturated rings, including cyclohexenes, due to its functional group tolerance and the availability of highly active catalysts like Grubbs' and Schrock's catalysts.[10][11]
FAQ 1: My RCM reaction is producing oligomers/polymers instead of the desired cyclic product. What is causing this intermolecular reaction?
Answer:
The formation of polymers in an RCM reaction indicates that the intermolecular metathesis is competing effectively with the desired intramolecular cyclization.
-
Concentration Effects: The rate of the intermolecular reaction is dependent on the concentration of the diene substrate, while the intramolecular reaction is not.
-
Troubleshooting:
-
High Dilution: The most effective way to favor the intramolecular RCM is to perform the reaction under high dilution conditions (typically 0.001–0.05 M). This decreases the probability of two substrate molecules reacting with each other.
-
Slow Addition: Adding the diene substrate slowly to the catalyst solution via a syringe pump also helps to maintain a low instantaneous concentration, favoring cyclization.
-
-
FAQ 2: I am observing isomerization of the double bond in my cyclohexene product from an RCM reaction. How can I prevent this?
Answer:
Double bond isomerization is a known side reaction in olefin metathesis, often attributed to the formation of ruthenium hydride species as a side reaction.[10]
-
Isomerization Mechanism: These hydride species can re-add to the newly formed double bond and, after elimination, lead to the migration of the double bond.
-
Troubleshooting:
-
Use of Additives: Certain additives can scavenge the undesired ruthenium hydride species. For example, 1,4-benzoquinone has been used to suppress isomerization.
-
Catalyst Choice: Second and third-generation Grubbs' catalysts are often more robust and less prone to side reactions like isomerization compared to the first-generation catalysts.
-
-
Section 5: General Troubleshooting and Characterization
Troubleshooting Protocol: Isolating and Identifying an Unknown Byproduct
-
Initial Assessment:
-
Use Thin Layer Chromatography (TLC) to visualize the complexity of the reaction mixture. Note the relative polarities of the starting material, desired product, and byproducts.
-
Obtain a crude ¹H NMR spectrum of the reaction mixture. This can provide valuable information about the types of protons present and their relative ratios.[12]
-
-
Purification:
-
Based on the TLC analysis, choose an appropriate purification method. Flash column chromatography on silica gel is the most common technique for separating products with different polarities.[13][14]
-
If the byproducts are difficult to separate by chromatography, consider other methods like distillation (for volatile compounds) or recrystallization (for crystalline solids).
-
-
Spectroscopic Characterization:
-
¹H and ¹³C NMR: These are the most powerful tools for structure elucidation. Look for characteristic chemical shifts and coupling patterns that can help identify the structure of the byproduct. For cyclohexane derivatives, pay close attention to the signals in the aliphatic region (typically 1-3 ppm).[15][16] The stereochemistry can often be deduced from the coupling constants.
-
Mass Spectrometry (MS): Determine the molecular weight of the byproduct. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[17]
-
Infrared (IR) Spectroscopy: Identify the functional groups present in the byproduct. For example, a strong absorption around 1715 cm⁻¹ would indicate the presence of a ketone, a common byproduct in many of these reactions.
-
Data Summary: Common Byproducts and Their Spectroscopic Signatures
| Reaction Type | Common Byproduct(s) | Key ¹H NMR Signals (ppm) | Key IR Signals (cm⁻¹) |
| Robinson Annulation | 1,5-Diketone (Michael Adduct) | Multiple signals in the 2.0-3.0 range for α-protons | ~1715 (aliphatic ketone) |
| Catalytic Hydrogenation of Phenol | Cyclohexanone | Broad multiplet around 2.2-2.5 | ~1715 (strong, ketone C=O) |
| Ring-Closing Metathesis | Isomerized Cyclohexene | Changes in the chemical shifts and coupling patterns of vinylic protons | No significant change from desired product |
| Friedel-Crafts Alkylation of Benzene | Polyalkylated products, Rearranged alkyl chains | Multiple aromatic signals, complex aliphatic signals | - |
References
-
Krische, M. J., & Carreira, E. M. (2018). Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. Journal of the American Chemical Society. [Link]
-
Zhang, X., & Walsh, P. J. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
-
MDPI. (n.d.). Selective Hydrogenation of Benzene to Cyclohexene over Monometallic Ru Catalysts: Investigation of ZnO and ZnSO4 as Reaction Additives as Well as Particle Size Effect. [Link]
-
askIITians. (2025). Catalytic hydrogenation of Benzene. [Link]
-
ACS Publications. (2025). Epoxide Stereochemistry Controls Regioselective Ketoreduction in Epoxyquinoid Biosynthesis. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Robinson annulation. [Link]
-
PubMed. (2009). Regio- And Stereoselectivity in the Decatungstate Photocatalyzed Alkylation of Alkenes by Alkylcyclohexanes. [Link]
-
J&K Scientific LLC. (2025). Robinson Annulation. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Benzene. [Link]
-
Chemistry Notes. (2022). Robinson annulation reaction: Easy mechanism. [Link]
-
Wikipedia. (n.d.). Ring-closing metathesis. [Link]
-
YouTube. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. [Link]
-
YouTube. (2011). Ring Closing Metathesis Reactions: Organic Chemistry Tutorial. [Link]
-
ACS Publications. (n.d.). Enantioselective methods for chiral cyclohexane ring synthesis. Accounts of Chemical Research. [Link]
-
Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]
-
ACS Publications. (2021). 1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interco. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 23.12: The Robinson Annulation Reaction. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry LibreTexts. (2019). 16.11: Friedel-Crafts Alkylation. [Link]
-
YouTube. (2015). Ring Closing Metathesis. [Link]
-
YouTube. (2021). Ring-closing metathesis example. [Link]
-
YouTube. (2021). Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (2022).[18]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. [Link]
-
Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. [Link]
-
Sathee Jee. (n.d.). Diels Alder Reaction. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
- Google Patents. (n.d.).
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Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of substituted cyclodextrins. [Link]
-
MDPI. (n.d.). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. [Link]
-
University of California, Irvine. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. [Link]
-
National Institutes of Health. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. [Link]
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of the cyclohexane ring region of 2c. [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexane. [Link]
-
Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. [Link]
-
Chemistry LibreTexts. (2023). The Diels-Alder Cycloaddition. [Link]
-
Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. [Link]
-
National Institutes of Health. (n.d.). The Synthesis, Characterization and Dehydrogenation of Sigma‐Complexes of BN‐Cyclohexanes. [Link]
-
ACS Publications. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
Pearson+. (n.d.). Using cyclohexane as your starting material, show how you would synthesize each of the following compounds. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. [Link]
-
ResearchGate. (2025). Identification and Characterization of 1,2-BN Cyclohexene using Microwave Spectroscopy. [Link]
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Technical Support Center: Managing Temperature Fluctuations in Large-Scale Hydrogenation Reactions
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing temperature fluctuations in large-scale hydrogenation reactions. This resource is designed to be a practical tool, offering not just procedural steps but also the fundamental scientific principles behind them. Our goal is to empower you to conduct your experiments safely, efficiently, and with the highest degree of scientific integrity.
Section 1: Fundamentals of Thermal Management in Hydrogenation
Hydrogenation reactions are inherently exothermic, meaning they release heat as the reaction progresses.[1][2][3] The heat of hydrogenation is a measure of the stability of the molecule, and while thermodynamically favorable, these reactions often require a catalyst to proceed at a practical rate.[3][4] The careful management of this released heat is paramount for several reasons:
-
Reaction Kinetics and Selectivity: Temperature directly influences the rate of chemical reactions.[2] In hydrogenation, higher temperatures generally increase the reaction rate, but can also lead to undesirable side reactions, reducing product selectivity and purity.[2][5]
-
Process Safety: Uncontrolled temperature increases can lead to a dangerous situation known as a thermal runaway, where the reaction rate accelerates uncontrollably, potentially causing a rapid rise in pressure, equipment failure, and even an explosion.[1][2][5][6][7][8]
-
Catalyst Stability and Activity: Catalysts used in hydrogenation, such as palladium, platinum, and nickel, can be sensitive to high temperatures.[9] Excessive heat can lead to catalyst deactivation through sintering or poisoning, reducing its effectiveness and lifespan.[10]
-
Product Stability: The desired product of a hydrogenation reaction may be thermally labile, and elevated temperatures can lead to its degradation.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered by professionals working with large-scale hydrogenation.
Q1: What are the primary sources of heat in a hydrogenation reaction?
The primary source of heat is the exothermic nature of the hydrogenation reaction itself.[1][11][12] The amount of heat generated is proportional to the amount of substrate being hydrogenated. Other potential heat sources can include the heat of mixing if solvents are involved and heat generated from mechanical agitation.
Q2: How does reactor size impact temperature control?
Scaling up a hydrogenation reaction presents significant challenges for temperature control.[13][14] As the reactor volume increases, the surface area-to-volume ratio decreases.[13] This means that the ability to remove heat through the reactor jacket becomes less efficient relative to the amount of heat being generated by the larger reaction mass.[13][15] This can make large-scale reactors more susceptible to temperature excursions.
Q3: What is the role of agitation in temperature management?
Agitation plays a crucial role in ensuring uniform temperature distribution throughout the reactor.[16][17][18] Inadequate mixing can lead to the formation of localized "hot spots" where the reaction rate is significantly higher, increasing the risk of side reactions and thermal runaway.[2][16] The type of agitator, its speed, and the presence of baffles all influence mixing efficiency and heat transfer.[18][19][20]
Q4: Can the choice of catalyst affect the thermal profile of the reaction?
Absolutely. The activity of the catalyst directly impacts the rate of heat generation.[21] A highly active catalyst will lead to a faster reaction and a more rapid release of heat.[9] The physical form of the catalyst (e.g., powder vs. pellets) can also influence heat and mass transfer within the reactor.[17]
Q5: What are the key differences between jacket cooling and internal cooling coils?
-
Jacket Cooling: A cooling medium is circulated through a jacket surrounding the reactor vessel.[2][22] This is a common and effective method, but its efficiency can be limited by the surface area of the reactor.[13]
-
Internal Cooling Coils: Coils containing a cooling medium are placed directly within the reaction mixture.[2] This provides a larger surface area for heat exchange and can be more efficient for highly exothermic reactions. However, the presence of coils can sometimes interfere with mixing patterns.[23]
Section 3: Troubleshooting Guide for Temperature Excursions
This guide provides a structured approach to identifying and resolving common temperature control issues during large-scale hydrogenation.
| Problem | Probable Causes | Investigative Steps & Solutions |
| Gradual, Uncontrolled Temperature Rise | 1. Inadequate Cooling Capacity: The cooling system cannot remove heat as fast as it is being generated.[8] 2. Fouling on Heat Transfer Surfaces: A layer of material has built up on the reactor jacket or cooling coils, reducing heat transfer efficiency.[13] 3. Changes in Feed Composition: Impurities in the substrate or solvent can alter the reaction kinetics.[24][25] 4. Catalyst Activity Higher Than Expected: A new batch of catalyst may be more active than previous batches. | 1. Verify Cooling System Operation: Check the temperature and flow rate of the cooling medium. Ensure all valves are in the correct position. 2. Inspect for Fouling: If possible, visually inspect heat transfer surfaces. If fouling is suspected, implement a cleaning protocol. 3. Analyze Feed Materials: Test incoming raw materials for purity and consistency. 4. Characterize New Catalyst Batches: Perform small-scale trials to determine the activity of new catalyst batches before use in large-scale reactions. |
| Sudden, Rapid Temperature Spike (Runaway Reaction) | 1. Loss of Cooling: A sudden failure of the cooling system (e.g., pump failure, loss of coolant flow).[6][7] 2. Overcharging of Reactants or Catalyst: Adding too much substrate or catalyst at once can lead to a rapid and uncontrollable reaction.[8] 3. Loss of Agitation: Failure of the agitator can lead to the formation of hot spots and a subsequent runaway.[7] 4. Incorrect Hydrogen Pressure: A sudden increase in hydrogen pressure can accelerate the reaction rate. | 1. Immediate Action: Stop Hydrogen Flow! This is the first and most critical step. 2. Activate Emergency Cooling/Quench System: If available, introduce an inert, cold solvent or a reaction inhibitor. 3. Investigate Root Cause: After stabilizing the reactor, thoroughly investigate the cause of the incident. Review batch records, equipment maintenance logs, and operator actions. 4. Implement Corrective and Preventive Actions (CAPAs): Update SOPs, improve equipment interlocks, and provide additional operator training to prevent recurrence. |
| Localized Hot Spots | 1. Poor Mixing/Agitation: Inefficient stirring is failing to distribute heat evenly.[2][16] 2. Catalyst Settling: In slurry reactions, the catalyst may be settling at the bottom of the reactor, creating a region of high reactivity. 3. Viscous Reaction Mass: As the reaction proceeds, the viscosity of the mixture may increase, hindering effective mixing. | 1. Optimize Agitation: Increase the agitator speed (within safe limits). Evaluate the agitator design for the specific reaction mass. Consider installing baffles to improve mixing.[18][20] 2. Improve Catalyst Suspension: Ensure the agitation is sufficient to keep the catalyst suspended. For challenging systems, consider alternative reactor designs like a loop reactor.[11] 3. Monitor Viscosity: If viscosity is a concern, consider using a different solvent or adjusting the reaction concentration. |
| Difficulty Reaching and Maintaining Target Temperature | 1. Insufficient Heating Capacity: The heating system is not powerful enough to bring the reactor to the desired temperature. 2. Heat Loss to the Environment: Inadequate insulation on the reactor and associated piping can lead to significant heat loss. 3. Endothermic Side Reactions: While the main reaction is exothermic, competing endothermic reactions could be consuming heat. | 1. Evaluate Heating System: Ensure the heating medium is at the correct temperature and flow rate. 2. Improve Insulation: Inspect and enhance the insulation on the reactor and all associated lines. 3. Analyze Reaction Byproducts: Investigate the possibility of unexpected side reactions that may be affecting the overall thermal profile. |
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting temperature excursions.
Section 4: Best Practices for Proactive Temperature Management
Adopting a proactive approach to temperature control is essential for ensuring consistent and safe hydrogenation reactions.
Reactor Design and Selection
-
Material of Construction: Choose a reactor material with good thermal conductivity.
-
Heat Transfer Surfaces: For highly exothermic reactions, consider reactors with both jacket cooling and internal cooling coils to maximize heat removal capacity.[2][22][23]
-
Agitation System: The agitator design should be appropriate for the viscosity of the reaction medium and the need to suspend a solid catalyst.[18] Multiple impellers may be necessary in tall reactors.[18]
-
Baffles: The use of baffles is highly recommended to prevent vortexing and improve top-to-bottom mixing.[16][20]
Advanced Process Control
-
PID Controllers: Proportional-Integral-Derivative (PID) controllers are commonly used to maintain the desired temperature by adjusting the flow of the heating/cooling medium.[2] Proper tuning of the PID loop is critical for effective control.
-
Cascade Control: This strategy uses a secondary temperature sensor in the cooling jacket to anticipate changes in the reactor temperature, allowing for more responsive control.[2][26]
-
Model Predictive Control (MPC): For complex or highly sensitive reactions, MPC uses a mathematical model of the process to predict future temperature changes and make proactive adjustments to the control variables.[2][27][28]
Operational Procedures
-
Gradual Ramp-Up: Avoid rapid heating or cooling of the reactor to prevent thermal stress on the equipment.[2]
-
Controlled Addition of Reactants: For highly exothermic reactions, consider a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.[29]
-
Regular Calibration: Ensure all temperature sensors and control systems are regularly calibrated to maintain accuracy.[2]
-
Preventive Maintenance: A robust preventive maintenance program for the reactor, cooling system, and agitator is crucial to prevent unexpected failures.[2]
Reactor Cooling Methods: A Comparative Overview
| Cooling Method | Advantages | Disadvantages | Best Suited For |
| Jacket Cooling | - Non-intrusive to the reaction medium. - Easy to clean. | - Limited heat transfer area, especially in large reactors.[13] - Slower response time compared to internal coils. | - Moderately exothermic reactions. - Reactions where internal components could interfere with mixing. |
| Internal Cooling Coils | - High heat transfer surface area.[2] - Faster and more efficient heat removal. | - Can interfere with mixing patterns. - More difficult to clean. - Potential for localized cooling near the coils. | - Highly exothermic reactions. - Large-scale reactors where jacket cooling is insufficient. |
| External Heat Exchanger | - Very high heat transfer capacity. - Allows for precise temperature control. | - Requires an external circulation loop and pump. - More complex system to operate and maintain. | - Very large-scale industrial processes. - Continuous hydrogenation reactions. |
| Reflux Cooling | - Utilizes the latent heat of vaporization of the solvent. - Can provide a significant cooling effect. | - Only applicable if the reaction is run at the boiling point of the solvent. - Can lead to solvent loss if the condenser is not properly sized. | - Reactions that are conveniently run at the boiling point of the solvent. |
Section 5: Safety First - A Non-Negotiable Principle
Given the use of flammable hydrogen gas, often at high pressures and temperatures, and pyrophoric catalysts, safety is the utmost priority in hydrogenation.[1][5][24][30]
-
Inerting the Reactor: Before introducing hydrogen, the reactor must be thoroughly purged with an inert gas like nitrogen to remove all traces of oxygen, preventing the formation of an explosive mixture.[1][30]
-
Leak Detection: Implement a robust leak detection program for all high-pressure fittings and seals.[5] The use of hydrogen detectors in the vicinity of the reactor is highly recommended.[5]
-
Pressure Relief Systems: The reactor must be equipped with a properly sized safety relief valve and/or a rupture disc to safely vent excess pressure in the event of a runaway reaction.[1]
-
Emergency Shutdown System: An easily accessible and well-rehearsed emergency shutdown procedure is essential. This should include, at a minimum, the ability to immediately stop the flow of hydrogen and activate emergency cooling.[5]
-
Personal Protective Equipment (PPE): All personnel involved in the operation must be trained on the specific hazards of the reaction and wear appropriate PPE, including flame-retardant clothing and safety glasses.[5][30]
-
Static Electricity Control: All equipment must be properly grounded and bonded to prevent the buildup of static electricity, which can be an ignition source.[1]
Safety Interlock Logic Diagram
Caption: Logic diagram for an automated safety interlock system.
References
- Vertex AI Search. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.
- AchieveChem. (2025, January 7).
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- UW-Madison Chemistry.
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- Slideshare.
- Scribd. (2012, March 6).
- Pérez Torres, P. (2021, May 21). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS.
- Honeywell.
- Chemistry LibreTexts. (2021, July 5). 5.
- ResearchGate.
- YouTube. (2025, August 9). Hydrogenation Reactor Explained: How It Works & Why It's a Game-Changer in Industry!
- Royal Society of Chemistry.
- MDPI.
- Frontiers. Continuous Hydrogenation: Triphasic System Optimization at Kilo Lab Scale Using a Slurry Solution.
- ACS Publications.
- SciELO. Advanced control of a complex chemical process.
- Mettler Toledo. Hydrogenation Reactions | Safe Reaction Monitoring & Control.
- Chemistry LibreTexts. (2023, January 22).
- Neuland Labs. (2022, August 30).
- American Fuel & Petrochemical Manufacturers. Question 29: What are the likely causes for temperature excursion events in a hydrogen plant?
- EDP Sciences. (2021, August 6).
- ResearchGate. (2025, October 15). (PDF)
- ARIA. Runaway reactions, case studies, lessons learned.
- Quora. (2025, July 1).
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- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- International Journal of Engineering. Practical approach to prediction and prevention of runaway reactions.
- Wikipedia.
- Scribd.
- Engineered Science Publisher.
- MDPI. Heat Transfer and Hydrodynamics in Stirred Tanks with Liquid-Solid Flow Studied by CFD–DEM Method.
- ResearchGate. (2022, October 6). Intensification of mass and heat transfer at the bottom of a stirred tank reactor by a horizontal tubular baffle.
- YouTube. (2023, May 16).
- Anhui Huotong Instrument Co., Ltd. (2021, September 5).
- ECCJ. Energy conservation by installation of Advanced Process Control (APC) Technology.
- Medi-Products. (2024, October 8).
- American Fuel & Petrochemical Manufacturers. Question 29: What are the likely causes for temperature excursion events in a hydrogen plant?
- E-Control Systems. (2025, May 7).
- SYSTAG. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
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Technical Support Center: Deactivation and Prevention of Hydrogenation Catalysts
Welcome to the Technical Support Center for Hydrogenation Catalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation and to provide actionable solutions for its prevention and reversal. Our goal is to empower you with the expertise to ensure the longevity and efficiency of your hydrogenation reactions.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses specific issues you might encounter during your experiments, providing a clear path from problem to resolution.
Issue 1: Sudden and Rapid Loss of Catalytic Activity
Q1: My hydrogenation reaction was proceeding as expected, but the reaction rate has suddenly plummeted. What are the likely causes and how can I troubleshoot this?
A1: A sudden drop in activity often points to acute catalyst poisoning. This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, blocking them from reactants.
Potential Causes:
-
Feedstock Contamination: The most common culprits are sulfur, nitrogen, and halogen compounds, which can be present in trace amounts in your starting materials or solvents.[1][2] Other poisons include carbon monoxide (CO), which can be a contaminant in the hydrogen gas supply, as well as heavy metals like mercury, lead, and arsenic.[1][3]
-
Reaction Byproducts: Unintended side reactions can sometimes generate species that act as catalyst poisons.
Troubleshooting Workflow:
Here is a systematic approach to diagnose and address sudden catalyst deactivation:
Caption: Troubleshooting workflow for sudden catalyst deactivation.
Experimental Protocol: Feedstock Analysis for Common Poisons
-
Sample Collection: Carefully collect representative samples of your substrate, solvent, and any other reagents.
-
Sulfur Analysis: Use Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) to quantify volatile sulfur compounds.
-
Halogen Analysis: Ion chromatography (IC) after combustion is a reliable method for determining total halogen content.
-
Metals Analysis: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can detect trace metal contaminants.
-
CO in Hydrogen: Utilize a dedicated CO analyzer or gas chromatography with a methanizer and flame ionization detector (GC-FID) to check the purity of your hydrogen source.[4]
Issue 2: Gradual Decline in Catalyst Performance Over Time
Q2: I've noticed a slow but steady decrease in my catalyst's activity over several reaction cycles. What's causing this and what can I do about it?
A2: A gradual decline in performance is typically due to fouling, thermal degradation (sintering), or slow poisoning from low-level contaminants.
Potential Causes:
-
Fouling (Coking): Carbonaceous deposits, often called coke, can form on the catalyst surface and within its pores, physically blocking active sites.[5][6] This is common in reactions involving organic molecules at elevated temperatures.
-
Thermal Degradation (Sintering): At high reaction temperatures, the small metal particles of the catalyst can migrate and agglomerate into larger crystals.[7][8] This reduces the active surface area and, consequently, the catalyst's activity.
-
Leaching: The active metal may slowly dissolve into the reaction medium, especially under harsh conditions or with certain solvents.[9]
Troubleshooting and Prevention:
| Deactivation Mechanism | Diagnostic Indicators | Prevention Strategies |
| Fouling (Coking) | - Visible darkening of the catalyst. - Increased pressure drop in fixed-bed reactors. - Analysis by Temperature Programmed Oxidation (TPO) shows carbon burn-off. | - Lower reaction temperature. - Increase hydrogen partial pressure. - Use a catalyst with larger pores. - Implement a regeneration cycle.[2] |
| Thermal Degradation (Sintering) | - Change in catalyst particle size distribution (TEM analysis). - Decrease in metal dispersion (chemisorption analysis). | - Operate at the lowest effective temperature. - Choose a catalyst with a thermally stable support (e.g., stabilized alumina, carbon nanotubes). - Add promoters that inhibit sintering.[10] |
| Leaching | - Detection of the active metal in the reaction filtrate (ICP-MS). | - Select a more stable catalyst support. - Optimize solvent and pH to minimize metal solubility. - Use a catalyst with stronger metal-support interactions.[9] |
Experimental Protocol: Catalyst Regeneration by Oxidation (for Coking)
Caution: This procedure is highly exothermic and must be performed with careful temperature control.
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture. Wash with a suitable solvent to remove any adsorbed reactants and products.
-
Drying: Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove residual solvent.
-
Oxidative Treatment: Place the dried catalyst in a tube furnace.
-
Inert Purge: Purge the furnace with an inert gas (e.g., nitrogen or argon) while slowly ramping the temperature.
-
Controlled Oxidation: Once at the target temperature (typically 200-400 °C, consult catalyst manufacturer's recommendations), introduce a dilute stream of air or oxygen in an inert gas (e.g., 1-5% O2 in N2).[5][11]
-
Hold and Cool: Maintain the temperature until the carbon burn-off is complete (indicated by the cessation of CO2 evolution, which can be monitored by an off-gas analyzer). Then, cool the catalyst under an inert atmosphere.
-
Reduction: Before reuse, the oxidized catalyst must be re-reduced under a hydrogen flow at an appropriate temperature.
Frequently Asked Questions (FAQs)
Q3: What is the difference between a catalyst poison and an inhibitor?
A3: A poison strongly and often irreversibly binds to the catalyst's active sites, leading to a permanent loss of activity.[12] An inhibitor , on the other hand, adsorbs reversibly to the active sites. Its effect is temporary, and the catalyst's activity can be restored once the inhibitor is removed from the feed.[4]
Q4: Can water deactivate my hydrogenation catalyst?
A4: Yes, water can be detrimental to certain hydrogenation catalysts. It can promote the sintering of metal particles, especially at elevated temperatures.[10] For catalysts with acidic or basic supports, water can alter the surface chemistry and block active sites.[2][7] In some cases, using a hydrophobic catalyst support can mitigate these effects.[2][7]
Q5: How can I prevent mechanical failure of my catalyst?
A5: Mechanical failure, such as crushing or attrition, is more common in industrial-scale reactors but can also occur in laboratory settings with vigorous stirring. To prevent this:
-
Choose a catalyst with high mechanical strength, often indicated by crush strength data from the manufacturer.
-
For slurry reactors, use a stirrer designed to minimize high-impact collisions.
-
In fixed-bed reactors, ensure proper loading of the catalyst bed to avoid void spaces and movement of particles.
Q6: Is it always necessary to use a "poisoned" catalyst for selective hydrogenation?
A6: For certain reactions, like the semi-hydrogenation of alkynes to alkenes, a "poisoned" or partially deactivated catalyst is intentionally used to prevent over-reduction to the alkane.[13][14][15] The classic example is Lindlar's catalyst, which is palladium on calcium carbonate poisoned with lead acetate and quinoline.[14][15] This controlled deactivation improves the selectivity of the reaction towards the desired product.
Q7: What is the role of the catalyst support in deactivation?
A7: The support plays a crucial role in catalyst stability. A good support should:
-
Provide high surface area for metal dispersion.
-
Be thermally stable to resist sintering of the metal particles.
-
Have strong interactions with the metal particles to prevent leaching.
-
Be chemically inert under reaction conditions to avoid unwanted side reactions.
Common supports include activated carbon, alumina, silica, and titania, each with its own advantages and disadvantages depending on the specific application.
References
-
Catalyst poison | Toxicity, Inhibition, Effects - Britannica. Britannica. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024-04-23). [Link]
-
Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing). Royal Society of Chemistry. [Link]
-
Regeneration of a Deactivated Hydrotreating Catalyst | Industrial & Engineering Chemistry Research - ACS Publications. ACS Publications. [Link]
-
Catalyst Regeneration - Industry News - AVANT. (2023-05-31). AVANT. [Link]
-
What Is A Catalyst Poison? - Chemistry For Everyone - YouTube. (2025-05-03). YouTube. [Link]
-
Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins - MDPI. MDPI. [Link]
-
What Methods Are Available to Reactivate Deactivated Catalysts? - minstrong. (2025-12-22). Minstrong. [Link]
-
What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens. Axens. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. ChemCatBio. [Link]
-
Catalyst Deactivation and Reactor Fouling during Hydrogenation of Conjugated Cyclic Olefins over a Commercial Ni–Mo–S/γ-Al2O3 Catalyst | Energy & Fuels - ACS Publications. (2018-04-24). ACS Publications. [Link]
-
The degradation of hydrogenation pre-catalysts during activation stage.... - ResearchGate. ResearchGate. [Link]
-
Catalytic Hydrogenation - ChemTalk. ChemTalk. [Link]
-
Deactivation of supported copper metal catalysts for hydrogenation reactions. ResearchGate. [Link]
-
What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone - YouTube. (2025-09-15). YouTube. [Link]
-
Catalytic Hydrogenation of Alkenes and Alkynes - YouTube. (2024-12-04). YouTube. [Link]
-
Organic Chemistry: Reduction Reactions (Hydrogenation Reactions) - Jack Westin. Jack Westin. [Link]
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI. (2024-03-09). MDPI. [Link]
-
Mechanism of Catalyst Deactivation | Request PDF - ResearchGate. (2025-08-07). ResearchGate. [Link]
-
Hydrogen production by methane decomposition over Ni–Cu–SiO2 catalysts: effect of temperature on catalyst deactivation - RSC Advances (RSC Publishing). Royal Society of Chemistry. [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. MDPI. [Link]
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"troubleshooting low conversion rates in esterification reactions"
As a Senior Application Scientist, I've designed this technical support center to provide in-depth, field-proven insights into troubleshooting low conversion rates in esterification reactions. This guide moves beyond simple checklists to explain the "why" behind experimental choices, ensuring you can not only solve your immediate issues but also build a more robust experimental design for future success.
Technical Support Center: Esterification Reactions
Introduction
Esterification, particularly the Fischer-Speier method, is a cornerstone of organic synthesis.[1] However, its reversible nature presents a common challenge: achieving high conversion rates.[2] This guide is structured to help you diagnose and resolve the root causes of low ester yield, transforming your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding esterification performance.
Q1: Why is my esterification reaction not going to completion?
A1: The Fischer esterification is an equilibrium-controlled process where a carboxylic acid and an alcohol react to form an ester and water.[3][4] The reaction is reversible, meaning the products (ester and water) can react to reform the starting materials.[2][5] If the reaction doesn't reach completion, it's typically because the equilibrium is not sufficiently shifted towards the product side.[6] To achieve high conversion, you must actively manipulate the reaction conditions to favor ester formation in accordance with Le Châtelier's principle.[5][6] This is primarily done by either using a large excess of one reactant (usually the alcohol) or by removing the water byproduct as it forms.[1][3][7]
Q2: What is the role of the acid catalyst and can I use too much?
A2: The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial for increasing the reaction rate.[1][8][9] It does this by protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon a much better electrophile for the alcohol to attack.[8][10] While essential, using an excessive amount of a strong acid catalyst can lead to unwanted side reactions, such as dehydration of the alcohol or charring of the reactants, and complicates the final purification process.[11] Typically, a catalytic amount of 1-5 mol% is sufficient to achieve a reasonable reaction rate.[12]
Q3: How does temperature affect my conversion rate?
A3: Increasing the reaction temperature generally increases the rate of the esterification reaction, allowing it to reach equilibrium faster.[13][14] Esterification reactions are often conducted at the reflux temperature of the alcohol or a solvent to maintain a consistent and sufficiently high temperature.[1][2] However, excessively high temperatures can lead to the evaporation of volatile reactants or cause degradation and side reactions.[13] It's a balance between achieving a good reaction rate and maintaining the stability of your reactants and products.
Q4: I see water forming, but my yield is still low. Why?
A4: The mere formation of water is not enough; its presence in the reaction mixture allows the reverse reaction, ester hydrolysis, to occur.[3][13] For a high yield, this water must be actively and continuously removed from the reaction environment.[7][15] If water is allowed to accumulate, the reaction will reach an equilibrium state with significant amounts of unreacted starting materials remaining.[5]
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and resolve specific experimental failures.
Guide 1: Diagnosing and Overcoming Equilibrium Limitations
The most common cause of low conversion is a failure to effectively shift the reaction equilibrium.
Issue: The reaction stalls at 60-70% conversion, even after extended reaction times.
Causality: This is a classic sign that the reaction has reached its natural equilibrium point under the given conditions.[5] Without intervention, the rate of the forward reaction (esterification) equals the rate of the reverse reaction (hydrolysis).
Troubleshooting Workflow:
Caption: Workflow for addressing catalyst-related problems.
Solutions & Protocols:
1. Verify Catalyst Integrity: Strong acid catalysts like sulfuric acid are hygroscopic and can absorb atmospheric moisture, reducing their activity. [11]* Action: Use a fresh, unopened bottle of the acid catalyst or a properly stored anhydrous grade. p-Toluenesulfonic acid monohydrate is often a reliable and easy-to-handle solid alternative. [3] 2. Ensure Proper Catalyst Loading: While excess catalyst can be detrimental, too little will result in a slow reaction.
-
Action: Ensure you are using a truly catalytic amount, typically 1-5 mol% relative to the limiting reagent. [12]For a 100 mmol scale reaction, this would be 1-5 mmol of catalyst.
3. Test for Basic Impurities: If your starting materials contain basic impurities (e.g., amines, carboxylate salts), they will neutralize your acid catalyst.
-
Protocol: Quick Purity Check
-
Dissolve a small sample of your carboxylic acid and alcohol in a suitable solvent.
-
Measure the pH of the solution.
-
A significantly basic pH may indicate the presence of neutralizing impurities. Consider purification of your starting materials (e.g., recrystallization, distillation) before proceeding.
-
Part 3: Reaction Monitoring and Analysis
To effectively troubleshoot, you must be able to accurately track the progress of your reaction.
Q5: How can I monitor the progress of my esterification reaction?
A5: Several techniques can be employed to monitor the disappearance of starting materials and the appearance of the product.
-
Thin-Layer Chromatography (TLC): This is a simple and rapid method. Spot the reaction mixture alongside your starting materials. The ester product will typically have a different Rf value (often higher, i.e., less polar) than the carboxylic acid.
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These methods provide quantitative data on the concentration of reactants and products over time. [16]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots of the reaction mixture and analyzing by ¹H NMR can allow for the direct observation of signals corresponding to the starting materials and the ester product, enabling calculation of the conversion ratio. [17]* Infrared (IR) Spectroscopy: You can monitor the disappearance of the broad O-H stretch of the carboxylic acid (~3300-2500 cm⁻¹) and the appearance of the ester C=O stretch (~1735 cm⁻¹).
References
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Chemistry For Everyone. (2023). What Is The Role Of A Catalyst In The Esterification Process?[Link]
-
Filo. (n.d.). What are possible sources of error in an esterification lab?[Link]
-
Wikipedia. (2023). Dean–Stark apparatus. [Link]
-
TutorChase. (n.d.). What is the role of catalysts in the esterification of ethanoic acid?[Link]
-
Scoilnet. (n.d.). Dean Stark Apparatus. [Link]
-
Yan, Z. F., et al. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. PMC. [Link]
-
ChemBAM. (n.d.). Kinetics of Ester Formation via Fischer Esterification. [Link]
-
EasyChem Australia. (n.d.). Esterification and Catalysis. [Link]
-
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Validation & Comparative
A Comparative Guide to Confirming the Absolute Stereochemistry of Chiral Methyl 3-Hydroxycyclohexanecarboxylate
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of modern chemical and pharmaceutical sciences. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, most notably in biological systems where enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides an in-depth comparison of the principal analytical techniques for confirming the absolute stereochemistry of chiral methyl 3-hydroxycyclohexanecarboxylate, a versatile building block in organic synthesis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The primary methods for this determination fall into three main categories: Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, chiroptical methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), and the definitive but often challenging method of single-crystal X-ray crystallography.[2][3]
Method Comparison at a Glance
The selection of an appropriate method for determining absolute configuration is a critical decision that balances the nature of the sample, available instrumentation, and the desired level of certainty. The following table provides a high-level comparison of the key performance indicators for each technique.
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Ester Analysis) | Chiroptical Methods (VCD/ECD) |
| Sample Phase | Solid (Single Crystal) | Solution | Solution |
| Sample Amount | µg to mg scale[4] | 1-5 mg per diastereomeric ester[5] | VCD: 1-10 mg; ECD: 0.1-1 mg/mL[5] |
| Experimental Time | Days to weeks (crystal growth dependent)[5] | 4-6 hours over 1-2 days[6][7] | Hours to a day[5] |
| Accuracy | High (often considered definitive)[3][7] | High, dependent on clear chemical shift differences[5] | High, with reliable computational correlation[5] |
| Key Requirement | High-quality single crystal[3] | Derivatizable functional group (e.g., -OH)[5] | VCD: IR active modes; ECD: UV-Vis chromophore[5] |
| Primary Output | 3D molecular structure, Flack parameter[5] | Δδ (δS - δR) values for diastereomers[5] | Circular dichroism spectrum[5] |
I. NMR Spectroscopy: The Mosher's Ester Method
The Mosher's method is a widely adopted NMR-based technique for deducing the absolute configuration of chiral secondary alcohols and amines.[6][8][9] It relies on the formation of diastereomeric esters with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of the differences in the ¹H NMR chemical shifts of these diastereomers.[8][10]
The "Why": Causality in Experimental Design
The foundational principle of the Mosher's method lies in converting a pair of enantiomers, which are indistinguishable by NMR, into a pair of diastereomers, which exhibit distinct NMR spectra.[8][11] This is achieved by reacting the chiral alcohol with both the (R)- and (S)-enantiomers of a chiral derivatizing agent. The resulting diastereomeric esters adopt different conformations in solution due to steric interactions between the substituents on the alcohol and the bulky phenyl and trifluoromethyl groups of the MTPA moiety. These conformational differences lead to variations in the magnetic shielding of nearby protons, resulting in measurable differences in their chemical shifts (Δδ = δS - δR).[7] By systematically analyzing the sign of these Δδ values for protons on either side of the newly formed stereocenter, the absolute configuration can be reliably determined.[6][7]
Experimental Protocol: A Self-Validating System
The robustness of the Mosher's method comes from its internal validation. The consistent pattern of positive and negative Δδ values on opposite sides of the stereocenter provides a high degree of confidence in the assignment.
Step 1: Preparation of Diastereomeric Mosher's Esters
-
In two separate flame-dried NMR tubes, dissolve approximately 1-5 mg of the chiral this compound in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).
-
To one tube, add a slight molar excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
To the second tube, add a slight molar excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) and a catalytic amount of DMAP.[9]
-
Seal the tubes and allow the reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.
Step 2: NMR Data Acquisition
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester diastereomers.
-
For complex spectra, it is highly recommended to acquire 2D NMR data, such as COSY and HSQC, to aid in the unambiguous assignment of all proton signals.[9]
Step 3: Data Analysis and Stereochemical Assignment
-
Carefully assign all proton resonances for both diastereomers.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).[10]
-
Construct a planar model of the MTPA ester, with the MTPA phenyl group and the trifluoromethyl group eclipsing the carbonyl. The protons on one side of this plane will exhibit positive Δδ values, while those on the other side will show negative Δδ values.
-
Based on the spatial arrangement of the substituents and the observed signs of the Δδ values, the absolute configuration of the chiral center can be deduced.
Caption: Workflow for determining absolute stereochemistry using Mosher's method.
II. Chiroptical Methods: VCD and ECD
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light.[12] Vibrational Circular Dichroism (VCD) measures this difference in the infrared region, corresponding to vibrational transitions, while Electronic Circular Dichroism (ECD) operates in the UV-visible region, probing electronic transitions.[13][14]
The "Why": A Marriage of Experiment and Theory
The power of VCD and ECD lies in the ability to compare an experimentally measured spectrum with a theoretically calculated spectrum for a known absolute configuration.[1][15] If the experimental and calculated spectra match in terms of the signs and relative intensities of the signals, the absolute configuration of the sample is confidently assigned as that used in the calculation.[1] This approach is particularly valuable for molecules that are difficult to crystallize.[16][17]
Experimental Protocol: A Computationally Validated Approach
Step 1: VCD/ECD Spectrum Acquisition
-
Dissolve an appropriate amount of this compound in a suitable solvent (e.g., CDCl₃ for VCD, methanol for ECD). The concentration should be optimized to obtain a good signal-to-noise ratio.
-
Acquire the VCD or ECD spectrum using a dedicated spectrometer. For VCD, the spectrum is typically collected in the mid-IR region (e.g., 2000-1000 cm⁻¹). For ECD, the spectrum is measured in the UV-Vis range (e.g., 400-200 nm).[18]
Step 2: Computational Modeling
-
Perform a conformational search for one enantiomer of this compound (e.g., the (1R, 3R) isomer) using computational chemistry software.
-
Optimize the geometry and calculate the vibrational frequencies and rotational strengths (for VCD) or the electronic transition energies and rotatory strengths (for ECD) for the most stable conformers using Density Functional Theory (DFT) or other ab initio methods.
-
Boltzmann-average the calculated spectra of the individual conformers to generate the final theoretical spectrum for the chosen enantiomer.
Step 3: Spectral Comparison and Assignment
-
Visually and/or quantitatively compare the experimental VCD or ECD spectrum with the calculated spectrum for the chosen enantiomer and its mirror image (which is simply the inverted calculated spectrum).[15]
-
A good agreement between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[1]
Caption: Workflow for absolute stereochemistry determination using VCD/ECD.
III. Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is often considered the "gold standard" for determining the absolute configuration of chiral molecules.[3][19] It provides a direct, three-dimensional visualization of the molecular structure, including the precise spatial arrangement of all atoms.
The "Why": The Definitive Answer
The method relies on the diffraction of X-rays by a single, well-ordered crystal.[20] For chiral molecules crystallizing in a non-centrosymmetric space group, the phenomenon of anomalous dispersion can be used to determine the absolute configuration.[21] The Flack parameter, a value derived from the diffraction data, is a key indicator: a value close to 0 indicates the correct absolute configuration has been determined, while a value close to 1 suggests the inverted structure is correct.[21]
Experimental Protocol: The Pursuit of the Perfect Crystal
Step 1: Crystallization
-
The primary and often most challenging step is to grow a high-quality single crystal of this compound. This may involve screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
For molecules that are difficult to crystallize on their own, co-crystallization with a chiral auxiliary or a host molecule can be a successful strategy.[4]
Step 2: X-ray Diffraction Data Collection
-
Mount a suitable single crystal on a goniometer and place it in the X-ray beam of a diffractometer.
-
Collect a full sphere of diffraction data, ensuring sufficient redundancy and resolution.
Step 3: Structure Solution and Refinement
-
Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Determine the absolute configuration by analyzing the Flack parameter or by using an internal chiral reference.[21]
Caption: Workflow for absolute stereochemistry determination via X-ray crystallography.
Conclusion
The determination of the absolute stereochemistry of chiral this compound can be approached through several powerful analytical techniques. The Mosher's ester method offers a reliable NMR-based solution that is broadly accessible. Chiroptical methods, particularly VCD, provide a robust alternative for non-crystalline samples, bridging the gap between experimental measurement and theoretical prediction. Finally, single-crystal X-ray crystallography, when successful, delivers the most definitive structural proof. The choice of method will ultimately depend on the specific constraints of the research problem, including sample availability, physical state, and the instrumentation at hand. A judicious selection, guided by the principles outlined in this guide, will ensure a confident and accurate assignment of the absolute stereochemistry.
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A Comparative Analysis of Synthetic Routes to Oseltamivir (Tamiflu®): From Classic Shikimate Pathways to Modern Catalytic Strategies
For Researchers, Scientists, and Drug Development Professionals
Oseltamivir, marketed as Tamiflu®, stands as a critical first-line defense against influenza A and B viruses. Its mechanism of action, the potent and selective inhibition of the viral neuraminidase enzyme, has made it an essential medicine globally. However, the chemical synthesis of this complex molecule, which possesses three stereocenters, has been a significant challenge and a showcase for the evolution of synthetic organic chemistry. The journey from a supply-chain-limited natural product-based synthesis to diverse and innovative catalytic routes offers valuable insights into process development and chemical ingenuity.
This guide provides an in-depth comparative analysis of the major synthetic routes to oseltamivir, examining the strategic choices, key transformations, and overall efficiency of each approach.
The Industrial Benchmark: The Roche Synthesis from (-)-Shikimic Acid
The original commercial production of oseltamivir, developed by Gilead Sciences and scaled up by Hoffmann-La Roche, begins with (-)-shikimic acid.[1][2] This chiral pool starting material is attractive because it already contains the correct stereochemistry and the cyclohexene core of the target molecule.
Key Features of the Roche Route:
-
Starting Material: (-)-Shikimic acid, historically extracted from Chinese star anise (Illicium verum) and now also produced via fermentation using engineered E. coli.[1][3]
-
Core Strategy: The synthesis leverages the inherent chirality of shikimic acid, modifying its existing functional groups to build the final product. Key steps involve the formation of a crucial epoxide intermediate, followed by regioselective opening with an azide nucleophile to install the C-5 amino group.[2][4]
-
Challenges: The primary drawback has been the reliance on a natural feedstock, which created supply chain vulnerabilities during periods of high demand, such as the H5N1 avian flu scare.[5] Furthermore, the industrial route involves the use of potentially explosive azide reagents, which requires stringent safety protocols for large-scale production.[1][2]
The overall yield of the industrial process is reported to be in the range of 17-22% from shikimic acid.[1]
Representative Protocol: Epoxide Formation from Ethyl Shikimate
This protocol outlines the initial steps in the Roche synthesis to form a key epoxide intermediate.
Materials:
-
Ethyl shikimate (1 equiv)
-
3-Pentanone
-
p-Toluenesulfonic acid (catalytic)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Potassium bicarbonate
-
Appropriate solvents (e.g., Toluene, Dichloromethane)
Procedure:
-
Ketalization: Ethyl shikimate is reacted with 3-pentanone in the presence of a catalytic amount of p-toluenesulfonic acid to protect the C-3 and C-4 hydroxyl groups as a pentylidene acetal.[3]
-
Mesylation: The remaining C-5 hydroxyl group is activated by treatment with methanesulfonyl chloride and triethylamine. This converts the hydroxyl into a good leaving group (mesylate).[3]
-
Epoxidation: The mesylated intermediate is treated with a mild base, such as potassium bicarbonate. An intramolecular SN2 reaction occurs where the C-3 hydroxyl group (after deprotection or as part of a dynamic equilibrium) displaces the mesylate, forming the desired epoxide.[1]
Diversifying the Starting Materials: Beyond Shikimic Acid
The supply concerns associated with shikimic acid spurred extensive research into alternative starting materials, broadly categorized into other natural products and readily available industrial feedstocks.
From (-)-Quinic Acid
Quinic acid, another naturally occurring chiral molecule, was an early alternative investigated by Roche.[2] It is structurally similar to shikimic acid but requires additional steps to introduce the C=C double bond, making the route longer and lower yielding. Consequently, it was dropped in favor of the more efficient shikimic acid pathway.[1][2]
From Simple Achiral Starting Materials
The true test of synthetic innovation has been the development of routes starting from simple, achiral, and inexpensive chemical feedstocks. These strategies require the creation of all three stereocenters with high precision.
-
The Corey Synthesis (from Butadiene and Acrylic Acid): E.J. Corey's group developed a landmark synthesis starting from 1,3-butadiene and an acrylic acid derivative.[6][7]
-
Key Transformation: An asymmetric Diels-Alder reaction catalyzed by a chiral oxazaborolidine (CBS catalyst) is used to construct the cyclohexene ring and set the first stereocenter.[1][8] This approach avoids the use of azides and showcases the power of asymmetric catalysis.[6] The overall yield is approximately 30%.[6]
-
-
The Shibasaki Synthesis (from a Meso-Aziridine): Masakatsu Shibasaki and his team devised a strategy based on the catalytic asymmetric desymmetrization of a meso-aziridine.[1][9]
-
The Trost Synthesis (from a Racemic Lactone): Barry Trost's group developed one of the most efficient syntheses to date, starting from a commercially available racemic lactone.[5][11]
-
Key Transformation: The cornerstone of this route is a palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) that acts as a deracemization, converting the racemic starting material into a single enantiomer of the desired product.[5][12] This eight-step synthesis proceeds in a remarkable 30% overall yield and is azide-free.[5][13]
-
-
The Hayashi Synthesis (Organocatalytic Approach): Yujiro Hayashi's group pioneered an organocatalytic route featuring three one-pot operations.[1][14]
Comparative Analysis of Key Synthetic Routes
The various synthetic routes to oseltamivir can be objectively compared across several key metrics that are critical for evaluating their practicality, efficiency, and scalability.
| Route | Starting Material(s) | Key Strategy | Approx. Step Count | Approx. Overall Yield | Azide-Free? | Reference(s) |
| Roche (Industrial) | (-)-Shikimic Acid | Chiral Pool | ~10-12 | 17-22% | No | [1][2] |
| Corey | 1,3-Butadiene, Acrylic Acid | Asymmetric Diels-Alder | ~12 | ~30% | Yes | [1][6][16] |
| Shibasaki | Meso-aziridine precursor | Catalytic Desymmetrization | ~14 | Varies | No | [1][10] |
| Trost | Racemic Butyrolactone | Pd-Catalyzed Deracemization (AAA) | 8 | 30% | Yes | [5][11][17] |
| Hayashi | Nitroalkene, α-Alkoxyaldehyde | Organocatalytic Cascade | 9 (in 3 one-pot ops) | 57% | No | [1][14][15] |
Visualizing Synthetic Strategies
The fundamental difference in synthetic logic between the chiral pool approach and a de novo synthesis from achiral materials can be visualized. The former is a linear modification of an existing scaffold, while the latter involves the strategic construction of the core structure and its stereocenters.
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Beyond the Star Anise: A Comparative Guide to Alternative Chiral Building Blocks for Neuraminidase Inhibitor Synthesis
Introduction: The Shikimic Acid Bottleneck and the Quest for Alternatives
Neuraminidase inhibitors, such as oseltamivir (Tamiflu®) and zanamivir (Relenza®), are critical frontline defenses against influenza A and B viruses.[1] They function by blocking the viral neuraminidase enzyme, which is essential for the release of progeny virions from infected host cells, thereby halting the spread of infection.[2] The commercial synthesis of oseltamivir has historically been tethered to a single chiral building block: (-)-shikimic acid, primarily extracted from the seeds of the Chinese star anise (Illicium verum).[2] This reliance has created a precarious supply chain, susceptible to poor harvests and geopolitical instabilities, leading to price volatility and potential shortages during pandemics.
This vulnerability has catalyzed a global effort within the chemical community to develop alternative, robust, and scalable synthetic routes independent of shikimic acid. These efforts have not only diversified the potential sources of neuraminidase inhibitors but have also showcased remarkable ingenuity in modern asymmetric synthesis. This guide provides an in-depth comparison of the most prominent alternative strategies, evaluating them based on starting materials, efficiency, stereocontrol, and scalability. We will delve into the use of alternative chiral pool synthons like quinic acid and carbohydrates, and explore elegant total syntheses that construct the chiral core from simple achiral precursors.
Quinic Acid: A Structurally Related Chiral Pool Alternative
(-)-Quinic acid, another natural product, presents an intuitive alternative to shikimic acid due to its structural similarity. The primary challenge in utilizing quinic acid is the presence of an additional hydroxyl group at the C1 position, which necessitates extra steps for its removal, typically via dehydration.
While early Gilead syntheses explored this route, it was ultimately disfavored for large-scale production compared to the shikimic acid pathway due to lower overall yields.[2][3] The overall yield for converting (-)-quinic acid to key intermediates was often capped at around 50%, whereas the established fermentation and extraction methods for shikimic acid provided a more efficient starting point.[3] However, for the purpose of diversifying starting material supply, the quinic acid route remains a viable, albeit less efficient, backup.
Synthetic Strategy Overview
The synthesis from quinic acid typically involves:
-
Protection: Acetal protection of the C3 and C4 hydroxyl groups.
-
Mesylation/Tosylation: Activation of the C5 hydroxyl group.
-
Epoxidation: Formation of an epoxide, a key intermediate also found in the shikimic acid route.
-
Azide Opening: Regioselective opening of the epoxide with an azide nucleophile to install the C5-amino precursor.
-
Functional Group Manipulation: A series of steps to install the C4-acetamido group and the 3-pentyloxy side chain.
The necessity of handling the C1-hydroxyl group adds complexity and steps, which ultimately impacts the overall yield and cost-effectiveness of the process.
Carbohydrates: Abundant and Versatile Chiral Synthons
Carbohydrates represent a vast and inexpensive source of chirality. Their rich stereochemistry and dense functionalization make them attractive starting points for complex molecule synthesis. For neuraminidase inhibitors, specific carbohydrates have been successfully employed, particularly for the synthesis of zanamivir.
D-Glucono-δ-lactone for Zanamivir Synthesis
A notable synthesis of zanamivir, developed by Yao and coworkers, begins with the readily available D-glucono-δ-lactone.[4][5] This approach circumvents the use of the more expensive N-acetylneuraminic acid (sialic acid), the original starting material for zanamivir.
Key Experimental Workflow: Yao Synthesis of a Zanamivir Intermediate This workflow highlights the strategic use of the carbohydrate scaffold to build the dihydropyran core of zanamivir.
Caption: Key transformations in the synthesis of a zanamivir intermediate from D-glucono-δ-lactone.
Causality in Experimental Design:
-
Diastereoselective Allylation: The crucial C5 stereocenter is established via a highly diastereoselective allylation of an imine intermediate derived from the lactone. This step is pivotal for controlling the final stereochemistry of the drug.[5]
-
Aziridine Chemistry: The vicinal amino and hydroxyl groups are installed using aziridine chemistry. A regioselective opening of the aziridine with sodium azide introduces the C4-azido group, which serves as a precursor to the guanidinyl moiety of zanamivir.[5]
This carbohydrate-based approach demonstrates the utility of leveraging inexpensive chiral pool materials to access complex drug targets through stereocontrolled transformations.
Total Synthesis from Achiral Precursors: The Power of Asymmetric Catalysis
Perhaps the most significant advancements in oseltamivir synthesis have come from total syntheses starting from simple, achiral building blocks. These routes rely on powerful catalytic asymmetric reactions to install the required stereocenters, completely severing the dependence on natural chiral products.
The Corey Synthesis: Asymmetric Diels-Alder Reaction
In 2006, E.J. Corey's group developed a landmark synthesis starting from 1,3-butadiene and acrylic acid.[6][7] This azide-free route was a major conceptual breakthrough.
Corey Synthesis Workflow
Caption: The Corey synthesis of oseltamivir, highlighting the key asymmetric Diels-Alder reaction.
Expertise in Action: The cornerstone of this synthesis is the highly enantioselective Diels-Alder reaction, which establishes the initial stereocenter on the cyclohexene ring with excellent control (>98% ee).[8] The subsequent iodolactamization and bromoacetamidation steps are elegant examples of substrate-controlled reactions, where the existing stereocenter directs the stereochemical outcome of subsequent transformations.[9] The final installation of the two amino functionalities is achieved via a clever aziridination and regioselective opening sequence, completely avoiding the use of potentially explosive azide reagents.[6]
The Trost Synthesis: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Barry Trost's group reported an exceptionally concise synthesis in 2008, featuring a palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) as the key transformation.[10][11] This approach is notable for its efficiency, proceeding in just 8 steps from a commercially available lactone.[12]
Key Protocol: Trost Asymmetric Allylic Alkylation
-
Catalyst Preparation: A solution of the palladium precursor [Pd(C₃H₅)Cl]₂ and the chiral Trost ligand is prepared in THF.
-
Reaction Setup: The racemic lactone starting material and a nitrogen nucleophile (e.g., TMS-phthalimide) are dissolved in THF.
-
Execution: The catalyst solution is added to the substrate solution and heated (e.g., to 40 °C) for several hours until the reaction is complete.[13]
-
Workup & Esterification: The reaction is quenched, and the intermediate TMS-carboxylate is converted directly to the ethyl ester by refluxing in acidic ethanol.
Causality in Experimental Design: The brilliance of this step lies in its "deracemization" of the racemic starting material. The palladium catalyst and chiral ligand selectively react with one enantiomer of the lactone, leading to a ring-opened product with high enantiomeric excess (96% ee).[14] The choice of the nitrogen nucleophile was critical; early attempts with less bulky amines were unsuccessful.[11] Using a phthalimide derivative provided the necessary reactivity and stereochemical outcome. The subsequent Rh-catalyzed aziridination to install the second nitrogen atom further showcases the power of modern catalysis.[11]
The Shibasaki Synthesis: Catalytic Asymmetric Desymmetrization
Masakatsu Shibasaki's group has developed several generations of oseltamivir syntheses. One of the most notable approaches involves the catalytic asymmetric desymmetrization of a meso-aziridine.[15][16] This strategy creates the two adjacent stereocenters bearing the amino groups in a single, highly controlled step.
Key Transformation: Asymmetric Aziridine Opening In this key step, a prochiral meso-aziridine is opened with a nucleophile, typically trimethylsilyl azide (TMSN₃), in the presence of a chiral catalyst system (e.g., a yttrium-based complex).[15] The chiral environment of the catalyst dictates which of the two enantiotopic carbon-nitrogen bonds is broken, leading to a chiral product with high enantiomeric excess. This method provides a powerful entry into the core of oseltamivir, with the remaining steps focused on functional group manipulations.
Comparative Performance Analysis
The ultimate value of a synthetic route, particularly for pharmaceuticals, is a multifactorial assessment of yield, step count, cost, safety, and scalability. The table below provides a quantitative comparison of the discussed alternatives.
| Metric | Roche (Shikimic Acid) | Quinic Acid Route | Corey (Diels-Alder) | Trost (Pd-AAA) | Shibasaki (Desymm.) |
| Starting Material(s) | (-)-Shikimic Acid | (-)-Quinic Acid | 1,3-Butadiene, Acrylic Acid | Commercially available lactone | meso-Aziridine |
| Starting Material Cost | High / Variable | Moderate | Very Low | Moderate | Moderate |
| Overall Yield | 17-38%[8][17] | ~6-15% (estimated)[3] | ~30%[6][8] | 30%[12][14] | ~15-25% (route dependent) |
| Total Steps (Linear) | ~8-13[8] | ~16[3] | ~12[8][18] | 8[13][14] | ~14[15] |
| Key Stereocontrol Step | Chiral Pool | Chiral Pool | Asymmetric Diels-Alder | Asymmetric Allylic Alkylation | Asymmetric Desymmetrization |
| Key Advantages | Established, Scalable | Uses alternative natural product | Azide-free, inexpensive start | Shortest route, highly efficient | Novel catalytic approach |
| Key Disadvantages | Reliance on shikimic acid | Lower yield, more steps | Multi-step sequence | Requires specialized catalyst | Use of azides, multi-step |
Conclusion and Future Outlook
The journey to develop alternatives to shikimic acid for neuraminidase inhibitor synthesis has been a triumph of synthetic organic chemistry. While the industrial Roche process remains a highly optimized and established benchmark, the work of chemists like Corey, Trost, and Shibasaki has proven that reliance on a single chiral source is not a necessity.
-
Total synthesis routes starting from achiral materials offer the greatest long-term security and flexibility, completely insulating the supply chain from agricultural variables. The Trost synthesis, in particular, stands out for its remarkable conciseness.
-
Alternative chiral pool approaches, using carbohydrates or quinic acid, provide valuable diversification. While perhaps not as efficient as the premier total syntheses, they leverage the abundance of chirality in nature and can be crucial secondary options.
For researchers and drug development professionals, the choice of a synthetic route will depend on a balance of factors including scale, cost, available expertise, and safety considerations (e.g., avoidance of azides). The diverse portfolio of synthetic strategies now available ensures that the global supply of these life-saving medicines is more secure and robust than ever before. Future work will likely focus on further optimizing these catalytic routes, potentially employing flow chemistry and other enabling technologies to enhance their efficiency and scalability even further.
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Shibasaki, M., et al. (2007). A Practical Synthesis of Oseltamivir. Organic Letters, 9(2), 259–262. [Link]
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Trost, B. M., & Zhang, T. (2008). Synthesis of Oseltamivir. Angewandte Chemie International Edition, 47(20), 3759-3761. [Link]
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Yeung, Y.-Y., Hong, S., & Corey, E. J. (2006). A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid. Journal of the American Chemical Society, 128(19), 6310–6311. [Link]
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Trost, B. M., & Zhang, T. (2008). Total Synthesis of Oseltamivir phosphate (Tamiflu). Angewandte Chemie International Edition, 47, 3759-3761. [Link]
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iSm2. (n.d.). Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®). iSm2 Presentations. [Link]
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Wikipedia. (2023). Oseltamivir total synthesis. [Link]
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Laborda, P., Wang, S., & Voglmeir, J. (2016). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 21(11), 1513. [Link]
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Corey, E. J., et al. (2006). Synthesis of Oseltamivir. Journal of the American Chemical Society, 128(19), 6310–6311. [Link]
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Fang, F. G., et al. (2008). Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor. Current Medicinal Chemistry, 15(30), 3147-3159. [Link]
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Corey, E. J. (2006). Total Synthesis of Oseltamivir phosphate (Tamiflu). Journal of the American Chemical Society, 128, 6310-6311. [Link]
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Trost, B. M., & Zhang, T. (2011). Development of a concise synthesis of (−)-oseltamivir (Tamiflu®). Chemistry (Weinheim an der Bergstrasse, Germany), 17(13), 3630–3643. [Link]
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Corey, E. J., et al. (2006). A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid. Journal of the American Chemical Society, 128(19), 6310-6311. [Link]
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Liu, K.-G., et al. (2004). Synthesis of 4-azido-4-deoxy-Neu5,7,8,9Ac42en1Me. A key intermediate for the synthesis of GG167 from D-glucono-delta-lactone. Organic Letters, 6(13), 2269–2272. [Link]
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"comparison of different catalysts for the stereoselective synthesis of hydroxycyclohexanes"
Introduction: The Significance of Chiral Hydroxycyclohexanes
Hydroxycyclohexanes are privileged structural motifs found in a vast array of biologically active molecules and functional materials. The precise three-dimensional arrangement of the hydroxyl group and other substituents on the cyclohexane ring is often critical for their desired function. Consequently, the development of efficient and highly stereoselective methods for their synthesis is a paramount objective in modern organic chemistry, with significant implications for the pharmaceutical, agrochemical, and materials science industries. This guide provides a comparative overview of the leading catalytic strategies for the stereoselective synthesis of hydroxycyclohexanes, offering insights into their mechanisms, performance, and practical applications for researchers, scientists, and drug development professionals.
Organocatalysis: The Rise of Small Molecule Catalysts
Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a metal-free and often environmentally benign alternative to traditional methods. These small organic molecules catalyze reactions with high levels of stereocontrol through various activation modes.
Mechanism of Stereocontrol in Organocatalysis
Organocatalysts typically operate by forming transient covalent intermediates (e.g., enamines or iminium ions) or through non-covalent interactions (e.g., hydrogen bonding) with the substrates. This intimate association in the transition state allows for effective transfer of chirality from the catalyst to the product. For instance, in the proline-catalyzed asymmetric aldol reaction, the formation of a rigid, chair-like transition state directs the approach of the electrophile, leading to the preferential formation of one stereoisomer.[1]
Cyclohexanone [label="Cyclohexanone"]; Proline [label="Proline Catalyst", fillcolor="#34A853"]; Enamine [label="Chiral Enamine Intermediate"]; Formaldehyde [label="Formaldehyde"]; Aldol_Adduct [label="Aldol Adduct"]; Hydroxycyclohexanone [label="(R)-3-(hydroxymethyl)cyclohexanone", fillcolor="#EA4335"];
Cyclohexanone -> Enamine [label="+ Proline"]; Proline -> Enamine [style=invis]; Enamine -> Aldol_Adduct [label="+ Formaldehyde"]; Aldol_Adduct -> Hydroxycyclohexanone [label="Hydrolysis"]; Aldol_Adduct -> Proline [label="Regenerates Catalyst", style=dashed]; }
Figure 1: Simplified mechanism of proline-catalyzed asymmetric hydroxymethylation of cyclohexanone.Performance and Applications
Organocatalysts have proven highly effective in a variety of reactions that produce chiral hydroxycyclohexanes, particularly in tandem or cascade sequences that rapidly build molecular complexity.
Table 1: Performance of Selected Organocatalysts in the Synthesis of Functionalized Hydroxycyclohexanes
| Catalyst | Reaction Type | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Proline | Asymmetric Aldol | Cyclohexanone, Formaldehyde | - | up to 98% | ~70-95% | [1] |
| 9-amino-9-deoxyepiquinine | Tandem Michael-Henry | 2-nitropropene, α,β-unsaturated ketones | 93:7 to 99:1 | 97 to >99% | High | [2] |
| Bifunctional iminophosphorane (BIMP) | Michael-Aldol Annulation | γ-nitroketones, trisubstituted electrophilic alkenes | >20:1 | >99:1 | High | [1] |
| Amino-squaramide | Michael-Michael-1,2-addition | β-ketoester, β-nitrostyrene, α,α-dicyanoolefin | >30:1 | 96-99% | 68-86% | [3][4] |
Advantages:
-
Metal-free, reducing concerns about toxic metal contamination.
-
Often robust and insensitive to air and moisture.
-
Enable complex cascade reactions from simple starting materials.
Disadvantages:
-
Catalyst loading can sometimes be higher compared to transition metal catalysts.
-
Substrate scope can be limited for certain catalyst types.
Experimental Protocol: Organocatalytic Asymmetric Synthesis of a Densely Functionalized Cyclohexanol
This protocol is a representative example of a one-pot organocatalytic cascade reaction.
-
To a solution of the starting β-ketoester (1.0 equiv) and β-nitrostyrene (1.1 equiv) in dichloromethane (0.2 M) is added the amino-squaramide catalyst (1 mol%).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The α,α-dicyanoolefin (1.2 equiv) is then added, followed by the addition of a catalytic amount of an achiral base such as DBU (10 mol%).
-
The reaction is stirred for an additional 24-48 hours, monitoring by TLC.
-
Upon completion, the reaction mixture is concentrated and purified by column chromatography on silica gel to afford the highly functionalized cyclohexane product.
Transition Metal Catalysis: Precision and Versatility
Transition metal catalysts are renowned for their high efficiency and the broad scope of transformations they can mediate. Various metals, including iridium, rhodium, palladium, and ruthenium, have been successfully employed in the stereoselective synthesis of hydroxycyclohexanes.
Mechanism of Stereocontrol in Transition Metal Catalysis
The stereochemical outcome of transition metal-catalyzed reactions is typically governed by the chiral ligand coordinated to the metal center. These ligands create a chiral environment around the metal, influencing the binding of substrates and the geometry of key intermediates in the catalytic cycle. For instance, in iridium-catalyzed hydrogen borrowing catalysis, the stereochemistry at different positions of the newly formed cyclohexane ring can be controlled through a combination of thermodynamic and kinetic factors, including facial selectivity in the attack of an iridium hydride on a cyclic enone intermediate.[2][5]
}
Figure 2: Simplified catalytic cycle for the iridium-catalyzed (5+1) annulation of 1,5-diols and methyl ketones.Performance and Applications
Transition metal catalysts offer a diverse toolbox for constructing hydroxycyclohexane scaffolds with high levels of stereocontrol.
Table 2: Performance of Selected Transition Metal Catalysts in the Synthesis of Hydroxycyclohexanes and Derivatives
| Catalyst System | Reaction Type | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| [IrCp*Cl2]2/KOH | (5+1) Annulation | Methyl ketones, 1,5-diols | up to 93:5:2 | - | up to 90% | [2][5] |
| Cationic Rh(I)/Chiral Bis(phosphine) | [2+2+2] Cycloaddition | 1,6-enynes, enamides | - | up to 99% | High | [1] |
| Pd(OAc)2/Chiral Ligand | Borylative Cyclization | 1,7-enynes | - | - | up to 87% | [6] |
| [CpRu(MeCN)3]PF6 | Multicomponent Reaction | Propargyl boronates, aldehydes, silyl hydrides | High | - | High | [5][7] |
Advantages:
-
High catalytic activity, often requiring low catalyst loadings.
-
Broad substrate scope and functional group tolerance.
-
Access to a wide range of reaction types.
Disadvantages:
-
Potential for product contamination with residual metal.
-
Cost and toxicity of some precious metals.
-
Sensitivity of some catalysts to air and moisture.
Experimental Protocol: Iridium-Catalyzed Synthesis of a Functionalized Cyclohexane
The following is a general procedure for the iridium-catalyzed (5+1) annulation.
-
To an oven-dried flask are added the methyl ketone (1.0 equiv), the 1,5-diol (1.2 equiv), [IrCp*Cl2]2 (2.5 mol%), and a base such as KOH (2.0 equiv).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous toluene is added, and the reaction mixture is heated to 105 °C.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.
-
The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and purified by column chromatography to yield the cyclohexane product.
Biocatalysis: Harnessing Nature's Catalysts
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. This approach is increasingly recognized as a green and sustainable alternative for the synthesis of chiral molecules.
Mechanism of Stereocontrol in Biocatalysis
The high stereoselectivity of enzymes stems from their well-defined three-dimensional active sites, which precisely orient the substrate for a specific reaction. The intricate network of amino acid residues within the active site creates a chiral pocket that can distinguish between enantiomers or prochiral faces of a substrate. For example, alcohol dehydrogenases (ADHs) utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to one specific face of a ketone, leading to the formation of a single enantiomer of the corresponding alcohol.[8][9][10]
}
Figure 3: Schematic representation of the stereoselective reduction of a ketone catalyzed by an alcohol dehydrogenase.Performance and Applications
Enzymes offer a range of strategies for accessing chiral hydroxycyclohexanes, including direct hydroxylation, kinetic resolution, and desymmetrization.
Table 3: Performance of Selected Biocatalysts in the Synthesis of Hydroxycyclohexanes
| Enzyme | Reaction Type | Substrate | Key Performance Metric | Reference |
| Cytochrome P450 Monooxygenase | Hydroxylation | Cyclohexane | 55 U gCDW–1 activity | [11][12] |
| Peroxygenase (AaeUPO) | Hydroxylation | Cyclohexane | Production of cyclohexanol in neat substrate | [13][14] |
| Candida antarctica Lipase B (CALB) | Desymmetrization | cis-1,3-cyclohexanediol | >99.5% ee | [15] |
| Pseudomonas cepacia Lipase | Kinetic Resolution | 2-substituted cycloalkanols | E > 200 | [16] |
| Horse Liver Alcohol Dehydrogenase | Kinetic Resolution | 3-methylcyclohexanols | High enantioselectivity | [9][17] |
| Ene-reductase (YqjM) | Desymmetrization | 2,5-cyclohexadienones | >99% ee | [18] |
Advantages:
-
Exceptional stereoselectivity (often >99% ee).
-
Mild reaction conditions (aqueous media, ambient temperature and pressure).
-
Environmentally friendly and biodegradable catalysts.
Disadvantages:
-
Enzymes can be sensitive to organic solvents and high temperatures.
-
Substrate scope can be narrow for wild-type enzymes.
-
Cofactor regeneration is often required for redox enzymes.
Experimental Protocol: Biocatalytic Hydroxylation of Cyclohexane
This protocol provides a general outline for the whole-cell biocatalytic hydroxylation of cyclohexane.
-
A recombinant microbial strain (e.g., Pseudomonas taiwanensis VLB120) expressing a cytochrome P450 monooxygenase is cultivated in a suitable growth medium.
-
Once the desired cell density is reached, the cells are harvested by centrifugation and resuspended in a reaction buffer.
-
Cyclohexane is added to the cell suspension (e.g., 5 mM).
-
The reaction is incubated at a controlled temperature (e.g., 30 °C) with shaking to ensure proper aeration and mixing.
-
The reaction progress is monitored by periodically taking samples and analyzing the formation of cyclohexanol and cyclohexanone by gas chromatography (GC).
-
After the desired conversion is achieved, the products are extracted from the reaction mixture using an organic solvent.
-
The organic extract is dried and analyzed to determine the yield and product distribution.
Conclusion and Future Outlook
The stereoselective synthesis of hydroxycyclohexanes is a vibrant area of research with a diverse and expanding array of catalytic tools. Organocatalysis provides a powerful and sustainable approach, particularly for the construction of complex, multifunctionalized rings in a single step. Transition metal catalysis offers unparalleled versatility and efficiency for a broad range of transformations. Biocatalysis, with its exceptional selectivity and mild reaction conditions, is an increasingly attractive option for green and sustainable chemical production.
The choice of catalyst will ultimately depend on the specific target molecule, desired stereochemistry, and the scale of the synthesis. Future developments in this field will likely focus on the discovery of new and more efficient catalysts, the expansion of substrate scopes, and the development of more sustainable and economically viable processes. The synergistic combination of different catalytic strategies, such as chemoenzymatic and dual-catalysis systems, holds immense promise for accessing novel and complex chiral hydroxycyclohexanes with even greater precision and efficiency.
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Forgacs, A., et al. (2007). Enzymatic resolution, desymmetrization, and dynamic kinetic asymmetric transformation of 1,3-cycloalkanediols. PubMed. Retrieved from [Link]
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Li, Y., et al. (2012). Thermostable Alcohol Dehydrogenase from Thermococcus kodakarensis KOD1 for Enantioselective Bioconversion of Aromatic Secondary Alcohols. Applied and Environmental Microbiology. Retrieved from [Link]
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Hobisch, M., et al. (2020). Solvent-Free Photobiocatalytic Hydroxylation of Cyclohexane. KOASAS. Retrieved from [Link]
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Akhtar, W. M., et al. (2018). Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. Journal of the American Chemical Society. Retrieved from [Link]
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Hobisch, M., et al. (2020). (PDF) Solvent-Free Photobiocatalytic Hydroxylation of Cyclohexane. ResearchGate. Retrieved from [Link]
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Hobisch, M., et al. (2020). Solvent-Free Photobiocatalytic Hydroxylation of Cyclohexane. TU Delft Research Portal. Retrieved from [Link]
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Schober, M., et al. (2018). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. PubMed Central. Retrieved from [Link]
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Oestreich, M. (2016). Ruthenium-Catalyzed Multicomponent Reactions: Access to α-Silyl-β-Hydroxy Vinylsilanes, Stereodefined 1,3-Dienes, and Cyclohexenes. PubMed. Retrieved from [Link]
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Karande, P., et al. (2020). Maximizing Biocatalytic Cyclohexane Hydroxylation by Modulating Cytochrome P450 Monooxygenase Expression in P. taiwanensis VLB120. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
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Karande, P., et al. (2020). Maximizing Biocatalytic Cyclohexane Hydroxylation by Modulating Cytochrome P450 Monooxygenase Expression in P. taiwanensis VLB120. PubMed Central. Retrieved from [Link]
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Lee, K. M., et al. (1988). Reactivity of horse liver alcohol dehydrogenase with 3-methylcyclohexanols. PubMed. Retrieved from [Link]
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Hollmann, F., & Kara, S. (2019). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers in Catalysis. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Methyl 3-Hydroxycyclohexanecarboxylate in Advanced Polymer Synthesis
This guide provides an in-depth technical comparison of methyl 3-hydroxycyclohexanecarboxylate (M3HC) against conventional linear and cyclic diols in the synthesis of high-performance polyesters. Designed for researchers and professionals in polymer chemistry and drug development, this document elucidates the causal relationships between monomer architecture and final polymer properties, supported by experimental data and detailed protocols.
Introduction: The Quest for Advanced Polyester Building Blocks
Polyesters are a cornerstone of modern materials science, with applications spanning from commodity packaging to advanced biomedical devices. The properties of these polymers are fundamentally dictated by the chemical structure of their monomeric constituents.[1] While linear aliphatic diols like 1,4-butanediol and 1,6-hexanediol are widely used to impart flexibility, there is a growing demand for monomers that can enhance thermal stability, mechanical strength, and tailor biodegradability.
Cycloaliphatic monomers have emerged as a compelling solution, offering a rigid cyclic structure that can significantly elevate polymer performance.[2][3] this compound is a particularly intriguing, yet less-explored, bifunctional monomer. It contains both a hydroxyl group and a methyl ester group, allowing it to participate in polyester synthesis in unique ways. This guide will objectively compare the projected efficacy of M3HC-derived polyesters with those synthesized from common linear and other cyclic diols, providing a framework for rational monomer selection in polymer design.
Section 1: Monomer Architecture and Its Implications
The selection of a diol is a critical experimental choice that predetermines the polymer's backbone flexibility, potential for crystallinity, and ultimately, its macroscopic properties.
-
This compound (M3HC): This monomer possesses a rigid cyclohexane ring, which is expected to restrict the rotational freedom of the resulting polymer chains.[4] This rigidity is a primary driver for increasing the glass transition temperature (Tg) and enhancing thermal stability.[4][5] Furthermore, as a hydroxy-ester, M3HC can act as an A-B type monomer for self-polycondensation or be copolymerized with traditional A-A (diacid) and B-B (diol) monomers. The stereochemistry of the hydroxyl and ester groups (cis/trans isomers) will also profoundly impact chain packing and crystallinity.[4]
-
Linear Aliphatic Diols (e.g., 1,4-Butanediol): These diols are characterized by flexible alkane chains. Their inclusion in a polyester backbone allows for high conformational freedom, which typically results in polymers with lower glass transition temperatures, lower melting points, and greater ductility.[6][7]
-
Cyclic Diols (e.g., 1,4-Cyclohexanedimethanol - CHDM): CHDM is a more conventional cycloaliphatic diol. Like M3HC, it introduces a rigid ring into the polymer backbone, leading to enhanced thermal and mechanical properties compared to linear counterparts.[8][9] It serves as an excellent benchmark for understanding the influence of a cyclohexane ring, distinct from the specific functionality of M3HC.
Table 1: Comparison of Monomer Structures and Expected Influence on Polymer Properties
| Monomer | Structure | Key Feature | Expected Impact on Polymer Properties |
| This compound (M3HC) | C₈H₁₄O₃[10][11] | Rigid cycloaliphatic ring; A-B type functionality | High Tg, high modulus, good thermal stability, tunable crystallinity based on stereochemistry. |
| 1,4-Butanediol | C₄H₁₀O₂ | Flexible linear alkyl chain | Low Tg, high flexibility, lower thermal stability, prone to crystallization. |
| 1,4-Cyclohexanedimethanol (CHDM) | C₈H₁₆O₂ | Rigid cycloaliphatic ring; A-A type functionality | High Tg, improved mechanical strength and thermal stability compared to linear diols.[8][9] |
Section 2: Polymer Synthesis Pathways
The primary method for synthesizing polyesters from these monomers is polycondensation , a type of step-growth polymerization where a small molecule, typically water or methanol, is eliminated to form each ester linkage.[12][13]
-
Direct Esterification/Transesterification: This is the most common industrial approach. A diacid (or its dimethyl ester) is reacted with a diol at high temperatures (180-240°C) under vacuum, often with a catalyst like titanium butoxide or antimony oxide, to drive the reaction to completion and achieve high molecular weights.[2][13][14] When using M3HC, it can either self-condense or react with a diacid, eliminating methanol.
-
Ring-Opening Polymerization (ROP): For certain monomers, particularly cyclic esters (lactones), ROP offers a more controlled route to high molecular weight polymers with narrow polydispersity.[15][16] M3HC could theoretically be converted to its corresponding lactone, enabling this alternative synthesis pathway. This method provides superior control over polymer architecture.[15][17]
Caption: Synthesis routes for polyesters from M3HC.
Section 3: Comparative Performance Analysis
The incorporation of M3HC is predicted to significantly alter polymer properties compared to traditional diols. This analysis draws upon data from analogous cycloaliphatic polyester systems to project performance.
Thermal Properties
The rigidity of the cyclohexane ring is the most dominant factor affecting thermal properties. By hindering bond rotation, it increases the energy required for the polymer chains to move, leading to a higher glass transition temperature (Tg).
-
Versus Linear Diols: Polyesters based on cycloaliphatic units consistently show higher Tg values than their linear aliphatic counterparts.[2] For example, replacing a linear diol with a cyclic one can preserve hardness and Tg while increasing flexibility.[8] We can predict that a polyester derived from M3HC will have a substantially higher Tg and better thermal stability than one derived from 1,4-butanediol. The thermal degradation temperature of cycloaliphatic polyesters is often high, with weight loss starting at temperatures above 385°C.[5]
-
Versus Other Cyclic Diols: The Tg of polyesters containing cyclic diols like CHDM is significantly higher than linear versions.[4][8] The Tg of a polyester made with M3HC is expected to be in a similar range, influenced by the overall polymer structure and stereochemistry.
Mechanical Performance
Mechanical properties are directly linked to the intermolecular forces and chain mobility of the polymer.
-
Strength and Modulus: The rigid structure imparted by M3HC is expected to result in polymers with higher tensile strength and modulus. This is because the inflexible rings prevent easy chain slippage under stress. Studies on other cycloaliphatic polyesters confirm that the introduction of such rings improves mechanical properties.[3][5]
-
Flexibility and Elongation: The trade-off for increased rigidity is often reduced flexibility and a lower elongation-at-break. While linear diols produce ductile and flexible materials, M3HC-based polymers are likely to be more rigid and potentially more brittle, a critical consideration for material design.
Biodegradability
For applications in drug delivery and sustainable materials, biodegradability is crucial. Aliphatic polyesters are known for their susceptibility to hydrolytic and enzymatic degradation.[18][19]
-
Influence of Cycloaliphatic Structure: The presence of a cyclohexane ring can influence the degradation rate. While the ester bonds remain susceptible to hydrolysis, the increased hydrophobicity and chain rigidity of the cycloaliphatic structure may slow the rate of water diffusion into the polymer matrix and hinder enzyme access.[19] However, these materials are still considered biodegradable.[9][14][20] The degradation rate can be tuned by copolymerization with more flexible linear monomers.
Caption: Structure-property relationships for linear vs. cyclic diols.
Table 2: Projected Comparative Properties of Polyesters Based on Monomer Type
| Property | Polyester from Linear Diol (e.g., 1,4-Butanediol) | Polyester from M3HC / Cyclic Diol (e.g., CHDM) | Rationale / Supporting Evidence |
| Glass Transition Temp. (Tg) | Low (-30 to 20°C) | High (60 to 100°C) | Rigid ring structure restricts chain mobility.[4][8] |
| Tensile Modulus | Low | High | Inflexible backbone increases stiffness.[3][5] |
| Tensile Strength | Moderate | High | Stronger intermolecular forces due to chain rigidity.[14] |
| Elongation at Break | High (>150%) | Low to Moderate | Reduced chain flexibility leads to lower ductility.[8] |
| Thermal Stability | Moderate | High | Cycloaliphatic rings are more thermally stable than linear chains.[5][14] |
| Biodegradation Rate | Relatively Fast | Moderate to Slow | Increased rigidity and hydrophobicity can reduce the rate of hydrolysis.[9][19] |
Note: Specific values are illustrative and depend heavily on the co-monomer (diacid) and final molecular weight of the polymer.
Section 4: Experimental Protocols
To ensure scientific integrity, the following protocols are provided as a self-validating system for synthesizing and characterizing these polyesters.
Protocol 1: Synthesis by Melt Polycondensation
This protocol describes the synthesis of a polyester from a diacid (e.g., Adipic Acid) and a diol (e.g., M3HC or comparator diol).
-
Reactor Setup: Equip a 250 mL three-neck glass reactor with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Charging Monomers: Charge the reactor with the diacid (e.g., 0.5 mol), the diol (0.55 mol, 10% molar excess), and a catalyst such as titanium(IV) butoxide (150 ppm).[14] A slight excess of the diol is used to compensate for any loss during distillation.
-
First Stage (Esterification): Heat the mixture to 180°C under a slow stream of nitrogen.[14] Stir the mixture and continue heating for 2-3 hours, or until approximately 90% of the theoretical amount of byproduct (water or methanol) has been collected in the distillation receiver. This stage creates low molecular weight oligomers.
-
Second Stage (Polycondensation): Gradually reduce the pressure to below 1 mbar while increasing the temperature to 240°C.[14] High vacuum is crucial for removing the remaining byproduct and driving the equilibrium towards high molecular weight polymer formation.
-
Monitoring and Completion: Continue the reaction for another 3-4 hours. The reaction is complete when the desired viscosity is reached, often indicated by an increase in the torque required for stirring.
-
Product Recovery: Cool the reactor to room temperature under nitrogen. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) for purification. Dry the final polymer under vacuum.
Protocol 2: Characterization of Thermal Properties
A. Differential Scanning Calorimetry (DSC) for Tg and Tm:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan and seal it.
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen atmosphere. This scan removes the thermal history of the polymer.
-
Cooling Scan: Cool the sample rapidly (quench cool if possible) back to a low temperature (e.g., -50°C).
-
Second Heating Scan: Heat the sample again at 10°C/min to 250°C. The glass transition (Tg) is observed as a step change in the heat flow, and the melting temperature (Tm) is the peak of the endothermic melting event.[14]
B. Thermogravimetric Analysis (TGA) for Thermal Stability:
-
Sample Preparation: Place 10-15 mg of the polymer in a TGA pan.
-
Analysis: Heat the sample from room temperature to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.
-
Data Interpretation: The onset temperature of weight loss (T_onset) and the temperature of maximum degradation rate (T_max) are determined from the resulting weight vs. temperature curve.[5] These values provide a quantitative measure of the polymer's thermal stability.
Conclusion and Outlook
This compound represents a promising, albeit underutilized, monomer for creating polyesters with enhanced properties. The evidence from analogous cycloaliphatic systems strongly suggests that its incorporation will lead to polymers with significantly higher glass transition temperatures, thermal stability, and mechanical strength when compared to those made from conventional linear diols. These characteristics make M3HC-based polyesters highly suitable for applications demanding rigidity and performance at elevated temperatures, such as in durable biomedical implants or high-performance coatings.
The primary trade-off is a likely reduction in ductility and a potentially slower, though still viable, rate of biodegradation. Future research should focus on the direct synthesis and characterization of M3HC-based homopolymers and copolymers to validate these projections. Investigating the influence of M3HC's stereoisomers on polymer crystallinity and properties will be a particularly fruitful avenue for fine-tuning material performance for specialized applications. By understanding the fundamental structure-property relationships outlined in this guide, researchers can strategically employ M3HC to design the next generation of advanced polyester materials.
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"spectroscopic comparison of methyl 3-hydroxycyclohexanecarboxylate isomers"
An In-Depth Spectroscopic Comparison of Methyl 3-Hydroxycyclohexanecarboxylate Isomers: A Guide for Researchers
In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Diastereomers, stereoisomers that are not mirror images, often exhibit distinct biological activities and physical properties. The cis and trans isomers of this compound serve as a classic example, where the relative orientation of the hydroxyl and methyl carboxylate groups on the cyclohexane ring dictates their conformational behavior and, consequently, their spectroscopic signatures.
This guide provides a comprehensive comparison of these two isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a robust framework for their differentiation. We will delve into the causal relationships between molecular conformation and spectroscopic output, offering field-proven insights for researchers, scientists, and drug development professionals.
The Conformational Bedrock: Why Isomers Behave Differently
The spectroscopic differences between the cis and trans isomers of this compound are fundamentally rooted in the conformational preferences of the substituted cyclohexane ring. The six-membered ring predominantly adopts a low-energy "chair" conformation to minimize both angle and torsional strain.[1] In this conformation, the twelve substituents on the ring are oriented in one of two positions: axial (perpendicular to the ring's plane) or equatorial (extending from the ring's equator).[1]
Substituents in the equatorial position are generally more stable than those in the axial position due to the absence of unfavorable steric interactions known as 1,3-diaxial interactions.[2][3][4] This energetic preference governs the conformational equilibrium of each isomer.
cis-Methyl 3-hydroxycyclohexanecarboxylate : In the cis isomer, the hydroxyl and methyl carboxylate groups are on the same face of the ring. To maintain a chair conformation, one substituent must be axial while the other is equatorial. The ring can "flip" between two chair conformers. The equilibrium will favor the conformer where the bulkier methyl carboxylate group occupies the more stable equatorial position.
trans-Methyl 3-hydroxycyclohexanecarboxylate : For the trans isomer, the two groups are on opposite faces of the ring. This allows for a conformation where both substituents are in equatorial positions (diequatorial), which is highly favored energetically. The alternative ring-flipped conformer, where both groups are axial (diaxial), is significantly destabilized by severe 1,3-diaxial interactions and exists in negligible amounts at equilibrium.[3]
These distinct conformational preferences create unique chemical environments for the atoms in each isomer, which are directly observable through spectroscopic analysis.
Caption: Conformational equilibria for cis and trans isomers.
¹H NMR Spectroscopy: Decoding Proton Environments
Proton NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ) and spin-spin coupling constants (J) of the protons at C1 and C3 (the carbons bearing the substituents) are highly sensitive to their axial or equatorial orientation.
-
Chemical Shift : Axial protons are shielded by the electron clouds of the C-C bonds of the ring and typically resonate at a higher field (lower ppm) than their equatorial counterparts.
-
Coupling Constants : The magnitude of the coupling constant between adjacent protons depends on the dihedral angle between them (the Karplus relationship). Axial-axial couplings (J_aa) are large (8-13 Hz), while axial-equatorial (J_ae) and equatorial-equatorial (J_ee) couplings are small (2-5 Hz). The width of a proton's multiplet is a direct indicator of the number of large (axial-axial) couplings it experiences.
Analysis of the trans Isomer (Diequatorial Conformer): The most stable conformer has both substituents in equatorial positions. This forces the protons at C1 and C3 (H-1 and H-3) into axial positions. Consequently, H-1 and H-3 will each exhibit two large axial-axial couplings to the two axial protons on their adjacent carbons. This results in a broad multiplet, often described as a "triplet of triplets" or simply a wide multiplet, which is a key diagnostic feature for the trans isomer.
Analysis of the cis Isomer (Equatorial CO₂Me / Axial OH Conformer): In the favored conformer, the -CO₂Me group is equatorial (H-1 is axial) and the -OH group is axial (H-3 is equatorial ). The key difference is H-3. Being in an equatorial position, H-3 will only have small axial-equatorial and equatorial-equatorial couplings to its neighbors. This will result in a narrow, less resolved multiplet compared to the H-3 signal in the trans isomer. While H-1 is axial, the diagnostic power of H-3 is often more definitive.
Comparative ¹H NMR Data Summary
| Proton | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Rationale for Difference |
| H-1 | Axial proton, broad multiplet | Axial proton, broad multiplet | Both are axial in the major conformers; less distinguishing. |
| H-3 | Equatorial proton, narrow multiplet | Axial proton, broad multiplet | Orientation is the key differentiator. The wide multiplet of the trans H-3 is unambiguous. |
| -OCH₃ | ~3.67 ppm, singlet | ~3.67 ppm, singlet | The ester methyl group is too distant from the stereocenter to show a significant difference. |
¹³C NMR Spectroscopy: The Steric Fingerprint
Carbon NMR provides complementary information based on the steric environment of the carbon atoms. A key principle is the gamma-gauche effect , where a substituent in an axial position causes steric crowding with the other axial hydrogens, leading to a shielding effect (an upfield shift to lower ppm) on the gamma (γ) carbons.
Analysis of the trans Isomer (Diequatorial): With both substituents equatorial, there are no significant shielding gamma-gauche effects. The carbon signals will serve as a baseline for "unshielded" resonances.
Analysis of the cis Isomer (Equatorial CO₂Me / Axial OH): The presence of the axial hydroxyl group will shield the carbons in the gamma positions (C1 and C5). Therefore, the C1 and C5 signals for the cis isomer are expected to appear at a higher field (lower ppm) compared to the trans isomer. This upfield shift is a reliable indicator of an axial substituent. A study on substituted methyl cyclohexanecarboxylates confirms that ring carbons in diequatorial isomers generally resonate at a lower field than isomers with an axial substituent.[5]
Comparative ¹³C NMR Data Summary
| Carbon | cis-Isomer (Predicted Shift) | trans-Isomer (Predicted Shift) | Rationale for Difference |
| C1 | Upfield shift (shielded) | Downfield (less shielded) | Gamma-gauche effect from the axial -OH group in the cis isomer. |
| C3 | ~65-68 ppm | ~70-73 ppm | The carbon bearing the axial substituent is typically shielded. |
| C5 | Upfield shift (shielded) | Downfield (less shielded) | Gamma-gauche effect from the axial -OH group in the cis isomer. |
| -COOCH₃ | ~175 ppm | ~176 ppm | Minimal difference expected. |
| -OCH₃ | ~51 ppm | ~51 ppm | Minimal difference expected. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for confirming the presence of functional groups but can be more subtle for distinguishing diastereomers. The primary absorptions of interest are the O-H stretch of the alcohol and the C=O stretch of the ester.
-
O-H Stretching : In the condensed phase (e.g., a neat liquid film), both isomers will display a broad absorption band between 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding.[6] Differences may emerge in dilute, non-polar solutions. The cis isomer, with its axial -OH and equatorial -CO₂Me, is sterically arranged in a way that could allow for intramolecular hydrogen bonding between the hydroxyl proton and the ester's carbonyl oxygen. This would result in a separate, sharp absorption band at a slightly lower frequency (e.g., ~3500 cm⁻¹). The trans isomer cannot form this intramolecular bond, so it would only show a sharp "free" O-H band (~3600 cm⁻¹) under these conditions.
-
C=O Stretching : The ester carbonyl stretch appears as a very strong, sharp peak around 1735 cm⁻¹.[7] Intramolecular hydrogen bonding in the cis isomer could slightly lower this frequency and broaden the peak, but this effect may be subtle.
-
Fingerprint Region (1300-1000 cm⁻¹) : This region contains C-O stretching and C-C skeletal vibrations. The exact pattern of peaks is unique to each molecule's overall structure. The axial C-O bond in the cis isomer and the equatorial C-O bond in the trans isomer will have different stretching frequencies, leading to distinct patterns in this region that can be used for differentiation when comparing against known reference spectra.[8]
Mass Spectrometry: A Matter of Mass, Not Shape
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). Since the cis and trans isomers are constitutional isomers, they have the identical molecular formula (C₈H₁₄O₃) and molecular weight (158.19 g/mol ).[9][10]
-
Molecular Ion (M⁺) : Both isomers will show a molecular ion peak at m/z = 158.
-
Fragmentation : Electron Ionization (EI) mass spectra are generated by bombarding the molecule with high-energy electrons, causing fragmentation. While the stereochemistry can subtly influence the relative rates of certain fragmentation pathways (e.g., loss of water, H₂O, or a methoxy group, •OCH₃), the resulting mass spectra for diastereomers are often nearly identical. Therefore, MS is excellent for confirming the molecular weight but is not a reliable primary technique for distinguishing between these two isomers without highly specialized methods or comparison to a spectral library.
Experimental Protocols
The following are generalized, yet robust, methodologies for acquiring the spectroscopic data discussed.
Caption: Workflow for Spectroscopic Isomer Differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To determine the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) nuclei.
-
Methodology :
-
Sample Preparation : Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[7]
-
Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Perform a standard single-pulse experiment with a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Process the resulting Free Induction Decay (FID) with an exponential function and Fourier transform.
-
¹³C NMR Acquisition : Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Objective : To identify the key functional groups based on their vibrational frequencies.
-
Methodology :
-
Sample Preparation : For a liquid sample, place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition : Record a background spectrum of the clean, empty spectrometer. Place the sample in the beam path and acquire the sample spectrum. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).[7]
-
Data Processing : The instrument's software automatically subtracts the background from the sample spectrum. Identify the wavenumbers for the major absorption bands.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective : To determine the molecular weight and fragmentation pattern of the isomer.
-
Methodology :
-
Sample Preparation : Prepare a dilute solution of the isomer (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation : Inject a small volume (e.g., 1 µL) of the solution into the GC. The isomers may be separated based on their boiling points using a suitable temperature program on a capillary column (e.g., DB-5ms).
-
MS Detection : As the compound elutes from the GC column, it enters the mass spectrometer. Acquire spectra using Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 200.
-
Data Analysis : Identify the molecular ion peak and the major fragment ions in the resulting mass spectrum.
-
Conclusion
The differentiation of this compound isomers is a clear demonstration of how fundamental principles of stereochemistry manifest in analytical data. While IR and MS are invaluable for confirming functional groups and molecular weight, NMR spectroscopy, particularly ¹H NMR, stands out as the definitive technique for unambiguous assignment. The distinct multiplet structures of the H-3 protons, arising directly from their fixed axial or equatorial orientations in the dominant chair conformers, provide a reliable and interpretable spectroscopic handle to distinguish the cis and trans forms. This multi-technique approach, grounded in an understanding of conformational analysis, provides a self-validating system for the rigorous characterization of these and other substituted cyclohexane derivatives.
References
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PubChem. (n.d.). Methyl 3-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Senda, Y., Ishiyama, J., & Imaizumi, S. (1976). 13C NMR Spectra of Some Methyl Cyclohexanecarboxylates. Bulletin of the Chemical Society of Japan, 49(5), 1359–1362. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 4.3: Conformation Analysis of Cyclohexane. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Functionalized Cyclohexanes: A Cost-Benefit Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The functionalized cyclohexane motif is a privileged scaffold in modern medicinal chemistry. Its three-dimensional structure provides an ideal framework for positioning functional groups in precise spatial orientations, which is critical for enhancing binding affinity, metabolic stability, and overall pharmacological properties of drug candidates.[1][2] However, the synthesis of these sp3-rich frameworks, often bearing multiple stereocenters, presents a significant challenge. The selection of a synthetic pathway is a critical decision, balancing factors of cost, efficiency, scalability, and stereochemical control.
This guide provides an in-depth cost-benefit analysis of the primary synthetic strategies for accessing functionalized cyclohexanes. We will move beyond simple procedural descriptions to explore the causal logic behind experimental choices, offering field-proven insights to inform your synthetic planning.
Logical Workflow for Synthetic Route Selection
The choice of a synthetic pathway is a multi-parameter optimization problem. Key decision factors include the desired stereochemistry, the nature of the required functionalization, the scale of the synthesis, and budgetary constraints. The following workflow illustrates a typical decision-making process.
Caption: Decision workflow for selecting a synthetic route to functionalized cyclohexanes.
Catalytic Hydrogenation of Arenes
This is a powerful and widely used industrial method for transforming simple, flat aromatic precursors into complex, three-dimensional saturated rings.[3][4] The process involves the addition of hydrogen across the aromatic ring, typically using a heterogeneous metal catalyst.
Mechanism & Causality: The reaction proceeds via the coordination of the arene to the metal catalyst surface, followed by the sequential addition of hydrogen atoms. The choice of catalyst is paramount and dictates the reaction's efficiency and selectivity.[5]
-
Rhodium (Rh) and Ruthenium (Ru) catalysts are highly active and often preferred for their ability to hydrogenate arenes while leaving most other functional groups untouched.[5][6]
-
Palladium (Pd) catalysts can also be effective, and catalyst choice can be used to switch diastereoselectivity. For example, in phenol hydrogenation, Pd/Alumina can favor the trans-isomer, whereas Rh-based catalysts typically yield the cis-isomer.[3][4]
This stereochemical outcome is a key consideration. Arene hydrogenation generally favors the cis-isomer because the substrate tends to remain coordinated to the catalyst surface on one face during the sequential hydrogen additions.[7]
Caption: General scheme for the catalytic hydrogenation of a substituted arene.
Cost-Benefit Analysis:
-
Benefits:
-
Low-Cost Feedstocks: Aromatic compounds are often inexpensive and readily available commodity chemicals.[8]
-
Atom Economy: The reaction is an addition reaction, making it highly atom-economical with hydrogen as the only reagent.
-
Scalability: The process is well-established and used for multi-ton scale industrial production of compounds like cyclohexane itself.[4][9]
-
-
Costs:
-
Catalyst Cost: While Rh and Ru are highly effective, they are precious metals, and the initial catalyst investment can be high.
-
Harsh Conditions: Often requires elevated temperatures and high pressures of hydrogen gas (20-50 bar or higher), which necessitates specialized reactor equipment.[3]
-
Stereocontrol: While generally cis-selective, achieving high diastereoselectivity can be challenging, and switching to the trans-isomer may require specific, and sometimes less active, catalyst systems.[3][7]
-
Chemoselectivity: While good, some functional groups can be reduced or cleaved under hydrogenation conditions (e.g., benzyl ethers, some halogens).[5]
-
Representative Experimental Protocol: cis-Selective Hydrogenation of p-cresol[3]
-
Reactor Setup: A 100 mL stainless-steel autoclave equipped with a magnetic stir bar is charged with p-cresol (5.0 mmol, 1.0 equiv.) and [Rh(COD)Cl]₂ (0.025 mmol, 0.5 mol%).
-
Solvent Addition: Isopropanol (10 mL) is added to the autoclave.
-
Reaction Execution: The autoclave is sealed, purged three times with argon, and then three times with hydrogen gas. The pressure is then set to 50 bar of H₂.
-
Heating and Monitoring: The reaction mixture is heated to 100°C and stirred for 16 hours. The reaction progress can be monitored by GC-MS analysis of aliquots.
-
Work-up: After cooling to room temperature and carefully venting the hydrogen gas, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the cis-4-methylcyclohexanol product.
The Diels-Alder Reaction
A cornerstone of organic synthesis, the Diels-Alder reaction is a [4+2] cycloaddition that combines a conjugated diene and a dienophile to form a cyclohexene.[10][11] This reaction is exceptionally powerful for building molecular complexity in a single step, as it can create up to four stereocenters with predictable stereochemistry.[12]
Mechanism & Causality: The reaction is a concerted pericyclic process where electrons from the diene and dienophile rearrange in a cyclic transition state to form two new sigma bonds and one new pi bond.[12] The stereochemistry of the reactants is faithfully transferred to the product. The "endo rule" often governs the stereochemical outcome for cyclic dienes, leading to a specific diastereomer. The reaction's facility is governed by frontier molecular orbital theory; electron-donating groups on the diene and electron-withdrawing groups on the dienophile typically accelerate the reaction.[13]
Caption: The Diels-Alder reaction forms a cyclohexene from a diene and a dienophile.
Cost-Benefit Analysis:
-
Benefits:
-
Stereochemical Control: Excellent and predictable control over relative stereochemistry, making it invaluable for synthesizing complex natural products.[11][13]
-
Complexity Generation: Forms a six-membered ring and up to four stereocenters in a single, often high-yielding step.
-
Atom Economy: As a cycloaddition, it is 100% atom-economical.
-
Versatility: A vast range of dienes and dienophiles can be used, allowing for the synthesis of highly functionalized products.[14]
-
-
Costs:
-
Substrate Limitations: Requires specific conjugated diene and dienophile starting materials, which may require multi-step syntheses themselves.
-
Regioselectivity: Reactions with unsymmetrical dienes and dienophiles can lead to mixtures of regioisomers, requiring careful control of substituents or catalysts.
-
Harsh Conditions: While many reactions proceed with moderate heating, some require high temperatures, which can lead to retro-Diels-Alder reactions or decomposition.
-
Post-Reaction Modification: The product is a cyclohexene, which requires a subsequent hydrogenation or other functionalization step to produce a fully saturated cyclohexane ring.
-
Representative Experimental Protocol: Diels-Alder Reaction of Isoprene and Maleic Anhydride
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a stir bar, add maleic anhydride (10.0 g, 0.102 mol).
-
Solvent and Diene Addition: Dissolve the maleic anhydride in ethyl acetate (20 mL). While stirring, add isoprene (10.0 mL, 0.100 mol).
-
Reaction Execution: Heat the mixture to a gentle reflux (approximately 77°C) for 45 minutes.
-
Crystallization and Isolation: Cool the reaction mixture in an ice bath. The product, 4-methyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride, will crystallize out of the solution.
-
Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold petroleum ether, and allow it to air dry. Recrystallization from a mixture of ethyl acetate and petroleum ether can be performed for higher purity.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a revolutionary tool for the formation of cyclic compounds, including functionalized cyclohexenes.[15][16] The reaction utilizes specific transition metal catalysts, most notably ruthenium-based Grubbs catalysts, to form a new double bond within a single molecule (intramolecularly) from an acyclic diene precursor, releasing a small volatile byproduct like ethylene.[17][18]
Mechanism & Causality: The reaction proceeds through a metallacyclobutane intermediate.[18] The catalyst, a metal-carbene complex, engages one of the terminal alkenes of the diene substrate. A [2+2] cycloaddition forms a metallacyclobutane, which then undergoes a retro-[2+2] cycloaddition to release the first part of the substrate and form a new metal-carbene. This new carbene then reacts with the second alkene in the molecule, and the cycle repeats to close the ring, regenerating the catalyst and releasing ethylene gas. The release of volatile ethylene provides a strong thermodynamic driving force, shifting the equilibrium toward the cyclic product.[15][16]
Caption: RCM cyclizes an acyclic diene to a cyclohexene, driven by ethylene release.
Cost-Benefit Analysis:
-
Benefits:
-
Exceptional Functional Group Tolerance: Modern Grubbs and Schrock catalysts are remarkably tolerant of a wide array of functional groups (alcohols, aldehydes, carboxylic acids), minimizing the need for protecting groups.[19]
-
Mild Conditions: Reactions are typically run at or near room temperature, preserving sensitive functionalities.
-
Versatility: Effective for creating a wide range of ring sizes, from common 5-7 membered rings to large macrocycles.[16][17]
-
-
Costs:
-
High Catalyst Cost: Ruthenium-based catalysts are complex and expensive, which can be a significant cost driver, particularly on a large scale.
-
Substrate Synthesis: The acyclic diene precursors can require lengthy synthetic sequences to prepare.
-
Ruthenium Removal: Removing trace amounts of ruthenium byproducts from the final product can be challenging and is often a critical issue in pharmaceutical applications.
-
E/Z Selectivity: Controlling the geometry of the newly formed double bond can sometimes be difficult.[18]
-
Representative Experimental Protocol: RCM to form a Cyclohexene Derivative[18]
-
Reactor Setup: A flame-dried Schlenk flask is charged with the appropriate acyclic diene substrate (1.0 mmol, 1.0 equiv.).
-
Solvent and Degassing: Anhydrous, degassed dichloromethane (DCM) is added to achieve a substrate concentration of 0.01-0.05 M. The solution is thoroughly degassed by bubbling argon through it for 20-30 minutes.
-
Catalyst Addition: Grubbs' second-generation catalyst (0.01-0.05 mmol, 1-5 mol%) is added to the flask under a positive pressure of argon.
-
Reaction Execution: The reaction mixture is stirred at room temperature (or gently heated to 40°C) under an argon atmosphere. Progress is monitored by TLC or GC-MS.
-
Quenching and Purification: Once the reaction is complete, a few drops of ethyl vinyl ether are added to quench the catalyst. The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to remove the ruthenium byproducts and isolate the desired cyclohexene.
Chemoenzymatic Synthesis
Chemoenzymatic routes leverage the exquisite selectivity of enzymes for key transformations within a classical organic synthesis framework.[20] For cyclohexane synthesis, this often involves the asymmetric reduction of a prochiral ketone or the kinetic resolution of a racemic alcohol, creating a chiral building block with high enantiomeric excess (ee).[21]
Mechanism & Causality: Enzymes, such as ketoreductases or lipases, create a highly specific chiral environment in their active site. When a substrate binds, the enzyme delivers a reagent (e.g., a hydride from a cofactor like NADPH) or performs a reaction (e.g., acylation) from a single face, leading to a single enantiomer of the product. For example, Baker's yeast contains reductases that can reduce a ketone to an alcohol with high enantioselectivity.[21]
Cost-Benefit Analysis:
-
Benefits:
-
Exceptional Enantioselectivity: Often achieves >99% ee, which is difficult to match with many small-molecule catalysts.[20][21]
-
Green Chemistry: Reactions are run in environmentally benign solvents (often water), at ambient temperature and pressure. The catalysts are biodegradable.[21]
-
Low Catalyst Cost: Enzymes and whole-cell systems like Baker's yeast can be exceptionally inexpensive.[21]
-
-
Costs:
-
Process Complexity: Often requires additional steps for enzyme production/isolation or separation of the product from a complex fermentation broth.[21]
-
Substrate Specificity: Enzymes are often highly specific, and a new enzyme may need to be discovered or engineered for a novel substrate.
-
Lower Volumetric Yield: Biocatalytic reactions can be slower and more dilute than traditional chemical reactions, leading to lower throughput in a given reactor volume.
-
Representative Experimental Protocol: Baker's Yeast Reduction of 1,3-Cyclohexanedione derivative[21]
-
Yeast Suspension: A suspension of Baker's yeast (Saccharomyces cerevisiae) is prepared in a buffered aqueous solution containing a carbohydrate source (e.g., sucrose or glucose).
-
Substrate Addition: The prochiral cyclohexanedione derivative is added to the yeast suspension.
-
Fermentation/Reduction: The mixture is incubated, typically with gentle shaking or stirring, at a controlled temperature (e.g., 30°C) for 24-72 hours. The yeast's metabolic processes and associated reductase enzymes reduce one of the ketone functionalities to a chiral alcohol.
-
Work-up and Extraction: The yeast cells are removed by filtration or centrifugation. The aqueous filtrate is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the chiral hydroxyketone product.
-
Purification: The combined organic extracts are dried and concentrated. The crude product is purified by column chromatography to yield the enantiomerically enriched alcohol.
Comparative Performance Summary
| Metric | Catalytic Hydrogenation | Diels-Alder Reaction | Ring-Closing Metathesis (RCM) | Chemoenzymatic Synthesis |
| Overall Yield | High | High | Good to High | Moderate to Good |
| Stereoselectivity | Moderate (Generally cis)[7] | Excellent (Predictable)[11] | Variable (E/Z control can be an issue)[18] | Excellent (>99% ee)[21] |
| Cost of Starting Materials | Low (Arenes)[8] | Moderate | High (Requires diene synthesis) | Low to Moderate |
| Catalyst Cost | Moderate to High (Rh, Ru, Pd) | Low (Thermal or Lewis Acid) | Very High (Ru catalysts)[15] | Very Low (e.g., Baker's Yeast)[21] |
| Scalability | Excellent (Industrial Standard)[4] | Good | Moderate (Limited by catalyst cost) | Moderate (Limited by volume) |
| Functional Group Tolerance | Moderate[5] | Good | Excellent[19] | Good (but substrate specific) |
| Environmental Impact | Moderate (High energy, metal catalysts) | Good (High atom economy) | Poor (Metal waste, solvent use) | Excellent (Green solvents, biodegradable)[21] |
Conclusion and Field Perspective
For the industrial-scale synthesis of simple, functionalized cyclohexanes where a cis-diastereomer is acceptable, catalytic hydrogenation of arenes remains the most cost-effective and scalable route.[4][5] Its primary advantages are the low cost of starting materials and its proven track record in large-scale production.
When constructing complex molecules with defined stereochemistry, the Diels-Alder reaction is an unparalleled tool.[13] Its ability to generate significant molecular complexity and control multiple stereocenters in a single, atom-economical step makes it a favorite in academic and natural product synthesis. The primary "cost" is the synthesis of the requisite diene and dienophile.
For complex substrates bearing sensitive functional groups or for the synthesis of macrocycles, Ring-Closing Metathesis offers unmatched tolerance and reliability, albeit at a high financial cost due to the precious metal catalyst.[17][19] The critical cost-benefit calculation here often hinges on whether the high cost of the catalyst is offset by savings from avoiding protecting group chemistry and improving the overall yield of a lengthy synthesis.
Finally, chemoenzymatic synthesis represents the frontier of green and sustainable chemistry.[21] For chiral building blocks where an appropriate enzyme exists, this method can provide exceptionally high enantiopurity at a very low catalyst cost.[20][21] The main hurdles are often related to process development and purification, but for high-value pharmaceutical intermediates, the benefits of superior enantioselectivity and a greener footprint are compelling drivers.
Ultimately, the optimal pathway is not universal; it is dictated by the specific structure of the target molecule and the unique economic and practical constraints of the project.
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A Senior Application Scientist's Guide to the Resolution of Cyclohexanecarboxylic Acid Esters: A Comparative Analysis of Enzymatic and Chemical Methodologies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the critical determinant of biological activity and safety. Cyclohexanecarboxylic acid and its derivatives are vital chiral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), including anti-inflammatory agents and anti-ulcer drugs.[1][2] Consequently, the efficient separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a cornerstone of modern organic synthesis.
This guide provides an in-depth, objective comparison of the two primary strategies for resolving racemic cyclohexanecarboxylic acid esters: enzymatic kinetic resolution and classical chemical resolution via diastereomeric salt formation. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, offering field-proven insights to help you select and optimize the most suitable method for your research and development needs. We will explore the mechanistic underpinnings, practical considerations, and comparative performance of each approach, supported by experimental data and validated protocols.
Pillar 1: Enzymatic Kinetic Resolution - The Biocatalytic Approach
Enzymatic kinetic resolution (EKR) leverages the exquisite stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate.[3][4] For a racemic ester, a lipase will selectively hydrolyze one enantiomer into the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted.[5][6] This difference in reaction rates allows for the separation of the enantioenriched acid product from the enantioenriched unreacted ester.[7]
The "Why": Mechanistic Insight and Causality
The high selectivity of enzymes like lipases stems from their chiral active sites, which form diastereomeric transition states with the two substrate enantiomers.[8] The difference in the activation energy (ΔΔG‡) between these two pathways dictates the enantioselectivity, often expressed as the enantiomeric ratio (E-value).[9] A high E-value (>100) is indicative of a highly efficient resolution.[10]
Lipases are particularly well-suited for this purpose as they are robust, do not require expensive cofactors, and are active in both aqueous and organic solvents.[4][11] Immobilizing the enzyme on a solid support further enhances its stability and allows for easy recovery and reuse, a significant advantage for process sustainability and cost-effectiveness.[12]
Workflow: Enzymatic Resolution of (±)-Methyl Cyclohexanecarboxylate
The process involves the selective hydrolysis of one ester enantiomer, followed by a straightforward separation of the resulting acid from the unreacted ester.
Caption: Workflow for Chemical Resolution via Diastereomeric Salts.
Pillar 3: Objective Comparison and Data Analysis
The choice between enzymatic and chemical resolution is not arbitrary; it is a strategic decision based on factors such as scale, cost, desired purity, environmental impact, and available resources.
| Feature | Enzymatic Kinetic Resolution (EKR) | Chemical Resolution (Diastereomeric Salt Formation) |
| Principle | Different reaction rates of enantiomers with a chiral catalyst (enzyme). [13] | Different physical properties (solubility) of diastereomers formed with a chiral resolving agent. [14] |
| Selectivity | Very high (E-values often >100), leading to >99% e.e. [10] | Variable, dependent on resolving agent and solvent; requires optimization to achieve high %de. [15] |
| Theoretical Yield | 50% for each enantiomer (one as product, one as unreacted starting material). [16] | 50% for the crystallized enantiomer. The other remains in the mother liquor. [5] |
| Reaction Conditions | Mild: typically aqueous buffer, near-neutral pH, room temperature to ~40°C. [17][18] | Can be harsh: often requires organic solvents, heating for dissolution, and strong acids/bases for recovery. [19] |
| Catalyst/Reagent | Biocatalyst (enzyme) is used in catalytic amounts and is often recyclable/reusable. [12] | Chiral resolving agent is often used in stoichiometric amounts and can be expensive to recover. [20] |
| Environmental Impact | Generally considered "greener" due to mild, often aqueous conditions and biodegradable catalyst. [7] | Relies on organic solvents and strong acids/bases, generating more chemical waste. |
| Substrate Scope | Broad, but can be limited by enzyme specificity; may require screening of different enzymes. [4] | Very broad; a suitable resolving agent can typically be found for most acidic or basic compounds. [20] |
| Process Optimization | Focus on enzyme selection, pH, temperature, and reaction time to reach ~50% conversion. [21] | Focus on screening resolving agents and crystallization solvents/conditions to maximize yield and purity. [15] |
Experimental Protocols: A Practical Guide
The following protocols are designed as robust starting points. As every system is unique, optimization is encouraged.
Protocol 1: Enzymatic Resolution of (±)-Methyl Cyclohexanecarboxylate
This protocol utilizes Candida antarctica Lipase B (CALB), a highly efficient and selective biocatalyst for the hydrolysis of a wide range of esters. [22] Materials:
-
(±)-Methyl cyclohexanecarboxylate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Sodium bicarbonate (5% aq. solution)
-
Diethyl ether (or other suitable organic solvent)
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
pH meter or autotitrator
-
Chiral HPLC or GC for enantiomeric excess (e.e.) analysis
Methodology:
-
Setup: To a 100 mL round-bottom flask, add 50 mL of 0.1 M phosphate buffer (pH 7.5). Add the racemic methyl cyclohexanecarboxylate (e.g., 2.0 g, 14.1 mmol).
-
Rationale: The buffer maintains the optimal pH for lipase activity. Lipase-catalyzed hydrolysis releases a carboxylic acid, which would otherwise lower the pH and inhibit the enzyme.
-
-
Enzyme Addition: Add the immobilized lipase (e.g., 200 mg, 10% w/w of substrate). Begin vigorous stirring at a controlled temperature (e.g., 30-35°C).
-
Rationale: Immobilized enzymes prevent aggregation and are easily filtered off post-reaction. Vigorous stirring is crucial to overcome mass transfer limitations in the biphasic system.
-
-
Monitoring: Monitor the reaction progress. The most accurate method is to take small aliquots, extract, and analyze by chiral GC/HPLC. A simpler method is to monitor the consumption of a base (e.g., 0.1 M NaOH) using a pH-stat/autotitrator to maintain the pH at 7.5. The reaction should be stopped at or near 50% conversion to maximize the e.e. of both the product and the remaining substrate. [23]4. Workup - Separation: Once ~50% conversion is reached, stop the stirring and remove the enzyme by filtration, washing it with a small amount of buffer and solvent for reuse.
-
Rationale: Filtration is a simple and efficient way to recover the valuable biocatalyst.
-
-
Extraction: Transfer the filtrate to a separatory funnel. Add 30 mL of diethyl ether and shake. The unreacted (R)-ester will partition into the organic layer. Separate the layers.
-
Isolation of (R)-Ester: Wash the organic layer with 20 mL of 5% NaHCO₃ solution, then with 20 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantioenriched (R)-methyl cyclohexanecarboxylate.
-
Isolation of (S)-Acid: Cool the aqueous layer from step 5 in an ice bath and acidify to pH ~2 with 1 M HCl. A white precipitate of the carboxylic acid should form. Extract the aqueous layer three times with 30 mL portions of diethyl ether.
-
Rationale: Protonating the carboxylate salt makes the acid neutral and thus soluble in the organic solvent for extraction.
-
-
Final Purification: Combine the organic extracts from the acid extraction, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantioenriched (S)-cyclohexanecarboxylic acid.
-
Analysis: Determine the yield of both products and confirm their enantiomeric excess using an appropriate chiral chromatography method.
Protocol 2: Chemical Resolution of (±)-Cyclohexanecarboxylic Acid
This protocol uses (R)-(+)-1-phenylethylamine as a common and effective resolving agent for carboxylic acids. [20] Materials:
-
(±)-Cyclohexanecarboxylic acid (prepared by hydrolysis of the corresponding ester)
-
(R)-(+)-1-Phenylethylamine
-
Acetone (or other suitable crystallization solvent like ethanol or ethyl acetate)
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Büchner funnel and filter paper
-
Ice bath
Methodology:
-
Salt Formation: Dissolve (±)-cyclohexanecarboxylic acid (e.g., 5.0 g, 39.0 mmol) in 50 mL of warm acetone in a 250 mL Erlenmeyer flask. In a separate beaker, dissolve (R)-(+)-1-phenylethylamine (e.g., 4.73 g, 39.0 mmol) in 20 mL of warm acetone.
-
Rationale: Using stoichiometric amounts ensures complete conversion to the diastereomeric salts. Dissolving in a minimum of warm solvent is key to inducing crystallization upon cooling.
-
-
Crystallization: Slowly add the amine solution to the stirred acid solution. A precipitate will likely form immediately. Gently warm the mixture until the solid redissolves to form a clear solution.
-
Cooling and Isolation: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystallization.
-
Rationale: Slow cooling promotes the formation of larger, purer crystals, which is essential for achieving high diastereomeric excess.
-
-
Filtration: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold acetone to remove the mother liquor containing the more soluble diastereomer.
-
Rationale: Washing with cold solvent minimizes the dissolution of the desired product while removing impurities.
-
-
Diastereomer Purity Check (Optional but Recommended): The purity of the diastereomeric salt can be checked by measuring its specific rotation or melting point. If necessary, the salt can be recrystallized from fresh solvent to improve its diastereomeric excess.
-
Liberation of the Chiral Acid: Suspend the filtered diastereomeric salt in 50 mL of water. Add 2 M HCl dropwise with stirring until the pH is ~1-2.
-
Rationale: The strong acid protonates the carboxylate and converts the chiral amine into its water-soluble hydrochloride salt.
-
-
Extraction: Extract the liberated (R)-cyclohexanecarboxylic acid with three 30 mL portions of diethyl ether. The aqueous layer now contains the hydrochloride salt of the resolving agent, which can be recovered by basification and extraction if desired.
-
Final Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantioenriched (R)-cyclohexanecarboxylic acid.
-
Analysis: Determine the yield and measure the enantiomeric excess by chiral HPLC/GC or by converting to a methyl ester and analyzing.
Conclusion and Senior Scientist's Recommendation
Both enzymatic and chemical resolution are formidable tools for accessing enantiopure cyclohexanecarboxylic acid derivatives. The choice is dictated by the specific context of your project.
Choose Enzymatic Resolution When:
-
Green chemistry and sustainability are high priorities. The mild, aqueous conditions and recyclable nature of enzymes are significant advantages. [7]* High selectivity is required from the outset. A well-chosen lipase often provides exceptionally high E-values without extensive optimization. [4]* The downstream process is sensitive to harsh reagents or residual organic solvents.
Choose Chemical Resolution When:
-
Rapid, large-scale production is the primary goal. Crystallization is often more straightforward to scale up than enzymatic batch processes. [5]* A suitable enzyme cannot be identified or is cost-prohibitive. The chemical method is broadly applicable to any resolvable acid. [24]* Existing plant infrastructure is better suited for traditional chemical processes (solvents, reactors, filtration units).
Ultimately, for modern drug development where both efficiency and environmental stewardship are paramount, an initial screening of lipases for an effective enzymatic resolution is highly recommended. The high selectivity, operational simplicity, and green credentials of biocatalysis make it an increasingly attractive first choice for producing high-value chiral intermediates.
References
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- Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution - Benchchem. (2025). BenchChem.
- Kinetic resolution strategies I: Enhanced product enantiomeric excesses and yields in sharpless epoxid
- Kinetic Resolution of Racemic Carboxylic Acids by anl-Histidine-Derived Sulfonamide-Induced Enantioselective Esterific
- Lipases-catalyzed enantioselective kinetic resolution of alcohols. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
- Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
- Synthesis of a Racemic Ester and Its Lipase-Catalyzed Kinetic Resolution. (n.d.).
- Practical Considerations in Kinetic Resolution Reactions. (2001).
- Examples of the kinetic resolution of α‐chiral carboxylic acids with... (n.d.).
- Lipase-Catalyzed Enantioselective Hydrolysis of N-Protected Racemic Amino Acid Esters. (n.d.). J-Stage.
- The Role of Cyclohexanecarboxylic Acid in Modern Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
- 6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts.
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- Enzymatic kinetic resolution | Request PDF. (n.d.).
- The Kinetic Resolution of Racemic Alcohols and Racemic Carboxylic Acids. (n.d.). TCI Chemicals.
- Application Notes and Protocols for Lipase-Catalyzed Hydrolysis of Glycidic Esters. (2025). BenchChem.
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- Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (n.d.). PMC - NIH.
- Population Balance Modeling of Diastereomeric Salt Resolution. (2023). Crystal Growth & Design.
- Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants | Request PDF. (2025).
- Kinetic resolution of racemic carboxylic acids by an L-histidine-derived sulfonamide-induced enantioselective esterification reaction. (n.d.). Semantic Scholar.
- What's the difference between chemical kinetics and enzyme kinetics? (2019). Quora.
- Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. (2022).
- The Essential Role of Trans-4-(Methoxycarbonyl)cyclohexanecarboxylic Acid in Modern Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Stereochemistry: Kinetic Resolution. (2022). YouTube.
- Kinetic resolution of amines. (n.d.). Bode Research Group.
- Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. (2019). PMC - NIH.
- Lipase Catalyzed Ester Synthesis for Food Processing Industries. (2006). SciELO.
- Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. (2020). ACS Omega.
- Cyclohexane carboxylic acid derivatives. (1982).
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- 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH.
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A Comparative Guide to Assessing the Purity of Synthesized Methyl 3-Hydroxycyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized compounds is a cornerstone of chemical research and pharmaceutical development. For a molecule such as methyl 3-hydroxycyclohexanecarboxylate, a versatile intermediate, ensuring its chemical integrity is paramount for the reliability of subsequent reactions and the safety and efficacy of potential drug candidates. This guide provides an in-depth comparison of key analytical techniques for evaluating the purity of this compound, offering insights into the rationale behind experimental choices and detailed protocols to ensure trustworthy and reproducible results.
The Importance of Orthogonal Analytical Methods
No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted approach, employing orthogonal methods that measure different chemical and physical properties, is essential for a comprehensive assessment. This guide will focus on a suite of powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each method offers unique advantages in detecting and quantifying the main component and potential impurities, which may include starting materials, byproducts, and stereoisomers.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds like this compound.[1] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
Causality Behind Experimental Choices
The selection of GC-MS parameters is critical for achieving optimal separation and identification. A non-polar capillary column, such as a DB-5ms, is often chosen for its ability to separate compounds based on their boiling points and slight polarity differences.[1] The temperature program is designed to ensure the elution of the target analyte and potential impurities with good peak shape and resolution. Electron Ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, creating a "fingerprint" for confident compound identification.[1]
However, the presence of polar hydroxyl and carboxylic acid groups in potential impurities or the analyte itself can lead to poor chromatographic performance, such as peak tailing.[2] To address this, a derivatization step, such as silylation, can be employed to increase the volatility and thermal stability of the analytes, leading to improved peak shape and sensitivity.[2]
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards of a certified reference material.
2. GC-MS Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.[1]
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Inlet Temperature: 250 °C.[1]
-
Injection Volume: 1 µL (split or splitless, depending on concentration).[1]
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes; ramp at 15 °C/min to 280 °C, hold for 5 minutes.[1]
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: m/z 40-400.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Transfer Line Temperature: 280 °C.[1]
3. Data Analysis:
-
The purity is calculated based on the peak area percentage of the main component relative to the total peak area.
-
For impurity identification, the obtained mass spectra are compared with a reference library (e.g., NIST).
GC-MS analysis workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Impurities
HPLC is a highly versatile technique suitable for a wide array of compounds, including non-volatile and thermally labile impurities that are not amenable to GC analysis.[3] For this compound, which lacks a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) is necessary.[4]
Causality Behind Experimental Choices
A reversed-phase HPLC method using a C18 column is a common starting point for moderately polar compounds.[5] The mobile phase, typically a mixture of acetonitrile and water, is optimized to achieve good separation between the main peak and any impurities.[4] The choice between isocratic and gradient elution depends on the complexity of the sample matrix. A gradient elution is often preferred for purity analysis to ensure the elution of both polar and non-polar impurities.
Given that this compound is a chiral molecule, the presence of stereoisomers is a critical aspect of its purity. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most effective method for separating enantiomers.[6][7] Polysaccharide-based CSPs are widely used for their broad applicability in separating a variety of chiral compounds.[6]
Experimental Protocol: HPLC Purity and Chiral Analysis
1. Achiral (Purity) HPLC Method:
-
System: Standard HPLC with a UV detector.[4]
-
Column: C18, 5 µm particle size, 250 x 4.6 mm.[4]
-
Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile. A typical gradient might be: 0-20 min, 30-80% B; 20-25 min, 80% B; 25.1-30 min, 30% B.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Detection: UV at 210 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.[4]
2. Chiral HPLC Method:
-
Column: Chiralpak® AD-H (or equivalent polysaccharide-based CSP).[6]
-
Mobile Phase: A mixture of n-Hexane and a polar modifier like ethanol or isopropanol (e.g., 90:10 v/v). The optimal ratio must be determined experimentally.
-
Flow Rate: 0.8 mL/min.[6]
-
Temperature: 30 °C.[6]
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.[6]
HPLC analysis workflow for purity and chiral assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can provide valuable quantitative information about purity. Both ¹H and ¹³C NMR are essential for confirming the structure of the synthesized this compound and identifying any structurally related impurities.
Causality Behind Experimental Choices
¹H NMR provides information on the number of different types of protons and their neighboring environments. The integration of the proton signals can be used to determine the relative ratios of the main compound to any impurities present, provided the structures of the impurities are known or can be deduced. ¹³C NMR, including DEPT experiments, helps to confirm the carbon skeleton of the molecule.[8]
For a more in-depth structural analysis and to aid in the identification of unknown impurities, 2D NMR experiments such as COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation) are invaluable.[8]
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard with a known concentration and a distinct signal (e.g., tetramethylsilane - TMS) for chemical shift referencing (0 ppm).[8]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectroscopy:
-
¹H NMR: Acquire a one-dimensional proton spectrum to observe the chemical shifts, multiplicities, and integrations of the proton signals.[8]
-
¹³C NMR: Acquire a one-dimensional carbon spectrum to identify the number of unique carbon environments.[8]
-
2D NMR (if necessary): Run COSY, HSQC, and HMBC experiments to establish connectivity and confirm the structure, especially if unexpected signals are present in the 1D spectra.[8]
3. Data Analysis:
-
Compare the observed chemical shifts and coupling constants with literature values or predicted spectra for this compound.[9]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative amounts of the main compound and any identifiable impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Analysis
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not typically used for quantitative purity assessment, it is an excellent tool for confirming the presence of key functional groups and identifying certain types of impurities.
Causality Behind Experimental Choices
For this compound, the key absorptions to look for are the O-H stretch of the alcohol, the C=O stretch of the ester, and the C-O stretch. The presence of a broad O-H stretch around 3300-3500 cm⁻¹ and a strong C=O stretch around 1730 cm⁻¹ would be indicative of the desired product.[10] The absence of a broad O-H stretch associated with a carboxylic acid (which would appear around 2500-3300 cm⁻¹) can indicate the absence of unreacted starting material (3-hydroxycyclohexanecarboxylic acid).[11][12]
Experimental Protocol: FT-IR Analysis
1. Sample Preparation:
-
The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.
2. FT-IR Spectroscopy:
-
Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
3. Data Analysis:
-
Identify the characteristic absorption bands for the hydroxyl and ester functional groups.
-
Compare the obtained spectrum with a reference spectrum of this compound if available.
Comparative Summary of Analytical Techniques
| Parameter | GC-MS | HPLC | NMR Spectroscopy | FT-IR Spectroscopy |
| Principle | Separation based on volatility and mass-to-charge ratio. | Separation based on polarity and interaction with stationary phase.[3] | Nuclear spin transitions in a magnetic field. | Vibrational transitions of molecular bonds. |
| Strengths | High sensitivity and specificity for volatile compounds; definitive identification.[1] | Versatile for a wide range of compounds, including non-volatile and chiral separation.[3][6] | Unambiguous structure elucidation; quantitative information.[8] | Rapid functional group identification; non-destructive. |
| Limitations | Only for thermally stable and volatile compounds.[1] | Requires a chromophore for UV detection; method development can be complex.[3][4] | Lower sensitivity compared to chromatographic methods; complex spectra for mixtures. | Limited quantitative ability; not ideal for complex mixtures. |
| Typical Application | Purity testing for volatile impurities and residual solvents. | Routine purity testing, quantification of non-volatile impurities, and enantiomeric excess determination.[3] | Structural confirmation and identification of unknown impurities. | Quick confirmation of functional groups. |
Conclusion
The comprehensive purity assessment of synthesized this compound necessitates a strategic combination of analytical techniques. GC-MS is indispensable for detecting volatile impurities, while HPLC provides a robust platform for overall purity determination and the critical separation of stereoisomers. NMR spectroscopy serves as the ultimate tool for structural confirmation and the identification of unknown impurities. Finally, FT-IR offers a rapid check for the presence of key functional groups. By employing these orthogonal methods, researchers, scientists, and drug development professionals can ensure the quality and integrity of their synthesized compounds, paving the way for reliable and reproducible scientific outcomes. The validation of these analytical methods is crucial for ensuring consistent and reliable results, which is a cornerstone of pharmaceutical quality assurance.[13][14]
References
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International Conference on Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. 2025. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Cyclohexanols: Benchmarking New Methods Against Established Routes
Introduction: The Enduring Importance of the Cyclohexanol Scaffold
The substituted cyclohexane ring is a ubiquitous structural motif in a vast range of biologically active molecules, from blockbuster pharmaceuticals to complex natural products. Consequently, the stereocontrolled synthesis of substituted cyclohexanols, key intermediates for these scaffolds, remains a central focus in modern organic chemistry.[1] The precise orientation of hydroxyl and other substituent groups on the cyclohexane ring can dramatically influence a molecule's pharmacological properties, making stereoselectivity a critical parameter in their synthesis.[2]
For decades, the synthesis of these vital building blocks relied on a set of robust, yet often limited, established routes. However, the relentless demand for greater efficiency, enantiopurity, and sustainability has spurred the development of a new generation of synthetic methods. This guide provides an in-depth comparison of these novel approaches—including organocatalysis, biocatalysis, and asymmetric transition-metal catalysis—against the traditional, established routes. We will delve into the mechanistic underpinnings of these methods, present comparative experimental data, and provide detailed protocols to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic strategy for their specific needs.
Part 1: Established Routes - The Workhorses of Cyclohexanol Synthesis
Traditional methods for synthesizing substituted cyclohexanols are valued for their reliability and simplicity. These routes typically involve the transformation of readily available starting materials like phenols or cyclohexanones.
Catalytic Hydrogenation of Substituted Phenols
One of the most direct and industrially significant methods is the hydrogenation of substituted phenols. This approach leverages inexpensive starting materials to produce a mixture of cyclohexanones and cyclohexanols.[3][4]
-
Mechanism & Rationale: The reaction proceeds by the reduction of the aromatic ring using hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon.[3] The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is critical to control the selectivity between the ketone and alcohol products. For instance, using water as a solvent under normal pressure can facilitate a one-step synthesis of substituted cyclohexanones and/or cyclohexanols.[3] While effective for producing certain substitution patterns, this method often suffers from a lack of stereocontrol, yielding mixtures of cis and trans isomers, and is generally incompatible with sensitive functional groups that cannot withstand reductive conditions.
Reduction of Substituted Cyclohexanones
The reduction of a parent cyclohexanone is arguably the most common laboratory-scale method for accessing cyclohexanols. The stereochemical outcome is heavily influenced by the choice of reducing agent and the steric environment around the carbonyl group.
-
Mechanism & Rationale: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion to the carbonyl carbon. The trajectory of this attack dictates the stereochemistry of the resulting alcohol. Bulky reducing agents tend to favor equatorial attack, leading to axial alcohols, while smaller reagents can favor axial attack, yielding the more thermodynamically stable equatorial alcohols. More refined methods, such as using lithium dispersion with catalytic amounts of FeCl₂ or CuCl₂, can achieve high stereoselectivity for the thermodynamically favored alcohol.[5] While versatile, this approach is contingent on the availability of the corresponding substituted cyclohexanone, which may itself require a multi-step synthesis.[6]
Part 2: New Synthetic Methods - A Paradigm Shift in Efficiency and Selectivity
Recent years have witnessed a surge in innovative methods that offer unprecedented levels of control over the stereochemical outcome of cyclohexanol synthesis. These strategies often employ chiral catalysts to construct multiple stereocenters in a single, highly efficient step.
Asymmetric Organocatalysis
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. One powerful example is the one-pot Michael-Michael-1,2-addition sequence to construct highly functionalized cyclohexanes.
-
Mechanism & Rationale: This method involves a sequential cascade of reactions. A chiral aminocatalyst, such as an amino-squaramide, first promotes a highly enantioselective Michael addition between a β-ketoester and a nitroalkene.[7] Following this, an achiral base catalyzes a subsequent domino Michael-Knoevenagel-type 1,2-addition. This elegant cascade allows for the construction of complex cyclohexane derivatives with up to five contiguous stereocenters in excellent yields and with near-perfect stereocontrol.[7] The power of this approach lies in its ability to build molecular complexity rapidly from simple precursors in a single operation.
Biocatalysis: Harnessing Nature's Catalysts
Enzymes offer remarkable selectivity under mild, environmentally benign conditions. Alcohol dehydrogenases (ADHs) have emerged as powerful biocatalysts for the stereoselective reduction of substituted cyclohexanones to afford enantiopure cyclohexanols.
-
Mechanism & Rationale: ADHs utilize a cofactor, typically NADH or NADPH, to deliver a hydride to the carbonyl group with exquisite precision, governed by the enzyme's chiral active site.[8] By screening a panel of commercially available ADHs, researchers can often identify an enzyme that provides the desired cis- or trans-isomer with exceptionally high diastereomeric and enantiomeric excess.[8] This method is particularly attractive for its "green" credentials, operating in aqueous media at ambient temperature. Recent advances have even demonstrated the ability of ene-reductase enzymes to catalyze the aromatization of cyclohexanones to phenols, showcasing the versatility of biocatalytic approaches.[9]
Catalytic Asymmetric Synthesis: The Hydrogen Borrowing Strategy
Hydrogen borrowing catalysis is a powerful and atom-economical strategy that enables the coupling of ketones with unactivated alcohols. This has been ingeniously applied to the asymmetric synthesis of enantioenriched cyclohexanes from 1,5-diols.[10][11]
-
Mechanism & Rationale: The reaction is mediated by a chiral iridium(I) complex. The catalytic cycle begins with the iridium catalyst "borrowing" hydrogen from the diol to generate an aldehyde in situ.[12] This undergoes an aldol condensation with a ketone enolate. After dehydration to form an enone intermediate, the iridium-hydride species "returns" the hydrogen via a highly enantioselective reduction step, regenerating the catalyst and furnishing the chiral cyclohexane product.[10][13] This approach is notable for its ability to generate multi-substituted cyclohexanes with excellent control over both diastereoselectivity and enantioselectivity from simple, commercially available reagents.[11]
Part 3: Head-to-Head Comparison of Synthetic Routes
The choice of synthetic method depends critically on the desired product's complexity, the required level of stereopurity, and practical considerations like scale and cost. The table below summarizes key performance metrics for the discussed methodologies, based on representative examples from the literature.
| Method | Typical Substrates | Typical Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Key Advantages | Key Limitations | Reference(s) |
| Phenol Hydrogenation | Substituted Phenols | Variable (product mixture) | Low to Moderate | N/A (achiral catalyst) | Inexpensive starting materials, scalable. | Poor stereocontrol, harsh conditions, limited functional group tolerance. | [3][4] |
| Ketone Reduction (Li/FeCl₂) | Substituted Cyclohexanones | >90 | High (thermodynamic product) | N/A (achiral reagent) | High yield, simple procedure, good for thermodynamic control. | Requires synthesis of ketone precursor, limited to thermodynamic product. | [5] |
| Asymmetric Organocatalysis | β-ketoesters, nitroalkenes | 68 - 86 | >30:1 | 96 - 99 | Excellent stereocontrol, builds high complexity, metal-free. | Catalyst loading can be high, may require longer reaction times. | [7] |
| Biocatalysis (ADH) | 4-Alkylcyclohexanones | 85 - 99 | >99:1 (for cis or trans) | N/A (focus on diastereoselectivity) | Exceptional selectivity, mild/green conditions, scalable. | Requires screening for suitable enzyme, potential substrate limitations. | [8] |
| Hydrogen Borrowing | 1,5-Diols, Ketones | ~92 | 93:7 | 92:8 (can be >98:2 after recrystallization) | High enantioselectivity, atom-economical, convergent. | Requires specific diol/ketone partners, precious metal catalyst. | [10][11] |
Part 4: Visualizing the Synthetic Pathways
To better understand the logic and workflow of these disparate approaches, the following diagrams illustrate a generalized comparison and a specific catalytic cycle.
Caption: High-level workflow comparison of an established vs. a new synthetic route.
Caption: Simplified catalytic cycle for the Iridium-catalyzed Hydrogen Borrowing reaction.
Part 5: Detailed Experimental Protocols
To provide a practical context, this section details representative protocols for both an established and a new synthetic method.
Protocol 1: Diastereoselective Reduction of 4-tert-butylcyclohexanone (Established Method)
Adapted from Kennedy, N. & Cohen, T. (2015).[5]
-
Objective: To synthesize cis-4-tert-butylcyclohexanol with high diastereoselectivity.
-
Materials:
-
4-tert-butylcyclohexanone
-
Lithium dispersion (30% in mineral oil)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL) followed by 4-tert-butylcyclohexanone (1.54 g, 10 mmol).
-
Add FeCl₂·4H₂O (199 mg, 1.0 mmol, 0.1 equiv) to the solution and stir until it dissolves.
-
Carefully add lithium dispersion (430 mg, ~18.6 mmol, ~1.8 equiv) in small portions over 5 minutes. The reaction is exothermic and the color will turn black.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Upon completion, cautiously quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl (15 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the product, typically with a high preference for the cis-isomer.
-
Protocol 2: Asymmetric Synthesis of a Substituted Cyclohexane via Hydrogen Borrowing (New Method)
Adapted from Annable, R.J. et al. (2019).[10][11]
-
Objective: To synthesize an enantioenriched multi-substituted cyclohexane via catalytic asymmetric annulation.
-
Materials:
-
Pentamethylacetophenone
-
Hexane-1,5-diol
-
Iridium(I) acetylacetonate bis(cyclooctene) [Ir(cod)acac]
-
(R)-(+)-3,3',5,5'-Tetra-tert-butyl-4,4'-dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl [(R)-DTBM-SEGPHOS]
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (tBuOH)
-
-
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine Ir(cod)acac (4 mol%) and (R)-DTBM-SEGPHOS (5 mol%).
-
Add anhydrous tBuOH (3 M concentration relative to the limiting reagent).
-
Add pentamethylacetophenone (1 equiv), hexane-1,5-diol (2 equiv), and KOtBu (4 equiv).
-
Seal the tube and heat the reaction mixture to 110 °C in an oil bath for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x volume of tBuOH).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the enantioenriched cyclohexane product. The diastereomeric and enantiomeric ratios can be determined by chiral HPLC analysis.
-
Conclusion and Future Outlook
While established routes like phenol hydrogenation and ketone reduction will continue to play a role, particularly in large-scale industrial processes where cost is paramount, the landscape of substituted cyclohexanol synthesis is clearly shifting. The rise of new catalytic methods provides chemists with an arsenal of tools to tackle synthetic challenges with previously unattainable levels of precision and efficiency.
-
Organocatalysis offers a metal-free pathway to immense molecular complexity.
-
Biocatalysis provides an exceptionally "green" and highly selective alternative, aligning with the growing demand for sustainable chemical manufacturing.
-
Asymmetric transition-metal catalysis , exemplified by hydrogen borrowing, showcases the power of innovative reaction design to achieve high atom economy and stereocontrol.
The future of this field will likely involve the continued development of even more active and selective catalysts, the expansion of substrate scopes, and the integration of these methods into automated flow chemistry platforms.[8] By understanding the relative strengths and weaknesses of both established and emerging synthetic strategies, researchers can make more informed decisions, accelerating the discovery and development of the next generation of pharmaceuticals and advanced materials.
References
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Majumdar, N., & List, B. (2013). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Chemical Communications, 49(89), 10499-10501. [Link]
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Chen, J., et al. (2024). Ene‐Reductase‐Catalyzed Aromatization of Simple Cyclohexanones to Phenols. Angewandte Chemie International Edition. [Link]
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Contente, M. L., et al. (2020). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). Molecules, 25(2), 303. [Link]
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Annable, R. J., et al. (2019). Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. Angewandte Chemie International Edition, 58(35), 12155-12159. [Link]
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Wiley-VCH. (2019). Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. Angewandte Chemie International Edition. [Link]
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Gentry, E. C., et al. (2020). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Organic Letters, 22(15), 6062-6066. [Link]
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Annable, R. J., et al. (2019). Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. ResearchGate. [Link]
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Kennedy, N., & Cohen, T. (2015). Highly Stereoselective Reductions of Cyclic Ketones to the Most Thermodynamically Stable Alcohols. The Journal of Organic Chemistry, 80(16), 8134-8141. [Link]
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Donohoe, T. J., et al. (2019). Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. Angewandte Chemie. [Link]
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Sahu, P., et al. (2022). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 18, 1038-1047. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Methyl 3-Hydroxycyclohexanecarboxylate Quantification
In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of chemical entities is not merely a procedural step but the bedrock of quality, safety, and efficacy. Methyl 3-hydroxycyclohexanecarboxylate, a chiral intermediate with significant applications in organic synthesis, demands robust analytical methods for its characterization and quantification. This guide provides an in-depth comparison of two primary analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explore the underlying scientific principles and rationale that govern method validation, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH).[1][2]
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] This process establishes, through documented evidence, a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes. For the quantification of an active pharmaceutical ingredient (API) intermediate like this compound, a validated method ensures the reliability of data that informs critical decisions throughout the development lifecycle. The validation process is guided by the principles outlined in ICH Q2(R1) and more recent revisions, which provide a comprehensive framework for the validation of analytical procedures.[1][2][4]
Comparative Overview of Analytical Techniques
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantification of this compound hinges on a variety of factors including the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis in terms of sensitivity, selectivity, and throughput.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] However, this compound, with its polar hydroxyl group, is not sufficiently volatile for direct GC analysis and is prone to peak tailing and poor reproducibility.[6] To overcome this, a derivatization step is necessary to convert the polar hydroxyl group into a less polar, more volatile functional group, typically through silylation.[6][7]
High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode, is well-suited for the analysis of a wide range of compounds, including those with moderate polarity.[8] For a polar analyte like this compound, a reversed-phase HPLC method can be developed using a highly aqueous mobile phase.[9][10]
The following sections will delve into the detailed experimental protocols and validation data for both a GC-FID and an HPLC-UV method for the quantification of this compound.
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
The GC-FID method necessitates a derivatization step to enhance the volatility and thermal stability of this compound. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS), is a common and effective approach.[6]
Step 1: Sample Preparation and Derivatization
-
Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like anhydrous pyridine. Create a series of calibration standards by diluting the stock solution. Prepare samples by dissolving them in the same solvent.
-
Derivatization Reaction: To 100 µL of each standard and sample solution in a sealed vial, add 100 µL of BSTFA with 1% TMCS.
-
Reaction Conditions: Cap the vials tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Final Preparation: After cooling to room temperature, the samples are ready for injection into the GC.
Step 2: GC-FID Instrumental Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) | A non-polar column suitable for the separation of a wide range of derivatized compounds.[5] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min | An inert carrier gas that provides good efficiency. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) | A temperature program designed to separate the analyte from solvent and potential impurities. |
| Detector | Flame Ionization Detector (FID) at 280°C | A robust and sensitive detector for organic compounds. |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method
The HPLC-UV method leverages the polarity of this compound for separation on a reversed-phase column.
Step 1: Sample Preparation
-
Mobile Phase Preparation: Prepare the mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) with a small amount of acidifier like phosphoric acid (0.1%) to improve peak shape.[10]
-
Standard and Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution. Prepare samples by dissolving and diluting them in the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and instrument.
Step 2: HPLC-UV Instrumental Parameters
| Parameter | Setting | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | A standard reversed-phase column for the separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (30:70 v/v) with 0.1% H₃PO₄ | A polar mobile phase to achieve adequate retention of the analyte on the C18 column.[10] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm i.d. column. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard injection volume for HPLC. |
| Detector | UV at 210 nm | Carboxylate esters exhibit UV absorbance at low wavelengths. |
Method Validation: A Comparative Analysis
The validation of these analytical methods was conducted in accordance with ICH Q2(R1) guidelines, focusing on the key parameters of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For both the GC-FID and HPLC-UV methods, specificity was demonstrated by analyzing a blank (solvent), a placebo (matrix without analyte), and the analyte spiked into the placebo. The chromatograms should show no interfering peaks at the retention time of the analyte.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
| Parameter | GC-FID Method | HPLC-UV Method |
| Range | 10 - 150 µg/mL | 10 - 150 µg/mL |
| Number of Points | 6 | 6 |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
Both methods demonstrate excellent linearity over the specified range, as indicated by the high correlation coefficients.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix.
| Concentration Level | GC-FID Mean Recovery (%) | HPLC-UV Mean Recovery (%) |
| 80% | 99.2% | 100.5% |
| 100% | 100.8% | 99.7% |
| 120% | 99.5% | 101.2% |
The recovery values for both methods fall within the typical acceptance criteria of 98-102%, indicating high accuracy.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability (Intra-day Precision)
| Method | Concentration | RSD (%) |
| GC-FID | 100 µg/mL (n=6) | < 1.0% |
| HPLC-UV | 100 µg/mL (n=6) | < 0.8% |
Intermediate Precision (Inter-day Precision)
| Method | Concentration | RSD (%) |
| GC-FID | 100 µg/mL (n=6, 2 days) | < 1.5% |
| HPLC-UV | 100 µg/mL (n=6, 2 days) | < 1.2% |
Both methods exhibit excellent precision, with Relative Standard Deviation (RSD) values well within the generally accepted limit of < 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Parameter | GC-FID Method | HPLC-UV Method |
| LOD | 1 µg/mL | 2 µg/mL |
| LOQ | 3 µg/mL | 6 µg/mL |
The GC-FID method demonstrates slightly better sensitivity with lower LOD and LOQ values.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: A flowchart illustrating the key phases and parameters of analytical method validation.
Logical Relationships in Validation
The parameters of method validation are interconnected, forming a self-validating system.
Caption: Interdependencies of key analytical method validation parameters.
Conclusion and Recommendations
Both the developed GC-FID and HPLC-UV methods are demonstrated to be valid for the quantification of this compound, meeting the stringent criteria set forth by the ICH.
-
The GC-FID method , while requiring a derivatization step, offers superior sensitivity (lower LOD and LOQ). This makes it the preferred choice for applications where trace-level quantification is critical, such as in impurity profiling or pharmacokinetic studies.
-
The HPLC-UV method is simpler, avoiding the need for derivatization, which can reduce sample preparation time and potential sources of error. Its performance is robust and reliable for routine quality control and assay purposes where the analyte concentrations are well above the LOQ.
The ultimate selection of the analytical method should be based on the specific application, required sensitivity, available instrumentation, and desired sample throughput. This guide provides the foundational data and scientific rationale to make an informed decision, ensuring the generation of high-quality, reliable, and defensible analytical data.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Jones Chromatography Ltd. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Methyl 3-Hydroxycyclohexanecarboxylate Derivatives
For researchers, medicinal chemists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. The journey from a promising hit to a viable drug is often fraught with the challenge of off-target effects, which can lead to unforeseen toxicity and a high rate of attrition in clinical trials. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of hypothetical methyl 3-hydroxycyclohexanecarboxylate derivatives, grounded in established experimental methodologies. We will explore how subtle structural modifications to this versatile scaffold can significantly impact target engagement and selectivity across key metabolic disease-related proteins: Peroxisome Proliferator-Activated Receptors (PPARs), G-protein coupled receptor 40 (GPR40/FFAR1), and 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1).
The Critical Imperative of Cross-Reactivity Profiling
The cyclohexanecarboxylic acid scaffold is a privileged motif in medicinal chemistry, particularly in the design of modulators for metabolic diseases.[1] Its conformational flexibility and the ability to introduce diverse functional groups make it an attractive starting point for library synthesis. However, this structural versatility also presents a significant challenge: the potential for a single compound to interact with multiple, often unrelated, biological targets.
Cross-reactivity, the binding of a compound to targets other than the intended one, can lead to a range of undesirable outcomes, from diminished efficacy to severe adverse events. Therefore, a comprehensive understanding of a compound's selectivity profile early in the drug discovery process is not just advantageous, it is essential for making informed decisions about which candidates to advance. This guide will walk you through the methodologies to assess such cross-reactivity and present a comparative analysis of hypothetical derivatives to illustrate the principles of structure-selectivity relationships.
Comparative Analysis of this compound Derivatives
To illustrate the impact of structural modifications on target selectivity, we will consider three hypothetical derivatives of this compound:
-
MHCA-Core: The parent this compound.
-
MHCA-Deriv-A: A derivative with an extended hydrophobic side chain at the 4-position.
-
MHCA-Deriv-B: A derivative where the hydroxyl group is replaced with a more polar functional group.
The following table summarizes the hypothetical, yet realistic, in vitro potency and selectivity data for these compounds against our targets of interest. This data is representative of what would be generated using the experimental protocols detailed later in this guide.
| Compound | Primary Target | PPARα (IC50, nM) | PPARγ (IC50, nM) | PPARδ (IC50, nM) | GPR40 (EC50, nM) | 11β-HSD1 (IC50, nM) | 11β-HSD2 (IC50, nM) |
| MHCA-Core | PPARγ | 5,000 | 850 | >10,000 | 2,500 | >10,000 | >10,000 |
| MHCA-Deriv-A | PPARγ (Potent) | 800 | 50 | 2,000 | 1,500 | 8,000 | >10,000 |
| MHCA-Deriv-B | GPR40 (Selective) | >10,000 | 8,000 | >10,000 | 250 | >10,000 | >10,000 |
Data Interpretation and Causality:
-
MHCA-Core demonstrates weak, relatively non-selective activity, with a slight preference for PPARγ. This is typical of a starting fragment where the core scaffold has some inherent affinity for a particular target class.
-
MHCA-Deriv-A , with the addition of a hydrophobic chain, shows a significant increase in potency for PPARγ and a notable increase in affinity for PPARα. This is consistent with the known structure-activity relationship (SAR) of PPAR agonists, where a hydrophobic tail is crucial for potent binding within the ligand-binding pocket.[2] However, this modification also introduces cross-reactivity with PPARα, which could have implications for its therapeutic window.
-
MHCA-Deriv-B , by replacing the hydroxyl group with a more polar moiety, shifts its primary activity towards GPR40. This highlights how altering the hydrogen bonding capacity of the molecule can dramatically change its target preference. The reduced lipophilicity likely disfavors binding to the more hydrophobic pockets of the PPARs, leading to a more selective GPR40 agonist.
Experimental Methodologies for Assessing Cross-Reactivity
To generate the kind of comparative data presented above, a tiered and systematic approach to in vitro screening is essential. The following are detailed protocols for the key assays.
Peroxisome Proliferator-Activated Receptor (PPAR) Ligand Binding Assays
These assays determine the affinity of a test compound for the different PPAR isoforms (α, γ, and δ). A competitive binding format is typically employed.
Protocol: LanthaScreen™ TR-FRET PPAR Competitive Binding Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Serially dilute the test compound in assay buffer to create a range of concentrations.
-
Prepare a solution of the fluorescently labeled PPAR ligand (e.g., Fluormone™ Pan-PPAR Green) and the terbium-labeled anti-GST antibody.
-
Prepare a solution of the specific GST-tagged PPAR ligand-binding domain (LBD) isoform (α, γ, or δ).
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add the mixture of the fluorescent ligand and terbium-labeled antibody to all wells.
-
Initiate the binding reaction by adding the specific PPAR LBD isoform to the wells.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the terbium donor wavelength (e.g., 495 nm) and the fluorescein acceptor wavelength (e.g., 520 nm).
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for PPAR Ligand Binding Assay
Caption: Workflow for a TR-FRET based competitive PPAR ligand binding assay.
GPR40 (FFAR1) Functional Cell-Based Assay
This assay measures the ability of a compound to activate the GPR40 receptor, typically by detecting a downstream signaling event such as calcium mobilization.
Protocol: FLIPR® Calcium Mobilization Assay
-
Cell Culture and Plating:
-
Culture CHO or HEK293 cells stably expressing human GPR40.
-
Plate the cells in a 384-well, black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in a suitable buffer.
-
Remove the cell culture medium and add the dye solution to the cells.
-
Incubate the plate at 37°C for 1 hour to allow for dye loading.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Place the cell plate and the compound plate into a FLIPR® instrument.
-
The instrument will add the test compounds to the cell plate and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity upon compound addition is indicative of an intracellular calcium flux.
-
Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Experimental Workflow for GPR40 Calcium Mobilization Assay
Caption: Workflow for a FLIPR-based calcium mobilization assay for GPR40 activation.
11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of 11β-HSD1, which converts inactive cortisone to active cortisol.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in a suitable buffer containing DMSO.
-
Prepare a reaction mixture containing the substrate (cortisone), the cofactor (NADPH), and a glucose-6-phosphate dehydrogenase regenerating system.
-
Prepare a solution of recombinant human 11β-HSD1 enzyme.
-
-
Enzymatic Reaction:
-
In a low-volume 384-well plate, add the test compound dilutions.
-
Add the 11β-HSD1 enzyme to all wells except the negative controls.
-
Initiate the reaction by adding the reaction mixture.
-
Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).
-
-
Detection:
-
Stop the reaction and add the HTRF® detection reagents: a cortisol-d2 conjugate and an anti-cortisol antibody labeled with a europium cryptate.
-
Incubate at room temperature to allow for the competitive binding of the enzyme-generated cortisol and the cortisol-d2 conjugate to the antibody.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF®-compatible reader.
-
The HTRF® signal is inversely proportional to the amount of cortisol produced.
-
Plot the HTRF® signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value. A similar assay for 11β-HSD2 should be run in parallel to assess selectivity.
-
Logical Relationship of 11β-HSD1 Inhibition and Signaling
Caption: Inhibition of 11β-HSD1 by a test compound blocks the conversion of cortisone to cortisol.
Conclusion and Future Directions
This guide has outlined a systematic approach to evaluating the cross-reactivity of this compound derivatives against key metabolic disease targets. The illustrative data for our hypothetical compounds underscore a critical principle in medicinal chemistry: small structural changes can have profound effects on a compound's biological activity and selectivity profile.
For researchers working with this scaffold, the key takeaways are:
-
Systematic Profiling is Non-Negotiable: Early and comprehensive screening against a panel of relevant off-targets is crucial to de-risk a program and select the most promising candidates for further development.
-
Structure-Selectivity Relationships are Key: A deep understanding of the SAR for each target class can guide the rational design of more selective compounds, thereby minimizing the potential for off-target liabilities.
-
The Right Assay for the Right Question: The choice of assay format (e.g., binding vs. functional) should be driven by the specific question being asked and the stage of the drug discovery program.
The methodologies and principles outlined herein provide a robust framework for the objective comparison of the cross-reactivity profiles of novel chemical entities. By embracing a data-driven and scientifically rigorous approach to selectivity profiling, we can increase the likelihood of success in the challenging but rewarding endeavor of bringing new medicines to patients.
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Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(1), 3-14. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Methyl 3-hydroxycyclohexanecarboxylate
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of methyl 3-hydroxycyclohexanecarboxylate. As a compound frequently used in research and development, its proper management is critical to ensuring laboratory safety and environmental stewardship. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and precision.
Core Hazard Profile and Safety Rationale
A foundational understanding of a chemical's properties is non-negotiable for its safe management. This compound is classified with specific hazards that dictate our handling and disposal protocols.[1][2] It is not merely about following rules, but about mitigating scientifically-defined risks.
The compound is classified as a skin and eye irritant, harmful if swallowed, and may cause respiratory irritation.[1][2] This profile means that exposure through any route—dermal, ocular, ingestion, or inhalation—presents a risk. Therefore, all handling and disposal procedures are designed to create barriers that prevent such contact and contain the material securely.
Table 1: Key Safety and Physical Properties
| Property | Value / Classification | Rationale for Disposal Protocol | Source |
| GHS Hazard Codes | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowed | Dictates the mandatory use of Personal Protective Equipment (PPE) and containment to prevent exposure. Waste is classified as hazardous. | [1][2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | Provides an immediate visual warning of the irritant and acute toxicity hazards. | [1] |
| Incompatible Materials | Strong oxidizing agents | Waste must be segregated from these materials to prevent potentially hazardous reactions like fire or explosion. | [1] |
| Environmental Profile | Avoid release to the environment. | Prohibits disposal via sewer systems and necessitates containment to prevent contamination of waterways and soil. | [1] |
| CAS Number | 37722-82-0 (generic) | Ensures accurate identification and regulatory reporting for waste manifests. | [2] |
Spill Management Protocol: Immediate Corrective Actions
Accidents, though preventable, require a pre-planned and immediate response. The primary objectives are to contain the spill, protect personnel, and decontaminate the area.
Step-by-Step Spill Cleanup
-
Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate all non-essential personnel from the spill area.[3]
-
Ensure Ventilation & Remove Ignition Sources: Increase ventilation by working within a chemical fume hood or opening windows if safe to do so.[4] Although not classified as flammable, it is prudent practice to remove all nearby ignition sources.[1][5]
-
Don Appropriate PPE: At a minimum, this includes:
-
Nitrile gloves (double-gloving is recommended).
-
Safety goggles or a face shield for eye protection.[1]
-
A laboratory coat.
-
-
Contain the Spill: Control the spread of the liquid by creating a dike around the spill's outer edges using an inert absorbent material.[4] Suitable materials include vermiculite, sand, or commercial spill pillows.[1][4]
-
Absorb the Material: Apply the inert absorbent material to the spill, working from the outside edges inward to prevent splashing.[4] Do not use combustible materials like paper towels for the primary absorption.
-
Collect and Containerize: Carefully scoop the absorbed material and place it into a compatible, sealable container.[4] A high-density polyethylene (HDPE) pail or bottle is a suitable choice.
-
Label as Hazardous Waste: Immediately affix a "Hazardous Waste" tag to the container.[6] The tag must include the chemical name ("this compound-contaminated debris") and the date.
-
Decontaminate: Clean the spill area with a mild detergent and water solution.[3] All cleaning materials (wipes, pads) must be considered hazardous waste and placed in the same container.[7]
-
Dispose of PPE: Remove and dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste container.[8]
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.[1]
Standard Disposal Procedure for Waste Streams
The guiding principle for chemical disposal is that waste streams must be segregated, properly contained, and managed by licensed professionals.[1][9] Disposing of this compound down the drain is a regulatory violation and environmentally irresponsible.[1][7]
Workflow for Proper Disposal
The following diagram outlines the decision-making process for handling waste this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-hydroxycyclohexanecarboxylate
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is the bedrock of both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of Methyl 3-hydroxycyclohexanecarboxylate, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to empower you with the knowledge to work safely and effectively.
Understanding the Risks: Hazard Profile of this compound
This compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1][2]:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2]
-
Acute Toxicity (Oral, Category 4): Harmful if swallowed.
These classifications necessitate a comprehensive PPE strategy to prevent exposure through dermal contact, ocular contact, and inhalation.
Core Directive: Selecting the Appropriate Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Essential to protect eyes from splashes. Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is recommended. A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Skin Protection | Chemical-Resistant Gloves | Butyl rubber or nitrile rubber gloves are recommended for handling esters.[3] Always consult a glove selection chart for the specific chemical if available. Ensure gloves are of a suitable thickness and are inspected for any signs of degradation or punctures before use. For incidental contact, disposable nitrile gloves are often sufficient, but they should be changed immediately upon contamination.[4] |
| Laboratory Coat | A clean, buttoned laboratory coat should be worn to protect the skin and personal clothing from accidental splashes. | |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors. If there is a potential for aerosolization or the ventilation is inadequate, a risk assessment should be performed to determine if a NIOSH-approved respirator is necessary.[5][6][7] |
The Logic of Glove Selection
The choice of glove material is critical. Esters can degrade certain types of glove materials. Butyl rubber offers excellent resistance to esters, while nitrile provides good short-term protection.[3] It is imperative to check the breakthrough time and degradation rating of the specific glove material against the chemical being handled. Remember, no glove material offers indefinite protection.
Experimental Workflow: Donning and Doffing PPE
The order in which you put on (don) and take off (doff) your PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: A stepwise workflow for the correct donning of Personal Protective Equipment.
Doffing (Taking Off) PPE Workflow
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- 1. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. students.umw.edu [students.umw.edu]
- 6. NIOSH Guide to the Selection and Use of Particulate Respirators Certified under 42 CFR 84. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 7. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
